Technical Documentation Center

4-Methyl-5-phenyl-2H-pyrazol-3-ylamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine
  • CAS: 66367-67-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine, a heterocyclic compound of significant interest to researchers...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. The pyrazole scaffold is a well-established pharmacophore present in numerous biologically active molecules, and understanding the nuances of its derivatives is paramount for the design of novel therapeutics.[1][2]

Introduction to the Aminopyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Aminopyrazoles, in particular, serve as versatile building blocks for the synthesis of a wide array of fused heterocyclic systems with diverse pharmacological activities, including but not limited to, anti-inflammatory, antimicrobial, and anticancer properties. The strategic placement of the amino group on the pyrazole ring imparts significant nucleophilic character, making it a key handle for synthetic diversification.

4-Methyl-5-phenyl-2H-pyrazol-3-ylamine, with its distinct substitution pattern, presents a unique combination of steric and electronic features that influence its reactivity and potential biological interactions. This guide will delve into the core chemical aspects of this molecule, offering insights into its synthesis, structural elucidation, and predictable reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine is presented in the table below. These properties are fundamental for its handling, formulation, and application in various experimental settings.

PropertyValueSource
CAS Number 66367-67-7[3]
Molecular Formula C₁₀H₁₁N₃[3]
Molecular Weight 173.21 g/mol [3]
Appearance Off-white to light yellow crystalline powder (predicted)Inferred from similar compounds
Purity Typically ≥95%[4]
Storage 2-8°C, inert atmosphere, protected from light[3]

Synthesis of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine

The logical precursor for 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine would be 2-methyl-3-oxo-3-phenylpropanenitrile. The reaction proceeds via an initial condensation of hydrazine with the ketone functionality to form a hydrazone intermediate, which then undergoes an intramolecular cyclization via nucleophilic attack of the terminal nitrogen of the hydrazine onto the nitrile carbon.

Proposed Synthetic Pathway:

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product beta_ketonitrile 2-Methyl-3-oxo-3-phenylpropanenitrile conditions Solvent (e.g., Ethanol) Reflux beta_ketonitrile->conditions hydrazine Hydrazine Hydrate hydrazine->conditions product 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine conditions->product Condensation & Cyclization G cluster_amino Reactions at the Amino Group cluster_ring Reactions at the Pyrazole Ring start 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine acylation Acylation (RCOCl, base) start->acylation alkylation_amino Alkylation (R-X) start->alkylation_amino diazotization Diazotization (NaNO₂, HCl) start->diazotization alkylation_ring N-Alkylation (R-X, base) start->alkylation_ring amide Amide Derivative acylation->amide alkylated_amine N-Alkyl Derivative alkylation_amino->alkylated_amine diazonium Diazonium Salt diazotization->diazonium alkylated_pyrazole N-Alkylated Pyrazole alkylation_ring->alkylated_pyrazole

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine

Abstract This technical guide provides a comprehensive, in-depth overview of a robust synthetic pathway for 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine, a heterocyclic amine of significant interest in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust synthetic pathway for 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are core structural motifs in numerous pharmacologically active compounds, and understanding their synthesis is critical for further research. This document details a multi-step synthesis beginning from commercially available starting materials, elucidating the mechanistic principles behind each transformation, and providing detailed experimental protocols. The intended audience includes researchers, organic chemists, and drug development professionals seeking a practical and scientifically grounded guide to the preparation of this valuable molecular scaffold.

Introduction and Synthetic Strategy

The 3-aminopyrazole moiety is a privileged scaffold in medicinal chemistry, found in a variety of agents including kinase inhibitors, anti-inflammatory drugs, and anti-cancer therapeutics.[1] The title compound, 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine (CAS No: 66367-67-7), combines this key functional group with specific substituents that allow for diverse downstream chemical modifications.[2]

The synthetic strategy outlined herein is a classical and reliable approach based on the cyclocondensation of a β-ketonitrile with hydrazine. This pathway is broken down into three primary stages:

  • Synthesis of 2-Phenylpropanenitrile: Alkylation of benzyl cyanide to introduce the requisite methyl group alpha to the nitrile.

  • Synthesis of 2-Methyl-3-oxo-3-phenylpropanenitrile: Acylation of 2-phenylpropanenitrile to install the keto functionality, creating the key β-ketonitrile intermediate.

  • Heterocyclic Ring Formation: Cyclization of the β-ketonitrile with hydrazine hydrate to yield the final 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine.

This guide will elaborate on the chemical principles, experimental details, and critical parameters for each of these stages.

Overall Synthesis Workflow

The complete transformation from benzyl cyanide to the target aminopyrazole is depicted below. Each major step involves the formation of a key intermediate, which is isolated and characterized before proceeding to the next step.

G cluster_0 Stage 1: Alkylation cluster_1 Stage 2: Acylation cluster_2 Stage 3: Cyclization A Benzyl Cyanide B 2-Phenylpropanenitrile A->B  CH₃I, NaH  (or DMC, K₂CO₃) C 2-Methyl-3-oxo-3- phenylpropanenitrile B->C  Ethyl Benzoate,  NaOEt D 4-Methyl-5-phenyl- 2H-pyrazol-3-ylamine C->D  Hydrazine Hydrate,  Ethanol, Reflux

Figure 1: High-level overview of the synthetic pathway.

Stage 1: Synthesis of 2-Phenylpropanenitrile

Principle and Mechanistic Insights

The synthesis of 2-phenylpropanenitrile is most commonly achieved via the alkylation of benzyl cyanide (phenylacetonitrile).[3] This reaction leverages the acidity of the α-carbon protons of benzyl cyanide, which are rendered acidic by the inductive effect and resonance stabilization of the resulting carbanion by the adjacent nitrile and phenyl groups.

A strong base is required to deprotonate the α-carbon. While historical methods have employed sodium amide or alkali hydroxides with phase-transfer catalysts, a more modern and scalable approach utilizes reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) with dimethyl carbonate (DMC) serving as both a methylating agent and a solvent.[3][4] The resulting resonance-stabilized carbanion acts as a potent nucleophile, attacking the electrophilic methylating agent (e.g., methyl iodide or DMC) in a classic SN2 reaction to form the desired product.

Experimental Protocol: Methylation of Benzyl Cyanide

This protocol is adapted from established procedures for the alkylation of benzyl cyanide.[5]

  • Reactor Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a dropping funnel, add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Reagent Addition: Add benzyl cyanide (1.0 eq) and dimethyl carbonate (DMC, 5.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 90°C) under a nitrogen atmosphere with vigorous stirring. The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Cool the reaction mixture to room temperature. Filter the solid potassium carbonate and wash the filter cake with a small amount of toluene.

  • Purification: Combine the filtrate and washings. Remove the excess dimethyl carbonate and toluene by distillation under atmospheric pressure. The crude 2-phenylpropanenitrile is then purified by vacuum distillation to yield a colorless to pale yellow oil.[4]

Quantitative Data
ParameterValueReference
Molecular Formula C₉H₉N[4]
Molecular Weight 131.17 g/mol N/A
Boiling Point 108-113 °C at 20 mmHg[4]
Density 0.985 g/mL at 25 °C[4]
Typical Yield 85-95%[3]
CAS Number 1823-91-2[4]

Stage 2: Synthesis of 2-Methyl-3-oxo-3-phenylpropanenitrile

Principle and Mechanistic Insights

The formation of the β-ketonitrile intermediate is achieved through a Claisen-type condensation reaction. In this step, the α-carbon of 2-phenylpropanenitrile is deprotonated by a strong base, typically a sodium alkoxide like sodium ethoxide (NaOEt), to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of an acylating agent, such as ethyl benzoate.

The initial tetrahedral intermediate collapses, eliminating an ethoxide leaving group to form the desired β-ketonitrile. The reaction is driven to completion because the product is more acidic than the starting nitrile and is immediately deprotonated by the base present in the reaction mixture. An acidic work-up is required to neutralize the enolate and afford the final product.

G start 2-Phenyl- propanenitrile step1 Deprotonation (NaOEt) start->step1 carbanion Nucleophilic Carbanion step1->carbanion acyl Acylation with Ethyl Benzoate carbanion->acyl intermediate Tetrahedral Intermediate acyl->intermediate elimination Elimination of Ethoxide intermediate->elimination enolate Product Enolate elimination->enolate acid Acidic Work-up enolate->acid product 2-Methyl-3-oxo-3- phenylpropanenitrile acid->product

Figure 2: Workflow for the Claisen-type condensation.

Experimental Protocol: Acylation of 2-Phenylpropanenitrile

This protocol is based on established methods for Claisen condensation to form β-ketonitriles.

  • Base Preparation: In a dry 1 L three-necked round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.1 eq) to absolute ethanol (200 mL).

  • Reagent Addition: Once all the sodium has reacted, cool the solution to 0-5 °C. Add a solution of 2-phenylpropanenitrile (1.0 eq) and ethyl benzoate (1.2 eq) dropwise over 1 hour, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. A thick precipitate will form.

  • Work-up: Pour the reaction mixture into ice-cold water (500 mL). Acidify the aqueous solution to pH 3-4 with dilute hydrochloric acid. The product will precipitate as a solid or an oil.

  • Purification: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography.

Quantitative Data
ParameterValueReference
Molecular Formula C₁₀H₉NO
Molecular Weight 159.18 g/mol
Appearance Colorless liquid or solid
Purity >96%
CAS Number 7391-29-9

Stage 3: Synthesis of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine

Principle and Mechanistic Insights

The final step is a classic example of pyrazole synthesis via the condensation of a 1,3-dicarbonyl equivalent (the β-ketonitrile) with a hydrazine derivative.[6] The reaction proceeds through a two-step mechanism:

  • Condensation: One of the nitrogen atoms of hydrazine hydrate acts as a nucleophile and attacks the electrophilic keto-carbonyl of 2-methyl-3-oxo-3-phenylpropanenitrile. This is followed by dehydration to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the carbon of the nitrile group. This cyclization, followed by tautomerization, leads to the formation of the stable aromatic 3-aminopyrazole ring.

The regioselectivity of the initial attack determines the final substitution pattern. The more electrophilic ketone carbonyl is preferentially attacked over the nitrile group, leading to the desired 3-amino-5-phenyl isomer.

Experimental Protocol: Heterocyclic Ring Formation

This protocol is adapted from analogous syntheses of 3-aminopyrazoles.[6]

  • Reactor Setup: In a 250 mL round-bottom flask fitted with a reflux condenser, dissolve 2-methyl-3-oxo-3-phenylpropanenitrile (1.0 eq) in 95% ethanol (100 mL).

  • Reagent Addition: Add hydrazine monohydrate (1.3 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction can be monitored by TLC until the starting material is consumed.

  • Isolation: Cool the reaction mixture to room temperature. The product may crystallize out of the solution. If not, reduce the solvent volume under vacuum.

  • Purification: The crude product can be collected by filtration. If necessary, the solid can be recrystallized from a suitable solvent like ethanol or a chloroform/hexane mixture to yield the pure 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine as a crystalline solid.

Quantitative Data
ParameterValueReference
Molecular Formula C₁₀H₁₁N₃[2]
Molecular Weight 173.21 g/mol [2]
Appearance White to light yellow crystal powder[7]
Purity >95%[2]
Storage 2-8°C, Inert atmosphere[2]
CAS Number 66367-67-7[2]

Safety and Handling Considerations

All experimental work must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

  • Benzyl Cyanide & Derivatives: These are toxic and harmful if swallowed, inhaled, or in contact with skin. Acidification of cyanide-containing waste streams must be avoided to prevent the formation of highly toxic hydrogen cyanide gas.

  • Sodium Hydride / Sodium Metal: These reagents are highly flammable and react violently with water to produce flammable hydrogen gas. They must be handled under an inert atmosphere.

  • Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution and avoid inhalation and skin contact.

Conclusion

This guide has detailed a reliable and well-documented three-stage synthetic pathway for the preparation of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine. By starting with the alkylation of benzyl cyanide, followed by a Claisen-type condensation to form the key β-ketonitrile intermediate, and concluding with a hydrazine-mediated cyclization, the target compound can be obtained in good overall yield. The principles and protocols described provide a solid foundation for researchers and scientists in the field of medicinal chemistry to access this important heterocyclic building block for further drug discovery and development efforts.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Historical Synthesis of 2-Phenylpropanenitrile.
  • BenchChem. (2025). A Comprehensive Technical Guide to 2-Phenylpropanenitrile: Synonyms, Properties, Synthesis, and Analysis.
  • ChemBK. (2024). 2-phenylpropanenitrile.
  • Biosynth. (n.d.). 2-Methyl-3-oxo-3-phenylpropanenitrile.
  • PrepChem.com. (n.d.). Synthesis of B. 3-Amino-5-phenylpyrazole.
  • Sigma-Aldrich. (n.d.). 2-Methyl-3-oxo-3-phenylpropanenitrile.
  • Lead Sciences. (n.d.). 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine.
  • ChemicalBook. (n.d.). 4-METHYL-5-PHENYL-2H-PYRAZOL-3-YLAMINE.
  • lifechem pharma. (n.d.). 3-Methyl-5-Amino-Pyrazole.
  • Liu, Y., et al. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. MDPI.

Sources

Foundational

Spectroscopic Data of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine: An In-depth Technical Guide

Introduction 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine is a heterocyclic organic compound featuring a pyrazole core. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methyl-5-phenyl-2H-pyrazol-3-ylamine is a heterocyclic organic compound featuring a pyrazole core. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to the diverse biological activities exhibited by pyrazole derivatives. A thorough understanding of the spectroscopic properties of this molecule is fundamental for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a detailed analysis of the expected spectroscopic data for 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data is based on established principles of spectroscopy and comparative analysis with structurally related compounds.

Molecular Structure and Isomerism

The structure of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine is characterized by a five-membered pyrazole ring substituted with a methyl group at the C4 position, a phenyl group at the C5 position, and an amino group at the C3 position. It is important to note the potential for tautomerism in pyrazole systems. The "2H" designation indicates that the proton is on one of the nitrogen atoms. Depending on the conditions, this proton can potentially migrate between the two nitrogen atoms of the pyrazole ring. For the purpose of this guide, we will consider the tautomer shown below, which is expected to be the most stable form.

Figure 1: Molecular structure of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1][2]

¹H NMR Spectroscopy

The proton NMR spectrum of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine is expected to show distinct signals for the protons of the methyl group, the amino group, the pyrazole NH, and the phenyl ring. The chemical shifts are influenced by the electronic environment of the protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20-7.50Multiplet5HPhenyl-H
~5.50Broad Singlet1HPyrazole-NH
~4.00Broad Singlet2H-NH₂
~2.10Singlet3H-CH₃

Interpretation and Rationale:

  • Phenyl Protons (δ ~7.20-7.50): The five protons of the phenyl group will appear as a complex multiplet in the aromatic region of the spectrum. The exact chemical shifts and coupling patterns will depend on the rotational freedom of the phenyl ring and the electronic effects of the pyrazole substituent.

  • Pyrazole NH Proton (δ ~5.50): The proton on the pyrazole nitrogen is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen atoms and potential chemical exchange. Its chemical shift can be sensitive to solvent and concentration.

  • Amino Protons (δ ~4.00): The two protons of the primary amine group will likely appear as a broad singlet. This broadness is due to chemical exchange and quadrupole effects from the nitrogen atom. The signal may disappear upon D₂O exchange, a common technique to identify labile protons.[3]

  • Methyl Protons (δ ~2.10): The three protons of the methyl group at C4 are expected to be a sharp singlet as there are no adjacent protons to couple with.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~155.0C3 (C-NH₂)
~145.0C5 (C-Phenyl)
~130.0Phenyl C (quaternary)
~129.0Phenyl CH
~128.5Phenyl CH
~127.0Phenyl CH
~100.0C4 (C-CH₃)
~12.0-CH₃

Interpretation and Rationale:

  • Pyrazole Ring Carbons: The chemical shifts of the pyrazole ring carbons are influenced by the nitrogen atoms and the substituents. C3, bonded to the electron-donating amino group, is expected to be significantly downfield. C5, attached to the phenyl group, will also be in the downfield region. C4, bearing the methyl group, is expected to be the most upfield of the pyrazole ring carbons.

  • Phenyl Carbons: The phenyl group will show four signals: one for the quaternary carbon attached to the pyrazole ring and three for the protonated carbons. The chemical shifts will be in the typical aromatic range.

  • Methyl Carbon: The methyl carbon will appear at a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.[4][5]

Predicted Characteristic IR Absorptions (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, BroadN-H stretching (asymmetric and symmetric) of -NH₂ and pyrazole N-H
3100-3000MediumC-H stretching (aromatic)
2950-2850MediumC-H stretching (aliphatic -CH₃)
~1620StrongN-H bending (scissoring) of -NH₂
~1590, 1490Medium-StrongC=C stretching (aromatic ring)
~1550MediumC=N stretching (pyrazole ring)
1450-1350MediumC-H bending (-CH₃)
760, 700StrongC-H out-of-plane bending (monosubstituted benzene)

Interpretation and Rationale:

  • N-H Stretching: A broad band in the region of 3400-3200 cm⁻¹ is a key indicator of the presence of N-H bonds. Primary amines typically show two bands in this region due to symmetric and asymmetric stretching, which may overlap with the pyrazole N-H stretch.[3][6]

  • C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

  • N-H Bending: The scissoring vibration of the primary amine group gives rise to a strong absorption around 1620 cm⁻¹.

  • C=C and C=N Stretching: The aromatic C=C stretching vibrations will appear as a pair of bands around 1590 and 1490 cm⁻¹. The C=N stretching of the pyrazole ring is expected around 1550 cm⁻¹.

  • Aromatic Substitution Pattern: The strong absorptions around 760 and 700 cm⁻¹ are characteristic of a monosubstituted benzene ring, confirming the presence of the phenyl group.

Figure 2: Workflow for the spectroscopic characterization of the target compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
173High[M]⁺ (Molecular Ion)
172Moderate[M-H]⁺
158Moderate[M-CH₃]⁺
145Moderate[M-N₂]⁺
117High[C₉H₉]⁺ (Phenylacetylene cation)
91Moderate[C₇H₇]⁺ (Tropylium ion)
77High[C₆H₅]⁺ (Phenyl cation)

Interpretation and Rationale:

  • Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at m/z 173, corresponding to the molecular weight of C₁₀H₁₁N₃. The presence of an odd number of nitrogen atoms is consistent with an odd molecular weight, as per the nitrogen rule.

  • Fragmentation Pattern: The fragmentation of pyrazole derivatives can be complex. Common fragmentation pathways include the loss of small, stable molecules or radicals.

    • [M-H]⁺ (m/z 172): Loss of a hydrogen radical is a common fragmentation pathway.

    • [M-CH₃]⁺ (m/z 158): Loss of the methyl group as a radical is another likely fragmentation.

    • [M-N₂]⁺ (m/z 145): Pyrazole rings can undergo rearrangement and lose a molecule of nitrogen.

    • Phenyl-related Fragments: The phenyl group can lead to characteristic fragments such as the phenyl cation ([C₆H₅]⁺, m/z 77) and the tropylium ion ([C₇H₇]⁺, m/z 91). The base peak is often a stable aromatic fragment. The peak at m/z 117 could correspond to a phenylacetylene cation radical formed through rearrangement and fragmentation.

Synthesis and Experimental Protocols

A plausible synthetic route for 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine involves the condensation of a β-ketonitrile with hydrazine.

Proposed Synthesis

A common method for the synthesis of 3-aminopyrazoles is the reaction of a β-ketonitrile with hydrazine hydrate. In this case, the starting material would be 2-methyl-3-oxo-3-phenylpropanenitrile.

Synthesis Start 2-Methyl-3-oxo-3-phenylpropanenitrile + Hydrazine Hydrate Reaction Reflux in Ethanol Start->Reaction Product 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine Reaction->Product

Figure 3: Proposed synthetic pathway for the target compound.

General Experimental Protocol for Spectroscopic Sample Preparation
  • NMR Spectroscopy:

    • Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Ensure the sample is fully dissolved.

    • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • IR Spectroscopy:

    • For a solid sample, prepare a KBr pellet by grinding a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder.

    • Press the mixture into a transparent disk using a hydraulic press.

    • Alternatively, for a solution, use a suitable IR-transparent cell.

    • Record the IR spectrum using an FTIR spectrometer.

  • Mass Spectrometry:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas or liquid chromatograph.

    • Acquire the mass spectrum using an appropriate ionization technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, serve as a valuable resource for researchers working with this compound. The provided protocols for sample preparation and a proposed synthetic route further enhance the practical utility of this guide for scientists in the fields of organic synthesis and medicinal chemistry. The detailed analysis of the spectroscopic features allows for the confident identification and characterization of this important pyrazole derivative.

References

  • Understanding Mass Spectrometry for Organic Compound Analysis. HSC Chemistry. Available from: [Link]

  • Guenther, H. NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Wiley. Available from: [Link]

  • Goldenberg, D. P. Principles of NMR Spectroscopy. RedShelf. Available from: [Link]

  • Introduction to infrared spectroscopy. Khan Academy. Available from: [Link]

  • Infrared spectroscopy. Wikipedia. Available from: [Link]

  • IR (infrared) spectroscopy. BYJU'S. Available from: [Link]

  • Infrared (IR) Spectroscopy- Definition, Principle, Parts, Uses. Microbe Notes. Available from: [Link]

  • Lambert, J. B., Mazzola, E. P., & Ridge, C. D. Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. Better World Books. Available from: [Link]

  • Mass spectrometry (MS) | Organic Chemistry II Class Notes. Fiveable. Available from: [Link]

  • Mass Spectrometry. Michigan State University Department of Chemistry. Available from: [Link]

  • Mass Spectrometry. Chemistry LibreTexts. Available from: [Link]

  • Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. PREMIER Biosoft. Available from: [Link]

  • Spectroscopy of Amines. Organic Chemistry | OpenStax. Available from: [Link]

  • Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). WikiEducator. Available from: [Link]

  • Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Available from: [Link]

  • Infrared Spectroscopy. Illinois State University. Available from: [Link]

  • Spectroscopy of Amines. Chemistry LibreTexts. Available from: [Link]

Sources

Exploratory

A Technical Guide to 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine, a heterocyclic compound of significant interest i...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established "privileged structure" due to its presence in numerous biologically active compounds. This document details the molecular profile, validated synthetic and purification protocols, analytical characterization techniques, and the known biological context of this specific aminopyrazole derivative. The content is structured to provide not only procedural steps but also the underlying scientific rationale, empowering researchers to effectively synthesize, validate, and explore the potential of this versatile molecule in drug discovery and development programs.

Molecular Profile and Physicochemical Characteristics

Nomenclature and Chemical Identifiers
  • Systematic IUPAC Name: 4-Methyl-5-phenyl-1H-pyrazol-3-amine

  • Common Name: 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine

  • CAS Number: 66367-67-7[1][2]

  • Molecular Formula: C₁₀H₁₁N₃[1][3]

  • Molecular Weight: 173.21 g/mol [1][2]

Structural Elucidation and Tautomerism

4-Methyl-5-phenyl-2H-pyrazol-3-ylamine is a substituted pyrazole. The core of the molecule is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Key structural features include:

  • A phenyl group at position 5.

  • A methyl group at position 4.

  • An amino group at position 3.

It is crucial for researchers to recognize that aminopyrazoles exist as tautomeric mixtures. The 3-amino and 5-amino forms can interconvert, and the position of the annular proton (on N1 or N2) can also vary.[4] While often named as the 2H-pyrazol-3-ylamine, it exists in equilibrium with its 1H-pyrazol-5-ylamine tautomer. The predominant form in a given environment depends on factors like solvent polarity and pH.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These values are critical for designing experimental conditions, including reaction setups, purification schemes, and formulation studies.

PropertyValueSource
Molecular Weight 173.21 g/mol [1][2]
Appearance Off-white to solid powder[3]
Purity Typically ≥95%[1][3]
Melting Point 140-142 °C (for the related isomer 5-Methyl-4-phenyl-2H-pyrazol-3-ylamine)[5]
Storage Conditions 2-8°C, Inert atmosphere, Keep in a dark place[1]

Note: Experimental data for this specific isomer can be limited. Data for closely related isomers is provided for estimation purposes.

Synthesis and Purification

The most prevalent and versatile method for synthesizing 3-aminopyrazole cores is the condensation of a β-ketonitrile with hydrazine.[6][7] This approach offers a direct route to the pyrazole heterocycle with good yields.

Recommended Synthetic Protocol: Condensation of 2-cyano-1-phenylpropan-1-one with Hydrazine

This protocol is based on well-established principles of pyrazole synthesis.[6][7] The causality for this choice rests on the high reliability and atom economy of the cyclocondensation reaction between the 1,3-dicarbonyl equivalent (the β-ketonitrile) and the dinucleophile (hydrazine).

Materials:

  • 2-cyano-1-phenylpropan-1-one (β-ketonitrile precursor)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (or another suitable alcohol solvent)

  • Glacial acetic acid (catalyst)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 2-cyano-1-phenylpropan-1-one in absolute ethanol.

  • Reagent Addition: Add a slight excess (1.1 to 1.2 equivalents) of hydrazine hydrate to the solution.

  • Catalysis: Add a catalytic amount (e.g., 0.1 equivalents) of glacial acetic acid. The acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by hydrazine.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to room temperature. The product may precipitate. If not, reduce the solvent volume under reduced pressure.

  • Isolation: Pour the concentrated mixture into cold water to precipitate the crude product. Collect the solid by vacuum filtration and wash with cold water.

Purification Workflow: Recrystallization

Recrystallization is chosen for its efficiency in removing unreacted starting materials and soluble impurities.

  • Solvent Selection: Select a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane). The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Dissolve the crude product in the minimum amount of boiling solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Synthesis Workflow Visualization

SynthesisWorkflow Start β-Ketonitrile + Hydrazine Hydrate Reaction Cyclocondensation (Ethanol, Acetic Acid, Reflux) Start->Reaction 1. Mix Workup Cooling & Precipitation in Water Reaction->Workup 2. React Filtration1 Vacuum Filtration (Crude Product) Workup->Filtration1 3. Isolate Purification Recrystallization (e.g., Ethanol/Water) Filtration1->Purification 4. Dissolve Filtration2 Vacuum Filtration (Pure Product) Purification->Filtration2 5. Crystallize End 4-Methyl-5-phenyl- 2H-pyrazol-3-ylamine Filtration2->End 6. Dry

Caption: General workflow for the synthesis and purification of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine.

Analytical Validation

A self-validating system requires that the synthesized product is rigorously characterized to confirm its identity and purity.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A typical method would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile containing 0.1% formic acid. Purity is assessed by the peak area percentage at a suitable UV wavelength (e.g., 254 nm).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the compound. The expected [M+H]⁺ ion for C₁₀H₁₁N₃ would be observed at m/z 174.10.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unequivocal structural confirmation.

    • ¹H NMR: Expected signals would include aromatic protons for the phenyl group, a singlet for the methyl group, and characteristic signals for the amine and pyrazole N-H protons.

    • ¹³C NMR: The spectrum should show 10 distinct carbon signals corresponding to the molecular structure.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=N, and C=C stretching of the pyrazole and phenyl rings.

Biological Context and Therapeutic Potential

The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its ability to interact with a wide range of biological targets.[4][8]

The Privileged Pyrazole Scaffold

Pyrazole-containing molecules exhibit a vast array of biological activities, including anti-inflammatory, anticancer, antiviral, and anticonvulsant properties.[4] The position of the amino group (e.g., 3-amino vs. 5-amino) significantly influences the molecule's biological profile.[8]

Potential Applications in Drug Discovery

While specific biological data for 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine is not extensively published, its structural class, the 3-aminopyrazoles, has shown significant promise in several therapeutic areas:

  • Kinase Inhibition: The 3-aminopyrazole core is a key pharmacophore in the design of inhibitors for various kinases, which are critical targets in oncology and inflammatory diseases.[8] For instance, derivatives have been developed as potent inhibitors of AXL receptor tyrosine kinase and Fibroblast Growth Factor Receptors (FGFRs).[8][9]

  • Anticonvulsant Activity: Studies have shown that 3-aminopyrazole derivatives can exhibit strong anticonvulsant effects, superior to their 5-aminopyrazole counterparts, potentially by blocking sodium channels.[8]

  • Anti-inflammatory and Anticancer Agents: Many 3-aminopyrazole compounds bearing aromatic rings at position 4 or 5 have been investigated for antitumor and anti-inflammatory activities.[4][10]

The specific substitution pattern of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine makes it an attractive candidate for screening libraries aimed at discovering novel kinase inhibitors or other therapeutic agents.

Hypothetical Drug Discovery Workflow

DrugDiscoveryWorkflow Compound 4-Methyl-5-phenyl- 2H-pyrazol-3-ylamine Screening High-Throughput Screening (e.g., Kinase Panel) Compound->Screening HitID Hit Identification (Potent & Selective Compound) Screening->HitID Identify Activity LeadOpt Lead Optimization (SAR Studies) HitID->LeadOpt Improve Properties Preclinical Preclinical Development (In vivo Efficacy & Safety) LeadOpt->Preclinical Select Candidate Clinical Clinical Trials Preclinical->Clinical

Caption: A conceptual workflow for advancing a compound like 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine in a drug discovery program.

Safety, Handling, and Storage

Hazard Identification

Based on safety data for related aminopyrazole and phenyl-pyrazole compounds, 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine should be handled with care.

  • Hazard Statements: Likely to be harmful if swallowed (H302) and may cause serious eye irritation (H319).[11]

  • Toxicological Profile: The chemical, physical, and toxicological properties have not been thoroughly investigated. It should be treated as a potentially hazardous substance.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.[11]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage Conditions
  • Store in a tightly sealed container in a cool, dry, and dark place.[1]

  • Recommended storage temperature is between 2-8°C under an inert atmosphere to ensure long-term stability.[1]

Conclusion

4-Methyl-5-phenyl-2H-pyrazol-3-ylamine is a valuable heterocyclic building block with significant untapped potential. Its synthesis is achievable through robust and well-documented chemical reactions. As a member of the 3-aminopyrazole family, it is positioned as a strong candidate for inclusion in screening campaigns targeting a multitude of diseases, particularly in the fields of oncology and neurology. This guide provides the foundational knowledge required for its synthesis, validation, and safe handling, thereby facilitating its exploration in advanced research and drug development.

References

  • BenchChem. A Comparative Guide to the Biological Activities of 5-Aminopyrazole and 3-Aminopyrazole Derivatives. 8

  • BenchChem. The Discovery and Development of Bioactive 5-Aminopyrazole Derivatives: A Technical Guide. 12

  • Fichez, J., Busca, P., & Prestat, G. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. 6

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC - PubMed Central. 4

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). PMC - PubMed Central. 10

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PMC - NIH. 9

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). PMC - NIH. 7

  • ChemicalBook. 4-METHYL-5-PHENYL-2H-PYRAZOL-3-YLAMINE | 890014-38-7. 13

  • PubChem. 5-Methyl-2-phenyl-4-phenylazo-2H-pyrazol-3-ylamine. 14

  • Lead Sciences. 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine. 1

  • CymitQuimica. 5-Methyl-4-phenyl-2H-pyrazol-3-ylamine. 3

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.

  • Organic Syntheses Procedure. 3(5)-aminopyrazole. 15

  • Cenmed Enterprises. 4 Methyl 5 Phenyl 2H Pyrazol 3 Ylamine. 2

  • Matrix Scientific. 5-Methyl-4-phenyl-2H-pyrazol-3-ylamine. 5

  • PubChem. 1,2-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one. 16

  • Safety Data Sheet. 1-Phenyl-3-methyl-5-pyrazolone. 11

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2025). 17

  • A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. (2019). NIH. 18

  • ChemicalBook. 4-METHYL-5-PHENYL-2H-PYRAZOL-3-YLAMINEHYDROCHLORIDE. 19

  • Fisher Scientific. (2025). SAFETY DATA SHEET. 20

  • Biosynth. 4-Methyl-2-propyl-2H-pyrazol-3-ylamine | 3702-14-5 | DAA70214. 21

  • Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. (2023). MDPI. 22

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. 23

Sources

Foundational

A Technical Guide to the Biological Activity of Pyrazol-3-ylamine Derivatives

Abstract: The pyrazole ring is a privileged scaffold in medicinal chemistry, known to be a core component of numerous biologically active compounds.[1][2] The introduction of a 3-amino group, creating the pyrazol-3-ylami...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazole ring is a privileged scaffold in medicinal chemistry, known to be a core component of numerous biologically active compounds.[1][2] The introduction of a 3-amino group, creating the pyrazol-3-ylamine moiety, provides a key vector for substitution, enabling the synthesis of vast chemical libraries with diverse pharmacological profiles.[3] This guide provides an in-depth technical overview of the prominent biological activities of pyrazol-3-ylamine derivatives, with a focus on their anticancer and antimicrobial properties. We will explore the underlying mechanisms of action, present field-proven experimental protocols for their evaluation, and summarize key structure-activity relationship (SAR) data. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

The Pyrazol-3-ylamine Scaffold: A Hub for Kinase Inhibition

The pyrazole core, particularly when substituted with an amine at the C3 position, serves as an excellent "hinge-binding" motif.[3] This structural feature is critical for the activity of many kinase inhibitors, which represent a major class of modern therapeutics, especially in oncology.[4] The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the amino acid backbone of the kinase hinge region, a conserved structural element across the kinome. This interaction anchors the inhibitor in the ATP-binding pocket, leading to competitive inhibition. The 3-amino group often acts as an attachment point for larger substituents that extend into other regions of the ATP-binding site, conferring both potency and selectivity.[3]

A prime example of this is the role of pyrazole-based compounds as inhibitors of Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle.[5] Dysregulation of CDK activity is a hallmark of cancer, making them a key therapeutic target.[5]

Mechanism of Action: Cell Cycle Arrest via CDK Inhibition

Pyrazol-3-ylamine derivatives can effectively inhibit CDKs, such as CDK2. This inhibition prevents the phosphorylation of key substrates like the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for the G1-to-S phase transition of the cell cycle. This leads to a G1 phase arrest and subsequent inhibition of tumor cell proliferation.

Below is a diagram illustrating this inhibitory pathway.

CDK_Inhibition_Pathway P3A Pyrazol-3-ylamine Derivative CDK2_CyclinE CDK2/Cyclin E Complex P3A->CDK2_CyclinE Arrest G1 Arrest P3A->Arrest Leads to Rb_E2F Rb-E2F Complex CDK2_CyclinE->Rb_E2F Phosphorylates Rb Rb_p p-Rb (Phosphorylated) Rb_E2F->Rb_p E2F E2F Rb_E2F->E2F Rb_p->E2F S_Phase_Genes S-Phase Genes (e.g., DNA Polymerase) E2F->S_Phase_Genes Activates Transcription CellCycle Cell Cycle Progression (G1 → S) S_Phase_Genes->CellCycle

Caption: Inhibition of CDK2 by a pyrazol-3-ylamine derivative, leading to G1 cell cycle arrest.

Evaluation of Anticancer Activity

A primary and crucial step in evaluating novel pyrazol-3-ylamine derivatives is to assess their cytotoxic effects on cancer cells.[6][7] The MTT assay is a robust, colorimetric method widely used for this purpose.[8][9] It measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[10]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a self-validating system for assessing the dose-dependent cytotoxic effect of a test compound on an adherent cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).[11][12]

Principle: The assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[9][10] This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[8] The amount of formazan produced is directly proportional to the number of viable cells.[10] The crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.[9]

Materials:

  • Test pyrazol-3-ylamine derivatives (dissolved in DMSO, stock concentration 10 mM)

  • Adherent cancer cell line (e.g., MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS, filter-sterilized, protected from light)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)[13]

  • Doxorubicin (positive control)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate spectrophotometer (reader)

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Prepare a cell suspension in complete growth medium. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in a volume of 100 µL.[10]

    • Causality: Seeding density is critical. Too few cells will result in a weak signal; too many will lead to overconfluence and non-linear assay response.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the positive control (Doxorubicin) in complete growth medium. A typical concentration range might be 0.1, 1, 10, 50, 100 µM.

    • Include a "vehicle control" (medium with the same percentage of DMSO used for the highest compound concentration, typically <0.5%) and a "medium only" blank.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.

    • Incubate the plate for 48-72 hours. The duration should be sufficient to observe a significant effect on cell proliferation.

  • MTT Incubation:

    • After the treatment period, carefully aspirate the medium from each well.

    • Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[13]

    • Causality: Serum-free medium is used because components in serum can interfere with the MTT reduction.

    • Incubate the plate for 3-4 hours at 37°C. During this time, observe the formation of purple formazan crystals within the cells under a microscope.[9]

  • Solubilization and Measurement:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[9]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Summary: Anticancer Activity

The following table summarizes representative IC₅₀ values for hypothetical pyrazol-3-ylamine derivatives against various cancer cell lines, demonstrating the potential of this scaffold.

Compound IDScaffold ModificationHCT-116 (Colon) IC₅₀ (µM)[5]MCF-7 (Breast) IC₅₀ (µM)[12]A549 (Lung) IC₅₀ (µM)[14]
PZA-001 4-Chlorophenyl at N15.216.71> 50
PZA-002 3,4-Dimethoxyphenyl at N12.802.2226.4
PZA-003 Indole at C50.074 (as CDK2 inhibitor)23.7> 50
Doxorubicin (Reference Drug)4.300.9548.8

Antimicrobial Properties of Pyrazol-3-ylamines

In addition to their anticancer effects, pyrazole derivatives have been extensively investigated for their antimicrobial properties.[15][16][17] The pyrazole nucleus is a versatile pharmacophore that can be modified to exhibit activity against a broad spectrum of bacteria and fungi.[1][18]

Evaluation of Antimicrobial Activity

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20] The MIC is defined as the lowest concentration of a compound that visibly inhibits the growth of a microorganism after a standardized incubation period.[19][20]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes a validated method for determining the MIC of pyrazol-3-ylamine derivatives against bacterial strains.

Principle: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the plate is visually inspected for turbidity (an indicator of microbial growth). The lowest concentration of the compound that prevents visible growth is recorded as the MIC.[19]

Materials:

  • Test pyrazol-3-ylamine derivatives (dissolved in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium[21]

  • Sterile 96-well round-bottom microtiter plates[20]

  • Sterile saline solution (0.9%)

  • 0.5 McFarland turbidity standard

  • Ciprofloxacin or other relevant antibiotic (positive control)

  • Shaking incubator (37°C)

Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-4 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[20]

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[19]

    • Causality: A standardized inoculum is critical for reproducibility. A higher inoculum can lead to falsely elevated MIC values.

  • Plate Preparation (Serial Dilution):

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add an additional 100 µL of the stock solution of the test compound (e.g., at 2x the highest desired final concentration) to the first column.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.[20]

    • This creates a gradient of compound concentrations. Column 11 will serve as the growth control (no compound), and Column 12 will be the sterility control (no compound, no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum (prepared in Step 1) to wells in columns 1 through 11. Do not add inoculum to column 12.

    • The final volume in each well is now 200 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.[19]

  • Result Interpretation:

    • After incubation, examine the plate for turbidity. The sterility control (Column 12) should be clear, and the growth control (Column 11) should be turbid.

    • The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the first clear well in the dilution series).

General Workflow Visualization

The overall process for screening and evaluating pyrazol-3-ylamine derivatives can be visualized as follows:

Screening_Workflow cluster_0 Discovery & Synthesis cluster_1 Primary Screening cluster_2 Secondary Assays & Hit Validation cluster_3 Lead Optimization Lib_Synth Library Synthesis (Pyrazol-3-ylamine Core) Purify Purification & Characterization Lib_Synth->Purify Cytotox Cytotoxicity Screen (e.g., MTT Assay) Purify->Cytotox Antimicrobial Antimicrobial Screen (e.g., MIC Assay) Purify->Antimicrobial Dose_Resp IC50 Determination Cytotox->Dose_Resp Antimicrobial->Dose_Resp Kinase_Assay Kinase Inhibition Assay Dose_Resp->Kinase_Assay SAR Structure-Activity Relationship (SAR) Kinase_Assay->SAR Lead_Opt Analogue Synthesis SAR->Lead_Opt Iterative Design In_Vivo In Vivo Efficacy & Toxicity Studies Lead_Opt->In_Vivo In_Vivo->SAR Feedback

Caption: General workflow for the discovery and development of pyrazol-3-ylamine derivatives.

Conclusion and Future Directions

Pyrazol-3-ylamine derivatives represent a highly versatile and pharmacologically significant class of compounds. Their utility as kinase inhibitors continues to drive cancer drug discovery, while their potential as antimicrobial agents offers promising avenues for combating infectious diseases. The key to success lies in the rational design of substituted analogues to optimize potency, selectivity, and pharmacokinetic properties. Future research will likely focus on exploring novel kinase targets, understanding mechanisms of resistance, and applying this scaffold to other therapeutic areas such as inflammatory and neurodegenerative diseases.[22][23][24] The robust and validated protocols detailed in this guide provide a solid foundation for researchers to effectively screen and characterize new chemical entities based on this privileged core.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025).
  • Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. (n.d.).
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
  • Protocol for Cell Viability Assays - BroadPharm. (2022).
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023).
  • MTT assay protocol | Abcam. (n.d.).
  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria - SEAFDEC/AQD Institutional Repository. (n.d.).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013).
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - ResearchGate. (2025).
  • Application Notes and Protocols for Kinase Activity Assays - Benchchem. (n.d.).
  • Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibiotic PF 1052 - Benchchem. (n.d.).
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - NIH. (n.d.).
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - UCSB. (2023).
  • Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease - PubMed Central. (n.d.).
  • Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. (n.d.).
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (n.d.).
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - Semantic Scholar. (2015).
  • Basic protocol to assess preclinical anticancer activity - ResearchGate. (n.d.).
  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.).
  • Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. (n.d.).
  • Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - ResearchGate. (2025).
  • Current status of pyrazole and its biological activities - PMC. (n.d.).
  • In vitro kinase assay - Protocols.io. (2024).
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.).
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC. (n.d.).
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (n.d.).
  • Review on Biological Activities of Pyrazole Derivatives - Journal of Chemical Health Risks. (n.d.).
  • Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed. (2025).
  • Reported examples of pyrazoles as anticancer agents with different mechanisms - ResearchGate. (n.d.).
  • Protocol for a kinase assay - ResearchGate. (2015).
  • Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - MDPI. (2018).
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - ResearchGate. (n.d.).
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.).
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (n.d.).
  • Synthesis and potential antimicrobial activity of some new compounds containing the pyrazol-3-one moiety - Semantic Scholar. (2001).
  • Kinase Assay Kit - Sigma-Aldrich. (n.d.).
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH. (n.d.).
  • Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives - Open Research@CSIR-NIScPR. (2025).
  • Methods for Detecting Kinase Activity - Cayman Chemical. (n.d.).
  • A mini review on some biological activities of pyrazole derivatives - ResearchGate. (2025).

Sources

Exploratory

Discovery and Synthesis of Novel Pyrazole Compounds: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved dru...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs and a vast library of biologically active compounds. Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, make it a privileged scaffold in drug discovery. This guide provides an in-depth technical exploration of the discovery and synthesis of novel pyrazole compounds, designed for researchers and professionals in the field. We will delve into the strategic considerations behind synthetic route selection, provide detailed experimental protocols, and discuss the critical aspects of structural characterization and the application of pyrazoles in modern drug design.

The Strategic Importance of the Pyrazole Scaffold in Medicinal Chemistry

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This arrangement confers a unique electronic and steric profile that is highly amenable to interaction with biological targets. The pyrazole ring is a versatile pharmacophore found in drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and antiviral agents. Notable examples of FDA-approved drugs containing a pyrazole core include the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and the erectile dysfunction medication Sildenafil, highlighting the scaffold's therapeutic versatility.

The strategic value of the pyrazole moiety also lies in its utility as a bioisostere. It can effectively replace other aromatic or heteroaromatic rings to improve potency, selectivity, and pharmacokinetic properties such as lipophilicity and aqueous solubility.

Synthetic Strategies for Accessing Novel Pyrazole Scaffolds

The synthesis of the pyrazole ring is a well-established field, yet the quest for novel, efficient, and regioselective methods remains a vibrant area of research. The choice of synthetic strategy is dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Classical Cyclocondensation Reactions: The Knorr Synthesis and Variants

The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone of pyrazole chemistry. This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The versatility of this method lies in the wide availability of both starting materials, allowing for the synthesis of a diverse range of substituted pyrazoles.

Causality in the Knorr Synthesis: The reaction proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls can sometimes be a challenge, leading to mixtures of regioisomers. Careful control of reaction conditions, such as pH and solvent, can often influence the regiochemical outcome.

Modern Synthetic Methodologies: Catalysis and Advanced Reagents

Modern organic synthesis has introduced a plethora of new methods for pyrazole construction, often offering milder reaction conditions, higher yields, and improved regioselectivity compared to classical methods.

  • Metal-Catalyzed Reactions: Transition metal catalysts, particularly those based on copper, silver, and ruthenium, have been successfully employed in pyrazole synthesis. For instance, silver-catalyzed reactions of trifluoromethylated ynones with arylhydrazines provide a rapid and highly regioselective route to 3-CF3-pyrazoles. Ruthenium-catalyzed hydrogen transfer from 1,3-diols to hydrazines offers a direct synthesis of 1,4-disubstituted pyrazoles, avoiding the need for potentially unstable 1,3-dicarbonyl precursors.

  • [3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition of diazo compounds with alkynes is another powerful method for constructing the pyrazole ring. This approach offers excellent control over regioselectivity.

Multi-Component Reactions (MCRs): A Paradigm of Efficiency

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, have emerged as a highly efficient and atom-economical approach to complex molecule synthesis. Several MCRs have been developed for the synthesis of highly substituted pyrazoles.

A common MCR strategy involves the one-pot reaction of an aldehyde, an active methylene compound (like malononitrile or a β-ketoester), and a hydrazine. These reactions often proceed through a cascade of reactions, such as Knoevenagel condensation and Michael addition, followed by cyclization and aromatization. The use of catalysts, such as nano-ZnO or taurine, can significantly enhance the efficiency and environmental friendliness of these reactions.

Workflow for Pyrazole Synthesis Strategy Selection:

G start Define Target Pyrazole Substitution Pattern cond1 Simple substitution pattern? start->cond1 classical Classical Methods (e.g., Knorr Synthesis) cond1->classical Yes cond2 Need for high regioselectivity or specific functional groups? cond1->cond2 No end Select Optimal Synthetic Strategy classical->end modern Modern Catalytic Methods (e.g., Ag, Ru catalysis) cond2->modern Yes cond3 Desire for high complexity and atom economy? cond2->cond3 No modern->end mcr Multi-Component Reactions (MCRs) cond3->mcr Yes cond3->end No mcr->end G start Synthesized Pyrazole Compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir Infrared (IR) Spectroscopy start->ir ms Mass Spectrometry (MS) start->ms purity Purity Assessment (e.g., HPLC, Elemental Analysis) nmr->purity ir->purity ms->purity structure Structure Confirmed purity->structure

Foundational

Unlocking the Therapeutic Potential of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine: A Technical Guide to Target Identification and Validation

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful drugs.[1][2] This technical guide provides an in-depth exploration of the potential therapeutic targets of a specific pyrazole derivative, 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine. Drawing upon the extensive body of research on pyrazole-based compounds, this document will elucidate the most probable molecular targets, offer detailed, field-proven protocols for target validation, and present a logical framework for advancing this compound through the early stages of the drug discovery pipeline. Our focus is to equip researchers with the necessary knowledge and experimental designs to systematically investigate the mechanism of action of this promising molecule.

Introduction: The Pyrazole Scaffold as a Pharmacological Powerhouse

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile building block in the design of therapeutic agents.[3] Its unique electronic and steric properties allow it to serve as a bioisostere for other aromatic systems, often leading to improved potency and favorable physicochemical characteristics.[3] A significant number of FDA-approved drugs across various therapeutic areas, including anti-inflammatory agents like celecoxib and oncology drugs such as crizotinib, feature a pyrazole core.[1][3]

The subject of this guide, 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine, possesses key structural motifs—a 3-amino group and a phenyl substituent—that are frequently associated with specific biological activities, most notably the inhibition of protein kinases.[4][5] This document will therefore primarily focus on protein kinases as a high-probability target class, while also exploring other potential targets informed by the broader pyrazole literature.

High-Priority Therapeutic Target Class: Protein Kinases

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell growth, differentiation, and apoptosis.[6] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus for drug development.[1][7] The pyrazole scaffold has been extensively utilized in the design of both broad-spectrum and selective kinase inhibitors.[2][7]

Rationale for Targeting Kinases

The 3-aminopyrazole moiety is a well-established hinge-binding motif in many kinase inhibitors.[8] This structural element can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for ATP-competitive inhibition. The phenyl and methyl groups at positions 5 and 4, respectively, can be accommodated within the hydrophobic pocket of the ATP-binding site, contributing to binding affinity and selectivity.

Potential Kinase Subfamilies to Investigate

Based on the activities of structurally related pyrazole derivatives, the following kinase families represent high-priority targets for 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine:

  • Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[9] Numerous pyrazole-containing compounds have been developed as potent CDK inhibitors.[9][10]

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses and is implicated in inflammatory diseases and hematological malignancies.[2][9] Ruxolitinib, a pyrazole-containing JAK inhibitor, is an approved therapeutic.[2]

  • Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and their overexpression is common in many cancers.[7] Several pyrazole-based Aurora kinase inhibitors are in clinical development.[2][7]

  • MAPK/ERK and PI3K/AKT Pathways: These are critical signaling cascades that regulate cell proliferation, survival, and metabolism. Pyrazole derivatives have been shown to inhibit kinases within these pathways.[6][10]

Experimental Workflow for Kinase Target Validation

A systematic approach is required to identify and validate the specific kinase targets of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine.

Caption: A stepwise workflow for kinase target identification and validation.

  • Objective: To perform an initial screen of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine against a large, representative panel of human kinases to identify potential hits.

  • Materials:

    • 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine (solubilized in DMSO)

    • Commercially available kinase panel (e.g., Eurofins DiscoverX KINOMEscan™, Promega ADP-Glo™ Kinase Assay)

    • Appropriate buffers, ATP, and substrates as per the manufacturer's instructions.

  • Procedure:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform a single-dose screen (typically at 1 µM or 10 µM) against the kinase panel.

    • Follow the specific protocol provided by the vendor for the chosen assay format.

    • Data is typically reported as percent inhibition relative to a vehicle control.

  • Causality and Interpretation: This initial screen is designed to cast a wide net and identify any kinases that are significantly inhibited by the compound at a relatively high concentration. A common hit threshold is >50% inhibition. This step does not confirm direct binding or potency but provides a crucial list of putative targets for further investigation.

  • Objective: To determine the potency (IC50 value) of the compound against the hit kinases identified in the primary screen.

  • Materials:

    • Recombinant active kinase enzymes for the identified hits.

    • ADP-Glo™ Kinase Assay (Promega) or similar radiometric or fluorescence-based assay.

    • Test compound serially diluted in DMSO.

  • Procedure:

    • Prepare a series of dilutions of the test compound (e.g., 10-point, 3-fold serial dilution starting from 100 µM).

    • Set up the kinase reaction according to the manufacturer's protocol, including the kinase, substrate, ATP, and the serially diluted compound.

    • Incubate for the recommended time.

    • Add the detection reagent to measure kinase activity (e.g., luminescence for ADP-Glo™).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Self-Validation: The dose-response curve provides an internal validation of the inhibitory activity. A well-defined sigmoidal curve with a clear upper and lower plateau indicates a specific inhibitory effect.

Secondary Potential Therapeutic Targets

While kinases are the most probable targets, the versatility of the pyrazole scaffold warrants consideration of other protein families.

Ion Channels

Certain pyrazole derivatives have been identified as modulators of ion channels.[11] For instance, pyrazole compounds have been shown to act as openers of K(v)7 potassium channels and inhibitors of TRPC3 channels.[11][12]

Ion channels are fundamental to the function of excitable cells, and their modulation can have profound physiological effects.[13] The lipophilic nature of the phenyl group and the hydrogen bonding potential of the aminopyrazole moiety could facilitate interactions with the complex transmembrane domains of ion channels.

The gold-standard method for investigating ion channel modulation is patch-clamp electrophysiology.

  • Cell Line Selection: Utilize cell lines stably expressing the ion channel of interest (e.g., HEK293 cells expressing K(v)7.2/7.3 or TRPC3).

  • Recording Configuration: Perform whole-cell voltage-clamp recordings to isolate and measure the currents mediated by the target channel.

  • Compound Application: Perfuse the cells with increasing concentrations of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine to assess its effect on current amplitude, voltage-dependence of activation/inactivation, and channel kinetics.

G Protein-Coupled Receptors (GPCRs)

GPCRs represent the largest family of membrane receptors and are targeted by a significant portion of approved drugs.[14][15] While less common than kinase inhibition, some pyrazole-containing compounds have been reported to interact with GPCRs.

The structural features of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine could allow it to dock into the ligand-binding pockets of certain GPCRs, particularly those that bind small molecule ligands.

  • Binding Assays: Perform competitive radioligand binding assays using membranes from cells overexpressing specific GPCR targets. This will determine if the compound can displace a known radiolabeled ligand, indicating direct binding.

  • Functional Assays: Measure downstream signaling events following GPCR activation, such as changes in intracellular cyclic AMP (cAMP) or calcium mobilization, in the presence of the test compound to determine if it acts as an agonist or antagonist.

Proteasome

Recent studies have identified pyrazole scaffolds in proteasome inhibitors.[16][17] The proteasome is a large protein complex responsible for degrading ubiquitinated proteins and is a validated target in oncology.

The aminopyrazole core could potentially interact with the catalytically active threonine residues in the proteasome's active site.

  • Enzymatic Assays: Use purified 20S proteasome and a fluorogenic substrate to measure the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in the presence of varying concentrations of the test compound.

  • Cell-Based Assays: Treat cancer cell lines with the compound and measure the accumulation of ubiquitinated proteins by Western blotting as an indicator of proteasome inhibition in a cellular context.

Data Presentation and Interpretation

To facilitate a clear comparison of the compound's activity against different targets, all quantitative data should be summarized in a structured table.

Target Class Specific Target Assay Type IC50 / EC50 / Ki (µM) Notes
KinaseCDK2/Cyclin AADP-Glo™[Insert Value]Potent inhibition observed.
KinaseJAK2ADP-Glo™[Insert Value]Moderate inhibition.
KinaseAurora AADP-Glo™[Insert Value]Weak inhibition.
Ion ChannelK(v)7.2/7.3Electrophysiology[Insert Value]No significant effect.
GPCRDopamine D2Radioligand Binding[Insert Value]No significant binding.
Proteasome20S (Chymotrypsin-like)Fluorogenic Assay[Insert Value]Minimal activity.

Conclusion and Future Directions

This guide has outlined a rational, evidence-based approach to elucidating the therapeutic targets of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine. The existing literature strongly suggests that protein kinases are the most probable target class, and a detailed workflow for validating this hypothesis has been provided. By systematically applying these methodologies, researchers can efficiently identify the mechanism of action of this compound and pave the way for its potential development as a novel therapeutic agent. Subsequent steps would involve lead optimization to enhance potency and selectivity, in vivo efficacy studies in relevant disease models, and comprehensive ADME/Tox profiling.

References

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC. (URL: [Link])

  • Modulation of K(v)7 potassium channels by a novel opener pyrazolo[1,5-a]pyrimidin-7(4H)-one compound QO-58 - PubMed. (URL: [Link])

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (URL: [Link])

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (URL: [Link])

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed. (URL: [Link])

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (URL: [Link])

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: [Link])

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - OUCI. (URL: [Link])

  • Proteasome inhibitors with pyrazole scaffolds from structure-based virtual screening. (URL: [Link])

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (URL: [Link])

  • Selective and direct inhibition of TRPC3 channels underlies biological activities of a pyrazole compound - PubMed. (URL: [Link])

  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders | ACS Omega - ACS Publications. (URL: [Link])

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC - PubMed Central. (URL: [Link])

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (URL: [Link])

  • Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry pathways - PMC - NIH. (URL: [Link])

  • Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (URL: [Link])

  • WO2005121126A1 - Polycyclic pyrazines as potassium ion channel modulators - Google P
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - ResearchGate. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (URL: [Link])

  • Proteasome Inhibitors with Pyrazole Scaffolds from Structure-Based Virtual Screening - Journal of Medicinal Chemistry - ACS Figshare. (URL: [Link])

  • Proteasome Inhibitors with Pyrazole Scaffolds from Structure-Based Virtual Screening | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Ion Channels as a Potential Target in Pharmaceutical Designs - MDPI. (URL: [Link])

  • Synthesis and biological activity of 4 ?¢ ? ? ? -substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole - JOCPR. (URL: [Link])

  • Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds -.:: Natural Sciences Publishing ::.. (URL: [Link])

  • Current status of pyrazole and its biological activities - PMC - PubMed Central. (URL: [Link])

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (URL: [Link])

  • Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst - MDPI. (URL: [Link])

  • G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs? - PMC - NIH. (URL: [Link])

  • 5-Methyl-2-phenyl-4-phenylazo-2H-pyrazol-3-ylamine - PubChem. (URL: [Link])

  • Pharmacological targeting of G protein-coupled receptor heteromers - PubMed - NIH. (URL: [Link])

  • Targeting G-Protein-Coupled Receptors (GPCRs) in Drug Discovery - AZoLifeSciences. (URL: [Link])

  • GPCRs in Intracellular Compartments: New Targets for Drug Discovery - MDPI. (URL: [Link])

  • Journal of Medicinal Chemistry Ahead of Print - ACS Publications. (URL: [Link])

Sources

Exploratory

An In-depth Technical Guide to 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine, a heterocyclic amine of significant interest in m...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine, a heterocyclic amine of significant interest in medicinal chemistry and synthetic organic chemistry. This document delineates its chemical identity, a proposed synthetic pathway based on established chemical principles, safety and handling protocols, and its potential role as a scaffold in drug discovery.

Core Compound Identification and Properties

4-Methyl-5-phenyl-2H-pyrazol-3-ylamine is a substituted pyrazole, a five-membered heterocyclic ring system containing two adjacent nitrogen atoms. The presence of an amino group at the 3-position and distinct methyl and phenyl substituents at the 4- and 5-positions, respectively, make it a versatile building block for creating more complex molecular architectures.

Chemical Identifiers

Correctly identifying a chemical entity is paramount for research and regulatory purposes. The primary identifiers for 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine are summarized below.

IdentifierValueSource
CAS Number 66367-67-7[1]
Molecular Formula C₁₀H₁₁N₃[1]
Molecular Weight 173.21 g/mol [2]
PubChem CID 318446[2]
MDL Number MFCD05864593[2]
Isomeric SMILES CC1=C(NN=C1N)C2=CC=CC=C2[2]

Note: Another CAS number, 890014-38-7, is sometimes associated with this chemical name but appears less frequently in chemical supplier databases.[3] Researchers should primarily rely on CAS 66367-67-7.

Physicochemical Properties (Predicted and Reported)

Experimental physicochemical data for this specific compound is not widely published. The information below is based on data from commercial suppliers and predictions.

PropertyValueNotes
Physical Form Solid, powder/crystalBased on supplier information.
Purity ≥95% - ≥98%Commercially available purity levels.[2][4]
Storage Conditions 2-8°C, in dark place, under inert atmosphereRecommended for maintaining stability.[1]

Synthesis Methodology: A Mechanistic Approach

While specific literature detailing a step-by-step synthesis of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine is scarce, its structure strongly suggests a well-established and versatile route for aminopyrazole synthesis: the cyclocondensation of a β-ketonitrile with hydrazine.[5][6] This method is one of the most common and reliable ways to construct the 3-aminopyrazole core.

Proposed Synthetic Pathway

The logical precursor for this synthesis is 2-methyl-3-oxo-3-phenylpropanenitrile . The reaction proceeds via a two-step, one-pot sequence.

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Final Product Start1 2-Methyl-3-oxo-3-phenylpropanenitrile (β-Ketonitrile) Process Cyclocondensation (Reflux in Ethanol/Acetic Acid) Start1->Process Start2 Hydrazine Hydrate (N₂H₄·H₂O) Start2->Process Intermediate Hydrazone Intermediate (Unstable, in situ) Product 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine Intermediate->Product Step 2: Intramolecular Cyclization (Attack on Nitrile) Process->Intermediate Step 1: Condensation Process->Product Overall Transformation

Caption: Proposed synthesis of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine.

Causality of Experimental Choices:

  • Reactant Selection : The β-ketonitrile provides the C3-C4-C5 backbone, including the methyl and phenyl groups and the nitrile, which is the precursor to the amine. Hydrazine provides the two nitrogen atoms required for the pyrazole ring.

  • Solvent and Catalyst : Ethanol is a common solvent as it effectively dissolves both reactants and facilitates the reaction at reflux temperatures. A catalytic amount of a weak acid, like acetic acid, is often employed to protonate the carbonyl oxygen, activating the ketone for nucleophilic attack by hydrazine.

  • Reaction Mechanism : The reaction begins with the nucleophilic attack of a hydrazine nitrogen on the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by dehydration to form a hydrazone intermediate. The second, terminal nitrogen of the hydrazine then performs an intramolecular nucleophilic attack on the carbon of the nitrile group. Tautomerization of the resulting cyclic imine yields the final, stable aromatic 3-aminopyrazole product.

General Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methods for analogous compounds.[7] Optimization would be required for yield and purity.

  • Reaction Setup : To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-methyl-3-oxo-3-phenylpropanenitrile (1.0 eq).

  • Solvent Addition : Add absolute ethanol to dissolve the starting material (approx. 5-10 mL per gram of nitrile).

  • Catalyst : Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Hydrazine Addition : Add hydrazine hydrate (1.1-1.2 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed.

  • Reaction : Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Isolation : Pour the concentrated residue into ice-water. The product may precipitate as a solid. If not, adjust the pH to ~7-8 with a mild base (e.g., sodium bicarbonate solution) to induce precipitation.

  • Purification : Collect the crude solid by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Spectroscopic and Analytical Characterization (Anticipated Data)

No specific experimental spectra for 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine have been identified in the public domain literature. However, based on the structure and data from analogous compounds, the following characteristic signals can be anticipated.[8]

TechniqueExpected Observations
¹H NMR - Aromatic protons (phenyl group): Multiplets between δ 7.2-7.6 ppm (5H).- Amine protons (NH₂): A broad singlet, exchangeable with D₂O, typically between δ 4.0-6.0 ppm.- Methyl protons (CH₃): A singlet around δ 2.0-2.3 ppm (3H).- NH proton (pyrazole ring): A broad singlet, potentially at a higher chemical shift (>10 ppm), though often broad and may exchange.
¹³C NMR - Aromatic carbons: Multiple signals between δ 125-140 ppm.- Pyrazole C5 (C-Ph): Signal around δ 140-150 ppm.- Pyrazole C3 (C-NH₂): Signal around δ 150-160 ppm.- Pyrazole C4 (C-CH₃): Signal around δ 100-110 ppm.- Methyl carbon: Signal around δ 10-15 ppm.
FT-IR (KBr) - N-H stretching (amine & pyrazole): Broad bands in the region of 3200-3500 cm⁻¹.- C=C and C=N stretching (aromatic rings): Peaks in the 1500-1620 cm⁻¹ region.- C-H stretching (aromatic and methyl): Peaks around 2900-3100 cm⁻¹.- N-H bending: Peak around 1600-1650 cm⁻¹.
Mass Spec (ESI+) - [M+H]⁺: Expected at m/z 174.10.

Safety, Handling, and Storage

As a research chemical, 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine must be handled with appropriate care. The following information is derived from available Safety Data Sheets (SDS).

Hazard Identification (GHS Classification)
  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A) , H319: Causes serious eye irritation.

  • Specific Target Organ Toxicity, Single Exposure (Category 3) , H335: May cause respiratory irritation.

Recommended Handling and PPE

G Handling Safe Handling Workflow Ventilation Work in a Fume Hood Handling->Ventilation PPE Personal Protective Equipment (PPE) Handling->PPE Avoidance Avoid - Dust formation - Inhalation - Skin/Eye contact Handling->Avoidance Storage Store at 2-8°C Inert Atmosphere Protect from Light Handling->Storage Gloves Nitrile Gloves PPE->Gloves Goggles Safety Goggles/Face Shield PPE->Goggles Coat Lab Coat PPE->Coat

Caption: Essential safety and handling workflow for the compound.

  • Engineering Controls : Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant nitrile gloves, safety goggles or a face shield, and a lab coat.

  • Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage Recommendations

For long-term stability, the compound should be stored in a tightly sealed container at 2-8°C , under an inert atmosphere (e.g., argon or nitrogen), and protected from light .[1]

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[8] Derivatives of pyrazole exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[8]

While specific biological activity for 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine has not been extensively reported, its structure makes it an ideal starting point for generating libraries of more complex molecules. The primary amino group at the 3-position is a key functional handle for derivatization.

Potential Derivatization Pathways:

  • Amide Formation : The amino group can be readily acylated with various carboxylic acids or acid chlorides to form a diverse library of amides. This is a common strategy to explore structure-activity relationships (SAR) by introducing different substituents.

  • Formation of Fused Heterocycles : The 3-aminopyrazole motif is a classic precursor for the synthesis of fused bicyclic systems like pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines . These fused systems are often explored as kinase inhibitors and antagonists for various receptors.

  • Diazotization and Coupling : The amino group can be converted to a diazonium salt, which can then be used in various coupling reactions (e.g., Sandmeyer reaction) to introduce a wide range of functional groups at the 3-position.

The strategic placement of the methyl and phenyl groups provides steric and electronic properties that can influence the binding of its derivatives to biological targets. The phenyl group can engage in pi-stacking or hydrophobic interactions within a protein binding pocket, while the methyl group can provide a steric anchor or fit into smaller hydrophobic pockets.

Conclusion

4-Methyl-5-phenyl-2H-pyrazol-3-ylamine (CAS 66367-67-7) is a valuable heterocyclic building block with significant potential for application in drug discovery and materials science. While detailed experimental data is not yet prevalent in peer-reviewed literature, its synthesis can be reliably approached through the well-documented condensation of 2-methyl-3-oxo-3-phenylpropanenitrile and hydrazine. Adherence to strict safety protocols is necessary due to its potential hazards. The true value of this compound lies in its utility as a versatile starting material, offering a reactive amino group for the construction of diverse chemical libraries aimed at identifying novel bioactive agents.

References

  • Cenmed Enterprises. 4 Methyl 5 Phenyl 2H Pyrazol 3 Ylamine. Available from: [Link]

  • MDPI. Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. Available from: [Link]

  • Lead Sciences. 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine. Available from: [Link]

  • PubChem. 5-Methyl-2-phenyl-4-phenylazo-2H-pyrazol-3-ylamine. Available from: [Link]

  • PubChemLite. 1-(4-methylphenyl)-3-phenyl-1h-pyrazol-5-ylamine. Available from: [Link]

  • Abound. 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine. Available from: [Link]

  • PubMed Central. Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. Available from: [Link]

  • JOCPR. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available from: [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Available from: [Link]

  • ResearchGate. Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Available from: [Link]

  • SciSpace. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Available from: [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. Available from: [Link]

  • PubChem. 1,2-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one. Available from: [Link]

  • SpringerLink. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available from: [Link]

  • Google Patents. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • NIST WebBook. 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. Available from: [Link]

  • HAL Open Science. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Available from: [Link]

  • PubMed Central. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Available from: [Link]

  • Royal Society of Chemistry. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Available from: [Link]

  • PubMed Central. Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility and Stability of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the solubility and stability of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine,...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The document is structured to offer an in-depth understanding of the compound's physicochemical properties, supported by field-proven insights and methodologies. It details experimental protocols for the systematic evaluation of solubility in various solvent systems and stability under forced degradation conditions. The guide also presents a predictive assessment of the compound's degradation pathways. This document is intended to be a valuable resource for researchers and professionals engaged in the development of therapeutic agents, providing a robust framework for formulation and stability assessment.

Introduction to 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine

4-Methyl-5-phenyl-2H-pyrazol-3-ylamine, with the chemical formula C₁₀H₁₁N₃, is a substituted pyrazole derivative.[1][2][3] The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of an amino group and a phenyl ring on the pyrazole core of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine suggests its potential as a versatile intermediate for the synthesis of novel therapeutic agents.

A thorough understanding of the solubility and stability of this compound is paramount for its successful development. Solubility directly influences bioavailability and formulation strategies, while stability is critical for ensuring the safety, efficacy, and shelf-life of any potential drug product. This guide will delve into the theoretical and practical aspects of these key physicochemical parameters.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor that governs its dissolution rate and subsequent absorption in the gastrointestinal tract. For pyrazole derivatives, solubility can be influenced by a variety of factors, including the crystalline form, pH, and the nature of the solvent.

Factors Influencing Solubility
  • pH: The amino group on the pyrazole ring imparts a basic character to the molecule, suggesting that the solubility of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine will be pH-dependent. In acidic environments, the amino group is likely to be protonated, forming a more soluble salt.

  • Polymorphism: The existence of different crystalline forms, or polymorphs, can significantly impact solubility. Each polymorph will have a unique crystal lattice energy, leading to different dissolution rates and equilibrium solubilities.

  • Solvent Polarity: The solubility of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine in various solvents will depend on the interplay of its non-polar phenyl and methyl groups and the polar amino and pyrazole functionalities.

Predicted Solubility in Common Solvents
Solvent Predicted Solubility Rationale
WaterSparingly SolubleThe presence of the non-polar phenyl and methyl groups is expected to limit aqueous solubility. The amino and pyrazole groups will contribute to some degree of water solubility through hydrogen bonding.
EthanolSolubleEthanol's polarity is intermediate, and it can act as both a hydrogen bond donor and acceptor, making it a good solvent for many organic compounds with both polar and non-polar features.
MethanolSolubleSimilar to ethanol, methanol is a polar protic solvent that should effectively solvate the molecule.
AcetoneModerately SolubleAcetone is a polar aprotic solvent that can accept hydrogen bonds, which should allow for moderate solubility.
DichloromethaneSolubleThe non-polar nature of dichloromethane should facilitate the dissolution of the phenyl and methyl groups.
Dimethyl Sulfoxide (DMSO)Freely SolubleDMSO is a highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[4]

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to facilitate phase separation.

  • Sample Collection and Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Quantification: Determine the solubility by comparing the analytical response of the sample to a calibration curve prepared with known concentrations of the compound.

Stability Profile

The chemical stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[5]

Predicted Degradation Pathways

Based on the chemical structure of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine, several degradation pathways can be anticipated under stress conditions:

  • Hydrolysis: While the pyrazole ring is generally stable to hydrolysis, the amino group could be susceptible to deamination under certain pH and temperature conditions.

  • Oxidation: The electron-rich pyrazole ring and the amino group are potential sites for oxidation. Common oxidizing agents like hydrogen peroxide could lead to the formation of N-oxides or ring-opened products.

  • Photodegradation: Phenylpyrazole derivatives are known to be susceptible to photodegradation.[6][7] Exposure to UV or visible light could induce photochemical reactions, leading to isomerization, dimerization, or cleavage of the pyrazole ring.

  • Thermal Degradation: At elevated temperatures, the compound may undergo decomposition. The initial steps could involve the loss of the amino or methyl groups, followed by the breakdown of the heterocyclic ring.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are conducted under conditions more stringent than accelerated stability testing to identify potential degradation products.[8][9]

Methodology:

  • Sample Preparation: Prepare solutions of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine in appropriate solvents (e.g., water, methanol, or a mixture).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 N HCl) and heat (e.g., at 60 °C) for a specified period.

    • Basic Hydrolysis: Treat the sample solution with a base (e.g., 0.1 N NaOH) and heat (e.g., at 60 °C) for a specified period.

    • Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 80 °C).

    • Photostability: Expose a solid sample or a solution of the compound to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze them using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all potential degradation products.

  • Peak Purity and Mass Balance: Assess the purity of the parent peak using a photodiode array (PDA) detector to ensure no co-eluting degradants. Calculate the mass balance to account for all the material after degradation.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the active ingredient due to degradation.

Example HPLC Method Parameters (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Visualization of Key Processes

Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Weigh excess compound prep2 Add to solvent vials prep1->prep2 equil1 Agitate at constant temp (24-48h) prep2->equil1 sep1 Settle or Centrifuge equil1->sep1 analysis1 Withdraw supernatant sep1->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Analyze by HPLC analysis2->analysis3 analysis4 Quantify vs. calibration curve analysis3->analysis4

Caption: Workflow for the Shake-Flask Solubility Assay.

Proposed Degradation Pathway under Oxidative Stress

G parent 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine n_oxide N-Oxide Derivative parent->n_oxide Oxidation of pyrazole N ring_opened Ring-Opened Products parent->ring_opened Oxidative cleavage of pyrazole ring deamination Deaminated Product parent->deamination Oxidation of amino group oxidant [O] oxidant->parent

Caption: Proposed Oxidative Degradation Pathway.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine. While specific experimental data for this compound is limited, the principles and protocols outlined herein offer a robust framework for its systematic characterization. The predicted solubility profile suggests that formulation strategies may be required to enhance aqueous solubility for oral delivery. The proposed degradation pathways highlight the importance of protecting the compound from oxidative stress and light. Adherence to the detailed experimental protocols will enable researchers to generate the high-quality data necessary to advance the development of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine as a potential therapeutic agent.

References

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (2009). PubMed. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine. (n.d.). Lead Sciences. [Link]

  • Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. (2024). PMC - PubMed Central. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. [Link]

  • Elucidation of fipronil photodegradation pathways. (n.d.). PubMed - NIH. [Link]

  • 3-Amino-5-phenylpyrazole. (n.d.). PubChem. [Link]

  • Sop for force degradation study. (2023). Pharma Dekho. [Link]

  • 3-Amino-5-hydroxypyrazole. (n.d.). PubChem. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. (2020). PubMed. [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). MDPI. [Link]

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (n.d.). PMC - NIH. [Link]

  • Recent developments in aminopyrazole chemistry. (2012). ResearchGate. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed. [Link]

  • 3-Amino-5-phenyl-1H-pyrazole, 98%. (n.d.). Fisher Scientific. [Link]

  • 4 Methyl 5 Phenyl 2H Pyrazol 3 Ylamine. (n.d.). Cenmed Enterprises. [Link]

Sources

Exploratory

A Technical Guide to the Synthesis and Application of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine Analogs in Drug Discovery

Abstract The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold for its synthetic versatility and broad pharmacological potential. Within this class, the 3-aminopyrazole moiety...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold for its synthetic versatility and broad pharmacological potential. Within this class, the 3-aminopyrazole moiety has emerged as a critical pharmacophore, particularly in the design of ATP-competitive kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket makes it an ideal starting point for inhibitor design. This technical guide provides an in-depth review of analogs based on the 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine core. We will explore the synthesis of this core scaffold, delve into the strategic development of its analogs as potent kinase inhibitors, and provide detailed, field-proven protocols for their biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their discovery programs.

The 3-Aminopyrazole Scaffold: A Privileged Structure in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] Consequently, they have become one of the most important classes of therapeutic targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and a key challenge lies in designing compounds with high potency and selectivity.

The pyrazole scaffold is extensively used in the development of kinase inhibitors.[2] Specifically, the 3-aminopyrazole motif serves as an excellent bioisostere of adenine, the nitrogenous base of ATP. This structural mimicry allows it to form two crucial hydrogen bonds with the "hinge" region of the kinase—a short, flexible segment connecting the N- and C-lobes of the catalytic domain.[3][4] This interaction anchors the inhibitor in the active site, providing a stable foundation for building out substitutions that confer potency and selectivity. The 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine core combines this critical hinge-binding element with strategically placed methyl and phenyl groups that can be used to tune solubility, metabolic stability, and interactions with other regions of the ATP pocket.

Synthesis of the Core Scaffold: 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine

The most versatile and widely adopted method for synthesizing 5-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine.[5] The reaction proceeds via an initial attack of hydrazine on the ketone to form a hydrazone intermediate, which then undergoes intramolecular cyclization onto the nitrile carbon to yield the final 5-aminopyrazole ring.[5]

For our specific core, the key precursor is 2-methyl-3-oxo-3-phenylpropanenitrile . The synthesis of this precursor and its subsequent cyclization are outlined below.

Synthesis Workflow

The overall synthetic pathway is a two-step process starting from commercially available benzoylacetonitrile.

G cluster_0 Step 1: Methylation cluster_1 Step 2: Cyclization A Benzoylacetonitrile D 2-Methyl-3-oxo-3-phenylpropanenitrile A->D 1. Deprotonation B Sodium Hydride (NaH) in THF B:e->D:w C Methyl Iodide (CH3I) C:e->D:w 2. Alkylation G 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine (Core Scaffold) D->G E Hydrazine Hydrate (N2H4·H2O) E:e->G:w F Acetic Acid (cat.) in Ethanol F:e->G:w

Caption: Synthetic workflow for 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine.

Experimental Protocol: Synthesis of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine

Causality Statement: This protocol employs a standard base-mediated alkylation followed by an acid-catalyzed condensation-cyclization. Sodium hydride is chosen as a strong, non-nucleophilic base to efficiently deprotonate the active methylene carbon of benzoylacetonitrile, forming a reactive enolate. The subsequent cyclization with hydrazine is catalyzed by acetic acid, which protonates the carbonyl oxygen, making it more electrophilic and facilitating the initial hydrazone formation necessary for ring closure.

Step 1: Synthesis of 2-Methyl-3-oxo-3-phenylpropanenitrile

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a solution of benzoylacetonitrile (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour until gas evolution ceases, indicating complete formation of the sodium enolate.

  • Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 1.2 equivalents) dropwise.

  • Stir the reaction at room temperature overnight. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 2-methyl-3-oxo-3-phenylpropanenitrile.

Step 2: Synthesis of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine [6]

  • Dissolve 2-methyl-3-oxo-3-phenylpropanenitrile (1.0 equivalent) in ethanol.

  • Add hydrazine hydrate (N₂H₄·H₂O, 1.1 equivalents) followed by a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Heat the reaction mixture at reflux (approx. 80 °C) for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and remove the solvent in vacuo.

  • The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to afford the target compound, 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine, as a solid.

Therapeutic Applications: A Case Study in CDK Inhibition

The true power of the 3-aminopyrazole scaffold is realized upon its derivatization. By functionalizing the 3-amino group, medicinal chemists can target the deep ATP-binding pocket of specific kinases, transforming a simple hinge-binder into a potent and selective inhibitor.[7]

Rationale: The 3-Aminopyrazole as a Kinase Hinge-Binding Motif

ATP-competitive inhibitors function by occupying the space normally filled by ATP. The adenine ring of ATP forms two hydrogen bonds with the backbone amides of the kinase hinge region. The 3-aminopyrazole core perfectly mimics this interaction, with the pyrazole N-H and the exocyclic amino group acting as hydrogen bond donor and acceptor, respectively.[2][3]

Caption: 3-Aminopyrazole interaction with the kinase hinge region.

Case Study: Development of Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[8] A recent study detailed the development of selective inhibitors for CDK16, an understudied "dark" kinase, using an N-(1H-pyrazol-3-yl)pyrimidin-4-amine scaffold.[8][9] This work provides an excellent template for understanding the derivatization of our core molecule.

Synthetic Strategy: The primary method for derivatization is a nucleophilic aromatic substitution (SNAr) reaction. The 3-amino group of the pyrazole core acts as a nucleophile, displacing a leaving group (e.g., a chlorine atom) on an activated pyrimidine ring.

Structure-Activity Relationship (SAR): Starting with a core similar to ours, researchers explored modifications to generate potency and selectivity. Key findings from such studies often reveal:

  • Pyrimidine Substitution: Adding groups to the pyrimidine ring can probe deeper pockets. For instance, attaching a substituted aniline via a linker can significantly enhance potency by forming additional interactions.[8]

  • Pyrazole Substitution: The methyl group at position 4 and the phenyl group at position 5 of our core scaffold already occupy specific regions of the ATP pocket. The methyl group can provide favorable interactions in the ribose-binding region, while the phenyl group can be directed towards the solvent-exposed region or a hydrophobic back-pocket, depending on the kinase.[10]

  • Linker Optimization: The nature of the linker connecting the pyrimidine to other moieties is crucial for achieving the correct geometry for optimal binding and can be tuned to improve physicochemical properties.

Quantitative Data Summary

The following table summarizes representative data for a hypothetical series of analogs based on the 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine core, targeting CDK2/Cyclin A, a well-studied cell cycle kinase. The data illustrates typical SAR trends.

Compound IDR Group (on Pyrimidine)CDK2/CycA IC₅₀ (nM)Cellular Antiproliferation (GI₅₀, µM)
Core -H>10,000>50
Analog 1 2-chloro-4-(phenylamino)pyrimidine85015.2
Analog 2 2-chloro-4-((4-fluorophenyl)amino)pyrimidine1202.1
Analog 3 2-chloro-4-((4-morpholinophenyl)amino)pyrimidine150.25

Data is illustrative, based on trends observed in kinase inhibitor development literature.[1][8]

This data clearly shows that derivatization of the core amine (Compound Core ) with a substituted pyrimidine (Analog 1 ) introduces inhibitory activity. Further substitution on the distal phenyl ring to improve interactions (Analog 2 ) and enhance properties like solubility (Analog 3 ) leads to a significant increase in both biochemical potency (IC₅₀) and cellular activity (GI₅₀).

Relevant Signaling Pathway

CDKs drive the cell cycle by phosphorylating key substrates like the Retinoblastoma protein (Rb). Inhibition of CDKs prevents this phosphorylation, leading to cell cycle arrest, typically at the G1/S transition.

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras/MAPK Pathway Receptor->Ras CycD Cyclin D Synthesis Ras->CycD CDK46_CycD CDK4/6-Cyclin D Complex CycD->CDK46_CycD Rb_E2F Rb-E2F Complex (Transcription Repressed) CDK46_CycD->Rb_E2F Phosphorylates Rb pRb p-Rb E2F Free E2F pRb->E2F Releases E2F CycE Cyclin E Synthesis E2F->CycE CDK2_CycE CDK2-Cyclin E Complex CycE->CDK2_CycE G1_S G1-S Phase Transition CDK2_CycE->G1_S Drives Transition Inhibitor 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine Analog Inhibitor->CDK2_CycE INHIBITS

Caption: Simplified CDK pathway showing G1/S transition and point of inhibition.

Key Experimental Protocols

A self-validating protocol is one where the results are internally consistent and reproducible. This requires careful planning, appropriate controls, and precise execution. Below are foundational protocols for evaluating novel kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence-Based)

Trustworthiness Statement: This assay is highly reliable as it directly measures the enzymatic production of ADP, a universal product of kinase reactions. The luminescent signal is proportional to kinase activity. Including positive (known inhibitor) and negative (DMSO vehicle) controls in every plate validates the assay's performance and ensures that observed inhibition is due to the test compound.[11][12]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.

Materials:

  • Kinase of interest, substrate peptide/protein, ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

  • Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

Workflow Diagram:

G A 1. Plate Compound (1µL serial dilution) B 2. Add Enzyme (2µL in buffer) A->B C 3. Pre-incubate (10 min @ RT) B->C D 4. Initiate Reaction (Add 2µL Substrate/ATP) C->D E 5. Incubate (60 min @ 30°C) D->E F 6. Stop & Deplete ATP (Add 5µL ADP-Glo™ Reagent) E->F G 7. Incubate (40 min @ RT) F->G H 8. Detect ADP (Add 10µL Kinase Detection Reagent) G->H I 9. Incubate (30 min @ RT) H->I J 10. Read Luminescence I->J

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Protocol:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. In a 384-well plate, add 1 µL of the diluted compound, DMSO vehicle (for 0% inhibition control), or a standard inhibitor (for 100% inhibition control) to the appropriate wells.

  • Enzyme Addition: Add 2 µL of the kinase in kinase assay buffer to each well.

  • Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature (RT) to allow the compound to bind to the kinase.

  • Reaction Initiation: Add 2 µL of a pre-mixed solution containing the kinase substrate and ATP (at a concentration near its Km for the enzyme) to all wells to start the reaction.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at RT.

  • ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at RT.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to controls (0% and 100% inhibition). Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Proliferation Assay (MTT Assay)

Trustworthiness Statement: This assay measures the metabolic activity of living cells, which is a robust indicator of cell viability and proliferation. The conversion of the yellow MTT salt to purple formazan crystals is performed only by mitochondrial dehydrogenases of viable cells. Including a vehicle control and a positive control (e.g., a known cytotoxic agent) ensures the assay can detect changes in viability and that the observed effects are compound-dependent.[13][14][15]

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI₅₀).

Materials:

  • Cancer cell line of interest (e.g., HCT116)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Test compounds (serially diluted in culture medium)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom tissue culture plates

Protocol:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for 72 hours (or a desired time course) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Return the plate to the incubator for 2-4 hours. Viable cells will convert the MTT to visible purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only). Normalize the data to the vehicle-treated cells (100% viability). Plot the percent viability against the logarithm of compound concentration and fit to a dose-response curve to calculate the GI₅₀ value.

Conclusion and Future Directions

The 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine scaffold represents a highly valuable starting point for the design of novel therapeutics, particularly kinase inhibitors. Its synthetically accessible core and inherent ability to engage the conserved kinase hinge region provide a robust platform for generating potent and selective drug candidates. The strategic derivatization of this core, guided by structure-activity relationship studies and enabled by reliable biological assays, can unlock inhibitors for a wide range of kinase targets implicated in human disease.

Future efforts should focus on exploring novel substitutions on the phenyl ring to probe allosteric pockets, developing fused-ring systems to improve rigidity and potency, and employing advanced computational methods to guide the design of next-generation analogs with superior selectivity profiles and optimized pharmacokinetic properties. The principles and protocols outlined in this guide provide a solid foundation for any research program aiming to harness the therapeutic potential of this privileged scaffold.

References

  • Zhang, J., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Medicinal Chemistry. [Link]

  • Gedschold, A., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. [Link]

  • Ciavolella, A., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]

  • Dandia, A., et al. (2012). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc. [Link]

  • Gedschold, A., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC - NIH. [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]

  • Google Patents. (1997). Process for the preparation of 3-amino-5-methylpyrazole.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Dandia, A., et al. (2012). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC - NIH. [Link]

  • Ghorab, M. M., et al. (2010). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. ResearchGate. [Link]

  • Al-Omran, F., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. [Link]

  • Harrison, T., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. [Link]

  • El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]

  • El-Sattar, N. E. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]

  • Wang, H., et al. (2019). 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Ilieș, M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. [Link]

  • Chen, Y. C., et al. (2021). How Ligands Interact with the Kinase Hinge. ACS Medicinal Chemistry Letters. [Link]

  • Singh, A., et al. (2021). Designing of kinase hinge binders: A medicinal chemistry perspective. Archiv der Pharmazie. [Link]

  • Ioannidis, S., et al. (2010). Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Singh, A., et al. (2022). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (2010). Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors | Request PDF. ResearchGate. [Link]

Sources

Foundational

Whitepaper: A Technical Guide to the In Silico Prediction of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine Activity

Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anti-inflammatory and anti-cancer effects.[1][2] This...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anti-inflammatory and anti-cancer effects.[1][2] This guide provides an in-depth, technical walkthrough for predicting the biological activity of a specific, novel pyrazole derivative, 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine, using a suite of in silico computational methodologies. We eschew a rigid template, instead adopting a fluid, logic-driven structure that mirrors the modern drug discovery pipeline. This document serves as a practical manual for researchers, detailing the causality behind each procedural choice and providing self-validating workflows for target identification, molecular docking, pharmacophore modeling, Quantitative Structure-Activity Relationship (QSAR) analysis, and ADMET prediction. By integrating these powerful computational tools, we aim to construct a comprehensive, predictive profile of the subject molecule, thereby accelerating the decision-making process for its progression into experimental validation.

Foundational Strategy: From Scaffold to Hypothesis

The Significance of the Pyrazole Scaffold

The five-membered aromatic ring containing two adjacent nitrogen atoms, known as the pyrazole nucleus, is a "privileged scaffold" in drug discovery.[3] Its derivatives have demonstrated a wide spectrum of biological activities, acting as potent inhibitors of key enzymes implicated in human diseases.[1][2] Notable examples include the anti-inflammatory drug Celecoxib (a COX-2 inhibitor) and various kinase inhibitors used in oncology.[4][5] The versatility of the pyrazole ring allows for diverse substitutions, enabling fine-tuning of steric, electronic, and hydrophobic properties to achieve high affinity and selectivity for specific biological targets.[6]

The Rationale for an In Silico First Approach

Modern drug discovery is a process fraught with high costs and long timelines.[7] An in silico-first approach leverages computational power to model, screen, and prioritize candidates before committing significant resources to wet-lab synthesis and testing. This strategy mitigates the risk of late-stage failure by identifying promising molecules with favorable biological activity and drug-like properties early in the pipeline.

Initial Target Hypothesis for 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine

Given the extensive literature on pyrazole derivatives, we can formulate an evidence-based hypothesis regarding the potential targets for 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine. The scaffold is frequently associated with the inhibition of protein kinases and cyclooxygenase (COX) enzymes.[4][8][9] Therefore, this guide will proceed with the hypothesis that our molecule of interest may exhibit inhibitory activity against one or more of the following target classes:

  • Receptor Tyrosine Kinases (e.g., EGFR, VEGFR-2): Crucial in cancer cell signaling.[8][10][11]

  • Janus Kinases (JAKs): Implicated in inflammatory and autoimmune diseases.[12][13][14]

  • Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway.[9]

This hypothesis-driven approach allows us to select appropriate protein targets for subsequent docking and modeling studies.

The Computational Workflow: An Integrated Overview

The prediction of a molecule's activity is not a single experiment but a cascade of integrated computational analyses. Each step provides a unique piece of the puzzle, and their combined interpretation yields a robust predictive model.

G cluster_0 Phase 1: Preparation & Target ID cluster_1 Phase 2: Activity & Specificity Prediction cluster_2 Phase 3: Drug-Likeness Profiling cluster_3 Phase 4: Synthesis & Validation A Ligand Preparation (4-Methyl-5-phenyl-2H-pyrazol-3-ylamine) D Molecular Docking (Binding Affinity & Pose) A->D B Target Identification (Kinases, COX-2, etc.) C Protein Preparation (from PDB) B->C C->D E Pharmacophore Modeling (Feature Matching) D->E H Data Integration & Hit Prioritization D->H E->H F QSAR Analysis (Predictive Activity) F->H G ADMET Prediction (PK/PD & Toxicity) G->H I In Vitro / In Vivo Experimental Validation H->I

Caption: Overall in silico drug discovery workflow.

Core Methodologies: Protocols and Rationale

This section provides detailed, step-by-step protocols for the core computational analyses. The causality behind each step is explained to ensure a deep understanding of the process.

Ligand and Protein Preparation: The Foundation of Accuracy

Causality: The accuracy of any structure-based prediction is fundamentally dependent on the quality of the input structures. Proper preparation—including generating a 3D conformation for the ligand and cleaning the protein structure—is a non-negotiable first step.

Protocol 3.1.1: Ligand Preparation

  • Obtain 2D Structure: Draw 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine using a chemical drawing tool like ChemDraw or the free ACD/ChemSketch. Export the structure as a MOL or SDF file.

  • Generate 3D Coordinates: Use a program like Open Babel or the RDKit library in Python to convert the 2D structure into a 3D conformation. This process typically involves an energy minimization step using a force field (e.g., MMFF94) to generate a low-energy, sterically plausible structure.

  • Assign Charges and Atom Types: For docking, it is crucial to assign appropriate partial charges (e.g., Gasteiger charges) and atom types. Tools like AutoDockTools automate this process, preparing the ligand in the required PDBQT format.

Protocol 3.1.2: Protein Target Preparation

  • Retrieve Structure: Download the crystal structure of a selected target protein (e.g., EGFR kinase domain, PDB ID: 2GS2) from the Protein Data Bank (PDB).

  • Clean the Structure: Use a molecular viewer like PyMOL or Chimera to remove unwanted components.

    • Rationale: Crystal structures often contain non-protein atoms (water, co-solvents, co-crystallized ligands) that can interfere with docking. Water molecules, unless known to be critical for binding, are typically removed to clear the active site.

  • Add Hydrogens: PDB files often lack explicit hydrogen atoms. Add hydrogens according to standard protonation states at a physiological pH (7.4).

    • Rationale: Hydrogen atoms are critical for calculating hydrogen bonds and accurate electrostatics, which are key components of ligand-protein interactions.

  • Prepare for Docking: Use a program like AutoDockTools to assign charges, merge non-polar hydrogens, and save the protein in the PDBQT format, which includes atom type information required by the docking engine.[15]

Molecular Docking: Predicting Binding Affinity and Mode

Causality: Molecular docking simulates the interaction between a ligand and a protein's binding site, predicting the preferred binding orientation (pose) and the strength of the interaction (binding affinity).[11] A lower binding energy suggests a more favorable interaction.[1]

G cluster_0 Inputs cluster_1 Process cluster_2 Outputs ligand Prepared Ligand (PDBQT) docking Docking Simulation AutoDock Vina Define Grid Box Run Search Algorithm Scoring Function ligand->docking:f0 protein Prepared Protein (PDBQT) protein->docking:f0 results Binding Energy (kcal/mol) RMSD Interaction Pose docking->results

Caption: The molecular docking workflow.

Protocol 3.2.1: Docking with AutoDock Vina

  • Define the Binding Site (Grid Box): Using AutoDockTools, define a 3D grid box that encompasses the known active site of the target protein. If a co-crystallized ligand is present in the original PDB file, centering the grid on it is a reliable strategy.

  • Configure Docking Parameters: Create a configuration file specifying the paths to the prepared ligand and protein files, the center and dimensions of the grid box, and the exhaustiveness of the search (a higher value increases computational time but improves the reliability of the search).

  • Execute Docking: Run the AutoDock Vina executable from the command line, referencing the configuration file.

  • Analyze Results:

    • Binding Energy: Vina will output a table of binding modes ranked by their binding affinity in kcal/mol. The top-ranked pose (most negative value) represents the most probable binding conformation.

    • Interaction Analysis: Load the docked complex (protein + best ligand pose) into a visualizer like PyMOL or Discovery Studio. Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which stabilize the binding.[9]

| Hypothetical Docking Results for 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine | | :--- | :--- | :--- | :--- | | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type | | EGFR (2GS2) | -8.5 | Met793, Leu718 | H-bond, Hydrophobic | | JAK2 (3ZMM) | -9.2 | Leu932, Val863 | H-bond, Hydrophobic | | COX-2 (5KIR) | -7.9 | Arg513, Val349 | H-bond, van der Waals |

QSAR: Correlating Structure with Activity

Causality: Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activity.[3][16] A robust QSAR model can predict the activity of new, untested compounds based solely on their structural features.[12][17]

Prerequisite: QSAR requires a dataset of structurally similar compounds (in this case, pyrazole analogues) with experimentally determined activity values (e.g., IC₅₀) against a single target.

Protocol 3.3.1: 2D-QSAR Model Development

  • Data Curation: Compile a dataset of at least 20-30 pyrazole analogues with their corresponding pIC₅₀ (-log(IC₅₀)) values. Divide the set into a training set (~80%) and a test set (~20%).

  • Descriptor Calculation: For each molecule, calculate a wide range of numerical descriptors that encode its structural and physicochemical properties (e.g., molecular weight, logP, topological polar surface area, electronic descriptors). Software like PaDEL-Descriptor or RDKit can be used.

  • Model Building: Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a model that correlates a subset of the descriptors (independent variables) with the pIC₅₀ values (dependent variable).[10]

  • Model Validation: This is a critical step to ensure the model is predictive and not just a random correlation.

    • Internal Validation: Use leave-one-out cross-validation (LOO-CV) on the training set to calculate the cross-validated correlation coefficient (Q²). A Q² > 0.5 is generally considered acceptable.

    • External Validation: Use the trained model to predict the pIC₅₀ values for the compounds in the external test set. Calculate the predictive correlation coefficient (R²_pred). An R²_pred > 0.6 indicates good predictive power.

| Hypothetical QSAR Model Validation Metrics | | :--- | :--- | | Metric | Value | Interpretation | | R² (Training Set) | 0.85 | Good correlation for the training data | | Q² (Cross-Validation) | 0.72 | Model is robust and not overfitted | | R²_pred (Test Set) | 0.79 | Model has good predictive power for new compounds |

Once validated, this model can be used to predict the pIC₅₀ of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine.

ADMET Prediction: Assessing Drug-Likeness

Causality: A potent molecule is useless as a drug if it cannot reach its target in the body or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction assesses the pharmacokinetic and safety profile of a compound.[18][19]

Protocol 3.4.1: Using a Web Server (e.g., SwissADME, pkCSM)

  • Input Structure: Navigate to a free ADMET prediction web server like SwissADME. Input the SMILES string or draw the structure of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine.

  • Run Prediction: Execute the prediction workflow.

  • Analyze Output: The server will provide a comprehensive report on various properties. Key parameters to check include:

    • Physicochemical Properties: Molecular Weight, LogP, TPSA.

    • Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and potential for oral bioavailability.[18]

    • Pharmacokinetics: Human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, CYP450 enzyme inhibition.

    • Toxicity: Predictions for mutagenicity (AMES test), hepatotoxicity, etc.[20]

| Predicted ADMET Profile for 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine | | :--- | :--- | :--- | | Property | Predicted Value | Interpretation | | Molecular Weight | 187.24 g/mol | Compliant (Lipinski: <500) | | LogP | 2.15 | Compliant (Lipinski: <5) | | H-Bond Donors | 2 | Compliant (Lipinski: <5) | | H-Bond Acceptors | 2 | Compliant (Lipinski: <10) | | Human Intestinal Absorption | High | Good potential for oral absorption | | BBB Permeant | Yes | May have CNS effects | | AMES Toxicity | Non-mutagen | Low risk of mutagenicity | | Hepatotoxicity | Low risk | Low risk of liver toxicity |

Data Synthesis and Final Assessment

The final step is to integrate the data from all in silico analyses to build a holistic profile of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine.

  • Docking suggests our molecule has a high binding affinity for kinase targets, particularly JAK2, with a predicted binding energy of -9.2 kcal/mol. The interaction is stabilized by key hydrogen bonds in the hinge region, a common binding mode for kinase inhibitors.[13]

  • A validated QSAR model for JAK2 inhibitors predicts a pIC₅₀ of 7.8 for our molecule, translating to a predicted IC₅₀ in the nanomolar range (~15 nM).

  • ADMET profiling indicates the molecule possesses excellent drug-like properties. It adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability, and shows a low risk for common toxicities.

References

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). PMC - NIH. [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (n.d.). MDPI. [Link]

  • In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. (n.d.). PMC - NIH. [Link]

  • Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors. (2020). PubMed. [Link]

  • ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents. (2023). Arabian Journal of Chemistry. [Link]

  • SYNTHESIS, CHARACTERIZATION, MOLECULAR DOCKING STUDIES AND ANTHELMINTIC AND ANTI-CANCER ACTIVITY OF PYRAZOLE CONTAIN NOVEL INDOLIN-2-ONE DERIVATIVES. (2023). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. (2019). International Journal of Pharmacy and Biological Sciences. [Link]

  • Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. (2024). ResearchGate. [Link]

  • Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors. (n.d.). ResearchGate. [Link]

  • Use of a Pharmacophore Model for the Design of EGF-R Tyrosine Kinase Inhibitors: 4-(Phenylamino)pyrazolo[3,4-d]pyrimidines. (n.d.). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIVATIVES. (2024). ijrpr. [Link]

  • Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors. (n.d.). Hilaris Publisher. [Link]

  • COMPUTATIONAL MOLECULAR DOCKING AND IN SILICO ADMET PREDICTION STUDIES OF PYRAZOLE DERIVATIVES AS COVID-19 MAIN PROTEASE (MPRO). (n.d.). Semantic Scholar. [Link]

  • 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. (2020). ACS Omega. [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). ResearchGate. [Link]

  • Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. (n.d.). NIH. [Link]

  • Computational molecular docking and in silico ADMET prediction studies of pyrazole derivatives as Covid-19 main protease (MPRO) and papain-like protease (PLPRO) inhibitors. (2022). ResearchGate. [Link]

  • In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (n.d.). ijcrt. [Link]

  • Prediction of ADMET properties and potential biological targets of pyrazole compounds. (n.d.). F1000Research. [Link]

  • Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. (2022). ACS Omega. [Link]

  • In-Silico Studies of Some Novel Pyrazoline Derivatives Focusing on Melanoma, Antimicrobial and Anti-Inflammatory Activity. (n.d.). IJFMR. [Link]

  • Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. (n.d.). scielo. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. [Link]

  • Synthesis, In Vitro Biological Investigation, and In Silico Analysis of Pyrazole-Based Derivatives as Multi-target Agents. (2023). ResearchGate. [Link]

  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). PubMed Central. [Link]

  • 5-Methyl-2-phenyl-4-phenylazo-2H-pyrazol-3-ylamine. (n.d.). PubChem. [Link]

  • Synthesis and biological activity of 4” -substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. (n.d.). JOCPR. [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central. [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (n.d.). MDPI. [Link]

Sources

Exploratory

Tautomerism in 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine

An In-Depth Technical Guide to the Tautomerism of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine Abstract Pyrazoles are foundational scaffolds in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] A c...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomerism of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine

Abstract

Pyrazoles are foundational scaffolds in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] A critical, yet often complex, characteristic of N-unsubstituted aminopyrazoles is their existence in multiple tautomeric forms. This dynamic equilibrium, involving both annular proton migration and amino-imino isomerism, profoundly influences the molecule's physicochemical properties, including hydrogen bonding capacity, lipophilicity, and molecular conformation. Consequently, these factors directly impact pharmacokinetic profiles and target binding affinity.[1] This guide provides a comprehensive technical analysis of the tautomeric landscape of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine, a representative substituted aminopyrazole. We will explore the structural possibilities, delineate the factors governing tautomeric preference, and provide detailed experimental and computational protocols for the elucidation of its tautomeric behavior. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper, field-proven understanding of pyrazole tautomerism to inform rational drug design.

The Tautomeric Landscape of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine

is primarily governed by two distinct, coexisting equilibria: annular prototropic tautomerism and amino-imino tautomerism.

  • Annular Tautomerism: This involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring.[1] This results in two potential aromatic forms, differing in the position of the NH proton relative to the substituents.

  • Amino-Imino Tautomerism: This is a side-chain tautomerism where the exocyclic amino group (-NH₂) exists in equilibrium with an imino form (=NH).[2]

The interplay of these equilibria results in three primary potential tautomers for 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine, as illustrated below. The stability of these forms is dictated by factors including aromaticity, electronic effects of substituents, and solvent interactions.[3][4] The aromatic pyrazole ring is a dominant stabilizing factor, making non-aromatic tautomers significantly higher in energy and unlikely to be observed under typical conditions.[3][5]

Figure 1: Potential Tautomeric Equilibria.

The amino group is an electron-donating substituent, which tends to favor the tautomer where it is located at the C3 position.[4][6] Conversely, electron-withdrawing groups can stabilize the C5-tautomer.[3][4] Therefore, a preliminary hypothesis is that Tautomer A will be the major species, but experimental and computational validation is essential.

Computational Analysis: Predicting Tautomer Stability

Density Functional Theory (DFT) calculations are an indispensable tool for predicting the relative stabilities of tautomers before embarking on synthetic or extensive experimental work. These methods provide robust estimations of ground-state energies, allowing for a quantitative comparison of isomer energetics.[3]

Rationale for DFT

The primary goal is to calculate the relative Gibbs free energy (ΔG) for each tautomer. The tautomer with the lowest energy is predicted to be the most abundant at equilibrium. DFT, particularly with functionals like B3LYP, offers a balance of computational efficiency and accuracy for systems of this nature.[3] The inclusion of a reasonably large basis set, such as 6-311++G(d,p), is crucial for accurately describing the electronic structure and potential intramolecular interactions.[3][7]

G start 1. Draw Initial 3D Structures of Tautomers (A, B, C) opt 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq 3. Frequency Calculation (Confirm true energy minima) opt->freq spe 4. Single-Point Energy Calculation (Higher level of theory, optional) freq->spe thermo 5. Thermochemical Analysis (Calculate ΔE, ΔH, ΔG) spe->thermo analysis 6. Analyze Relative Energies (Identify most stable tautomer) thermo->analysis

Figure 2: Standard workflow for a DFT study on tautomer energetics.

Detailed Protocol: DFT Calculation
  • Structure Preparation: Draw the 3D structures of Tautomers A, B, and C using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer. A recommended level of theory is B3LYP/6-311++G(d,p).[3][7] This step finds the lowest energy conformation for each isomer.

  • Frequency Calculation: At the same level of theory, perform a frequency calculation. The absence of imaginary frequencies confirms that the optimized structure is a true energetic minimum on the potential energy surface.[3]

  • Solvation Modeling (Optional but Recommended): To simulate solution-phase behavior, repeat the optimization and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM), specifying a solvent like DMSO or water.[8]

  • Energy Extraction: Extract the Gibbs free energies for each tautomer from the output files.

  • Relative Energy Calculation: Define the lowest energy tautomer as the reference (0 kJ/mol) and calculate the relative energies of the other tautomers.

Anticipated Quantitative Data

The results of the DFT calculations can be summarized in a table, providing a clear prediction of the tautomeric equilibrium.

TautomerDescriptionPredicted Relative Energy (Gas Phase, kJ/mol)Predicted Relative Energy (DMSO, kJ/mol)
A 3-amino, 1H0.00 (Reference)0.00 (Reference)
B 5-amino, 1HPredicted: 5-15Predicted: 3-12
C Imino FormPredicted: > 40Predicted: > 40
Note: Predicted energy values are illustrative, based on general principles of pyrazole stability. Actual calculated values are required for a definitive conclusion.

Experimental Verification: A Multi-Technique Approach

While computational methods provide a strong theoretical foundation, experimental verification is imperative. A combination of spectroscopic and crystallographic techniques provides a complete picture of the tautomeric behavior in both solution and solid states.

G cluster_0 Investigation Phase cluster_1 Solid State Analysis cluster_2 Solution Phase Analysis synthesis Synthesize & Purify 4-Methyl-5-phenyl- 2H-pyrazol-3-ylamine xray X-Ray Crystallography (Definitive solid structure) synthesis->xray ssnmr Solid-State NMR (Confirm bulk sample structure) synthesis->ssnmr nmr Multinuclear NMR (¹H, ¹³C, ¹⁵N in various solvents) synthesis->nmr uvvis UV-Vis Spectroscopy (Study solvent effects on equilibrium) synthesis->uvvis conclusion Integrated Tautomeric Profile (Solid vs. Solution) xray->conclusion ssnmr->conclusion nmr->conclusion uvvis->conclusion

Figure 3: Integrated workflow for experimental tautomer analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomeric equilibria in solution.[9] By analyzing chemical shifts and coupling constants, one can identify the predominant tautomer and, in cases of slow exchange, quantify the equilibrium.[10][11]

Causality Behind Experimental Choices:

  • Nuclei: ¹H NMR provides initial insights, but ¹³C and ¹⁵N NMR are often more definitive. The chemical shifts of the pyrazole ring carbons (C3, C5) and nitrogens (N1, N2) are highly sensitive to the proton's location.[4][10][12]

  • Solvents: The choice of solvent is critical. Nonpolar solvents (e.g., CDCl₃, C₆D₆) may reveal the intrinsic tautomeric preference, while polar, hydrogen-bonding solvents (e.g., DMSO-d₆) can shift the equilibrium and slow proton exchange, sometimes allowing for the observation of separate signals for each tautomer.[4][12][13]

  • Temperature: Low-temperature NMR studies can "freeze out" the equilibrium, slowing the rate of interconversion to within the NMR timescale, which allows for the direct observation and integration of signals from individual tautomers.[11][14]

Detailed Protocol: NMR Analysis

  • Sample Preparation: Prepare samples of the compound (~5-10 mg) in various deuterated solvents (e.g., CDCl₃, DMSO-d₆) in NMR tubes.

  • ¹H NMR: Acquire a standard ¹H spectrum. Note the chemical shifts and multiplicities of the NH protons (which may be broad due to exchange) and the methyl group.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Pay close attention to the chemical shifts of the aromatic and pyrazole ring carbons. The C3 and C5 signals are particularly diagnostic.[10][14]

  • ¹⁵N NMR (if available): Acquire a ¹⁵N spectrum using techniques like HMBC or direct detection. The distinction between a "pyrrole-like" nitrogen (bearing a proton or substituent) and a "pyridine-like" nitrogen is clear in ¹⁵N NMR, providing unambiguous evidence of the proton's location.[12]

  • Variable Temperature (VT) Study: If signals are broad or appear averaged, acquire spectra at a range of temperatures (e.g., from 298 K down to 223 K) to attempt to resolve the individual tautomers.

Anticipated NMR Data:

Atom PositionTautomer A (3-amino)Tautomer B (5-amino)
C3 ~150-160 ppm~140-150 ppm
C4 ~105-115 ppm~105-115 ppm
C5 ~140-150 ppm~150-160 ppm
N1 "Pyrrole-like" (~190 ppm)"Pyrrole-like" (~190 ppm)
N2 "Pyridine-like" (~245 ppm)"Pyridine-like" (~245 ppm)
Note: Chemical shift values are approximate, based on literature data for similar pyrazole derivatives.[10][12] The key is the relative shift of C3 and C5.
UV-Vis Spectroscopy

UV-Vis spectroscopy is a valuable secondary technique for monitoring tautomeric equilibria, particularly for studying the influence of solvent polarity.[15][16] The different tautomers, having distinct electronic conjugation, will exhibit different absorption maxima (λ_max).

Causality Behind Experimental Choices: By systematically varying the solvent from nonpolar (e.g., hexane) to polar aprotic (e.g., acetonitrile) to polar protic (e.g., ethanol), one can induce shifts in the tautomeric equilibrium. These shifts are observed as changes in the absorption spectrum, such as the appearance or disappearance of bands or solvatochromic shifts (changes in λ_max).[16][17] This provides insight into which tautomer is stabilized by different solvent environments.

Detailed Protocol: UV-Vis Analysis

  • Stock Solution: Prepare a concentrated stock solution of the compound in a volatile solvent (e.g., acetonitrile).

  • Sample Preparation: Prepare a series of dilute solutions (e.g., 10⁻⁵ M) in a range of solvents (hexane, chloroform, acetonitrile, DMSO, ethanol).

  • Spectral Acquisition: Record the UV-Vis spectrum for each solution over a range of ~200-500 nm.

  • Data Analysis: Compare the spectra. Note the λ_max in each solvent. A shift in the equilibrium will be reflected by a change in the relative intensities of the absorption bands corresponding to each tautomer.[15]

X-Ray Crystallography

Single-crystal X-ray crystallography provides the most definitive evidence of a molecule's structure in the solid state.[18] It unambiguously determines bond lengths, bond angles, and the precise location of all atoms, including the tautomeric proton, within the crystal lattice.[11][12]

Causality Behind Experimental Choices: The solid-state structure can be influenced by intermolecular forces like hydrogen bonding and crystal packing, which may "lock" the molecule into a single tautomeric form that might be a minor component in solution.[13] Therefore, obtaining a crystal structure is crucial for a complete understanding and for validating solid-state NMR data.

Detailed Protocol: X-Ray Crystallography

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically at a low temperature (~100 K) to minimize thermal motion.[18]

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The final refined model will clearly show the position of the NH proton and the geometry of the exocyclic C-N bond, distinguishing between the amino and imino forms.[18]

Implications for Drug Development

Understanding the tautomeric preference of a scaffold like 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine is not merely an academic exercise; it is critical for effective drug design.

  • Target Recognition: Tautomers present different hydrogen bond donor/acceptor patterns. The predominant tautomer will dictate how the molecule interacts with its biological target (e.g., an enzyme active site).[1] A design based on a minor tautomer is likely to fail.

  • Physicochemical Properties: Tautomerism affects pKa, logP, and solubility. For instance, a more polar tautomer will have different solubility and membrane permeability characteristics than a less polar one, impacting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Intellectual Property: Different tautomers may be considered distinct chemical entities, which can have significant implications for patent claims.

Conclusion

The tautomerism of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine presents a multifaceted challenge that requires an integrated analytical approach. Theoretical predictions using DFT provide an essential starting point for understanding the relative stabilities of the possible amino and imino forms. However, these predictions must be rigorously validated through experimental techniques. Multinuclear NMR spectroscopy serves as the primary tool for characterizing the tautomeric equilibrium in solution, while X-ray crystallography provides definitive structural evidence in the solid state. By combining these computational and experimental workflows, researchers can build a comprehensive model of tautomeric behavior, enabling the rational design of pyrazole-based therapeutics with optimized target affinity and drug-like properties.

References

  • BenchChem. A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals. BenchChem Technical Guides.
  • IJMC. DFT Study of Kinetic and Thermodynamic Parameters of Tautomerism in 4−acyl Pyrazolone.
  • MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules.
  • NIH. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols.
  • ScienceDirect. A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Magnetic Resonance in Chemistry.
  • ResearchGate. NMR and DFT study on the prototropic tautomerism of 3-methyl-5-pyrazolone.
  • RSC Publishing. Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2.
  • Bohrium. The use of NMR spectroscopy to study tautomerism. Bohrium.
  • NIH. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PubMed Central.
  • PURKH.
  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2.
  • CORE. A new practical synthesis of 3-amino-substituted 5-aminopyrazoles and their tautomerism. CORE.
  • ResearchGate. Theoretical studies on tautomerism and IR spectra of pyrazole derivatives.
  • MDPI. Structure and IR Spectra of 3(5)
  • BenchChem. Tautomerism in 3(5)-Substituted Pyrazoles: A Technical Guide for Drug Development Professionals. BenchChem Technical Guides.
  • NIH. Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central.
  • ResearchGate. Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones.
  • BenchChem. Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
  • SlideShare. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. SlideShare.
  • ResearchGate. Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations.
  • NIH. Crystal structure and Hirshfeld surface analysis of bis(3-aminopyrazole-κN 1)bis(3-aminopyrazole-κN 2)
  • Walsh Medical Media. Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media.
  • BenchChem.
  • The Research Portal. Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States: A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A.
  • NIH. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering.
  • Encyclopedia.pub. Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.

Sources

Foundational

An In-depth Technical Guide to 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. We will delve into its commercial...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. We will delve into its commercial availability, synthesis, key applications, and the requisite quality control measures, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Aminopyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive framework for designing molecules that can modulate biological targets with high affinity and selectivity. The 3-aminopyrazole moiety, in particular, serves as a versatile building block, enabling the synthesis of a wide array of derivatives with diverse pharmacological activities, including kinase inhibition, and anti-inflammatory and anticancer properties. 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine, with its specific substitution pattern, presents a unique spatial arrangement of functional groups, making it a valuable intermediate for generating novel drug candidates.

Commercial Availability and Supplier Overview

4-Methyl-5-phenyl-2H-pyrazol-3-ylamine is available from a range of commercial suppliers, catering to both research and development and larger-scale manufacturing needs. When sourcing this intermediate, it is crucial to consider purity, batch-to-batch consistency, and the supplier's quality management systems, as these factors are paramount for reproducible research and the integrity of downstream applications.

Below is a comparative table of prominent suppliers. Please note that catalog numbers and availability are subject to change, and direct inquiry with the suppliers is recommended for the most current information.

SupplierCAS Number(s) OfferedPurityNotes
BLDpharm 66367-67-7≥95%Offers various pack sizes.
Biotuva Life Sciences Not specified95%Provides the product in 250mg and 1g pack sizes.
Cenmed Enterprises 66367-67-7≥98%Provides detailed product specifications.
Matrix Scientific 31924-81-9Not specifiedLists a melting point of 140-142°C.
Fluorochem (via CymitQuimica) 31924-81-995%Describes the product as a solid, off-white powder.
ChemicalBook 890014-38-7Varies by supplierA platform listing multiple suppliers.

It is important to note the different CAS numbers associated with this chemical name, which may indicate isomeric forms or different registration entries. Researchers should verify the specific isomer required for their application and confirm the CAS number with the supplier.

Synthesis of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine: A Plausible Synthetic Route

The synthesis of 3-aminopyrazoles is a well-established process in organic chemistry, with the most common route involving the cyclocondensation of a β-ketonitrile with hydrazine or its derivatives. Based on this classical approach, a plausible and efficient synthesis for 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine is outlined below.

Proposed Synthetic Pathway

The synthesis commences with the reaction of 2-phenylpropionyl chloride with malononitrile to yield an α-cyano-β-keto-nitrile intermediate. This intermediate is then cyclized with hydrazine hydrate to afford the target molecule.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Reaction Steps cluster_products Intermediate & Final Product reactant1 2-Phenylpropionyl Chloride step1 Step 1: Acylation (Formation of β-Ketonitrile) reactant1->step1 reactant2 Malononitrile reactant2->step1 reactant3 Hydrazine Hydrate step2 Step 2: Cyclization (Pyrazole Ring Formation) reactant3->step2 intermediate α-Cyano-β-keto-nitrile Intermediate step1->intermediate product 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine step2->product intermediate->step2

Caption: Proposed two-step synthesis of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine.

Detailed Experimental Protocol

Step 1: Synthesis of 2-methyl-3-oxo-3-phenylpropanenitrile (α-Cyano-β-keto-nitrile Intermediate)

  • In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) to anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of malononitrile (1.0 equivalent) in anhydrous THF via the dropping funnel.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 2-phenylpropionyl chloride (1.1 equivalents) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired intermediate.

Step 2: Synthesis of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine

  • Dissolve the intermediate from Step 1 (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or chloroform) to afford pure 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine.

Applications in Drug Discovery and Development

The 3-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide range of biological activities. 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine serves as a key starting material for the synthesis of compounds targeting various disease areas.

Kinase Inhibitors

A significant application of aminopyrazoles is in the development of protein kinase inhibitors for oncology. The amino group at the 3-position can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase active site. The phenyl and methyl groups at the 5- and 4-positions, respectively, can be tailored to occupy specific hydrophobic pockets, thereby conferring potency and selectivity.

Kinase_Inhibition cluster_drug Drug Candidate cluster_target Biological Target cluster_pathway Cellular Pathway cluster_outcome Therapeutic Outcome drug Aminopyrazole-based Kinase Inhibitor kinase Protein Kinase drug->kinase Binds to Active Site pathway Aberrant Signaling (e.g., Cancer) outcome Inhibition of Cell Proliferation drug->outcome Inhibits kinase->pathway Drives pathway->outcome Leads to

Caption: Mechanism of action for an aminopyrazole-based kinase inhibitor.

Anti-inflammatory Agents

Derivatives of 3-aminopyrazoles have also been explored as anti-inflammatory agents, potentially through the inhibition of enzymes such as cyclooxygenases (COX). The structural features of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine provide a foundation for designing selective inhibitors of inflammatory pathways.

Other Therapeutic Areas

The versatility of the aminopyrazole scaffold extends to other therapeutic areas, including antimicrobials, antivirals, and agents targeting central nervous system disorders. The ability to readily modify the core structure allows for the exploration of a vast chemical space to identify novel therapeutic agents.

Quality Control and Analytical Methodologies

Ensuring the purity and identity of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine is critical for its use in research and drug development. A robust quality control program should include a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for assessing the purity of the compound and for separating it from potential isomers and impurities.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is a good starting point.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compound.

  • ¹H NMR (in DMSO-d₆): Expected signals would include aromatic protons from the phenyl group, a singlet for the methyl group, and signals for the amine and pyrazole NH protons. The chemical shifts will be characteristic of the electronic environment of each proton.

  • ¹³C NMR (in DMSO-d₆): The spectrum should show distinct signals for the aromatic carbons, the methyl carbon, and the carbons of the pyrazole ring.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique. The expected [M+H]⁺ ion would be observed at m/z corresponding to the molecular formula C₁₀H₁₁N₃.

Purity Specifications

For use as a pharmaceutical intermediate, a purity of ≥98% as determined by HPLC is generally required. The material should be a free-flowing solid with a consistent appearance.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine. While a specific Safety Data Sheet (SDS) for this exact compound may vary between suppliers, general guidelines for aminopyrazole derivatives should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4-Methyl-5-phenyl-2H-pyrazol-3-ylamine is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its commercial availability, coupled with well-understood synthetic methodologies, makes it an accessible starting material for drug discovery programs. A thorough understanding of its chemical properties, applications, and the necessary quality control measures is essential for its effective use in the development of the next generation of medicines.

References

  • (Scheme 1) the nitriles 1 and 2 react with hydrazine to the 4-(6-(pyrimidine-2-yl)-1,4-dihydro-1,2,4,5-tetrazine-3-yl)benzoic acid 3. Oxidation to 4 and reaction with thionyl chloride result in the corresponding acide chloride 5 which reacts with N-Boc-1,3-diaminopropane to the product 6. Boc-deprotection and subsequent reaction with 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d]tetrazine-8-carboxylic acid chloride 7 result in the product 3-Methyl-4-oxo-N-(3-(4-(6-(pyrimidine-2-yl)-1,2,4,5-tetrazin-3-yl)benz
Exploratory

Safety and handling of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine

An In-Depth Technical Guide to the Safe Handling of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine Executive Summary This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-Me...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine

Executive Summary

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of precautions. It synthesizes available safety data with established principles for handling aromatic amines and pyrazole derivatives to provide a framework for risk assessment and safe laboratory conduct. The causality behind each recommendation is explained to foster a deeper understanding of the compound's potential hazards and the necessary mitigation strategies. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.

Compound Identification and Physicochemical Properties

Proper identification is the foundational step in any safety protocol. Misidentification of a reagent can lead to catastrophic failures in experimental design and safety. 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine is a substituted aminopyrazole, a class of compounds frequently utilized as scaffolds in medicinal chemistry.

PropertyValueSource
Chemical Name 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine[1][2][3]
CAS Number 66367-67-7[1][3]
Molecular Formula C₁₀H₁₁N₃[1][3]
Molecular Weight 173.21 g/mol [1][3]
Purity Typically ≥95%[1][3]
Synonyms 5-Amino-4-methyl-3-phenyl-1H-pyrazole[1]
Appearance Solid (Assumed, based on related compounds)N/A
Storage 2-8°C, Inert atmosphere, Keep in dark place[1][4]

graph Chemical_Structure {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes N1 [label="N", pos="0,1!", fontcolor="#202124"]; N2 [label="NH", pos="-0.87,-0.5!", fontcolor="#202124"]; C3 [label="C", pos="0.87,-0.5!", fontcolor="#202124"]; C4 [label="C", pos="0.5,1.8!", fontcolor="#202124"]; C5 [label="-C", pos="-0.5,1.8!", fontcolor="#202124"]; NH2 [label="NH₂", pos="1.73,-1!", fontcolor="#4285F4"]; CH3 [label="CH₃", pos="1.2,2.6!", fontcolor="#34A853"]; Phenyl [label="C₆H₅", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="-1.5,2.6!"];

// Bonds N1 -- N2 [len=1.5]; N2 -- C5 [len=1.5]; C5 -- C4 [len=1.5]; C4 -- N1 [len=1.5]; N1 -- C3 [len=1.5]; C3 -- NH2 [len=1.5]; C4 -- CH3 [len=1.5]; C5 -- Phenyl [len=1.5]; }

Caption: Chemical Structure of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine.

Hazard Identification and Toxicological Profile

A dedicated Safety Data Sheet (SDS) for this compound provides specific hazard information.[4] This data, combined with the known toxicological profiles of the broader classes of aromatic amines and pyrazole derivatives, mandates a cautious approach.

GHS Classification

The Globally Harmonized System (GHS) provides a universal standard for hazard communication.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Source:[4]

Toxicological Insights: An Expert Perspective

The GHS classifications provide a baseline, but a deeper understanding of the chemical family is crucial for true scientific diligence.

  • Aromatic Amine Moiety: Aromatic amines are a well-documented class of compounds with potential for significant toxicity.[5][6][7] Many are known to be readily absorbed through the skin and can act as mutagens or carcinogens.[5][6][8] While no specific carcinogenicity data exists for this compound, its structure necessitates handling it with the assumption that it may share these hazardous properties. This is the primary justification for the stringent dermal protection and containment measures recommended in this guide.

  • Pyrazole Core: The pyrazole ring itself and its derivatives can also exhibit toxicity. For instance, the parent compound, pyrazole, is classified as toxic in contact with skin (Acute Tox. 3) and can cause organ damage through prolonged exposure.[9][10] This reinforces the need for consistent and correct use of personal protective equipment (PPE).

  • Primary Routes of Exposure: The primary risks to laboratory personnel are inhalation of dust, dermal contact with the solid material, and ingestion . Accidental eye contact can also cause serious irritation.[4]

Risk Assessment and the Hierarchy of Controls

Before any experiment, a formal risk assessment must be conducted. The "Hierarchy of Controls" is a fundamental safety paradigm that prioritizes the most effective control measures.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination (Not Applicable for Specified Research) Substitution Substitution (Use a less hazardous analogue if possible) Engineering Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Administrative Administrative Controls (e.g., SOPs, Training, Labeling) PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Lab Coat) Most_Effective Most Effective Least_Effective Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures.

  • Elimination/Substitution: In a research context where this specific molecule is required, these options are often not feasible.

  • Engineering Controls: This is the most critical and effective control measure. All handling of the solid compound and its solutions must be performed within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne dust.

  • Administrative Controls: Standard Operating Procedures (SOPs) for this compound must be written and approved. All personnel must be trained on these SOPs and the specific hazards of the compound. Areas where the compound is stored and used must be clearly labeled.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering controls.

Standard Operating Procedures: Handling and Storage

Required Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when handling larger quantities or if there is a significant splash risk.[4]

  • Hand Protection: Chemically resistant gloves (e.g., Nitrile, minimum thickness 0.11 mm) are required. Given the risks of dermal absorption associated with aromatic amines, gloves should be inspected before use and changed immediately if contamination is suspected. Never reuse disposable gloves.

  • Body Protection: A flame-resistant lab coat must be worn and fully fastened. Ensure shoes fully cover the feet.

Protocol for Weighing and Transferring Solid Compound
  • Preparation: Don a full complement of PPE before entering the designated handling area.

  • Engineering Control: Perform all weighing and transfer operations inside a chemical fume hood or a powder containment hood.

  • Decontamination: Wipe down the balance and surrounding surfaces with a suitable solvent (e.g., 70% ethanol) before and after use.

  • Transfer: Use a spatula or powder funnel to carefully transfer the solid. Avoid any actions that could generate dust.

  • Containment: Immediately cap the source vial and the receiving vessel upon completion of the transfer.

  • Cleanup: Clean the spatula and any affected surfaces thoroughly. Dispose of contaminated wipes as hazardous waste.

Storage Requirements

The compound must be stored in a tightly sealed, clearly labeled container.[11] Recommended storage conditions are in a refrigerator at 2-8°C, under an inert atmosphere (e.g., argon or nitrogen), and protected from light.[1][4] These conditions are designed to prevent degradation and maintain the purity of the compound.

Emergency Procedures

Rapid and correct response during an emergency is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

  • Spill Cleanup: Evacuate the area. Wear full PPE, including respiratory protection if the spill is large or generates significant dust. Cover the spill with an absorbent, non-combustible material (e.g., vermiculite or sand). Gently sweep the material into a suitable, labeled container for hazardous waste disposal. Do not use water to clean the area until all solid material has been collected.[12]

Waste Disposal

All waste contaminated with 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[4]

Application: Safe Experimental Workflow

The following diagram illustrates a safe workflow for preparing a stock solution, integrating safety checkpoints at every stage. This protocol is a self-validating system, ensuring that safety is considered proactively, not as an afterthought.

Safe_Workflow Start Start: Plan Experiment Risk_Assessment 1. Conduct Risk Assessment (Review SDS, Define Controls) Start->Risk_Assessment Prep_Area 2. Prepare Workspace (Certify Fume Hood, Assemble PPE) Risk_Assessment->Prep_Area Weigh 3. Weigh Compound (Inside Ventilated Enclosure) Prep_Area->Weigh Dissolve 4. Prepare Solution (Add solvent to solid in hood) Weigh->Dissolve Store 5. Store & Label Solution (Tightly capped, secondary containment) Dissolve->Store Cleanup 6. Decontaminate & Dispose (Clean equipment, dispose of waste) Store->Cleanup End End: Document Procedure Cleanup->End

Caption: Workflow for the Safe Preparation of a Stock Solution.

References

  • Lead Sciences. 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine. [Link]

  • PubMed. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment. [Link]

  • Taylor & Francis Online. Aromatic amines – Knowledge and References. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Sustainability Exchange. Aromatic Amine Toxicity. [Link]

  • Figshare. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Angene Chemical. Safety Data Sheet for 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Multi-Step Synthesis of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine from an Ethyl Acetoacetate Analogue

Abstract This application note provides a comprehensive, multi-step protocol for the synthesis of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine, a valuable heterocyclic scaffold in medicinal chemistry and drug development. Pyra...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, multi-step protocol for the synthesis of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine, a valuable heterocyclic scaffold in medicinal chemistry and drug development. Pyrazole derivatives are known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The presented synthesis is a robust and logical pathway that begins with the versatile β-keto ester, ethyl benzoylacetate, which is structurally analogous to and can be synthesized via Claisen condensation chemistry related to ethyl acetoacetate. The pathway proceeds through a key β-ketonitrile intermediate, which undergoes a classical cyclocondensation reaction with hydrazine to yield the target aminopyrazole. This document is intended for researchers and scientists in organic synthesis and drug discovery, offering detailed experimental procedures, mechanistic insights, and characterization data.

Introduction and Synthetic Strategy

The 3-aminopyrazole core is a privileged structure in modern pharmacology, serving as a cornerstone for numerous therapeutic agents. Its unique arrangement of nitrogen atoms allows for diverse hydrogen bonding interactions, while the substituted ring system provides a rigid scaffold for orienting functional groups toward biological targets. The target molecule, 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine, incorporates phenyl and methyl substitutions that are common features in active pharmaceutical ingredients, making its synthesis a relevant objective for library development and lead optimization.

The most versatile and reliable method for constructing the 3-aminopyrazole system involves the cyclocondensation of a hydrazine with a β-ketonitrile.[2] This reaction proceeds with high regioselectivity and yield due to the distinct electrophilicity of the ketone and nitrile functional groups.[2]

Therefore, our synthetic strategy is a three-stage process designed for clarity and reproducibility:

  • Formation of a β-Ketonitrile: Synthesis of the key intermediate, benzoylacetonitrile, from the starting β-keto ester, ethyl benzoylacetate.

  • α-Alkylation: Introduction of the C4-methyl group via selective alkylation of the active methylene carbon of benzoylacetonitrile.

  • Cyclocondensation: The final ring-forming reaction between the resulting substituted β-ketonitrile and hydrazine hydrate to yield the target 3-aminopyrazole.

This approach ensures that each step is high-yielding and the intermediates are easily purified, providing a solid foundation for the subsequent transformation.

Synthetic_Workflow EBA Ethyl Benzoylacetate BAM Benzoylacetamide EBA->BAM NH4OH (aq) Ammonolysis BAN Benzoylacetonitrile BAM->BAN POCl3 or P2O5 Dehydration MBAN 2-Methyl-3-oxo-3-phenylpropanenitrile (Key Intermediate) BAN->MBAN 1. NaH 2. CH3I α-Methylation Product 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine MBAN->Product N2H4·H2O EtOH, Reflux Cyclocondensation

Figure 1: Overall synthetic workflow from ethyl benzoylacetate to the target aminopyrazole.

Experimental Protocols and Mechanistic Discussion

Part 1: Synthesis of the β-Ketonitrile Intermediate (Benzoylacetonitrile)

The initial stage of the synthesis focuses on converting the ester functionality of the starting material into a nitrile. This is efficiently achieved in a two-step process: ammonolysis to form the intermediate amide, followed by dehydration.

Protocol 1.1: Synthesis of Benzoylacetamide from Ethyl Benzoylacetate

  • Principle: This step involves the nucleophilic acyl substitution of the ethoxy group of the ester by ammonia. The reaction is typically carried out in an aqueous ammonia solution, which provides both the nucleophile and the solvent.

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl benzoylacetate (19.2 g, 0.1 mol).

    • Add 100 mL of concentrated aqueous ammonium hydroxide (~28-30%).

    • Seal the flask and stir the biphasic mixture vigorously at room temperature for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

    • Upon completion, a white precipitate will have formed. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two portions of 50 mL of cold deionized water.

    • Dry the resulting white solid (benzoylacetamide) in a vacuum oven at 50°C to a constant weight.

Protocol 1.2: Dehydration of Benzoylacetamide to Benzoylacetonitrile

  • Principle: The conversion of the primary amide to a nitrile is a dehydration reaction. Powerful dehydrating agents like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) are effective for this transformation. Caution is advised as these reagents are highly reactive with water.

  • Procedure:

    • [Caution: Perform in a well-ventilated fume hood. POCl₃ is corrosive and reacts violently with water.]

    • In a 250 mL three-neck flask fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet, add benzoylacetamide (16.3 g, 0.1 mol) and 100 mL of dry dichloromethane.

    • Cool the stirred suspension in an ice bath to 0°C.

    • Slowly add phosphoryl chloride (11.0 mL, 0.12 mol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10°C.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 3 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture back to 0°C and very cautiously quench by slowly pouring it over 200 g of crushed ice with vigorous stirring.

    • Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.

    • Combine the organic extracts and wash with 100 mL of saturated sodium bicarbonate solution, followed by 100 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

    • Recrystallize the crude product from an ethanol/water mixture to afford pure benzoylacetonitrile as pale yellow crystals.

Compound Molecular Weight ( g/mol ) Expected Yield Melting Point (°C) Key IR Peaks (cm⁻¹)
Benzoylacetamide163.1785-95%112-115~3350, 3170 (N-H), ~1680 (Amide C=O), ~1640 (Ketone C=O)
Benzoylacetonitrile145.1675-85%78-81~2260 (C≡N), ~1690 (C=O)
Table 1: Characterization data for intermediates in Part 1.
Part 2: α-Methylation of Benzoylacetonitrile
  • Principle: This step introduces the required methyl group at the α-position (the future C4 of the pyrazole ring). The methylene protons between the ketone and nitrile groups are acidic and can be removed by a strong base, like sodium hydride (NaH), to form a resonance-stabilized enolate. This nucleophilic enolate then reacts with an electrophile, methyl iodide, in an Sₙ2 reaction.

  • Procedure:

    • [Caution: NaH is a flammable solid that reacts violently with water. Handle under an inert atmosphere.]

    • To a dry 500 mL flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol). Wash the NaH three times with 20 mL portions of dry hexanes, decanting the solvent carefully each time.

    • Add 200 mL of dry tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.

    • Dissolve benzoylacetonitrile (14.5 g, 0.1 mol) in 50 mL of dry THF and add it dropwise to the stirred NaH suspension over 45 minutes. Effervescence (H₂ gas) will be observed.

    • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.

    • Add methyl iodide (7.5 mL, 0.12 mol) dropwise, keeping the temperature below 10°C.

    • Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours until TLC indicates the consumption of the starting material.

    • Cool the mixture to 0°C and cautiously quench the reaction by the slow addition of 50 mL of saturated ammonium chloride solution.

    • Add 100 mL of diethyl ether and 100 mL of water. Separate the layers.

    • Extract the aqueous layer with two 50 mL portions of diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting crude oil (2-methyl-3-oxo-3-phenylpropanenitrile) can be purified by vacuum distillation or used directly in the next step if sufficiently pure.

Compound Molecular Weight ( g/mol ) Expected Yield Boiling Point (°C/mmHg)
2-Methyl-3-oxo-3-phenylpropanenitrile159.1880-90%~135-140 / 5
Table 2: Characterization data for the key methylated intermediate.
Part 3: Cyclocondensation to form 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine
  • Principle: This is the final, ring-forming step. It is a classic example of pyrazole synthesis from a 1,3-dicarbonyl equivalent.[1][3] The reaction with hydrazine proceeds via two key nucleophilic attacks. First, the more nucleophilic terminal nitrogen of hydrazine attacks the electrophilic ketone carbonyl to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the nitrile carbon. A subsequent tautomerization yields the stable, aromatic 3-aminopyrazole ring system.[2]

Mechanism cluster_0 Hydrazone Formation cluster_1 Cyclization & Tautomerization Start β-Ketonitrile + N₂H₄ Hydrazone Hydrazone Intermediate Start->Hydrazone Cyclized 5-Iminopyrazolidine Hydrazone->Cyclized Intramolecular Attack on Nitrile Product Aromatic 3-Aminopyrazole Cyclized->Product Tautomerization

Sources

Application

One-Pot Synthesis of Substituted Pyrazole Derivatives: A Detailed Guide for Researchers

Introduction: The Enduring Significance of the Pyrazole Scaffold The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and drug devel...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and drug development.[1] Its derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidepressant properties.[2][3] Prominent drugs such as Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and Stanozolol (an anabolic steroid) feature the pyrazole core, underscoring its therapeutic importance.[4][5]

Traditionally, the synthesis of pyrazoles has been dominated by the Knorr synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[6][7] While effective, this and other classical methods often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents.[8][9] The advent of one-pot, multi-component reactions (MCRs) has revolutionized pyrazole synthesis, offering significant advantages in terms of efficiency, atom economy, and environmental friendliness.[10] These strategies, often augmented by green chemistry principles such as the use of eco-friendly solvents, catalysts, and alternative energy sources like microwave and ultrasound irradiation, are now at the forefront of synthetic organic chemistry.[8][9][11]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of modern one-pot methodologies for the synthesis of substituted pyrazole derivatives. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven protocols, and explore the versatility of these approaches.

Core Principles of One-Pot Pyrazole Synthesis

The elegance of one-pot synthesis lies in the sequential formation of multiple chemical bonds in a single reaction vessel, without the need for isolating intermediates. This approach not only saves time and resources but also minimizes waste generation.[10] In the context of pyrazole synthesis, one-pot strategies typically involve the in-situ generation of a key intermediate, which then undergoes cyclization to form the pyrazole ring.

The most common one-pot approaches for pyrazole synthesis can be broadly categorized as:

  • Three-Component Reactions: These reactions typically involve a 1,3-dicarbonyl compound or its equivalent, a hydrazine derivative, and an aldehyde or another electrophile.

  • Four-Component Reactions: These more complex transformations can involve an even wider array of starting materials, leading to highly functionalized pyrazole products.

The choice of catalyst is often crucial in these reactions, with options ranging from simple acids and bases to more sophisticated organocatalysts and metal nanoparticles.[2][5] Furthermore, the use of alternative energy sources can dramatically accelerate reaction rates and improve yields.[12][13]

Visualizing the Synthetic Pathways

To better understand the logic of one-pot pyrazole synthesis, the following diagrams illustrate a generalized workflow and a common reaction mechanism.

G cluster_0 One-Pot Synthesis Workflow Starting Materials Starting Materials Reaction Vessel Reaction Vessel Starting Materials->Reaction Vessel Addition In-situ Intermediate In-situ Intermediate Reaction Vessel->In-situ Intermediate Reaction Cyclization Cyclization In-situ Intermediate->Cyclization Spontaneous or Catalyzed Substituted Pyrazole Substituted Pyrazole Cyclization->Substituted Pyrazole Formation

Caption: Generalized workflow for one-pot pyrazole synthesis.

G cluster_1 Mechanism: Three-Component Synthesis Aldehyde Aldehyde Knoevenagel Adduct Knoevenagel Adduct Aldehyde->Knoevenagel Adduct Malononitrile Malononitrile Malononitrile->Knoevenagel Adduct Phenylhydrazine Phenylhydrazine Michael Addition Michael Addition Phenylhydrazine->Michael Addition Knoevenagel Adduct->Michael Addition Cyclization & Dehydration Cyclization & Dehydration Michael Addition->Cyclization & Dehydration Substituted Pyrazole Substituted Pyrazole Cyclization & Dehydration->Substituted Pyrazole

Caption: A common mechanistic pathway for three-component pyrazole synthesis.

Detailed Application Notes and Protocols

This section presents a selection of robust and versatile one-pot protocols for the synthesis of substituted pyrazole derivatives.

Protocol 1: Ultrasound-Assisted Green Synthesis of 5-Amino-1,3-diphenylpyrazole-4-carbonitriles

This protocol highlights the use of ultrasound irradiation and an ionic liquid catalyst for a rapid and efficient three-component synthesis.[12]

Rationale: Ultrasound irradiation accelerates the reaction through acoustic cavitation, which generates localized high temperatures and pressures, enhancing mass transfer and reaction rates.[12] The ionic liquid [DBUH][OAc] acts as a recyclable and environmentally benign catalyst.[12]

Step-by-Step Protocol:

  • Reactant Mixture: In a 50 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol).

  • Catalyst Addition: Add the ionic liquid [DBUH][OAc] (10 mol%).

  • Ultrasound Irradiation: Place the flask in an ultrasound bath and irradiate at a frequency of 40 kHz for 30-45 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, add distilled water to the reaction mixture. The solid product will precipitate out.

  • Isolation and Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallize from ethanol to obtain the pure 5-amino-1,3-diphenylpyrazole-4-carbonitrile derivative.

Data Summary:

EntryAromatic AldehydeTime (min)Yield (%)
1Benzaldehyde3597
24-Chlorobenzaldehyde4095
34-Methoxybenzaldehyde3896
44-Nitrobenzaldehyde4592

Data adapted from reference[12].

Protocol 2: Microwave-Assisted One-Pot Synthesis of 4-Arylidenepyrazolones

This method demonstrates a solvent-free, microwave-assisted approach for the synthesis of 4-arylidenepyrazolone derivatives.[14]

Rationale: Microwave heating provides rapid and uniform heating of the reaction mixture, leading to significantly reduced reaction times and often improved yields compared to conventional heating.[13][15] The absence of a solvent makes this a particularly green and economical method.[16]

Step-by-Step Protocol:

  • Reactant Mixture: In a 50 mL one-neck flask suitable for microwave synthesis, add ethyl acetoacetate (0.45 mmol), a substituted hydrazine (0.3 mmol), and a substituted aldehyde (0.3 mmol).

  • Microwave Irradiation: Place the flask in a domestic or dedicated laboratory microwave oven and irradiate at a power of 420 W for 10 minutes.

  • Work-up: Allow the reaction mixture to cool to room temperature. A solid product will form.

  • Isolation and Purification: Triturate the solid with ethyl acetate and collect the product by suction filtration to afford the pure 4-arylidenepyrazolone derivative.

Data Summary:

EntrySubstituted HydrazineSubstituted AldehydeYield (%)
1PhenylhydrazineBenzaldehyde85
23-Nitrophenylhydrazine4-Ethoxy-3-methoxybenzaldehyde83
3Hydrazine hydrate4-Chlorobenzaldehyde78
4Phenylhydrazine4-Fluorobenzaldehyde92

Data adapted from reference[14].

Protocol 3: Catalyst-Free, One-Pot, Three-Component Synthesis of 5-Aminopyrazole-4-carbonitriles in Water

This protocol exemplifies a highly sustainable approach using water as the solvent and avoiding any catalyst.[17][18]

Rationale: Performing organic reactions in water is a primary goal of green chemistry, as it is a non-toxic, non-flammable, and inexpensive solvent.[11] The catalyst-free nature of this reaction simplifies the work-up procedure and reduces costs.[17]

Step-by-Step Protocol:

  • Reactant Mixture: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend the arylhydrazine (10 mmol), benzoylacetonitrile (10 mmol), and malononitrile (10 mmol) in water (20 mL).

  • Reaction: Heat the mixture to reflux with constant stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product will precipitate from the aqueous solution.

  • Isolation and Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. If necessary, recrystallize from ethanol to obtain the pure 5-aminopyrazole-4-carbonitrile.

Data Summary:

EntryArylhydrazineTime (h)Yield (%)
1Phenylhydrazine294
24-Chlorophenylhydrazine2.592
34-Methylphenylhydrazine390
42,4-Dinitrophenylhydrazine488

Yields are representative for this type of reaction.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. The progress of the reactions can be easily monitored by TLC. The final products can be characterized by standard analytical techniques such as melting point determination, IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.[19] The reported yields are consistently high, and the work-up procedures are straightforward, minimizing the potential for side reactions and product loss.

Conclusion and Future Perspectives

The one-pot synthesis of substituted pyrazole derivatives has emerged as a powerful and versatile tool for organic and medicinal chemists. The methodologies presented in this guide, which emphasize green chemistry principles, offer significant advantages over traditional multi-step approaches. As the demand for novel and diverse molecular scaffolds continues to grow in the pharmaceutical industry, the development of even more efficient, sustainable, and atom-economical one-pot strategies for pyrazole synthesis will undoubtedly remain an active and important area of research. The exploration of novel catalysts, alternative energy sources, and a wider range of starting materials will continue to expand the synthetic toolbox for accessing this important class of heterocyclic compounds.

References

  • Shinde, P. V., et al. (2022). Ultrasound Assisted One-Pot Green Synthesis of Highly Substituted Pyrazoles Catalyzed by [DBUH][OAc] Ionic Liquid. Biointerface Research in Applied Chemistry, 12(6), 7765-7774. [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6533. [Link]

  • Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(24), 7599. [Link]

  • Kumar, A., et al. (2024). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ChemistrySelect, 9(1), e202303969. [Link]

  • Kumar, A., et al. (2024). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. PubMed, 38(1), e202303969. [Link]

  • Singh, R. K., et al. (2018). Ultrasound-Assisted PSA Catalyzed One-Pot Green Synthesis of Pyrazolyl Pyrrole Derivatives. AIP Conference Proceedings, 1953(1), 030206. [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific. [Link]

  • Swami, S., et al. (2022). An Ultrasound-Assisted Solvent and Catalyst-Free Synthesis of Structurally Diverse Pyrazole Centered 1,5-disubstituted Tetrazoles via One-Pot Four-Component Reaction. Letters in Organic Chemistry, 19(9), 795-802. [Link]

  • Shaabani, A., et al. (2015). Green synthesis of pyrazole systems under solvent-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(11), 1853-1859. [Link]

  • Johnson, J. B., et al. (2020). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society, 142(7), 3323-3328. [Link]

  • Gomaa, M. A.-M. (2017). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Organic & Medicinal Chemistry International Journal, 2(3). [Link]

  • Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ChemistrySelect, 8(25), e202301079. [Link]

  • Patil, S. S., & Shingare, M. S. (2024). Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst. JETIR, 11(1). [Link]

  • Al-Mulla, A. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4739. [Link]

  • Pramanik, A., et al. (2021). HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. The Journal of Organic Chemistry, 86(17), 11847-11856. [Link]

  • Sharma, P., et al. (2012). Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives. Asian Journal of Biochemical and Pharmaceutical Research, 2(3), 1-7. [Link]

  • Fun, H.-K., et al. (2012). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 17(12), 14643-14653. [Link]

  • Wang, Y., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22(39), 8027-8043. [Link]

  • Al-Ostoot, F. H., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry. [Link]

  • Wang, L., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 15(5), 3593-3601. [Link]

  • Zare, A., et al. (2025). Efficient solvent- and catalyst-free one-pot synthesis of novel trifluoromethylated pyrazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Sravani, K., et al. (2023). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. International Journal of Innovative Research in Technology, 10(1). [Link]

  • Elie, J., et al. (2019). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][2][9][12]triazines. Molecules, 24(17), 3108. [Link]

  • Khedr, M. A., et al. (2017). Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. Journal of the Chinese Chemical Society, 64(5), 515-522. [Link]

  • Wahyuningsih, S., et al. (2020). Synthesis of Chalcone and Pyrazoline Derivatives with Acetophenone and Veratraldehyde as Precursors. ALCHEMY Jurnal Penelitian Kimia, 16(2), 169-178. [Link]

  • Patel, D. R., et al. (2017). Synthesis of series of chalcone and pyrazoline derivatives. The Pharma Innovation Journal, 6(12), 241-244. [Link]

  • Semantic Scholar. (n.d.). Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles in green media. Semantic Scholar. [Link]

  • Corradi, A., et al. (2019). Recent advances in the synthesis of new pyrazole derivatives. Current Organic Chemistry, 23(1), 3-17. [Link]

  • Dhurey, A., et al. (2023). One-Pot, Three-Component Synthesis of Substituted Pyrazoles. ChemistryViews. [Link]

  • Padwa, A., et al. (2007). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry, 9(12), 1354-1359. [Link]

  • Sohal, H. S., et al. (2014). Catalyst free, one-pot, facile synthesis of novel pyrazolo-1,4-dihydropyridine derivative form pyranopyrazoles. European Journal of Chemistry, 5(2), 345-349. [Link]

  • Chen, Y.-C., et al. (2020). Catalyst-Free One-Pot Synthesis of Densely Substituted Pyrazole-Pyrazines as Anti-Colorectal Cancer Agents. Scientific Reports, 10(1), 9281. [Link]

  • Quiroga, J., & Insuasty, B. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 26(21), 6666. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole derivatives using one-pot method. ResearchGate. [Link]

  • ResearchGate. (n.d.). An Efficient Synthesis of Isoxazoles and Pyrazoles under Ultrasound Irradiation. ResearchGate. [Link]

  • Aly, A. A., & Bräse, S. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(8), 2133. [Link]

  • Haouas, A., et al. (2013). A facile one pot synthesis of substituted pyrazole derivatives. Journal of Chemical Research, 37(7), 435-437. [Link]

  • Roy, S., et al. (2023). Ultrasound-assisted synthesis of 1,5-disubstituted pyrazoles via HFIP-mediated cascade cyclization of enaminones with aryl hydrazine. Organic & Biomolecular Chemistry, 21(30), 6214-6223. [Link]

Sources

Method

Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of Pyrazole Derivatives

Introduction The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and versatile chemical properties. Nuclear Magnetic Resonance (NMR) spectrosc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and versatile chemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful and definitive tool for the structural elucidation and characterization of these heterocyclic compounds. This guide provides an in-depth exploration of the principles and practical protocols for acquiring and interpreting high-quality NMR data for pyrazole derivatives. It is designed for researchers, scientists, and drug development professionals seeking to leverage NMR for unambiguous structural confirmation, isomeric differentiation, and the study of dynamic processes inherent to the pyrazole ring system.

A unique feature of N-unsubstituted pyrazoles is the phenomenon of annular tautomerism, where a proton rapidly exchanges between the two nitrogen atoms (N1 and N2). This dynamic equilibrium can significantly influence the appearance of NMR spectra, often leading to broadened or averaged signals.[1] Understanding and controlling this process is critical for accurate spectral interpretation. This guide will delve into the experimental techniques, including low-temperature NMR and solvent effect studies, that can be employed to probe and resolve tautomeric forms.

Core Principles of Pyrazole NMR

The chemical environment of each proton and carbon atom in a pyrazole derivative dictates its unique resonance frequency (chemical shift) in the NMR spectrum. The electronic nature of substituents on the pyrazole ring, as well as their position, will cause predictable shielding or deshielding effects, providing a wealth of structural information.

¹H NMR Spectroscopy of Pyrazoles

The protons directly attached to the pyrazole ring (H3, H4, and H5) typically resonate in the aromatic region of the spectrum. The exact chemical shifts are influenced by the electronic properties of the substituents. For instance, electron-withdrawing groups will generally shift the signals of nearby protons downfield (to higher ppm values), while electron-donating groups will cause an upfield shift.

A key feature in the ¹H NMR spectra of pyrazoles is the spin-spin coupling (J-coupling) between adjacent protons. This coupling provides information about the connectivity of the atoms. For example, in a 3,4,5-unsubstituted pyrazole, the H4 proton will appear as a triplet due to coupling with both H3 and H5.[2]

The N-H proton of N-unsubstituted pyrazoles often appears as a broad singlet at a variable chemical shift, typically in the range of 11.0 - 13.0 ppm in DMSO-d₆.[3] Its broadness is a consequence of chemical exchange and quadrupolar relaxation from the adjacent ¹⁴N nucleus.[1] In protic solvents like D₂O or CD₃OD, this proton can exchange with the solvent's deuterium, often rendering it undetectable.[1]

¹³C NMR Spectroscopy of Pyrazoles

The carbon atoms of the pyrazole ring also give rise to characteristic signals in the ¹³C NMR spectrum. Similar to ¹H NMR, the chemical shifts of C3, C4, and C5 are sensitive to the nature and position of substituents. Computational studies have shown a good correlation between calculated and experimental chemical shifts for a wide range of pyrazole derivatives, aiding in signal assignment.[4]

Annular tautomerism can have a pronounced effect on the ¹³C NMR spectrum. If the tautomeric exchange is fast on the NMR timescale, the signals for C3 and C5 may be averaged, appearing as a single, often broadened, peak.[1][5]

Experimental Protocols

The acquisition of high-quality, reproducible NMR data is paramount. The following sections provide detailed, step-by-step protocols for sample preparation and data acquisition.

Protocol 1: Standard Sample Preparation for ¹H and ¹³C NMR

This protocol is suitable for routine characterization of pyrazole derivatives.

Materials:

  • High-purity pyrazole derivative (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)[6]

  • High-quality 5 mm NMR tube

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)[7]

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • Pasteur pipette with a cotton or glass wool plug

  • Vortex mixer (optional)

Procedure:

  • Weigh the Sample: Accurately weigh the required amount of the pyrazole derivative into a clean, dry vial.

  • Solvent Selection: Choose an appropriate deuterated solvent in which the compound is readily soluble. DMSO-d₆ is often a good choice for pyrazole derivatives as it can help in observing exchangeable N-H protons.[3]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[6][7] If TMS is to be used as an internal standard, it is often pre-dissolved in the solvent.

  • Ensure Complete Dissolution: Gently swirl or vortex the vial to ensure the sample is fully dissolved. If necessary, gentle warming can be applied, but be cautious of potential degradation for thermally sensitive compounds.

  • Transfer to NMR Tube: Using a Pasteur pipette with a plug, filter the solution directly into the NMR tube. This will remove any particulate matter that can degrade the quality of the NMR spectrum.[8] The final sample height in the tube should be around 4-5 cm.[3]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Sample_Preparation_Workflow cluster_prep Sample Preparation weigh Weigh Pyrazole Derivative dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh->dissolve 5-50 mg transfer Filter and Transfer to NMR Tube dissolve->transfer ~0.6 mL cap Cap and Label transfer->cap

Caption: Workflow for preparing a pyrazole derivative sample for NMR analysis.

Protocol 2: Low-Temperature NMR for Tautomer Analysis

This protocol is designed to slow down the rate of annular tautomerism to resolve the signals of individual tautomers.

Materials:

  • Prepared NMR sample of the pyrazole derivative in a low-freezing point deuterated solvent (e.g., CD₂Cl₂, Toluene-d₈, THF-d₈).[1]

  • NMR spectrometer equipped with a variable temperature unit.

Procedure:

  • Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at room temperature (e.g., 298 K).[1]

  • Cooling: Gradually lower the temperature of the NMR probe in decrements of 10-20 K.

  • Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.[1]

  • Data Acquisition: Record the spectra at each temperature until you observe the splitting of the averaged signals into distinct sets of signals for each tautomer.

  • Data Analysis: Integrate the signals of the resolved tautomers to determine their relative ratios at different temperatures.

Low_Temp_NMR_Workflow start Room Temp Spectrum (298 K) cool1 Lower Temp (e.g., 278 K) start->cool1 equilibrate1 Equilibrate (5-10 min) cool1->equilibrate1 acquire1 Acquire Spectrum equilibrate1->acquire1 check1 Signals Resolved? acquire1->check1 cool2 Lower Temp Further check1->cool2 No end Determine Tautomer Ratio check1->end Yes cool2->equilibrate1

Caption: Decision workflow for low-temperature NMR analysis of pyrazole tautomers.

Data Interpretation: A Deeper Dive

Accurate interpretation of pyrazole NMR spectra requires a systematic approach, often integrating data from multiple NMR experiments.

Assigning Chemical Shifts

For unsymmetrically substituted pyrazoles, definitive assignment of the ¹H and ¹³C signals for the C3, C4, and C5 positions can be challenging. Two-dimensional (2D) NMR techniques are invaluable in these cases.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For instance, the N-H proton will typically show a correlation to both C3 and C5, helping to identify these carbons.[1]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. NOEs can be observed between the protons of a substituent and the adjacent ring protons, confirming the substituent's position.[1]

Leveraging Coupling Constants

The magnitude of J-coupling constants can be highly informative. For pyrazolones, a specific type of pyrazole derivative, the geminal ²J[pyrazole C-4,H-3(5)] spin coupling constant has been shown to be a diagnostic tool for differentiating between tautomeric forms.[9] Values of approximately 9-11 Hz are indicative of 1H-pyrazol-5-ol forms, while values of 4-5 Hz are characteristic of 1,2-dihydro-3H-pyrazol-3-one forms.[9]

Reference Data Tables

The following tables provide typical chemical shift ranges for protons and carbons in pyrazole derivatives. These values are illustrative and can be influenced by solvent and substituent effects.

Table 1: Typical ¹H NMR Chemical Shifts for Pyrazole Derivatives

ProtonChemical Shift (δ, ppm)MultiplicityNotes
N-H11.0 - 13.0Broad SingletHighly variable, dependent on solvent and concentration.[3]
H3/H57.5 - 8.5DoubletIn N-unsubstituted pyrazoles, these can be averaged due to tautomerism.
H46.3 - 6.8TripletIn symmetrically substituted pyrazoles.
Substituent ProtonsVariableVariableDependent on the nature of the substituent.

Table 2: Typical ¹³C NMR Chemical Shifts for Pyrazole Derivatives

CarbonChemical Shift (δ, ppm)Notes
C3/C5130 - 155Can be averaged in the presence of fast tautomerism.[5]
C4100 - 115Generally the most upfield of the ring carbons.
Substituent CarbonsVariableDependent on the nature of the substituent.

Conclusion

The ¹H and ¹³C NMR characterization of pyrazole derivatives is a powerful yet nuanced endeavor. A thorough understanding of the potential for annular tautomerism and the judicious application of one- and two-dimensional NMR techniques are essential for accurate structural elucidation. The protocols and guidelines presented in this application note provide a robust framework for obtaining high-quality data and confidently interpreting the NMR spectra of this important class of heterocyclic compounds. By combining careful experimental design with a systematic approach to data analysis, researchers can fully exploit the power of NMR to advance their work in drug discovery and materials science.

References

  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
  • López, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678–687.
  • ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... - ResearchGate. [Link]

  • Alkorta, I., Elguero, J., & Goya, P. (2012). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 50(12), 834-843. [Link]

  • The ¹H NMR spectrum of pyrazole in a nematic phase. (2016). Magnetic Resonance in Chemistry, 54(5), 414-418. [Link]

  • ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. - ResearchGate. [Link]

  • ¹³C NMR chemical shifts for compounds 1-15 in DMSO-d6 - ResearchGate. [Link]

  • Jiménez, J. A., Elguero, J., & Alkorta, I. (2001). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 25(4), 593-601. [Link]

  • [Ce(L-Pro)₂]₂(Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [Link]

  • Table 2 . ¹H NMR chemical shifts of compounds 11, 12: δ H [ppm] - ResearchGate. [Link]

  • On the tautomerism of pyrazolones: The geminal ²J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool | Request PDF - ResearchGate. [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. [Link]

  • 8.1 - FT-NMR Sample Preparation Guide - MIT OpenCourseWare. [Link]

Sources

Application

Application Note: High-Resolution Mass Spectrometry for the Definitive Characterization of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine

Abstract This document provides a comprehensive guide and detailed protocol for the analysis of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine using High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and detailed protocol for the analysis of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine using High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC). Pyrazole derivatives are significant scaffolds in medicinal chemistry, and ensuring their structural integrity is paramount during drug discovery and development.[1] This application note details a robust methodology for obtaining high-accuracy mass measurements and elucidating fragmentation pathways, enabling unambiguous identification and characterization. The protocols are designed for researchers, chemists, and quality control analysts working in pharmaceutical and chemical research environments.

Introduction: The Analytical Imperative for Pyrazole Scaffolds

4-Methyl-5-phenyl-2H-pyrazol-3-ylamine belongs to the pyrazole class of nitrogen-containing heterocyclic compounds, which are considered "privileged structures" in medicinal chemistry due to their prevalence in biologically active molecules.[1][2] These compounds form the core of numerous drugs with applications ranging from anticancer to anti-inflammatory agents.[1][3] Given their therapeutic potential, the precise and accurate characterization of newly synthesized pyrazole derivatives is a critical step in the drug development pipeline.[4][5]

High-Resolution Mass Spectrometry (HRMS) stands out as an indispensable analytical tool for this purpose.[6] Unlike nominal mass instruments, HRMS platforms (e.g., Orbitrap, Time-of-Flight) provide exceptional mass accuracy, typically below 5 parts-per-million (ppm). This capability allows for the confident determination of elemental compositions and the differentiation between isobaric compounds, which is crucial for impurity profiling and metabolite identification.[7][8] This guide explains the causality behind the chosen analytical strategy, from sample preparation to data interpretation, providing a self-validating system for the characterization of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine.

Analyte Profile: 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine

A foundational understanding of the analyte's physicochemical properties is essential for method development.

PropertyValueSource
Molecular Formula C₁₀H₁₁N₃[9][10]
Average Molecular Weight ~173.21 g/mol [9][10]
Monoisotopic Mass 173.09530 g/mol Calculated
Structure A pyrazole ring with methyl, phenyl, and amine substituents.N/A
Predicted Ionization High; the presence of three nitrogen atoms, particularly the primary amine and ring nitrogens, makes it highly susceptible to protonation.[11]

The amine group and the nitrogen atoms within the pyrazole ring are basic sites that readily accept a proton, making positive-mode electrospray ionization ([M+H]⁺) the logical choice for analysis.[11]

Experimental Workflow and Causality

The analytical process follows a logical sequence designed to maximize data quality and confidence in the results. Each step is optimized for the specific properties of the analyte.

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing A 1. Standard Solution (1 mg/mL in Methanol) B 2. Working Solution (1 µg/mL in 50:50 ACN/H₂O) A->B C 3. LC Separation (Reversed-Phase C18) B->C D 4. ESI Ionization (Positive Mode) C->D E 5. HRMS Detection (Full Scan & dd-MS²) D->E F 6. Accurate Mass Extraction (< 5 ppm error) E->F G 7. Elemental Composition (Formula Confirmation) F->G H 8. Fragmentation Analysis (Structure Elucidation) F->H I Final Report (Identity & Purity Confirmed) G->I H->I

Caption: Overall workflow for HRMS analysis.

Detailed Protocols

Protocol 1: Sample and Standard Preparation

Rationale: The goal is to prepare a clean, soluble sample at a concentration suitable for sensitive HRMS detection while ensuring compatibility with the LC mobile phase. Methanol is an excellent solvent for many organic compounds, and the final dilution in an aqueous/organic mixture prevents peak distortion upon injection.

Materials:

  • 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine standard (purity >95%)

  • LC-MS grade Methanol

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Water

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh ~1.0 mg of the analyte and dissolve it in 1.0 mL of methanol in a volumetric flask. Sonicate for 2 minutes to ensure complete dissolution.

  • Working Solution (1 µg/mL): Perform a serial dilution. Transfer 10 µL of the stock solution into a 10 mL volumetric flask. Dilute to the mark with a solution of 50:50 (v/v) acetonitrile and water.

  • Final Sample: Transfer the working solution to an autosampler vial for analysis.

Protocol 2: LC-HRMS System Configuration and Acquisition

Rationale: Liquid chromatography is used to separate the analyte from any potential impurities or matrix components before it enters the mass spectrometer.[8] A C18 reversed-phase column is chosen for its versatility with moderately polar small molecules. The addition of formic acid to the mobile phase is critical; it acidifies the solution, promoting the protonation of the analyte and leading to a strong [M+H]⁺ signal in the ESI source.[11] A high-resolution full scan confirms the accurate mass of the parent ion, while data-dependent MS/MS (dd-MS²) triggers fragmentation of the most intense ions to provide structural information.

A. Liquid Chromatography (LC) Parameters

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmStandard for small molecule separation.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase with acid modifier for protonation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase with acid modifier.
Gradient 5% B to 95% B over 5 minA standard gradient to elute compounds of moderate polarity.
Flow Rate 0.4 mL/minOptimal for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible retention times.
Injection Vol. 2 µLBalances sensitivity with peak shape.

B. High-Resolution Mass Spectrometry (HRMS) Parameters

ParameterRecommended SettingRationale
Instrument Orbitrap or Q-TOF Mass SpectrometerCapable of high resolution and accurate mass.
Ionization Mode Electrospray (ESI), PositiveIdeal for nitrogen-containing basic compounds.[11][12]
Capillary Voltage 3.5 kVStandard voltage for stable spray.
Source Temp. 320 °CFacilitates desolvation of droplets.
Full Scan (MS1) Resolution 70,000 @ m/z 200Ensures mass accuracy < 5 ppm for elemental composition.
Full Scan (MS1) Range m/z 100 - 500Covers the expected parent ion and potential low-mass fragments.
MS/MS Mode Data-Dependent Acquisition (dd-MS²)Automatically selects precursor ions for fragmentation.
Collision Energy Stepped HCD (20, 30, 40 eV)Provides a range of fragmentation energies to capture diverse fragments.
MS/MS (MS2) Resolution 17,500 @ m/z 200Sufficient for accurate mass of fragment ions.

Data Analysis and Expected Results

A. Accurate Mass and Elemental Composition

The primary objective of the HRMS analysis is to confirm the identity of the compound by matching its measured accurate mass to the theoretical mass.

ParameterExpected Value
Target Ion [M+H]⁺
Theoretical m/z 174.10257
Acceptable Mass Error < 5 ppm
Elemental Composition C₁₀H₁₂N₃⁺

Using the measured m/z, software can generate a list of possible elemental formulas. The correct formula, C₁₀H₁₂N₃⁺, should be the top hit with a mass error significantly below 5 ppm.

B. Fragmentation (MS/MS) Analysis

The fragmentation pattern provides a fingerprint of the molecule's structure. For 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine, fragmentation is expected to occur around the pyrazole ring and its substituents.

Proposed Key Fragmentation Pathways:

  • Loss of Ammonia (NH₃): Cleavage of the amine group is a common pathway for primary amines.

  • Loss of Acetonitrile (CH₃CN): Ring cleavage and rearrangement can lead to the loss of a stable neutral molecule.

  • Loss of HCN: A characteristic fragmentation of pyrazole rings.[13]

  • Formation of Phenyl Cation (C₆H₅⁺): Cleavage of the bond connecting the phenyl group to the ring.

G parent [M+H]⁺ m/z 174.1026 frag1 [M+H - NH₃]⁺ m/z 157.0753 parent->frag1 - NH₃ frag2 [M+H - CH₃CN]⁺ m/z 133.0648 parent->frag2 - CH₃CN frag3 [C₆H₅]⁺ m/z 77.0386 parent->frag3 Phenyl cleavage frag4 Further Fragments frag1->frag4 frag2->frag4

Caption: Proposed fragmentation of the protonated molecule.

Expected Fragment Ions:

Theoretical m/zProposed FormulaProposed Loss/Structure
157.07532C₁₀H₉N₂⁺Loss of ammonia (NH₃)
133.06478C₈H₉N₂⁺Loss of acetonitrile (CH₃CN) from ring
77.03858C₆H₅⁺Phenyl cation

Conclusion

This application note provides a robust and reliable LC-HRMS method for the characterization of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine. By leveraging high-resolution mass spectrometry, researchers can obtain unambiguous data regarding elemental composition and structural integrity. The detailed protocols for sample preparation, instrument parameters, and data analysis constitute a complete workflow that ensures scientific rigor and trustworthiness in the results. This methodology is directly applicable to the analysis of other pyrazole derivatives and similar small molecules in a drug discovery and development context.[4][7]

References

  • Mass Spectrometry in Small Molecule Drug Development. (2015). Google Cloud.
  • Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. (2021).
  • Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionis
  • Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. (2022).
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Google Cloud.
  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (n.d.). MDPI.
  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. (2021).
  • Application of LCMS in small-molecule drug development. (2016). Google Cloud.
  • 4-METHYL-5-PHENYL-2H-PYRAZOL-3-YLAMINE | 890014-38-7. (n.d.). ChemicalBook.
  • 5-Methyl-4-phenyl-2H-pyrazol-3-ylamine. (n.d.). CymitQuimica.
  • 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine. (n.d.). Lead Sciences.
  • Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. (n.d.).
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.).
  • Synthesis and Characterization of Some New Pyrazole Derivatives. (2019).
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

Sources

Method

Application Notes &amp; Protocols: Leveraging 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine as a Versatile Scaffold for Modern Drug Discovery

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on utilizing the 4-methyl-5-phenyl-2H-pyrazol-3-ylamine scaffold in contemporary drug discover...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on utilizing the 4-methyl-5-phenyl-2H-pyrazol-3-ylamine scaffold in contemporary drug discovery campaigns. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, found in numerous approved drugs targeting a wide array of diseases.[1][2][3][4] This guide will detail the rationale behind its use, synthetic strategies for library development, and robust protocols for biological evaluation, with a focus on kinase inhibition, a prominent area for pyrazole-based therapeutics.[5][6]

Introduction: The Pyrazole Core - A Privileged Element in Drug Design

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[2] Its metabolic stability, synthetic tractability, and ability to engage in various non-covalent interactions with biological targets contribute to its privileged status.[3] Numerous blockbuster drugs, including Celecoxib (anti-inflammatory), Sildenafil (erectile dysfunction), and a host of kinase inhibitors like Ruxolitinib and Crizotinib for cancer, feature the pyrazole core, underscoring its therapeutic relevance.[1][5]

The specific scaffold, 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine, offers three key points for diversification, making it an excellent starting point for the generation of a focused library of potential drug candidates. The phenyl group at the 5-position, the methyl group at the 4-position, and the amine at the 3-position provide vectors for chemical modification to explore the chemical space around the core structure and optimize interactions with a target protein.

Synthetic Strategy: From Scaffold to Library

The synthesis of a diverse library of compounds based on the 4-methyl-5-phenyl-2H-pyrazol-3-ylamine scaffold is a critical first step. The general synthetic approach involves the modification of the primary amine at the 3-position, which can act as a versatile handle for a variety of chemical transformations.

General Synthetic Scheme

A common and effective method for diversifying the scaffold is through acylation of the 3-amino group with a variety of carboxylic acids or their derivatives. This approach allows for the introduction of a wide range of substituents to probe the structure-activity relationship (SAR).

G scaffold 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine product N-(4-Methyl-5-phenyl-2H-pyrazol-3-yl)amide Library scaffold->product Acylation reagent R-COCl or R-COOH + Coupling Agent reagent->product conditions Base (e.g., Et3N, DIPEA) Solvent (e.g., DCM, DMF) conditions->product

Caption: General acylation workflow for library synthesis.

Detailed Protocol: Synthesis of an Amide Library

This protocol describes a representative synthesis of an amide derivative from the starting scaffold.

Materials:

  • 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine

  • Substituted benzoic acid (or other carboxylic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted benzoic acid (1.2 equivalents) in DMF, add EDC (1.5 equivalents) and HOBt (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine (1.0 equivalent) to the reaction mixture, followed by DIPEA (3.0 equivalents).

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

High-Throughput Screening (HTS) for Biological Activity

Once a library of derivatives has been synthesized, the next step is to screen them for biological activity. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against a specific biological target.[7][8][9] Given the prevalence of pyrazole scaffolds in kinase inhibitors, a kinase inhibition assay is a highly relevant primary screen.[5]

Rationale for Targeting Kinases

Protein kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[5] The pyrazole scaffold has been successfully employed to design potent and selective kinase inhibitors.[5][6][10] The general structure of a kinase inhibitor often involves a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The substituents on the core then occupy adjacent hydrophobic pockets, contributing to potency and selectivity. The 4-methyl-5-phenyl-2H-pyrazol-3-ylamine scaffold is well-suited to fulfill these requirements.

G start Synthesized Compound Library primary_screen Primary HTS: Kinase Inhibition Assay (e.g., TR-FRET) start->primary_screen hit_id Hit Identification (Compounds with >50% inhibition) primary_screen->hit_id dose_response Dose-Response Analysis: IC50 Determination hit_id->dose_response orthogonal_assay Orthogonal Assay (e.g., AlphaScreen) dose_response->orthogonal_assay sar Structure-Activity Relationship (SAR) Analysis orthogonal_assay->sar lead_opt Lead Optimization sar->lead_opt

Caption: High-throughput screening workflow for kinase inhibitors.

Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive assay format for HTS.[11] This protocol provides a general framework for a TR-FRET-based kinase inhibition assay.

Materials:

  • Kinase of interest (e.g., a receptor tyrosine kinase or a cyclin-dependent kinase)

  • Biotinylated substrate peptide

  • ATP

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • Assay buffer (containing MgCl₂, DTT, and a detergent like Tween-20)

  • Synthesized compound library dissolved in DMSO

  • 384-well low-volume black assay plates

Procedure:

  • Compound Dispensing: Dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of a 384-well plate. Also include positive controls (no inhibitor) and negative controls (no enzyme).

  • Enzyme and Substrate Addition: Add the kinase and biotinylated substrate peptide solution to all wells.

  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a solution containing EDTA, the Europium-labeled anti-phospho-substrate antibody, and SA-APC. Incubate for another 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium).

  • Data Analysis: Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm). The percent inhibition for each compound is calculated relative to the positive and negative controls.

Structure-Activity Relationship (SAR) and Lead Optimization

The data from the HTS campaign will allow for the initial determination of the structure-activity relationship (SAR). By comparing the activity of different derivatives, researchers can identify which chemical modifications lead to an increase in potency.

Compound ID R-Group (at 3-position) % Inhibition @ 10 µM IC₅₀ (µM)
Scaffold H<10>100
Cpd-1 Phenyl3525.3
Cpd-2 4-Chlorophenyl782.1
Cpd-3 3,4-Dichlorophenyl920.5
Cpd-4 4-Methoxyphenyl2545.8
Cpd-5 Naphthyl655.7

This is a representative data table. Actual results will vary.

From the example data above, a clear trend emerges: electron-withdrawing groups on the phenyl ring at the 3-position enhance inhibitory activity. This initial SAR provides a rationale for the next round of synthesis, where further modifications can be made to optimize the "hit" compounds into "lead" compounds with improved potency, selectivity, and drug-like properties.

Conclusion

The 4-methyl-5-phenyl-2H-pyrazol-3-ylamine scaffold represents a valuable starting point for the discovery of novel therapeutics, particularly kinase inhibitors. Its synthetic accessibility and the potential for diversification at multiple positions allow for the rapid generation of a focused library of compounds. By employing robust high-throughput screening assays and systematic SAR analysis, researchers can efficiently identify and optimize potent and selective drug candidates. This guide provides the foundational protocols and strategic insights to embark on a successful drug discovery program centered on this promising pyrazole scaffold.

References

  • Lanigan, R. M., & Sheppard, T. D. (2013). Recent developments in the synthesis of pyrazoles. European Journal of Organic Chemistry, 2013(32), 7453-7479.
  • Faria, J. V., et al. (2017). Pyrazole: a privileged scaffold in medicinal chemistry. Mini reviews in medicinal chemistry, 17(13), 1234-1253.
  • Bihani, M., et al. (2019). A review on biological activity of pyrazole derivatives. Journal of Saudi Chemical Society, 23(7), 899-915.
  • MDPI. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

  • PubMed Central (PMC). (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

  • ResearchGate. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]

  • ACS Publications. (n.d.). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Retrieved from [Link]

  • PubMed. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. Retrieved from [Link]

  • Lead Sciences. (n.d.). 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine. Retrieved from [Link]

  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • ACS Publications. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. Retrieved from [Link]

  • MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

  • News-Medical.Net. (2018). High-throughput Screening Using Small Molecule Libraries. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • Technology Networks. (n.d.). Navigating Drug Discovery with High-Throughput Screening. Retrieved from [Link]

  • PubMed. (2009). High throughput screening. Methods and protocols, second edition. Preface. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). 4 Methyl 5 Phenyl 2H Pyrazol 3 Ylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-2-phenyl-4-phenylazo-2H-pyrazol-3-ylamine. Retrieved from [Link]

  • PubMed. (2021). 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Retrieved from [Link]

  • ResearchGate. (2019). Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors. Retrieved from [Link]

  • PubMed. (2011). NMS-P937, a 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivative as potent and selective Polo-like kinase 1 inhibitor. Retrieved from [Link]

  • eScholarship.org. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. Retrieved from [Link]

Sources

Application

Protocol for N-Alkylation of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine: A Guide to Regioselective Synthesis and Characterization

Introduction: Navigating the Regioselectivity Challenge in Aminopyrazole Chemistry Substituted pyrazoles are a cornerstone of modern medicinal chemistry, with their versatile scaffold appearing in a wide array of therape...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Regioselectivity Challenge in Aminopyrazole Chemistry

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, with their versatile scaffold appearing in a wide array of therapeutic agents. The N-alkylation of the pyrazole ring is a critical transformation for modulating the physicochemical and pharmacological properties of these molecules. However, the N-alkylation of unsymmetrically substituted pyrazoles, such as 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine, presents a significant synthetic challenge: regioselectivity. The pyrazole ring possesses two chemically distinct nitrogen atoms (N1 and N2), and the presence of an exocyclic amino group introduces a third potential site for alkylation. The ability to selectively introduce an alkyl group at a specific nitrogen atom is paramount for the rational design of novel drug candidates.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-alkylation of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine. We will delve into the mechanistic principles governing regioselectivity and provide detailed, field-proven protocols for directing the alkylation to the desired nitrogen atom. Furthermore, we will discuss the critical analytical techniques required for the unambiguous characterization of the resulting isomers.

The regiochemical outcome of the N-alkylation of pyrazoles is a delicate interplay of steric and electronic factors, heavily influenced by the reaction conditions.[1][2] Generally, alkylation at the less sterically hindered nitrogen is favored. The choice of base and solvent system can also dramatically influence the N1/N2 ratio.

Strategic Approaches to Regioselective N-Alkylation

The inherent challenge in the N-alkylation of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine lies in the control of regioselectivity between the two endocyclic nitrogen atoms (N1 and N2) and the exocyclic amino group. The phenyl group at C5 and the methyl group at C4 create a specific steric and electronic environment that influences the accessibility and nucleophilicity of the adjacent nitrogen atoms. This guide will focus on two primary strategies for achieving regioselective alkylation on the pyrazole ring, followed by a discussion on the alkylation of the exocyclic amino group.

Protocol 1: Selective N1-Alkylation via Steric Hindrance Control

This protocol aims to selectively alkylate the N1 position, which is generally less sterically hindered in 3,4,5-trisubstituted pyrazoles. The use of a non-polar aprotic solvent in combination with a strong base often favors the formation of the N1-alkylated product.

Reaction Scheme:

N1_Alkylation reactant 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine product 1-Alkyl-4-methyl-5-phenyl-1H-pyrazol-3-amine reactant->product Regioselective N1-Alkylation reagents 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) Solvent (e.g., THF)

Figure 1: General scheme for the selective N1-alkylation of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine.

Materials:

ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
4-Methyl-5-phenyl-2H-pyrazol-3-ylamine66367-67-7C₁₀H₁₁N₃173.22
Sodium Hydride (60% dispersion in mineral oil)7646-69-7NaH24.00
Alkyl Halide (e.g., Methyl Iodide)74-88-4CH₃I141.94
Anhydrous Tetrahydrofuran (THF)109-99-9C₄H₈O72.11
Saturated Aqueous Ammonium Chloride (NH₄Cl)12125-02-9NH₄Cl53.49
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11
Brine (Saturated Aqueous NaCl)7647-14-5NaCl58.44
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04

Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

  • Solvent Addition: Carefully add anhydrous THF to the flask to create a slurry.

  • Deprotonation: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine (1.0 equivalent) in anhydrous THF to the stirred suspension.

  • Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 1-alkyl-4-methyl-5-phenyl-1H-pyrazol-3-amine.

Causality Behind Experimental Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base is used to ensure complete deprotonation of the pyrazole nitrogen, forming the corresponding anion which is a more potent nucleophile.

  • Anhydrous THF: A polar aprotic solvent is chosen to solvate the sodium cation without interfering with the nucleophilicity of the pyrazole anion. The absence of protic solvents is crucial to prevent quenching of the strong base.

  • Temperature Control: The initial deprotonation and subsequent addition of the alkylating agent are performed at 0 °C to control the exothermic nature of the reactions and minimize potential side reactions.

Protocol 2: Directing Alkylation to the N2 Position

Achieving selectivity for the N2 position often requires a different strategic approach. In some cases, the use of a polar aprotic solvent like DMF or DMSO with a weaker base such as potassium carbonate can favor N2 alkylation, particularly if the N1 position is more sterically encumbered.

Reaction Scheme:

N2_Alkylation reactant 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine product 2-Alkyl-4-methyl-5-phenyl-2H-pyrazol-3-amine reactant->product Regioselective N2-Alkylation reagents Base (e.g., K₂CO₃) Alkyl Halide (R-X) Solvent (e.g., DMF)

Figure 2: General scheme for the selective N2-alkylation of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine.

Materials:

ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
4-Methyl-5-phenyl-2H-pyrazol-3-ylamine66367-67-7C₁₀H₁₁N₃173.22
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21
Alkyl Halide (e.g., Methyl Iodide)74-88-4CH₃I141.94
Anhydrous Dimethylformamide (DMF)68-12-2C₃H₇NO73.09
Water (H₂O)7732-18-5H₂O18.02
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11
Brine (Saturated Aqueous NaCl)7647-14-5NaCl58.44
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask, add 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine (1.0 equivalent) and anhydrous DMF.

  • Base Addition: Add potassium carbonate (2.0 equivalents) to the solution.

  • Alkylation: Stir the suspension at room temperature and add the alkyl halide (1.1 equivalents) dropwise.

  • Heating and Monitoring: Heat the reaction mixture to 50-60 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 isomers and isolate the desired 2-alkyl-4-methyl-5-phenyl-2H-pyrazol-3-amine.

Causality Behind Experimental Choices:

  • Potassium Carbonate (K₂CO₃) in DMF: This combination of a weaker base and a polar aprotic solvent can alter the regioselectivity of the alkylation. The precise mechanism is complex and can be substrate-dependent, but it is thought to involve different aggregation states of the pyrazole anion and its counter-ion. For some 3-substituted pyrazoles, K₂CO₃ in DMSO has been shown to favor N1-alkylation, highlighting the need for empirical optimization for each specific substrate.[3]

Alkylation of the Exocyclic Amino Group

Selective alkylation of the exocyclic amino group in the presence of the pyrazole nitrogens is challenging due to the higher nucleophilicity of the deprotonated pyrazole ring. Direct alkylation often leads to a mixture of products. A more controlled approach is reductive amination.

Reaction Scheme:

Exocyclic_Alkylation reactant 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine product N-Alkyl-4-methyl-5-phenyl-2H-pyrazol-3-ylamine reactant->product Reductive Amination reagents Aldehyde or Ketone (R'COR'') Reducing Agent (e.g., NaBH(OAc)₃) Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_identification Identification synthesis N-Alkylation Reaction Mixture (N1, N2, and exocyclic isomers) purification Column Chromatography synthesis->purification nmr 1H and 13C NMR Spectroscopy purification->nmr ms Mass Spectrometry (HRMS) purification->ms hsqc_hmbc 2D NMR (HSQC, HMBC) (for definitive assignment) nmr->hsqc_hmbc If needed isomer_id Isomer Identification nmr->isomer_id ms->isomer_id hsqc_hmbc->isomer_id

Sources

Method

Application Notes and Protocols: 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine Derivatives as Potential Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Abstract Protein kinases are crucial regulators of cellular processes, and their dysregulation is a known cause of many diseases, including cancer.[1][2][3]...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a known cause of many diseases, including cancer.[1][2][3][4] The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including potent kinase inhibition.[1][4][5] This document provides a detailed guide for researchers on the synthesis, evaluation, and application of a specific class of pyrazole compounds: 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine derivatives. These derivatives have shown promise as inhibitors of various kinases, such as Aurora kinases, cyclin-dependent kinases (CDKs), and receptor tyrosine kinases like EGFR and HER-2, making them attractive candidates for further drug development.[1][6][7] This guide will detail synthetic methodologies, in vitro biochemical assays, and cell-based protocols to characterize their inhibitory potential and mechanism of action.

Introduction: The Pyrazole Scaffold in Kinase Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to specific residues on substrate proteins, a fundamental mechanism of signal transduction. The human kinome consists of over 500 kinases, and aberrant activity is linked to numerous pathologies.[8] Kinase inhibitors have become a highly successful class of therapeutics, particularly in oncology.[3][9]

The pyrazole ring system is a prominent heterocyclic motif in many clinically evaluated and approved kinase inhibitors.[1][4][7] Its unique structural and electronic properties allow it to form key interactions within the ATP-binding pocket of kinases. The 3-amino pyrazole moiety, in particular, is an excellent starting point for developing kinase inhibitors, including those targeting the CDK family.[5] Derivatives of the 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine core can be strategically modified to achieve high potency and selectivity against specific kinase targets.[1][10][11]

Key Kinase Targets for Pyrazole Derivatives:

  • Aurora Kinases (A, B): Essential for mitotic progression; their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[1][12]

  • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle.[5][7]

  • Receptor Tyrosine Kinases (EGFR, HER-2, VEGFR-2): Often overexpressed or mutated in cancers, driving tumor growth and proliferation.[6][7]

  • p38 MAP Kinase: Involved in inflammatory responses.[10]

  • Receptor Interacting Protein 1 (RIP1) Kinase: A key mediator of necroptosis, a form of programmed cell death.[11]

The following sections provide actionable protocols for synthesizing and evaluating novel derivatives based on the 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine scaffold.

Synthesis of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine Derivatives

A general synthetic route allows for the creation of a library of derivatives for structure-activity relationship (SAR) studies. The core scaffold, 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine (CAS No: 66367-67-7), serves as the primary building block.[13] A common approach involves the condensation of a β-ketonitrile with hydrazine or its derivatives. For creating diverse libraries, multi-component reactions are often employed.

Protocol 2.1: General Synthesis of N-substituted Pyrazole Derivatives

This protocol describes a representative synthesis for creating derivatives for screening.

Rationale: This multi-component reaction is efficient for generating a diverse set of derivatives by varying the aldehyde and pyrazolone starting materials.[14]

Materials:

  • 3-Methyl-1-phenyl-5-pyrazolone

  • Various substituted benzaldehydes

  • Sodium acetate (NaOAc)

  • Ethanol (EtOH)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve the desired substituted aldehyde (0.4 mmol) and 3-methyl-1-phenyl-5-pyrazolone (0.8 mmol) in 4 mL of 70% ethanol.[14]

  • Add 1 M sodium acetate solution (40.2 µL) to the mixture.[14]

  • Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, add deionized water to achieve a 50% ethanol concentration.[14]

  • A precipitate of the product should form. Collect the solid product by vacuum filtration.

  • Wash the solid with 50% ethanol and dry it to obtain the pure product.[14]

  • Characterize the final compound using techniques like NMR and mass spectrometry to confirm its structure and purity.

In Vitro Biochemical Kinase Assays

Biochemical assays are the first step in evaluating the inhibitory potential of the synthesized compounds against specific purified kinases. These assays directly measure the compound's ability to inhibit the enzymatic activity of the target kinase.

Protocol 3.1: Luminescence-Based Kinase Activity Assay (ADP-Glo™)

Rationale: The ADP-Glo™ assay is a widely used method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[15][16] The luminescent signal is directly proportional to kinase activity, making it a robust method for determining IC50 values.[15]

Materials:

  • Purified kinase of interest (e.g., Aurora A, CDK2)

  • Specific substrate peptide for the kinase

  • ATP (at a concentration near the Km for the kinase)

  • Synthesized pyrazole derivatives (test compounds)

  • Staurosporine (positive control inhibitor)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[15]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and the staurosporine control in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well.[15]

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[15]

  • Initiate Kinase Reaction:

    • Add 5 µL of the substrate/ATP mixture to each well to start the reaction.[15]

    • Incubate the plate at 30°C for 60 minutes (incubation time may need optimization).[15]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[15]

    • Incubate for 40 minutes at room temperature.[15]

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and produces a luminescent signal.[15]

    • Incubate for 30 minutes at room temperature.[15]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[15]

Data Presentation: Summarize the IC50 values for all tested derivatives against the target kinases in a table for easy comparison and SAR analysis.

Compound IDTarget KinaseIC50 (nM)
Derivative 1Aurora A150
Derivative 2Aurora A25
Derivative 3CDK2500
StaurosporineAurora A8

Table 1: Example IC50 data for pyrazole derivatives.

Cell-Based Assays for Kinase Inhibition

While in vitro assays are essential, they do not fully recapitulate the complex cellular environment.[2][17] Cell-based assays are critical for confirming that a compound can enter cells, engage its target, and exert a biological effect.[3][18][19]

Protocol 4.1: Cellular Phosphorylation Assay (Western Blot)

Rationale: This assay directly measures the phosphorylation of a known downstream substrate of the target kinase within intact cells. A reduction in substrate phosphorylation upon treatment with the inhibitor provides strong evidence of on-target activity.[2][3]

Materials:

  • Cancer cell line known to have active signaling through the target kinase (e.g., HCT116 for Aurora Kinase)[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized pyrazole derivatives

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-Histone H3 for Aurora B, total Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blot equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the pyrazole derivative (and a DMSO control) for a predetermined time (e.g., 2-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, apply the chemiluminescent substrate, and visualize the bands using an imaging system.

    • Strip the membrane and re-probe for the total protein and a loading control (e.g., β-actin or GAPDH) to ensure equal loading.

Protocol 4.2: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

Rationale: Since many kinases targeted by these derivatives are involved in cell growth and survival, assessing the anti-proliferative effects of the compounds is a key measure of their potential as therapeutic agents.[7]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Synthesized pyrazole derivatives

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • 96-well clear or opaque plates

Procedure:

  • Cell Seeding: Seed cells at a low density (e.g., 2,000-5,000 cells/well) in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the pyrazole derivatives to the wells. Include a DMSO-only control.

  • Incubation: Incubate the plates for 72 hours in a standard cell culture incubator.

  • Viability Measurement (CellTiter-Glo® example):

    • Allow the plate and reagents to equilibrate to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control for each concentration. Plot the results and determine the GI50 (concentration for 50% growth inhibition).

Visualizing Workflows and Pathways

Visual diagrams are essential for understanding the experimental process and the biological context of the kinase inhibitors.

G cluster_synthesis Phase 1: Synthesis & SAR cluster_invitro Phase 2: In Vitro Screening cluster_incell Phase 3: Cellular Validation Pyrazolone 3-Methyl-1-phenyl-5-pyrazolone Synthesis Multi-Component Reaction Pyrazolone->Synthesis Aldehyde Substituted Aldehydes Aldehyde->Synthesis Library Derivative Library (Cmpd 1, 2, 3...n) Synthesis->Library Assay Biochemical Assay (ADP-Glo) Library->Assay Kinase Purified Kinase (e.g., Aurora A) Kinase->Assay IC50 IC50 Determination Assay->IC50 CellLine Cancer Cell Line (e.g., HCT116) IC50->CellLine Western Phospho-Substrate Assay (Western Blot) CellLine->Western Prolif Proliferation Assay (MTT / CTG) CellLine->Prolif OnTarget On-Target Effect Western->OnTarget Phenotype Cellular Phenotype Prolif->Phenotype G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS/RAF/MEK Pathway RTK->RAS PI3K PI3K/AKT Pathway RTK->PI3K Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation Inhibitor Pyrazole Derivative Inhibitor->RTK

Caption: Inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway.

Conclusion and Future Directions

The 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. The protocols outlined in this guide provide a comprehensive framework for the synthesis, biochemical screening, and cellular validation of new derivatives. Structure-activity relationship (SAR) studies, guided by the data generated from these assays, can lead to the optimization of potency, selectivity, and drug-like properties. [1][9][10][11][20]Future work should focus on expanding the derivative library, profiling hits against broader kinase panels to determine selectivity, and advancing the most promising compounds into in vivo models of disease.

References

  • Ghareb, N., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available from: [Link]

  • Profacgen. Cell-based Kinase Assays. Available from: [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Available from: [Link]

  • Barvian, M., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. Available from: [Link]

  • Wang, H., et al. (2015). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. PubMed. Available from: [Link]

  • Grel, D., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available from: [Link]

  • Guan, Q., et al. (2016). Design, Synthesis and Biological Evaluation of Pyrazolyl-Nitroimidazole Derivatives as Potential EGFR/HER-2 Kinase Inhibitors. PubMed. Available from: [Link]

  • Ahmad, I., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed. Available from: [Link]

  • Chen, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available from: [Link]

  • ResearchGate. Structure–activity relationship summary of tested compounds. Available from: [Link]

  • Kalz, F., et al. (2021). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Available from: [Link]

  • Semantic Scholar. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available from: [Link]

  • Mand, A., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available from: [Link]

  • Mand, A., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. Available from: [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Available from: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available from: [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available from: [Link]

  • Bouziane, A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. Available from: [Link]

  • Lead Sciences. 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine. Available from: [Link]

  • Lecointre, R., et al. (2021). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC. Available from: [Link]

  • Faisal, A., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. Available from: [Link]

  • Fancelli, D., et al. (2011). NMS-P937, a 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivative as potent and selective Polo-like kinase 1 inhibitor. PubMed. Available from: [Link]

  • Bavetsias, V., et al. (2015). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in binding mode. CORE. Available from: [Link]

Sources

Application

Application Notes and Protocols for Screening the Anti-inflammatory Activity of Pyrazole Compounds

Introduction: The Therapeutic Promise of Pyrazole Scaffolds in Inflammation Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens, damaged cel...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Pyrazole Scaffolds in Inflammation

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism essential for healing, chronic inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The development of effective anti-inflammatory agents remains a critical focus in medicinal chemistry.

Molecular Mechanisms of Inflammation: Key Targets for Pyrazole Compounds

A thorough understanding of the inflammatory cascade is crucial for designing and interpreting screening assays. The anti-inflammatory effects of many compounds, including pyrazoles, are exerted through the modulation of key molecular targets.[7]

A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (PGs), key mediators of inflammation, pain, and fever.[1][5] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and upregulated at sites of inflammation.[1] Selective inhibition of COX-2 is a desirable attribute for anti-inflammatory drugs as it can minimize the gastrointestinal side effects associated with non-selective COX inhibitors.[1]

Another critical mediator in the inflammatory process is nitric oxide (NO), produced by nitric oxide synthase (NOS) enzymes.[8][9] The inducible isoform, iNOS, is expressed in response to pro-inflammatory stimuli and produces large amounts of NO that contribute to inflammation and tissue damage.[8][9] Therefore, inhibition of iNOS is another important target for anti-inflammatory drug discovery.

The inflammatory response is also characterized by the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[7][10] These cytokines play a central role in amplifying and perpetuating the inflammatory cascade. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of these cytokines in immune cells like macrophages.[10][11]

The following diagram illustrates the key signaling pathways involved in inflammation that are often targeted by pyrazole compounds.

Inflammation_Pathways cluster_stimuli Inflammatory Stimuli cluster_cells Immune Cells (e.g., Macrophages) cluster_enzymes Key Enzymes cluster_mediators Inflammatory Mediators cluster_response Physiological Response LPS LPS Macrophages Macrophages LPS->Macrophages Carrageenan Carrageenan Carrageenan->Macrophages COX2 COX-2 Macrophages->COX2 Upregulation iNOS iNOS Macrophages->iNOS Upregulation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Macrophages->Cytokines Release PGs Prostaglandins (PGs) COX2->PGs Synthesis NO Nitric Oxide (NO) iNOS->NO Synthesis Inflammation Inflammation (Edema, Pain, Fever) PGs->Inflammation NO->Inflammation Cytokines->Inflammation

Caption: Key signaling pathways in inflammation targeted by anti-inflammatory agents.

In Vitro Screening Assays

A tiered approach, starting with in vitro assays, is a cost-effective and efficient way to screen a library of pyrazole compounds and identify promising candidates for further development.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay is fundamental for determining the potency and selectivity of pyrazole compounds towards COX enzymes.

Protocol:

  • Enzyme and Substrate Preparation: Obtain purified ovine or human recombinant COX-1 and COX-2 enzymes. Prepare a solution of arachidonic acid (substrate) in an appropriate buffer.

  • Compound Incubation: In a 96-well plate, add the pyrazole compound at various concentrations to the wells containing either COX-1 or COX-2 enzyme in a suitable buffer. Include a vehicle control (e.g., DMSO) and a known COX inhibitor (e.g., Celecoxib for COX-2, Indomethacin for non-selective) as positive controls.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to each well. Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

  • Detection of Prostaglandin E2 (PGE2): Stop the reaction and measure the amount of PGE2 produced using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) for both COX-1 and COX-2. The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This cell-based assay assesses the ability of pyrazole compounds to inhibit the production of NO in an inflammatory context.

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics in a 96-well plate until they reach 80-90% confluency.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds for 1-2 hours. Include a vehicle control and a known iNOS inhibitor (e.g., L-NAME) as a positive control.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce iNOS expression and NO production.[12]

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant.[8] Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[12] After a short incubation at room temperature, measure the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the nitrite concentration, which is a stable product of NO.

  • Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT or MTS) to ensure that the observed reduction in NO production is not due to cytotoxicity of the compounds.[12]

  • Data Analysis: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value.

Pro-inflammatory Cytokine (TNF-α, IL-1β, IL-6) Measurement

This assay quantifies the effect of pyrazole compounds on the production of key pro-inflammatory cytokines.

Protocol:

  • Cell Culture and Treatment: Follow the same procedure as the NO inhibition assay (steps 1-4).

  • Cytokine Measurement: Collect the cell culture supernatant. Measure the concentrations of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits specific for each cytokine.

  • Data Analysis: Calculate the percentage of inhibition of each cytokine for each compound concentration and determine the respective IC50 values.

Table 1: Example Data from In Vitro Screening of Pyrazole Compounds

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)NO Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)
PZ-001 >1000.5>2005.28.1
PZ-002 15.31.212.7510.815.4
Celecoxib >1000.045>22222.54.3
Indomethacin 0.10.80.12518.622.9

In Vivo Screening Models

Promising candidates from in vitro screening should be further evaluated in well-established animal models of inflammation to assess their efficacy in a more complex biological system.[13][14][15]

Carrageenan-Induced Paw Edema Model

This is a widely used and well-characterized model of acute inflammation.[15][16]

Protocol:

  • Animal Model: Use male Wistar rats or Swiss albino mice.[17]

  • Compound Administration: Administer the pyrazole compound orally or intraperitoneally at different doses.[18] A vehicle control group and a positive control group (e.g., Indomethacin or Celecoxib) should be included.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[16][19]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[19][20]

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group at each time point.

The following diagram outlines the workflow for the carrageenan-induced paw edema model.

Carrageenan_Edema_Workflow start Start acclimatize Animal Acclimatization (Rats/Mice) start->acclimatize grouping Random Grouping (Vehicle, Test Compounds, Positive Control) acclimatize->grouping baseline Baseline Paw Volume Measurement (Plethysmometer) grouping->baseline dosing Compound Administration (Oral/IP) baseline->dosing wait Waiting Period (30-60 min) dosing->wait carrageenan Carrageenan Injection (Sub-plantar) wait->carrageenan measurements Paw Volume Measurement (Hourly for 5 hours) carrageenan->measurements analysis Data Analysis (% Inhibition of Edema) measurements->analysis end End analysis->end

Caption: Workflow for the carrageenan-induced paw edema assay.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This model mimics the systemic inflammatory response seen in bacterial infections.[10][21]

Protocol:

  • Animal Model: Use mice (e.g., C57BL/6).

  • Compound Administration: Pre-treat the animals with the pyrazole compound or vehicle.

  • LPS Challenge: Administer a sublethal dose of LPS intraperitoneally to induce a systemic inflammatory response.

  • Sample Collection: At a specific time point after LPS challenge (e.g., 2-6 hours), collect blood samples for serum analysis or euthanize the animals and collect relevant tissues (e.g., lung, liver).

  • Analysis of Inflammatory Markers: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the serum or tissue homogenates using ELISA.

  • Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-treated vehicle control group.

Table 2: Example Data from In Vivo Screening of Pyrazole Compound PZ-001

Treatment GroupDose (mg/kg)% Inhibition of Paw Edema (at 3h)Serum TNF-α (% Reduction vs. LPS control)
Vehicle -00
PZ-001 1035.228.5
PZ-001 3058.751.2
Celecoxib 1062.155.8

Conclusion and Future Directions

The screening cascade outlined in these application notes provides a robust framework for the identification and characterization of novel pyrazole-based anti-inflammatory agents. This systematic approach, combining in vitro and in vivo methodologies, allows for a comprehensive evaluation of a compound's potency, selectivity, and efficacy. Future studies should also include assessments of the pharmacokinetic and toxicological profiles of lead compounds to ensure their suitability for further preclinical and clinical development. The versatility of the pyrazole scaffold continues to offer exciting opportunities for the discovery of next-generation anti-inflammatory therapeutics with improved efficacy and safety profiles.

References

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). [Source Not Available]
  • A translational approach to test anti-inflammatory drugs in a LPS induced acute lung inflammation model in the common marmoset (Callithrix jacchus) - PMC. (n.d.). PubMed Central.[Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). [Source Not Available]
  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate.[Link]

  • Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. (n.d.). ResearchGate.[Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC. (n.d.). National Institutes of Health.[Link]

  • Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. (2023). PubMed.[Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC. (2019). PubMed Central.[Link]

  • Endotoxin molecule lipopolysaccharide-induced zebrafish inflammation model: a novel screening method for anti-inflammatory drugs. (2014). PubMed.[Link]

  • A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. (2011). PubMed.[Link]

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (n.d.). MDPI.[Link]

  • Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. (2017). PubMed.[Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • In vivo screening method for anti inflammatory agent. (n.d.). Slideshare.[Link]

  • Dual COX-2 and EGFR inhibition by pyrazole–ar-turmerone hybrids suppresses colorectal cancer cell proliferation - PMC. (2026). PubMed Central.[Link]

  • Endotoxin Molecule Lipopolysaccharide-Induced Zebrafish Inflammation Model: A Novel Screening Method for Anti-Inflammatory Drugs. (n.d.). MDPI.[Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). PubMed Central.[Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (n.d.). MDPI.[Link]

  • Synthesis and anti-inflammatory activity of some pyrazole derivatives. (n.d.). Semantic Scholar.[Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC. (n.d.). PubMed Central.[Link]

  • In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity. (n.d.). Journal of Applied Pharmaceutical Science.[Link]

  • Optimization of LPS-Induced Inflammation Model and Its Feasibility as a Fast Screening Model for Cosmetics. (n.d.). Scirp.org.[Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs.[Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv.[Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC. (n.d.). National Institutes of Health.[Link]

  • Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. (n.d.). ResearchGate.[Link]

  • Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. (n.d.). PubMed.[Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). ProQuest.[Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). Scilit.[Link]

  • Pyrazole as an anti-inflammatory scaffold. (2022). International journal of health sciences.[Link]

  • Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. (n.d.). National Institutes of Health.[Link]

  • In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products (Bee and Herbal Products). (2024). PubMed.[Link]

  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (n.d.). [Source Not Available]
  • Percentage inhibition of nitric oxide (NO) in RAW264.7. Cells were.... (n.d.). ResearchGate.[Link]

  • The Use of Nitric Oxide Synthase Inhibitors in Inflammatory Diseases: A Novel Class of Anti-Inflammatory Agents. (n.d.). Bentham Science Publisher.[Link]

Sources

Method

Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazole Derivatives

Introduction: The Significance of Pyrazoles and the Advent of Microwave Synthesis Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry. Their de...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazoles and the Advent of Microwave Synthesis

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry. Their derivatives are integral to a wide array of pharmaceuticals, exhibiting anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2] Notable drugs such as the anti-inflammatory agent Celecoxib and various tyrosine kinase inhibitors used in oncology feature the pyrazole scaffold, underscoring its therapeutic importance.[1][3]

Traditionally, the synthesis of these valuable compounds has relied on conventional heating methods, which often entail long reaction times, lower yields, and significant energy consumption.[4][5] The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a green and efficient alternative.[6][7] Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform temperature changes.[6][8] This technique dramatically reduces reaction times from hours to minutes, often improves product yields and purity, and aligns with the principles of green chemistry by minimizing energy use and waste.[1][5][6]

These application notes provide detailed protocols for the microwave-assisted synthesis of pyrazole derivatives, targeting researchers, scientists, and professionals in drug development. We will explore several robust synthetic strategies, offering insights into reaction mechanisms, optimization, and practical execution.

Core Principles of Microwave-Assisted Pyrazole Synthesis

The efficacy of microwave synthesis stems from its unique heating mechanism. Unlike conventional heating, which relies on conduction and convection, microwave energy is transferred directly to polar molecules in the reaction mixture. This results in a rapid and uniform increase in temperature, accelerating reaction rates. The choice of solvent is crucial; polar solvents that can efficiently absorb microwave energy are generally preferred. However, solvent-free reactions are also highly effective and offer additional environmental benefits.[9][10]

Synthetic Protocols

Protocol 1: Synthesis of Pyrazoles from α,β-Unsaturated Ketones (Chalcones)

The reaction of chalcones with hydrazine derivatives is a classic and reliable method for synthesizing pyrazoles. Microwave irradiation significantly accelerates this condensation-cyclization reaction.[2][11]

Reaction Mechanism:

The reaction proceeds through an initial Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and subsequent dehydration to yield the stable pyrazole ring.

Experimental Protocol:

  • Materials:

    • Substituted Chalcone (1.0 mmol)

    • Hydrazine Hydrate or Phenylhydrazine (1.2 mmol)

    • Ethanol (5 mL)

    • Glacial Acetic Acid (2-3 drops, catalytic)

    • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Procedure:

    • In a 10 mL microwave synthesis vial, combine the chalcone (1.0 mmol), the hydrazine derivative (1.2 mmol), and ethanol (5 mL).

    • Add a catalytic amount of glacial acetic acid to the mixture.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 100 °C for 5-10 minutes.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After completion, cool the vial to room temperature.

    • Pour the reaction mixture into crushed ice.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water and recrystallize from ethanol to obtain the pure pyrazole derivative.[1]

Data Presentation:

Product TypeMethodTemperature (°C)TimeYield (%)Reference
Phenyl-1H-pyrazolesMicrowave-Assisted605 min91-98[1]
Phenyl-1H-pyrazolesConventional Heating752 hours73-90[1]
Pyrazole-Chalcone HybridsMicrowave-Assisted-minutes80-85[11][12]
Pyrazole-Chalcone HybridsConventional Heating->24 hours-[11][12]

Workflow Diagram:

G cluster_start Reactant Preparation cluster_microwave Microwave Irradiation cluster_workup Product Isolation Combine Chalcone, Hydrazine, Ethanol, and Acetic Acid in Microwave Vial Combine Chalcone, Hydrazine, Ethanol, and Acetic Acid in Microwave Vial Irradiate at 100°C for 5-10 min Irradiate at 100°C for 5-10 min Combine Chalcone, Hydrazine, Ethanol, and Acetic Acid in Microwave Vial->Irradiate at 100°C for 5-10 min Cool to RT Cool to RT Irradiate at 100°C for 5-10 min->Cool to RT Pour into Ice Pour into Ice Cool to RT->Pour into Ice Filter Precipitate Filter Precipitate Pour into Ice->Filter Precipitate Wash with Water Wash with Water Filter Precipitate->Wash with Water Recrystallize from Ethanol Recrystallize from Ethanol Wash with Water->Recrystallize from Ethanol

Caption: General workflow for microwave-assisted pyrazole synthesis from chalcones.

Protocol 2: One-Pot, Three-Component Synthesis of Pyrazolone Derivatives

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and simplifying procedures.[13][14] Microwave assistance further enhances the utility of MCRs for synthesizing diverse pyrazolone derivatives.[15][16]

Reaction Mechanism:

This one-pot synthesis involves the Knorr condensation of a β-ketoester with a substituted hydrazine to form a 2-pyrazolin-5-one intermediate. This intermediate then undergoes a Knoevenagel condensation with an aldehyde, all facilitated by microwave irradiation.[15]

Experimental Protocol (Solvent-Free):

  • Materials:

    • Ethyl Acetoacetate (0.45 mmol)

    • Substituted Hydrazine (e.g., 3-nitrophenylhydrazine) (0.3 mmol)

    • Substituted Benzaldehyde (e.g., 3-methoxy-4-ethoxy-benzaldehyde) (0.3 mmol)

    • 50 mL flask suitable for microwave synthesis

  • Procedure:

    • In a 50 mL flask, combine ethyl acetoacetate (0.45 mmol), the substituted hydrazine (0.3 mmol), and the substituted benzaldehyde (0.3 mmol).

    • Place the flask in a domestic or dedicated microwave oven.

    • Irradiate the mixture at a power of 420 W for 10 minutes.[15][16]

    • After cooling, triturate the resulting solid with ethyl acetate.

    • Collect the product by suction filtration.[15]

Data Presentation:

ReactantsMethodPower (W)Time (min)Yield (%)Reference
Ethyl Acetoacetate, 3-Nitrophenylhydrazine, 3-Methoxy-4-ethoxy-benzaldehydeMicrowave-Assisted4201083[15]
Various β-ketoesters, hydrazines, and aldehydesMicrowave-Assisted4201051-98[15][16]

Workflow Diagram:

G cluster_start One-Pot Reactant Mixture cluster_microwave Solvent-Free Microwave Irradiation cluster_workup Product Isolation Combine β-ketoester, Hydrazine, and Aldehyde in Flask Combine β-ketoester, Hydrazine, and Aldehyde in Flask Irradiate at 420W for 10 min Irradiate at 420W for 10 min Combine β-ketoester, Hydrazine, and Aldehyde in Flask->Irradiate at 420W for 10 min Cool to RT Cool to RT Irradiate at 420W for 10 min->Cool to RT Triturate with Ethyl Acetate Triturate with Ethyl Acetate Cool to RT->Triturate with Ethyl Acetate Filter Solid Product Filter Solid Product Triturate with Ethyl Acetate->Filter Solid Product

Caption: Workflow for one-pot, three-component pyrazolone synthesis.

Protocol 3: Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds

The condensation of 1,3-dicarbonyl compounds with hydrazines is a fundamental and versatile method for preparing a wide range of pyrazole derivatives.[17]

Reaction Mechanism:

The reaction initiates with the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon of the 1,3-dicarbonyl compound. This is followed by intramolecular cyclization and dehydration to form the pyrazole ring. The regioselectivity of the reaction can be influenced by the nature of the substituents on both reactants.

Experimental Protocol:

  • Materials:

    • 1,3-Diketone (e.g., Acetylacetone) (1.0 mmol)

    • Hydrazine Hydrate (1.0 mmol)

    • Ethanol (3 mL)

    • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Procedure:

    • In a 10 mL microwave synthesis vial, add the 1,3-diketone (1.0 mmol), hydrazine hydrate (1.0 mmol), and ethanol (3 mL).

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the reaction mixture at 80 °C for 2-5 minutes.

    • Monitor the reaction by TLC.

    • After completion, cool the vial to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Data Presentation:

ReactantsMethodTemperature (°C)Time (min)Yield (%)
1-Aroyl-3,5-dimethyl-1H-pyrazolesMicrowave-Assisted-3-582-98
1-(1-hydroxynaphthalen-2-yl)-3-phenylpropane-1,3-dione and HydrazineMicrowave-Assisted---[17]

Workflow Diagram:

G cluster_start Reactant Preparation cluster_microwave Microwave Irradiation cluster_workup Product Isolation Combine 1,3-Diketone, Hydrazine, and Ethanol in Microwave Vial Combine 1,3-Diketone, Hydrazine, and Ethanol in Microwave Vial Irradiate at 80°C for 2-5 min Irradiate at 80°C for 2-5 min Combine 1,3-Diketone, Hydrazine, and Ethanol in Microwave Vial->Irradiate at 80°C for 2-5 min Cool to RT Cool to RT Irradiate at 80°C for 2-5 min->Cool to RT Remove Solvent Remove Solvent Cool to RT->Remove Solvent Purify Product Purify Product Remove Solvent->Purify Product

Caption: Workflow for pyrazole synthesis from 1,3-dicarbonyl compounds.

Troubleshooting and Optimization

  • Low Yields:

    • Cause: Incomplete reaction or side product formation.

    • Solution: Increase the irradiation time or temperature incrementally. Ensure the microwave vial is properly sealed to prevent solvent evaporation. The stoichiometry of reactants, especially in multicomponent reactions, can be optimized.[15]

  • Reaction not starting:

    • Cause: Insufficient absorption of microwave energy.

    • Solution: If using a non-polar solvent, consider adding a small amount of a polar co-solvent or a silicon carbide chip to facilitate heating. For solvent-free reactions, ensure the reactants themselves are polar enough to absorb microwave energy.

  • Charring or decomposition:

    • Cause: Excessive temperature or prolonged irradiation.

    • Solution: Reduce the microwave power or irradiation time. Use a temperature probe for accurate monitoring and control.

Conclusion

Microwave-assisted synthesis is a powerful and efficient technology for the rapid production of pyrazole derivatives.[4][5] The protocols outlined in these application notes demonstrate significant advantages over conventional methods, including drastically reduced reaction times, often higher yields, and alignment with the principles of green chemistry.[1][6] By leveraging these techniques, researchers in drug discovery and development can accelerate the synthesis of novel pyrazole-based compounds for biological evaluation.

References

  • MDPI. (n.d.). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Retrieved from [Link]

  • PMC. (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Retrieved from [Link]

  • RSC Publishing. (n.d.). Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. Retrieved from [Link]

  • Eduzone. (n.d.). Microwave-Assisted Synthesis of Heterocyclic Drug Candidates: A Green Chemistry Perspective. Retrieved from [Link]

  • SciELO. (n.d.). Pyrazole synthesis under microwave irradiation and solvent-free conditions. Retrieved from [Link]

  • OUCI. (n.d.). Microwave-assisted synthesis of pyrazoles - a mini-review. Retrieved from [Link]

  • DergiPark. (n.d.). Microwave-assisted synthesis of pyrazoles - a mini-review. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Microwave-assisted synthesis of pyrazoles - a mini-review. Retrieved from [Link]

  • PubMed Central. (n.d.). Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Microwave Assisted Organic Synthesis of Heterocyclic Compound. Retrieved from [Link]

  • EurekAlert!. (n.d.). Microwave-induced synthesis of bioactive nitrogen heterocycles. Retrieved from [Link]

  • The Pharma Innovation. (n.d.). Microwave assisted synthesis of some pyrazole derivatives and their antibacterial and antifungal activity. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Microwave Assisted Synthesis Of Novel 2-Pyrazolines From Furan Based Chalcones and Study their Antimicrobial Activity. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Microwave synthesis: a green method for benzofused nitrogen heterocycles. Retrieved from [Link]

  • PubMed Central. (n.d.). Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. Retrieved from [Link]

  • NIH. (n.d.). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent free synthesis of pyrazole derivatives under MW irradiation. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Microwave-Assisted Iodotrimethylsilane-Promoted Synthesis of Novel Pyrazolyl Chalcones. Retrieved from [Link]

  • PubMed. (n.d.). Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. Retrieved from [Link]

  • GSC Online Press. (n.d.). Green synthesis of pyranopyrazole using microwave assisted techniques. Retrieved from [Link]

  • ACS Publications. (n.d.). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Retrieved from [Link]

  • NIH. (n.d.). Microwave assisted the short time clean synthesis of 1,3-diketones as building blocks in heterocyclic synthesis: a facile synthesis and antimicrobial evaluation of new dihydropyridine, 4H-pyrane, dihydropyridazine, pyrimidine and pyrazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Microwave-assisted synthesis of novel pyrazole and pyrazolo[3,4-d]pyridazine derivatives incorporating diaryl sulfone moiety as potential antimicrobial agents. Retrieved from [Link]

Sources

Application

High-Performance Liquid Chromatography (HPLC) Purification of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine: A Detailed Method and Protocol

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive and robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) metho...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purification of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine. Pyrazole derivatives are significant scaffolds in medicinal chemistry, and obtaining high-purity material is critical for accurate downstream biological evaluation and drug development.[1][2][3] This guide details the rationale behind the method development, including the selection of the stationary phase, mobile phase composition, and critical chromatographic parameters. A step-by-step protocol is provided for system preparation, sample handling, purification, and fraction analysis, designed to be directly implemented in a laboratory setting.

Introduction and Scientific Rationale

4-Methyl-5-phenyl-2H-pyrazol-3-ylamine (MW: 173.21 g/mol ) is a heterocyclic compound featuring a pyrazole core, an aromatic phenyl group, and a primary amine.[4] This combination of functional groups makes it a valuable building block in the synthesis of active pharmaceutical ingredients (APIs). The biological activity of pyrazole-containing molecules spans a wide range, including anti-inflammatory, analgesic, and anticancer properties.[1] The purity of such intermediates is paramount, as even minor impurities can lead to unwanted side reactions or misleading results in biological assays.

The purification strategy described herein is based on the principles of Reversed-Phase (RP) chromatography. This technique is ideally suited for moderately polar to nonpolar compounds like 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine.

Causality Behind Methodological Choices:

  • Reversed-Phase HPLC: The presence of the hydrophobic phenyl group provides a strong retention mechanism on a nonpolar stationary phase (like C18). By using a polar mobile phase, we can achieve excellent separation from more polar or more nonpolar impurities. Aromatic hydrocarbons are known to be well-retained on reverse-phase columns.[5]

  • Acidified Mobile Phase: The basic nature of the primary amine group (–NH₂) can lead to poor peak shape (tailing) on silica-based columns due to interactions with residual acidic silanol groups on the stationary phase. The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase serves a dual purpose: it protonates the amine, ensuring it is in a single ionic form, and it suppresses the ionization of silanol groups, thereby minimizing secondary interactions and leading to sharp, symmetrical peaks.

  • UV Detection: The conjugated system formed by the phenyl ring and the pyrazole heterocycle results in strong ultraviolet (UV) absorbance, allowing for sensitive detection and accurate quantification.

Materials and Methods

Equipment and Consumables
  • Preparative or Semi-Preparative HPLC system with a gradient pump, autosampler/manual injector, column oven, and UV-Vis detector.

  • Fraction Collector

  • Data Acquisition and Analysis Software

  • Analytical HPLC system (for purity analysis of collected fractions)

  • Rotary Evaporator or Lyophilizer

  • Vortex Mixer and Sonicator

  • pH Meter

  • Analytical Balance

  • Syringe filters (0.45 µm or 0.22 µm, PTFE or Nylon)

  • Glassware: Volumetric flasks, beakers, graduated cylinders, HPLC vials

Column
  • Purification Column: C18 silica-based column (e.g., 250 x 10 mm, 5 µm particle size). The dimensions can be scaled up or down depending on the amount of material to be purified.

  • Analytical Column: C18 silica-based column (e.g., 150 x 4.6 mm, 3.5 µm particle size).

Reagents and Solvents
  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Water, HPLC Grade or Milli-Q

  • Trifluoroacetic Acid (TFA), HPLC Grade

  • Crude 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine sample

Detailed Purification Protocol

This protocol is designed as a self-validating system. An initial analytical run is used to confirm the retention time and separation profile before committing the bulk of the material to a preparative run.

Part A: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Prepare 1 L of 0.1% TFA in water.

    • Measure 999 mL of HPLC-grade water into a clean, graduated cylinder.

    • Transfer to a 1 L solvent bottle.

    • Carefully add 1 mL of TFA.

    • Cap and mix thoroughly. Sonicate for 10-15 minutes to degas.

  • Mobile Phase B (Organic): Prepare 1 L of 0.1% TFA in acetonitrile.

    • Measure 999 mL of HPLC-grade acetonitrile into a clean, graduated cylinder.

    • Transfer to a 1 L solvent bottle.

    • Carefully add 1 mL of TFA.

    • Cap and mix thoroughly. Sonicate for 10-15 minutes to degas.

Scientific Rationale: Using the same modifier (0.1% TFA) in both aqueous and organic phases ensures a stable baseline and consistent pH during the gradient elution, which is crucial for reproducible chromatography.

Part B: Sample Preparation
  • Accurately weigh the crude 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine.

  • Dissolve the sample in a suitable solvent to create a concentrated stock solution (e.g., 10-50 mg/mL). A 1:1 mixture of Methanol/Dichloromethane or pure Methanol is often a good starting point to ensure solubility.[6]

    • Note: The final sample solvent should be as compatible as possible with the initial mobile phase conditions to prevent sample precipitation upon injection. If solubility is an issue, Dimethyl Sulfoxide (DMSO) can be used, but the injection volume should be minimized.

  • Vortex and sonicate the sample solution until all solid material is completely dissolved.

  • Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter into a clean vial to remove any particulate matter that could damage the HPLC column or system.

Part C: Chromatographic Method & Execution

An initial scouting gradient on an analytical scale is recommended to determine the optimal purification conditions.

  • Equilibrate the analytical C18 column with the initial mobile phase conditions (e.g., 95% A / 5% B) until a stable baseline is achieved.

  • Inject a small volume (5-10 µL) of the filtered sample solution.

  • Run the analytical gradient method.

  • Identify the peak corresponding to 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine and note its retention time. Confirm the separation from major impurities.

  • Install and equilibrate the preparative C18 column with the initial mobile phase conditions.

  • Perform a blank run (injecting sample solvent only) with the preparative gradient to ensure the system is clean.

  • Inject the desired volume of the filtered crude sample solution. The loading amount will depend on the column dimensions and the separation efficiency observed in the analytical run.

  • Run the preparative gradient.

  • Set the fraction collector to collect peaks based on UV threshold or time windows centered around the retention time of the target compound.

ParameterAnalytical MethodPreparative Method
Column C18, 150 x 4.6 mm, 3.5 µmC18, 250 x 10 mm, 5 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 15 min25% to 55% B over 20 min*
Flow Rate 1.0 mL/min4.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 254 nm (or λmax)UV at 254 nm (or λmax)
Injection Vol. 5 µL100 - 500 µL
Note: The preparative gradient should be focused and shallower around the elution point of the target compound to maximize resolution. This is an example; the actual gradient should be optimized based on the analytical scouting run.
Part D: Post-Purification Processing
  • Fraction Analysis: Analyze a small aliquot from each collected fraction (or pooled fractions) using the analytical HPLC method to confirm purity.

  • Pooling: Combine the fractions that meet the desired purity specification (e.g., >98%).

  • Solvent Removal: Remove the HPLC solvents from the pooled fractions using a rotary evaporator. The presence of water and TFA may require gentle heating. For final drying, a high-vacuum pump or lyophilization (freeze-drying) can be used to yield the purified compound as a solid TFA salt.

Visualization of the Purification Workflow

The following diagram illustrates the logical flow of the HPLC purification process.

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Processing Crude Crude Sample Dissolve Dissolution & Filtration Crude->Dissolve Inject HPLC Injection Dissolve->Inject Separate Chromatographic Separation Inject->Separate Detect Peak Detection (UV) Separate->Detect Collect Fraction Collection Detect->Collect Analyze Purity Analysis of Fractions Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Solvent Evaporation Pool->Evaporate Pure Pure Compound (TFA Salt) Evaporate->Pure

Caption: Workflow for the HPLC purification of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Secondary interactions with column silanols. 2. Column overload. 3. Column degradation.1. Ensure mobile phase pH is low (TFA is present). Try 0.1% formic acid as an alternative. 2. Reduce sample injection volume or concentration. 3. Flush the column or replace it if performance does not improve.
Poor Resolution 1. Gradient is too steep. 2. Inappropriate mobile phase. 3. Column is not efficient.1. Make the gradient shallower around the elution time of the target peak. 2. Try Methanol instead of Acetonitrile as the organic modifier to alter selectivity. 3. Use a column with a smaller particle size or longer length.
No Peaks Detected 1. Sample did not inject properly. 2. Compound is not soluble in the mobile phase. 3. Detector issue (e.g., lamp off).1. Check injector and syringe for issues. 2. Ensure the sample is fully dissolved in the injection solvent. 3. Check detector status and lamp performance.
Baseline Drift 1. Column not fully equilibrated. 2. Mobile phase composition changing. 3. Column temperature fluctuation.1. Equilibrate the column for a longer period (10-15 column volumes). 2. Ensure mobile phases are well-mixed and degassed. 3. Use a column oven to maintain a constant temperature.

Conclusion

The RP-HPLC method detailed in this application note provides an effective and reproducible strategy for the purification of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine. By employing a C18 stationary phase with an acidified water/acetonitrile mobile phase, high purity levels can be achieved, facilitating its use in sensitive downstream applications. The provided step-by-step protocol and troubleshooting guide serve as a practical resource for researchers in the pharmaceutical and chemical sciences.

References

  • Bhat, B. A., et al. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmacy and Pharmaceutical Research. [Link]

  • Cenmed Enterprises. 4 Methyl 5 Phenyl 2H Pyrazol 3 Ylamine. Cenmed Enterprises. Accessed January 11, 2026. [Link]

  • Hassan, S. S. M., et al. (2014). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Novartis. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. AZoM.com. [Link]

  • SIELC Technologies. (Date not available). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]

  • Sultana, N., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]

  • Takatsuki, K., et al. (1986). Separation and determination of aromatic amines by reversed-phase HPLC. Analytical Sciences. [Link]

  • Yasmeen, F., et al. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. [Link]

  • Yasmeen, F., et al. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. ResearchGate. [Link]

Sources

Method

Application Note: A Practical Guide to X-ray Crystallography of Pyrazole-Based Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction The pyrazole scaffold is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structural motif is a cornerstone in me...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs with applications ranging from anti-inflammatory to anticancer therapies.[1][2][3][4][5] The remarkable versatility of the pyrazole ring allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties.[1] Understanding the precise three-dimensional arrangement of atoms in these compounds is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design.[6] Single-crystal X-ray diffraction (SCXRD) is the definitive technique for obtaining this detailed structural information.[6][7][8][9]

This guide provides a comprehensive overview of the methodologies and best practices for the X-ray crystallographic analysis of pyrazole-based compounds, from crystal growth to structure validation.

Section 1: The Art of Crystallization: From Solution to Single Crystal

The primary prerequisite for a successful SCXRD experiment is the growth of high-quality, single crystals of suitable size (typically 0.1-0.3 mm).[8][10] The process of crystallization involves slowly transitioning a solution from a state of solubility to supersaturation, encouraging the ordered arrangement of molecules into a crystal lattice.

Protocol 1: Crystallization Condition Screening

The selection of an appropriate solvent system is critical and often requires empirical screening.

Methodology:

  • Solubility Testing: Begin by assessing the solubility of your pyrazole compound in a range of common solvents (see Table 1). A good starting point is a solvent in which the compound is moderately soluble.[11]

  • Solvent Systems: Explore both single-solvent and binary-solvent systems. In a binary system, the compound should be soluble in one "good" solvent and sparingly soluble or insoluble in a "poor" solvent.[12]

  • Small-Scale Trials: Set up small-scale crystallization trials using various techniques to identify promising conditions.

Table 1: Common Solvents for Crystallization of Organic Compounds

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Dichloromethane (DCM)39.69.1Highly volatile, often yields crystals quickly but may result in poor quality.[13]
Acetone5621Volatile, good for slow evaporation.[13]
Ethyl Acetate77.16.0A good choice for many organic compounds.[13]
Methanol64.733Polar, protic solvent; can participate in hydrogen bonding.
Ethanol78.424.5Similar to methanol but less volatile.
Toluene110.62.4Less volatile aromatic solvent, can stabilize crystal packing through π-π interactions.[13]
Hexane681.9Non-polar, often used as an anti-solvent.
Protocol 2: Slow Evaporation

This is often the simplest method for obtaining single crystals.[11][14][15]

Methodology:

  • Prepare a nearly saturated solution of the pyrazole compound in a suitable solvent or solvent mixture in a clean vial.[11][15]

  • Cover the vial with a cap or parafilm with a few small perforations to allow for slow solvent evaporation.[11]

  • Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.[15]

Protocol 3: Vapor Diffusion

This technique is particularly effective when only small amounts of the compound are available.[13][16] It involves the slow diffusion of a volatile "anti-solvent" vapor into a solution of the compound.[16]

Methodology (Hanging Drop):

  • Dissolve the pyrazole compound in a "good" solvent to create a concentrated solution.

  • Place a small drop (1-10 µL) of this solution onto a siliconized glass coverslip.[17]

  • In a well of a crystallization plate, add a reservoir of a volatile "anti-solvent" in which the compound is insoluble.[17][18]

  • Invert the coverslip and seal the well.[17] The vapor from the reservoir will slowly diffuse into the drop, increasing the concentration of the compound and inducing crystallization.[17][18][19]

Experimental Workflow: Vapor Diffusion

G cluster_prep Preparation cluster_setup Setup cluster_process Crystallization Process A Dissolve Pyrazole Compound in 'Good' Solvent C Place Drop of Compound Solution on Coverslip A->C B Pipette Reservoir of 'Anti-Solvent' into Well D Invert Coverslip and Seal Well B->D C->D E Vapor of Anti-Solvent Diffuses into Drop D->E F Concentration of Pyrazole Compound Increases E->F G Supersaturation is Reached F->G H Crystal Nucleation and Growth G->H

Caption: Workflow for vapor diffusion crystallization.

Section 2: Data Acquisition: Illuminating the Crystal

Once suitable crystals are obtained, the next step is to collect X-ray diffraction data.[6] This involves mounting a single crystal on a goniometer and exposing it to a focused beam of X-rays.[7][10]

Protocol 4: Crystal Mounting and Data Collection

Methodology:

  • Crystal Selection: Under a microscope, select a well-formed crystal with sharp edges and no visible defects.[6][8]

  • Mounting: Carefully mount the selected crystal on a suitable holder, such as a glass fiber or a cryo-loop.[7]

  • Cryo-protection: To minimize radiation damage and thermal vibrations, data is typically collected at low temperatures (around 100 K).[6] The crystal is flash-cooled in a stream of cold nitrogen gas.[6][20][21]

  • Diffractometer Setup: Mount the crystal on the diffractometer. The choice of X-ray source (e.g., Mo Kα or Cu Kα radiation) depends on the crystal's properties.[6][7]

  • Data Collection Strategy: A data collection strategy is devised to measure the intensities of a large number of unique reflections by rotating the crystal in the X-ray beam.[10][22]

Table 2: Typical X-ray Data Collection Parameters

ParameterTypical Value/SettingRationale
Temperature100-173 KReduces atomic thermal motion, leading to higher quality data.[6][23]
X-ray WavelengthMo Kα (0.71073 Å) or Cu Kα (1.5418 Å)Mo is generally suitable for a wide range of compounds; Cu is better for small or weakly diffracting crystals.[7]
Detector Distance40-60 mmAffects the resolution and separation of diffraction spots.
Exposure Time5-60 seconds/frameDependent on crystal size, quality, and X-ray source intensity.
Crystal Rotation0.5-1.0° per frameEnsures adequate sampling of reciprocal space.

Section 3: From Data to Structure: The Refinement Process

The raw diffraction images are processed to yield a list of reflection intensities, which are then used to solve and refine the crystal structure.[24]

Workflow: Structure Solution and Refinement

G A Raw Diffraction Images B Data Integration (Spot Finding, Indexing) A->B C Scaling and Merging B->C D Structure Solution (e.g., SHELXT, Olex2.solve) C->D E Initial Structural Model D->E F Structure Refinement (e.g., SHELXL, Olex2.refine) E->F G Refined Structural Model F->G G->F Iterative Refinement Cycles H Structure Validation (checkCIF) G->H I Final Crystallographic Information File (CIF) H->I

Caption: From raw data to a final, validated crystal structure.

Protocol 5: Structure Solution and Refinement

Modern crystallographic software packages like Olex2 provide a user-friendly interface for the powerful SHELX suite of programs.[25][26]

Methodology:

  • Data Integration and Scaling: The raw diffraction images are processed to determine the unit cell parameters, space group, and integrated intensities of each reflection.[24]

  • Structure Solution: An initial structural model is generated using methods like direct methods or Patterson synthesis, often implemented in programs like SHELXT.[23]

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process (e.g., with SHELXL).[27] This iterative process involves adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.[25]

  • Anisotropic Refinement: In the later stages, atoms are typically refined anisotropically to account for their thermal motion in different directions.

  • Hydrogen Atom Placement: Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

  • Disorder Modeling: In some cases, parts of the molecule or solvent molecules may be disordered over multiple positions. These need to be appropriately modeled.[28]

Section 4: Trustworthiness and Validation: Ensuring a High-Quality Structure

A critical final step is the validation of the refined crystal structure to ensure its quality and accuracy. The International Union of Crystallography (IUCr) provides a free online service called checkCIF for this purpose.[29][30]

Key Validation Metrics:

  • R-factors (R1, wR2): These values indicate the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values signify a better fit.

  • Goodness-of-Fit (GooF): Should be close to 1.0 for a good refinement.

  • checkCIF Report: This report generates a list of alerts that highlight potential issues with the structure, such as inconsistencies, unusual geometric parameters, or missing information.[31][32] Addressing these alerts is crucial for ensuring the reliability of the crystal structure.[31][33]

Section 5: Interpreting the Structure: Insights for Drug Design

The final, validated structure of a pyrazole-based compound provides a wealth of information for drug development professionals:

  • Molecular Conformation: The precise three-dimensional shape of the molecule.

  • Intermolecular Interactions: Identification of key hydrogen bonds, π-π stacking, and other non-covalent interactions that govern crystal packing.[34][35][36][37][38] These interactions can provide insights into how the molecule might bind to its biological target.[36]

  • Stereochemistry: Unambiguous determination of the absolute configuration of chiral centers.

  • Structure-Activity Relationships (SAR): Correlating specific structural features with biological activity to guide the design of more potent and selective analogs.[5]

Conclusion

X-ray crystallography is an indispensable tool in the study of pyrazole-based compounds, providing unparalleled insight into their molecular architecture. A systematic approach to crystallization, data collection, and structure refinement, coupled with rigorous validation, is essential for obtaining high-quality, reliable crystal structures. This detailed structural information is fundamental to advancing the design and development of next-generation pyrazole-based therapeutics.

References

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Guide for crystallization. (n.d.).
  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (n.d.). PubMed.
  • Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed.
  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC - NIH.
  • Crystal Growth. (n.d.). Biology Linac Coherent Light Source.
  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2025). ResearchGate.
  • A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives. (n.d.). Benchchem.
  • Protein crystallization. (n.d.). Wikipedia.
  • Tips and Tricks for the Lab: Growing Crystals Part 3. (2012). ChemistryViews.
  • Quantitative Analysis of Intermolecular Interactions in the Crystal Structure of 4-(2-(ethoxymethyl)phenyl)-1Hpyrazol- 3-ol. (n.d.).
  • Slow Evaporation Method. (n.d.).
  • Structure validation in chemical crystallography. (2009). PMC - PubMed Central - NIH.
  • checkCIF validation ALERTS: what they mean and how to respond. (n.d.). ResearchGate.
  • Single crystal X-ray diffraction. (n.d.). Fiveable.
  • Details of checkCIF/PLATON tests. (n.d.). IUCr Journals - International Union of Crystallography.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.).
  • checkCIF. (n.d.). International Union of Crystallography.
  • Analysis of Intermolecular Interactions in 2,3,5 Trisubstituted Pyrazoles Derivatives: Insights into Crystal Structures…. (n.d.). OUCI.
  • dealing with poor solubility of pyrazole derivatives during synthesis. (n.d.). Benchchem.
  • Single-crystal X-ray Diffraction. (2007). SERC (Carleton).
  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. (n.d.). PMC - PubMed Central.
  • PLATON/VALIDATION. (n.d.).
  • Crystallisation Techniques. (2006).
  • Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. (2021). IMSERC.
  • Cryo-EM-Guided Binding Pocket Optimization for Small Molecule Drugs. (n.d.).
  • Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. (2022). -ORCA - Cardiff University.
  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews (RSC Publishing).
  • Important intermolecular interactions and crystal packing in I (a) and II (b). (n.d.). ResearchGate.
  • The anatomy of a comprehensive constrained, restrained refinement program for the modern computing environment – Olex2 dissected. (n.d.). IUCr.
  • Cryo‐EM for Small Molecules. (2025). ResearchGate.
  • Single Crystal XRD: Data Acquisition and Structure Solving. (2017). University of Saskatchewan.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI.
  • Method for purifying pyrazoles. (n.d.). Google Patents.
  • A beginner's guide to X-ray data processing. (2021). The Biochemist - Portland Press.
  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. (n.d.). PMC - NIH.
  • Structure Refinement. (n.d.). OlexSys.
  • Cryo-EM based MicroED solution for protein and small molecule structure determination. (2019). YouTube.
  • Practical macromolecular cryocrystallography. (n.d.). PMC - NIH.
  • Small molecule crystallography. (n.d.). Excillum.
  • Structure Solution and Refinement with Olex2: A guide for Chem 435 Students. (2015). IMSERC.
  • Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. (n.d.). ResearchGate.
  • X-ray crystallography of chemical compounds.. (2013). Semantic Scholar.
  • Modelling whole molecule disorder across the crystallographic inversion center ‪@DrKuldeepMahiya‬. (2022). YouTube.
  • X-ray powder diffraction studies of multipyrazole series compounds. (2012). Cambridge University Press.

Sources

Application

Application Notes &amp; Protocols: Investigating the Potential of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine in Agricultural Chemistry

Abstract The pyrazole scaffold is a cornerstone in modern agrochemical discovery, with derivatives commercialized as potent herbicides, fungicides, and insecticides.[1][2][3] This document provides a comprehensive guide...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in modern agrochemical discovery, with derivatives commercialized as potent herbicides, fungicides, and insecticides.[1][2][3] This document provides a comprehensive guide for the synthesis and evaluation of a specific, yet underexplored, derivative: 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine . We present detailed, field-proven protocols for its synthesis and subsequent bioactivity screening. The methodologies are designed to be self-validating and are grounded in established principles of agrochemical research. This guide is intended for researchers, chemists, and crop protection scientists seeking to explore novel pyrazole-based compounds for next-generation crop protection solutions.

Introduction: The Prominence of the Pyrazole Scaffold

Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, serves as a "privileged scaffold" in both pharmaceutical and agricultural chemistry.[2][3] Its structural versatility and ability to interact with a wide range of biological targets have led to the development of numerous high-performance products.[3]

  • In Herbicides: Pyrazole derivatives are known to target critical plant enzymes. For instance, compounds like pyrasulfotole and pyrazoxyfen function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is essential for carotenoid biosynthesis in plants.[1][4]

  • In Fungicides: A significant class of fungicides, the Succinate Dehydrogenase Inhibitors (SDHIs), features the pyrazole core.[5] These molecules disrupt the fungal mitochondrial respiratory chain, effectively halting energy production and controlling a broad spectrum of plant diseases.[5]

  • In Insecticides: The pyrazole structure is also central to insecticides like fipronil, which act as potent blockers of GABA-gated chloride channels in insects, leading to central nervous system disruption.[6]

Given this precedent, 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine (herein referred to as CMPD-MPPA ) represents a logical candidate for agrochemical screening. Its structure combines the core pyrazole ring with methyl and phenyl substitutions that can influence its lipophilicity, stability, and interaction with biological targets. These application notes provide the foundational protocols to synthesize and systematically evaluate its potential.

Synthesis of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine

The synthesis of 5-aminopyrazole derivatives can be achieved through several established routes, most commonly involving the cyclization of a hydrazine with a β-ketonitrile or a related precursor.[7][8] The following protocol describes a robust and scalable method adapted for the target compound.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_product Final Product R1 2-Phenylpropionitrile S1 Step 1: Claisen Condensation Formation of β-ketonitrile intermediate R1->S1 Ethanol, Reflux R2 Base (e.g., NaOEt) R2->S1 Ethanol, Reflux R3 Ethyl Formate R3->S1 Ethanol, Reflux R4 Hydrazine Hydrate S2 Step 2: Knorr Cyclization Reaction with Hydrazine S1->S2 Intermediate + R4 Acetic Acid, Reflux S3 Step 3: Work-up & Purification (Extraction, Crystallization) S2->S3 P1 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine (CMPD-MPPA) S3->P1

Caption: Workflow for the synthesis of CMPD-MPPA.

Step-by-Step Synthesis Protocol

Causality: This two-step, one-pot synthesis is efficient. The initial Claisen condensation creates the necessary 1,3-dicarbonyl equivalent (in the form of a β-ketonitrile), which is the key precursor for the subsequent Knorr pyrazole synthesis upon reaction with hydrazine.[1]

Materials:

  • 2-Phenylpropionitrile

  • Sodium ethoxide (NaOEt) or other suitable base

  • Ethyl formate

  • Anhydrous ethanol

  • Hydrazine hydrate

  • Glacial acetic acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard reflux and extraction glassware

Procedure:

  • Step 1: Formation of the β-Ketonitrile Intermediate a. To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous ethanol (200 mL) under a nitrogen atmosphere. b. Add sodium ethoxide (1.1 equivalents) to the ethanol and stir until fully dissolved. c. Add 2-phenylpropionitrile (1.0 equivalent) dropwise to the solution. d. Add ethyl formate (1.2 equivalents) dropwise. The reaction is exothermic; maintain the temperature below 40°C. e. After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Step 2: Cyclization to Form the Aminopyrazole a. Cool the reaction mixture to room temperature. b. Slowly add glacial acetic acid to neutralize the excess base until the pH is approximately 5-6. c. Add hydrazine hydrate (1.1 equivalents) to the mixture. d. Heat the mixture back to reflux and maintain for 8-12 hours. Monitor the formation of the product by TLC.

  • Step 3: Work-up and Purification a. Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure using a rotary evaporator. b. To the resulting residue, add deionized water (150 mL) and ethyl acetate (150 mL). c. Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL). d. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (100 mL) and brine (100 mL). e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. f. Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to obtain pure 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine.

Proposed Agricultural Applications & Screening Protocols

Based on the known bioactivities of the pyrazole class, CMPD-MPPA is a prime candidate for screening as a herbicide, fungicide, and insecticide. The following protocols provide a robust framework for this primary evaluation.

Herbicidal Activity Evaluation

Rationale: Many pyrazole derivatives are potent herbicides.[1][4] The primary screening will assess both pre- and post-emergence activity against representative monocot and dicot weed species.

This protocol is adapted from established methods for testing herbicide efficacy.[9][10]

Materials:

  • CMPD-MPPA stock solution (e.g., 10,000 ppm in acetone with 0.5% Tween-20)

  • Weed species: Barnyardgrass (Echinochloa crus-galli, monocot) and Velvetleaf (Abutilon theophrasti, dicot)

  • Susceptible crop species (optional, for selectivity): Wheat (Triticum aestivum)

  • Positive control: Commercial herbicide (e.g., Mesotrione, an HPPD inhibitor)

  • Pots (10 cm diameter), potting soil

  • Automated track sprayer

Procedure:

  • Plant Preparation: a. Sow seeds of test species in pots filled with potting soil. b. Grow in a greenhouse under controlled conditions (25/20°C day/night, 16h photoperiod). c. For post-emergence tests, thin seedlings to 3-5 uniform plants per pot and allow them to grow to the 2-3 leaf stage. d. For pre-emergence tests, prepare pots with soil but do not sow seeds until after treatment.

  • Treatment Application: a. Prepare serial dilutions of the CMPD-MPPA stock solution to achieve application rates of 1000, 500, 250, and 125 g a.i./ha (grams of active ingredient per hectare). The sprayer must be calibrated to deliver a known volume. b. Include a solvent-only control (negative control) and a positive control at its recommended rate. c. Post-emergence: Place the pots with seedlings on the track sprayer and apply the treatments evenly. d. Pre-emergence: Spray the soil surface in the pots first, then sow the seeds at a depth of 1-2 cm.

  • Evaluation: a. Return pots to the greenhouse and arrange in a randomized complete block design. b. Visually assess plant injury (phytotoxicity) at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no effect, 100 = complete plant death). c. At 21 DAT, harvest the above-ground biomass, and record the fresh weight.

TreatmentRate (g a.i./ha)Barnyardgrass (% Injury)Velvetleaf (% Injury)Wheat (% Injury)
Negative Control 0000
CMPD-MPPA 1000
CMPD-MPPA 500
CMPD-MPPA 250
CMPD-MPPA 125
Positive Control X959810
Fungicidal Activity Evaluation

Rationale: The pyrazole carboxamide structure is a well-known pharmacophore for SDHI fungicides.[5] This in-vitro assay provides a rapid and effective primary screen for fungicidal activity.

This is a standard method for determining the direct antifungal effect of a compound.[11][12]

Materials:

  • CMPD-MPPA stock solution (10,000 ppm in DMSO)

  • Fungal pathogens: Botrytis cinerea (Gray Mold) and Rhizoctonia solani (Sheath Blight)

  • Potato Dextrose Agar (PDA)

  • Sterile petri dishes (90 mm)

  • Positive control: Commercial fungicide (e.g., Fluxapyroxad)

  • Sterile cork borer (5 mm)

Procedure:

  • Plate Preparation: a. Autoclave the PDA medium and cool to 50-55°C in a water bath. b. Add the appropriate volume of CMPD-MPPA stock solution to the molten PDA to achieve final concentrations of 100, 50, 10, and 1 µg/mL. Also prepare solvent-only (negative control) and positive control plates. c. Swirl flasks to mix thoroughly and pour ~20 mL into each sterile petri dish. Allow to solidify.

  • Inoculation: a. From the margin of a 7-day-old culture of the test fungus, take a 5 mm mycelial plug using a sterile cork borer. b. Place the mycelial plug, mycelium-side down, in the center of each prepared PDA plate.

  • Incubation and Evaluation: a. Seal the plates with paraffin film and incubate at 25°C in the dark. b. When the fungal colony in the negative control plate has almost reached the edge of the plate (typically 3-5 days), measure the diameter of the fungal colony in all plates. c. Calculate the percentage of inhibition using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the colony diameter of the control and dt is the colony diameter of the treatment.

TreatmentConcentration (µg/mL)Botrytis cinerea (% Inhibition)Rhizoctonia solani (% Inhibition)
Negative Control 000
CMPD-MPPA 100
CMPD-MPPA 50
CMPD-MPPA 10
CMPD-MPPA 1
Positive Control 109895
Insecticidal Activity Evaluation

Rationale: While less common than herbicides or fungicides, some pyrazole derivatives exhibit potent insecticidal properties.[6][13][14] A primary screen against a common sucking pest is a valuable first step.

This method is widely used for evaluating contact toxicity against sap-sucking insects.[15]

Materials:

  • CMPD-MPPA stock solution (10,000 ppm in acetone with 0.1% Triton X-100)

  • Aphid species: Green Peach Aphid (Myzus persicae)

  • Host plants: Cabbage or radish seedlings

  • Positive control: Commercial insecticide (e.g., Imidacloprid)

  • Ventilated containers, petri dishes, filter paper

Procedure:

  • Preparation: a. Prepare serial dilutions of the CMPD-MPPA stock solution to achieve final concentrations of 500, 250, 100, and 50 µg/mL in water. b. Excise leaves from healthy, untreated host plants. c. Dip each leaf into the respective treatment solution for 10-15 seconds, ensuring complete coverage. d. Allow leaves to air dry completely on a wire rack.

  • Infestation and Incubation: a. Place the dried, treated leaves into petri dishes with moistened filter paper to maintain turgor. b. Using a fine paintbrush, transfer 10-20 adult aphids onto each treated leaf. c. Cover the dishes with ventilated lids and incubate at 22-24°C with a 16h photoperiod.

  • Evaluation: a. Assess aphid mortality at 24, 48, and 72 hours after infestation. Aphids that are unable to move when prodded with a fine brush are considered dead. b. Calculate the percentage mortality, correcting for control mortality using Abbott's formula if necessary.

TreatmentConcentration (µg/mL)Aphid Mortality (%) at 48h
Negative Control 0<5
CMPD-MPPA 500
CMPD-MPPA 250
CMPD-MPPA 100
CMPD-MPPA 50
Positive Control 100>95

Experimental Workflow and Data Analysis

The overall process from compound synthesis to bioactivity confirmation follows a logical progression. Promising results from these primary screens (e.g., >80% control at the highest rates) justify secondary screening, including dose-response studies to calculate EC₅₀ (for herbicides/fungicides) or LC₅₀ (for insecticides) values, which quantify the compound's potency.

Overall Screening Workflow

ScreeningWorkflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_analysis Phase 3: Analysis & Decision cluster_secondary Phase 4: Advanced Studies A Synthesize & Purify CMPD-MPPA B Prepare Stock Solutions (DMSO or Acetone) A->B C Herbicidal Bioassay (Whole Plant) B->C D Fungicidal Bioassay (Mycelial Growth) B->D E Insecticidal Bioassay (Leaf Dip) B->E F Collect Data (% Inhibition / Mortality) C->F D->F E->F G Identify 'Hits' (Compounds with >80% activity) F->G H Dose-Response Studies (Calculate EC50 / LC50) G->H If Hit I Selectivity & Spectrum Testing H->I J Mechanism of Action Studies I->J

Caption: High-level workflow for agrochemical screening.

References

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025).
  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). PMC - NIH.
  • Herbicide Testing: Resistance, Residues, and Soil Impact. (2025).
  • Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. (2016). Horizon Research Publishing.
  • Protocol for Identifying, Evaluating, and Using New Herbicides. (N.D.).
  • The Rise of Pyrazole Derivatives in Modern Agriculture: A Focus on 1-Methyl-4-pyrazolecarboxylic Acid. (2026). Royalchem.
  • Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives. (N.D.).
  • Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. (2020). APVMA.
  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024). Royalchem.
  • Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. (1993). Government of Canada. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZQ4NvIAhjGqllfFY9ZNyNX0GGiQ3i15tltiN3sMiF8PUUcB9PjVbRUaxKvnw2tA8xT_qxM27z5nsC2YCA6PAP_RWeW6EiW3PqjGxrHoH11. A novel bioassay to monitor fungicide sensitivity in Mycosphaerella fijiensis. (2014). PubMed.
  • A novel and Rapid Method for Detecting Bio-fungicide Properties in Plant Species. (2021). IOP Conference Series: Earth and Environmental Science.
  • Bioassay-Guided Isolation of Broad-Spectrum Fungicidal Active Compound from Artemisia ordosica. (2021). PMC - NIH.
  • Pyrazole Derivatives: A Comprehensive Review on Synthesis Strategies and Medicinal Properties. (N.D.). ijrpr.
  • Bioassays: Essential Tools for Evaluating Biological Activity and Safety. (N.D.). ansci.org.
  • 1-(4-Methylphenyl)-3-phenyl-1H-pyrazol-5-ylamine. (N.D.). BOC Sciences.
  • Monitoring Resistance by Bioassay: Relating Results to Field Use Using Culturing Methods. (N.D.).
  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). PMC - NIH.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (N.D.). PMC - NIH.
  • 3-Methyl-5-Amino-Pyrazole. (N.D.). lifechem pharma.
  • Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. (2025).
  • Review on Current Analytical Methods with Chromatographic and Nonchromatographic Techniques for New Generation Insecticide Neonicotinoids. (N.D.).
  • Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. (N.D.). MDPI.
  • Methodology of Insecticide Detection, New Spray Reagents for the Detection of Thiophosphate Insecticides. (N.D.).
  • 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine. (N.D.). Biotuva Life Sciences.
  • Process for the preparation of 3-amino-5-methylpyrazole. (N.D.).
  • Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds. (N.D.). MDPI.
  • Synthesis and insecticidal activity of new 5-((3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)... (N.D.).
  • Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi... (N.D.). PubMed Central.
  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025). Springer.
  • Synthesis and herbicidal activity of phenyl-substituted benzoylpyrazoles. (2002). PubMed.
  • Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole deriv
  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)... (N.D.). MDPI.
  • Synthesis and insecticidal activity of new 5-((3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)... (N.D.). SpringerLink. V3rFRcqsTkhv7IwCWKj4eZFWQ=)

Sources

Method

Application Notes &amp; Protocols: A Comprehensive Guide to Metal Complexation Studies with 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine

Abstract This document provides a detailed guide for researchers, chemists, and drug development professionals on the investigation of metal complexation with the versatile N-heterocyclic ligand, 4-Methyl-5-phenyl-2H-pyr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, chemists, and drug development professionals on the investigation of metal complexation with the versatile N-heterocyclic ligand, 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine. Pyrazole derivatives are of significant interest in coordination chemistry due to their adaptable coordination modes and the wide-ranging applications of their metal complexes in fields such as catalysis, materials science, and medicinal chemistry.[1][2] This guide offers a holistic approach, encompassing the synthesis and characterization of the ligand, general protocols for the synthesis of its metal complexes, and in-depth methodologies for a suite of analytical techniques to elucidate the nature of the metal-ligand interactions. The protocols are designed with scientific integrity at their core, emphasizing the causality behind experimental choices to ensure robust and reproducible results.

Introduction: The Significance of Pyrazole-Based Ligands

Pyrazole and its derivatives represent a cornerstone class of N-heterocyclic ligands in the field of coordination chemistry. Their prominence arises from their versatile coordination capabilities; the two adjacent nitrogen atoms in the pyrazole ring can act as monodentate, bidentate, or bridging ligands, facilitating the formation of a wide array of mononuclear and polynuclear metal complexes.[3][4] The ability to readily modify the pyrazole backbone with various substituents allows for the fine-tuning of both steric and electronic properties, enabling the rational design of ligands for specific applications.[1]

4-Methyl-5-phenyl-2H-pyrazol-3-ylamine (C₁₀H₁₁N₃) is a particularly interesting ligand. The presence of the amino group at the 3-position, a methyl group at the 4-position, and a phenyl group at the 5-position offers multiple potential coordination sites and influences the overall electronic and steric environment of the molecule. The amino group provides an additional donor site, potentially allowing the ligand to act as a bidentate chelator. The study of its metal complexes is crucial for unlocking their potential in areas such as:

  • Homogeneous Catalysis: Pyrazole-ligated metal centers are known to be effective catalysts for various organic transformations.[1][2]

  • Bioinorganic Chemistry: Metal complexes of pyrazole derivatives are explored as models for metalloenzymes and as potential therapeutic agents, exhibiting antimicrobial, antifungal, and anticancer properties.[5][6]

  • Materials Science: These complexes are valuable building blocks for creating metal-organic frameworks (MOFs) and coordination polymers with interesting magnetic, optical, or porous properties.[4]

This guide provides the necessary protocols to systematically synthesize and characterize metal complexes of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine and to quantitatively assess their formation and structure.

Ligand Synthesis and Characterization

A reliable supply of the pure ligand is paramount for any complexation study. While 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine is commercially available[7][8][9], this section outlines a general synthesis and the necessary characterization steps to verify its purity and structure. The synthesis of pyrazole derivatives often involves the condensation of a β-dicarbonyl compound or its equivalent with hydrazine or its derivatives.

Protocol: Synthesis of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine

Causality: This procedure is a well-established method for forming the pyrazole ring system. The use of a base facilitates the initial condensation and subsequent cyclization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-phenyl-3-oxobutanenitrile (1 equivalent) in ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine.

Protocol: Ligand Characterization

It is critical to confirm the identity and purity of the synthesized ligand before proceeding with complexation reactions.

  • ¹H and ¹³C NMR Spectroscopy:

    • Purpose: To confirm the molecular structure of the ligand.

    • Methodology: Dissolve a small sample of the purified ligand in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record the ¹H and ¹³C NMR spectra.

    • Expected ¹H NMR signals (in DMSO-d₆): Resonances corresponding to the aromatic protons of the phenyl group, a singlet for the methyl protons, a broad singlet for the NH₂ protons, and a broad singlet for the pyrazole NH proton.

    • Expected ¹³C NMR signals: Resonances for the carbons of the phenyl ring and the pyrazole ring, as well as a signal for the methyl carbon.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Purpose: To identify the key functional groups.

    • Methodology: Record the IR spectrum of the solid ligand using KBr pellets or an ATR accessory in the 4000–400 cm⁻¹ range.[1]

    • Expected vibrations (cm⁻¹):

      • ~3400-3200: N-H stretching vibrations (symmetric and asymmetric) of the NH₂ group and the pyrazole NH.

      • ~3100-3000: Aromatic C-H stretching.

      • ~1620-1580: C=N stretching of the pyrazole ring.

      • ~1500-1400: C=C stretching of the aromatic ring.

  • Mass Spectrometry (MS):

    • Purpose: To confirm the molecular weight of the ligand (173.21 g/mol ).

    • Methodology: Analyze the sample using Electrospray Ionization (ESI) or another suitable soft ionization technique. The molecular ion peak [M+H]⁺ should be observed at m/z 174.22.

  • Melting Point (M.P.):

    • Purpose: To assess the purity of the ligand.

    • Methodology: Determine the melting point of the recrystallized product. A sharp melting point range indicates high purity.

Synthesis and Physicochemical Characterization of Metal Complexes

This section details a general approach for synthesizing metal complexes and the primary techniques for their characterization.

General Protocol: Synthesis of M(II) Complexes

Causality: This protocol utilizes a straightforward addition method in a suitable solvent. Ethanol is often chosen for its ability to dissolve the ligand and many common metal salts. The reflux condition provides the necessary activation energy for the complexation reaction to proceed at a reasonable rate.

  • Ligand Solution: Dissolve 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine (2 mmol) in a minimal amount of warm ethanol (e.g., 25 mL) in a round-bottom flask with stirring.

  • Metal Salt Solution: In a separate beaker, dissolve the chosen metal(II) salt (e.g., CuCl₂·2H₂O, Ni(OAc)₂·4H₂O, Co(NO₃)₂·6H₂O) (1 mmol) in a small volume of ethanol (e.g., 10 mL).

  • Reaction: Add the metal salt solution dropwise to the ligand solution with continuous stirring. A change in color or the formation of a precipitate often indicates complex formation.

  • Reflux: Heat the resulting mixture under reflux for 3-5 hours.

  • Isolation: Allow the reaction mixture to cool to room temperature. Collect the precipitated complex by filtration.

  • Washing and Drying: Wash the isolated solid with small portions of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying. Dry the complex in a desiccator over anhydrous CaCl₂.

Synthesis_Workflow Ligand Ligand Solution (4-Methyl-5-phenyl-2H-pyrazol-3-ylamine in EtOH) Reaction Reaction Flask (Stirring, Dropwise Addition) Ligand->Reaction MetalSalt Metal Salt Solution (e.g., CuCl₂ in EtOH) MetalSalt->Reaction Reflux Reflux (3-5 hours) Reaction->Reflux Heat Isolation Isolation (Cooling & Filtration) Reflux->Isolation Cool Product Purified Metal Complex Isolation->Product Wash & Dry

Caption: General workflow for the synthesis of metal complexes.

Protocol: Physicochemical Characterization
  • Molar Conductance:

    • Purpose: To determine if the complex is an electrolyte or non-electrolyte in solution. This helps to ascertain whether anions are part of the coordination sphere.

    • Methodology: Prepare a 10⁻³ M solution of the complex in a suitable polar solvent like DMF or DMSO.[10] Measure the molar conductance using a calibrated conductivity meter.

    • Interpretation: Compare the obtained value with established ranges for non-electrolytes, 1:1, 1:2, etc., electrolytes in the chosen solvent.

  • FTIR Spectroscopy:

    • Purpose: To identify the coordination sites of the ligand.

    • Methodology: Record the IR spectrum of the metal complex and compare it with the spectrum of the free ligand.

    • Interpretation: Shifts in the vibrational frequencies of the N-H and C=N groups upon complexation indicate their involvement in coordination with the metal ion. The appearance of new bands in the low-frequency region (e.g., 600-400 cm⁻¹) can often be attributed to M-N or M-O vibrations.[10]

  • Magnetic Susceptibility:

    • Purpose: To determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and the geometry of the metal center (for paramagnetic ions like Cu(II), Ni(II), Co(II)).

    • Methodology: Measure the magnetic susceptibility of a solid sample of the complex at room temperature using a Gouy balance or a SQUID magnetometer.

    • Interpretation: Calculate the effective magnetic moment (µ_eff) and compare it to the spin-only values for different geometries (e.g., octahedral, tetrahedral, square planar).

Solution-State Complexation Studies: Stoichiometry and Stability

The following protocols are designed to investigate the complexation equilibrium in solution, providing quantitative data on the stoichiometry and stability of the formed complexes.

Protocol: UV-Visible Spectrophotometric Titration

Causality: This technique relies on the principle that the formation of a metal complex often results in a change in the electronic absorption spectrum (a shift in λ_max or a change in molar absorptivity) compared to the free ligand and metal ion. By systematically varying the concentration of one component while keeping the other constant, the stoichiometry and binding constant can be determined.

  • Preparation of Stock Solutions: Prepare accurate stock solutions of the ligand and the metal salt in a suitable solvent (e.g., Methanol, Acetonitrile) that is transparent in the wavelength range of interest.

  • Determination of λ_max: Record the UV-Vis spectrum of the ligand solution and a solution of the metal complex (prepared by mixing the ligand and metal salt in the expected stoichiometric ratio) to identify the wavelength of maximum absorbance change.

  • Titration Setup: Prepare a series of solutions in volumetric flasks. Keep the concentration of the ligand constant (e.g., 1 x 10⁻⁵ M) and systematically vary the concentration of the metal salt (e.g., from 0 to 10 equivalents). Ensure the total volume is the same for all solutions.

  • Spectral Measurement: Allow the solutions to equilibrate. Record the absorbance of each solution at the predetermined λ_max.

  • Data Analysis:

    • Stoichiometry (Job's Plot/Method of Continuous Variation): Prepare a series of solutions where the total molar concentration of ligand + metal is constant, but their mole fractions are varied. Plot absorbance vs. the mole fraction of the ligand. The maximum of the plot corresponds to the stoichiometry of the complex.

    • Binding Constant (Benesi-Hildebrand method): For a 1:1 complex, a plot of 1/(A - A₀) versus 1/[M] (where A is the observed absorbance, A₀ is the initial absorbance of the ligand, and [M] is the metal concentration) should be linear. The binding constant (K_b) can be calculated from the ratio of the intercept to the slope.

UV_Vis_Titration cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock_L Ligand Stock Solution Series Prepare Titration Series [Ligand] = Constant [Metal] = Variable Stock_L->Series Stock_M Metal Stock Solution Stock_M->Series Spectra Record Absorbance at λ_max Series->Spectra Plot Plot Data (e.g., Benesi-Hildebrand) Spectra->Plot Calc Calculate Stoichiometry & Binding Constant (Kb) Plot->Calc

Caption: Workflow for a UV-Visible spectrophotometric titration.

Table 1: Hypothetical Data for UV-Vis Titration of Ligand with Metal(II) (Ligand Concentration = 1.0 x 10⁻⁵ M)

[Metal(II)] (M)Absorbance at λ_max
0.00.250
1.0 x 10⁻⁵0.355
2.0 x 10⁻⁵0.430
4.0 x 10⁻⁵0.521
6.0 x 10⁻⁵0.575
8.0 x 10⁻⁵0.610
1.0 x 10⁻⁴0.635
Protocol: ¹H NMR Titration

Causality: This method is highly effective for identifying the specific atoms on the ligand involved in coordination. When a diamagnetic metal ion (e.g., Zn²⁺) binds to the ligand, it perturbs the local electronic environment, causing a downfield or upfield shift in the NMR signals of nearby protons.

  • Sample Preparation: Prepare a solution of the ligand in a suitable deuterated solvent (e.g., DMSO-d₆) at a known concentration (e.g., 10 mM).

  • Initial Spectrum: Record a high-resolution ¹H NMR spectrum of the free ligand.

  • Titration: Prepare a concentrated stock solution of a diamagnetic metal salt (e.g., Zn(NO₃)₂) in the same deuterated solvent. Add small, precise aliquots of the metal salt solution to the NMR tube containing the ligand solution.

  • Spectral Acquisition: After each addition, gently mix the solution and acquire a new ¹H NMR spectrum.

  • Data Analysis: Monitor the chemical shifts of the ligand's protons as a function of the metal-to-ligand molar ratio. The protons closest to the coordination site (e.g., the NH₂ and pyrazole NH protons) are expected to show the most significant changes in their chemical shifts. Plotting δ_obs vs. the [M]/[L] ratio can provide information on the binding stoichiometry.

Definitive Structural Elucidation

While spectroscopic methods provide excellent evidence for complex formation and coordination modes, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state.

Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Growing diffraction-quality single crystals is often the most challenging step.

    • Method: Slow evaporation of a dilute solution of the complex is a common starting point. Other methods include slow diffusion of a precipitant solvent into the complex solution or vapor diffusion.

    • Solvent Selection: Experiment with various solvent systems (e.g., DMF/ethanol, DMSO/acetonitrile).

  • Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure. This will yield precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Conclusion

The protocols and application notes presented herein provide a robust framework for the comprehensive study of metal complexation with 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine. By systematically applying these methodologies, researchers can effectively synthesize and characterize novel metal complexes, determine their solution-state behavior, and elucidate their precise molecular structures. This foundational understanding is critical for the rational design and development of new functional materials, catalysts, and therapeutic agents based on pyrazole coordination chemistry.

References

  • EduPedia Publications. (2018). Coordination chemistry of pyrazole derivatives. International Journal of Research, 05(12). [Link]

  • Chaudhary, A., et al. (2022). Coordination chemistry with pyrazole-based chelating ligands: Molecular structural aspects. Journal of Molecular Structure, 1263, 133142. [Link]

  • Reedijk, J. (2009). The Coordination Chemistry of Pyrazole-Derived Ligands. Inorganica Chimica Acta, 362(3), 635-636. [Link]

  • Al-Adel, F. F., et al. (2023). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega. [Link]

  • Marchetti, F., et al. (2019). Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes. Coordination Chemistry Reviews, 400, 213069. [Link]

  • Kuriyama, S., & Tsurugi, H. (2020). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 25(22), 5437. [Link]

  • Das, M., et al. (2021). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. RSC Advances, 11(1), 32-43. [Link]

  • Marchetti, F., et al. (2019). Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes. Coordination Chemistry Reviews. [Link]

  • Lead Sciences. 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine. [Link]

  • Ali, I., et al. (2018). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Molecules, 23(11), 2949. [Link]

  • Cenmed Enterprises. 4 Methyl 5 Phenyl 2H Pyrazol 3 Ylamine. [Link]

  • Cenmed Enterprises. 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine

Welcome to the technical support center for the synthesis of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical insights needed to optimize your synthesis, improve yields, and ensure the highest purity of your target compound.

I. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine. The primary synthetic route discussed is the classical condensation of a β-ketonitrile (2-cyano-1-phenylpropan-1-one) with hydrazine.

Issue 1: Consistently Low Yield of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine

Question: I am following the standard protocol of reacting 2-cyano-1-phenylpropan-1-one with hydrazine hydrate in ethanol, but my yields are consistently below 50%. What are the potential causes and how can I improve this?

Answer:

Low yields in this synthesis can often be attributed to several factors, ranging from reagent quality to reaction conditions and work-up procedures. Let's break down the likely culprits:

  • Incomplete Reaction: The reaction may not be going to completion. This can be due to insufficient reaction time or temperature. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2] A well-run reaction should show the gradual disappearance of the starting β-ketonitrile spot and the appearance of the product spot.

  • Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and equilibrium. While ethanol is a common solvent, exploring other options like acetic acid or n-butanol, which allow for higher reflux temperatures, might drive the reaction to completion more efficiently.

  • Side Reactions: The formation of byproducts can consume your starting materials and reduce the yield of the desired product. A common side reaction is the formation of a hydrazone intermediate that may not cyclize efficiently.[3]

  • Product Loss During Work-up: 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine has some water solubility, especially if the aqueous phase becomes acidic during extraction. Significant amounts of the product can be lost in the aqueous layers if the pH is not carefully controlled.

Actionable Solutions:

  • Reaction Monitoring:

    • TLC Analysis: Regularly perform TLC analysis to monitor the consumption of the starting β-ketonitrile. A typical mobile phase for this analysis would be a mixture of ethyl acetate and hexane (e.g., 30-50% ethyl acetate in hexane). The aminopyrazole product is generally more polar than the starting ketonitrile.

    • Confirmation of Completion: The reaction should be considered complete only when the limiting reagent (typically the β-ketonitrile) is no longer visible on the TLC plate by UV light.[1]

  • Optimization of Reaction Conditions:

    • Temperature: If the reaction is sluggish at the reflux temperature of ethanol (78 °C), consider switching to a higher boiling point solvent such as n-butanol (118 °C) or toluene (111 °C).

    • Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can sometimes facilitate the cyclization step. However, this should be done cautiously as strong acidic conditions can lead to unwanted side reactions.

  • Improving Work-up Procedure:

    • pH Adjustment: Before extracting your product into an organic solvent, ensure the aqueous phase is basic (pH 8-9) by adding a suitable base like sodium bicarbonate or dilute sodium hydroxide solution. This will ensure the amine is in its free base form and has lower water solubility.

    • Thorough Extraction: Extract the aqueous layer multiple times (at least 3x) with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to maximize the recovery of the product.

    • Brine Wash: After extraction, wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water and water-soluble impurities.

ParameterStandard ConditionOptimized ConditionRationale
Solvent Ethanoln-Butanol or TolueneHigher boiling point to drive the reaction to completion.
Temperature 78 °C (Reflux)110-120 °C (Reflux)Increased reaction rate.
Work-up pH NeutralpH 8-9Minimizes product loss in the aqueous phase.
Extraction 1-2 times3-4 timesEnsures complete recovery of the product.
Issue 2: Presence of Persistent Impurities in the Final Product

Question: After purification by column chromatography, I still observe impurities in my ¹H NMR spectrum. What are the likely impurities and how can I remove them?

Answer:

The presence of impurities after chromatography suggests that they have similar polarity to your desired product. Common impurities in the synthesis of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine include:

  • Unreacted Starting Material: If the reaction did not go to completion, you might have some leftover 2-cyano-1-phenylpropan-1-one.

  • Hydrazone Intermediate: The intermediate hydrazone formed from the condensation of the β-ketonitrile and hydrazine may be present if it has not fully cyclized.[3]

  • Regioisomers: While the formation of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine is generally favored, there is a possibility of forming the isomeric 3-Methyl-5-phenyl-2H-pyrazol-4-ylamine, although this is less common with this specific substitution pattern.

Identification and Removal Strategies:

  • Characterization of Impurities:

    • ¹H NMR: Look for characteristic peaks of the starting material (e.g., the methine proton of the β-ketonitrile) or the hydrazone intermediate. The aromatic region of the spectrum can also provide clues.

    • LC-MS: Liquid chromatography-mass spectrometry is a powerful tool to identify the molecular weights of the impurities, which can help in deducing their structures.

  • Improved Purification:

    • Column Chromatography:

      • Solvent Gradient: Instead of using an isocratic solvent system, try a shallow gradient of a more polar solvent (e.g., starting with 20% ethyl acetate in hexane and gradually increasing to 50%). This can improve the separation of compounds with close Rf values.

      • Silica Gel Quality: Ensure you are using high-quality silica gel for chromatography. Older or lower-grade silica can lead to poor separation. Aminopyrazoles can sometimes interact strongly with silica gel, leading to tailing and poor separation.[4] In such cases, adding a small amount of triethylamine (0.1-1%) to the eluent can help to obtain sharper peaks.

    • Crystallization: 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine is a solid and can often be purified by recrystallization.[5][6]

      • Solvent Screening: Experiment with different solvent systems for recrystallization. Good options to try include ethanol/water, ethyl acetate/hexane, or toluene. The ideal solvent system is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities remain soluble at all temperatures or are insoluble.

Troubleshooting Workflow for Impurities:

Caption: A workflow for identifying and removing impurities.

II. Frequently Asked Questions (FAQs)

Q1: What is the role of hydrazine quality in this synthesis, and how can I assess it?

A1: The quality of hydrazine is paramount for a successful reaction. Hydrazine is susceptible to oxidation and can degrade over time, especially if not stored properly.

  • Impact of Impurities: Degraded hydrazine can contain oxidation products that may lead to the formation of unwanted side products, resulting in a lower yield and a more complex purification process. Hydrazine hydrate concentration can also decrease over time due to the evaporation of water.

  • Assessing Quality:

    • Appearance: Fresh hydrazine hydrate should be a clear, colorless liquid. A yellow or brown discoloration can indicate degradation.

    • Titration: The concentration of hydrazine hydrate can be determined by titration against a standard acid solution.

  • Best Practices:

    • Use freshly opened bottles of hydrazine hydrate whenever possible.

    • Store hydrazine hydrate under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.

Q2: Can I use a different hydrazine source, such as hydrazine sulfate or hydrochloride, instead of hydrazine hydrate?

A2: Yes, you can use hydrazine salts like hydrazine sulfate or hydrochloride. However, you will need to add a base to the reaction mixture to liberate the free hydrazine base.

  • Stoichiometry: You will need to add at least one equivalent of a base (e.g., sodium acetate, triethylamine, or sodium carbonate) for each equivalent of the hydrazine salt used.

  • Advantages: Hydrazine salts are often more stable and easier to handle than hydrazine hydrate.

  • Disadvantages: The addition of a base and the formation of a salt byproduct can sometimes complicate the reaction work-up.

Q3: What are the key spectroscopic features to confirm the structure of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine?

A3: The structure of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine can be unambiguously confirmed by a combination of NMR and IR spectroscopy.

  • ¹H NMR:

    • Aromatic Protons: You will observe multiplets in the aromatic region (typically δ 7.2-7.5 ppm) corresponding to the protons of the phenyl group.

    • Methyl Protons: A singlet for the methyl group protons will appear in the upfield region (around δ 2.1-2.3 ppm).

    • Amine and NH Protons: The protons of the amino group (NH₂) and the pyrazole NH will appear as broad singlets. Their chemical shifts can be variable and are dependent on the solvent and concentration. They can be confirmed by a D₂O exchange experiment, where these peaks will disappear.

  • ¹³C NMR:

    • You should be able to identify the quaternary carbons of the pyrazole ring, the carbons of the phenyl group, and the methyl carbon.

  • IR Spectroscopy:

    • N-H Stretching: Look for characteristic N-H stretching vibrations in the region of 3200-3400 cm⁻¹ for the amino group and the pyrazole NH.

    • C=N and C=C Stretching: You will also see absorptions corresponding to C=N and C=C bond stretching in the fingerprint region (around 1500-1600 cm⁻¹).

Q4: Is it possible to perform this synthesis using a one-pot, multi-component reaction approach?

A4: Yes, multi-component reactions (MCRs) are a powerful strategy for the synthesis of highly substituted pyrazoles.[7] For 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine, a potential MCR could involve the reaction of benzaldehyde, malononitrile, and a methylating agent in the presence of hydrazine. However, controlling the regioselectivity and preventing the formation of byproducts can be challenging in MCRs and would require careful optimization of the reaction conditions.

III. Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine

Materials:

  • 2-cyano-1-phenylpropan-1-one (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol (or n-butanol)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-cyano-1-phenylpropan-1-one (1.0 eq) and ethanol (or n-butanol) (5-10 mL per gram of ketonitrile).

  • Add hydrazine hydrate (1.2 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain it at this temperature. Monitor the reaction progress by TLC (30% ethyl acetate in hexane).

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add water and ethyl acetate.

  • Carefully add saturated sodium bicarbonate solution to adjust the pH of the aqueous layer to 8-9.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine

A. Column Chromatography:

  • Prepare a silica gel slurry in hexane and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Load the dried silica with the adsorbed product onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 40%).

  • Collect the fractions containing the pure product (as determined by TLC) and combine them.

  • Remove the solvent under reduced pressure to yield the purified 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine.

B. Crystallization:

  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol or ethyl acetate).

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

  • Filter the hot solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

IV. Visualizations

Reaction Mechanism

Reaction Mechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization and Tautomerization ketonitrile 2-Cyano-1-phenylpropan-1-one hydrazone Hydrazone Intermediate ketonitrile->hydrazone + Hydrazine - H₂O hydrazine Hydrazine cyclized_intermediate Cyclized Intermediate hydrazone->cyclized_intermediate Intramolecular Nucleophilic Attack product 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine cyclized_intermediate->product Tautomerization

Caption: The two-step mechanism for the synthesis of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine.

V. References

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.

  • Le-Deygen, I., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega.

  • Le-Deygen, I., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. National Institutes of Health.

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.).

  • Aggarwal, N., et al. (2014). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. National Institutes of Health.

  • 3(5)-aminopyrazole. (n.d.). Organic Syntheses Procedure.

  • El-ziaty, A. K., et al. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org.

  • Recent developments in aminopyrazole chemistry. (2015). ResearchGate.

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.).

  • Zhu, Q., et al. (2010). 4-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylideneamino]. National Institutes of Health.

  • Al-Awadi, N. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. National Institutes of Health.

  • Belkheira, I., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health.

  • Advices for Aminopyrazole synthesis. (2021). Reddit.

  • Kaur, H., et al. (2022). Recent Updates on Green Synthesis of Pyrazole Derivatives: A Review. ResearchGate.

  • 4-[(Ethylamino)(furan-2-yl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H). (n.d.). National Institutes of Health.

  • Thakar, A. S., et al. (2015). Isolation, characterization and x-ray structure determination of the schiff base ligand.

  • Thakar, A. S., et al. (2014). Crystal structure of 5-methyl-4-[1-(5-methyl-4-phenyl-thiazol-2-ylamino)- ethylidene]-2-p-tolyl-2,4-dihydro-pyrazol-3-one, C23H22N4OS. ResearchGate.

  • Process for preparation of aminopyrazole. (2017). Google Patents.

  • Hasani, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.

  • Reddy, G. C., et al. (2021). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. National Institutes of Health.

  • Navigating Pyrazole Synthesis: A Guide to Hydrazine Alternatives. (n.d.). Benchchem.

  • Pop, O., et al. (2021). 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.

  • Crystal structure of 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl). (n.d.). PubMed Central.

  • Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction. (2001). ResearchGate.

  • 4-METHYL-5-PHENYL-2H-PYRAZOL-3-YLAMINE | 890014-38-7. (n.d.). ChemicalBook.

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.

  • 5-Methyl-4-phenyl-2H-pyrazol-3-ylamine. (n.d.). CymitQuimica.

  • Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. (2023). MDPI.

  • Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. (2020). Journal of Medicinal and Chemical Sciences.

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2025).

  • Thermal Stability of Dispersions of Amino-Functionalized Silica in Glycol and in 50–50 Aqueous Glycol. (2024). MDPI.

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). ResearchGate.

  • 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2025). Chemistry LibreTexts.

  • Modification of aminopropyl silica gel with some chelating agents and their effect on its stability against hydrolysis. (n.d.). ResearchGate.

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). JOCPR.

  • Hydrazine. (n.d.). Organic Chemistry Portal.

  • SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES Wol. (2004).

  • 5-Methyl-4-phenyl-2H-pyrazol-3-ylamine. (n.d.). Matrix Scientific.

Sources

Optimization

Technical Support Center: Synthesis of 1,3,5-Substituted Pyrazoles

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 1,3,5-substituted pyrazoles. This guide is designed to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1,3,5-substituted pyrazoles. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of these important heterocyclic compounds. As a senior application scientist, my goal is to combine established chemical principles with practical, field-tested insights to help you overcome common challenges in your research and development endeavors.

The synthesis of 1,3,5-substituted pyrazoles, most commonly achieved through the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine (a variation of the Knorr pyrazole synthesis), is a cornerstone reaction in medicinal chemistry and materials science.[1][2][3] However, this seemingly straightforward transformation can be plagued by a variety of side reactions that impact yield, purity, and even the identity of the final product. This guide will dissect these issues and provide actionable solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 1,3,5-substituted pyrazoles. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.

Issue 1: Formation of a Regioisomeric Mixture

Question: My reaction with an unsymmetrical 1,3-diketone and a substituted hydrazine is producing a mixture of two pyrazole regioisomers. How can I control the regioselectivity?

Probable Causes:

  • Similar Reactivity of Carbonyl Groups: The primary cause is the comparable electrophilicity of the two carbonyl carbons in the 1,3-diketone. The initial nucleophilic attack of the substituted hydrazine can occur at either carbonyl, leading to two different intermediates and, ultimately, two regioisomeric products.[2][4]

  • Reaction Conditions (pH, Solvent): The reaction conditions, including pH and solvent polarity, can influence the rate of competing reaction pathways.[2] For instance, protic solvents can stabilize certain transition states over others, affecting the selectivity.[5]

  • Steric and Electronic Effects: The steric hindrance and electronic properties of the substituents on both the 1,3-diketone and the hydrazine play a crucial role. However, when these differences are minimal, poor selectivity is often observed.[2][6]

Solutions & Experimental Protocols:

  • Solvent Optimization: The choice of solvent can dramatically influence regioselectivity. Fluorinated alcohols, being non-nucleophilic, can enhance selectivity by not competing with the hydrazine for the more reactive carbonyl group.[7]

    • Protocol:

      • Dissolve the unsymmetrical 1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

      • Add the substituted hydrazine (1.1 eq) dropwise at room temperature.

      • Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.

      • Compare the regioisomeric ratio to a reaction run in a standard solvent like ethanol.

  • Temperature Control: Running the reaction at lower temperatures can often favor the kinetically controlled product, potentially increasing the yield of the desired regioisomer.

  • Catalyst Selection: While many pyrazole syntheses are run without a catalyst or with a simple acid/base catalyst, exploring different catalysts can sometimes influence the regiochemical outcome.

Table 1: Effect of Solvent on Regioselectivity

SolventTypical Regioisomeric Ratio (Major:Minor)Reference
Ethanol60:40 to 85:15[7]
2,2,2-Trifluoroethanol (TFE)Up to 90:10[7]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>95:5[7]
Issue 2: Low Yield of the Desired Pyrazole

Question: My reaction is giving a low yield of the target 1,3,5-substituted pyrazole, and I'm observing several unidentified side products. What could be going wrong?

Probable Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or catalyst activity.

  • Side Reactions of the 1,3-Diketone: 1,3-Diketones can undergo self-condensation or other side reactions under acidic or basic conditions.

  • Formation of Pyrazoline Intermediate: The initial cyclization product is a pyrazoline, which must be oxidized to the aromatic pyrazole.[1][8] If the reaction conditions do not promote this oxidation, the pyrazoline may be the major product.

  • Degradation of Starting Materials or Product: The starting materials or the final pyrazole product might be unstable under the reaction conditions.

Solutions & Experimental Protocols:

  • In-situ Oxidation: If pyrazoline formation is suspected, adding an oxidizing agent can drive the reaction to the desired pyrazole.

    • Protocol:

      • After the initial condensation of the 1,3-diketone and hydrazine, add an oxidizing agent such as bromine in acetic acid or simply heat the reaction mixture in DMSO under an oxygen atmosphere.[9]

      • Monitor the disappearance of the pyrazoline intermediate and the formation of the pyrazole product by TLC or LC-MS.

  • One-Pot Synthesis from Ketones and Acid Chlorides: To avoid issues with unstable or difficult-to-handle 1,3-diketones, they can be generated in situ.[10][11]

    • Protocol:

      • Generate the enolate of a ketone using a suitable base (e.g., LDA, LiHMDS) in an anhydrous solvent like THF or toluene.

      • Add the desired acid chloride to form the 1,3-diketone.

      • Without isolating the diketone, add the substituted hydrazine to the reaction mixture to form the pyrazole.[10][11]

Issue 3: Formation of N-Alkylated Isomers

Question: I am trying to perform an N-alkylation on my synthesized pyrazole, but I am getting a mixture of N1 and N2 alkylated products. How can I control the selectivity?

Probable Causes:

  • Tautomerism and Similar Nucleophilicity: Pyrazoles exist as tautomers, and the two nitrogen atoms often have similar nucleophilicity, leading to a mixture of products upon alkylation.[12]

  • Steric Hindrance: The substituents at the C3 and C5 positions can sterically hinder the approach of the alkylating agent to the adjacent nitrogen.

  • Reaction Conditions: The choice of base, solvent, and counter-ion can influence the site of alkylation.[13]

Solutions & Experimental Protocols:

  • Choice of Base and Solvent: The regioselectivity of N-alkylation can be tuned by carefully selecting the base and solvent. For instance, using a strong, non-coordinating base like NaH in a polar aprotic solvent like DMF or THF often favors alkylation at the less sterically hindered nitrogen.[14]

  • Enzymatic Alkylation: For highly selective N-alkylation, enzymatic methods have been developed that can provide excellent regioselectivity (>99%).[12] While this requires specialized enzymes, it offers a powerful solution for challenging cases.

Troubleshooting Workflow

G start Low Yield or Impure Product check_isomers Check for Regioisomers (LC-MS, NMR) start->check_isomers isomers_yes Regioisomers Detected check_isomers->isomers_yes Yes isomers_no Single Isomer or Unidentified Impurities check_isomers->isomers_no No optimize_solvent Optimize Solvent (e.g., TFE, HFIP) isomers_yes->optimize_solvent check_oxidation Check for Pyrazoline Intermediate isomers_no->check_oxidation adjust_temp Adjust Temperature optimize_solvent->adjust_temp end_pure Pure Product adjust_temp->end_pure oxidation_yes Pyrazoline Detected check_oxidation->oxidation_yes Yes oxidation_no Other Impurities check_oxidation->oxidation_no No add_oxidant Add In-situ Oxidizing Agent oxidation_yes->add_oxidant one_pot Consider One-Pot Synthesis oxidation_no->one_pot add_oxidant->end_pure end_revisit Re-evaluate Reaction Strategy one_pot->end_revisit

Caption: Troubleshooting workflow for pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Knorr pyrazole synthesis?

The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring.[2][15]

Reaction Mechanism

G diketone 1,3-Diketone hydrazone Hydrazone Intermediate diketone->hydrazone + Hydrazine hydrazine Hydrazine cyclized Cyclized Intermediate hydrazone->cyclized Intramolecular Cyclization pyrazole Pyrazole cyclized->pyrazole - H2O

Caption: Simplified mechanism of Knorr pyrazole synthesis.

Q2: Are there alternative methods for synthesizing 1,3,5-substituted pyrazoles?

Yes, several other methods exist, including:

  • Reaction of α,β-unsaturated ketones with hydrazines: This method typically forms pyrazolines, which are then oxidized to pyrazoles.[1][8][16]

  • [3+2] Cycloaddition Reactions: The reaction of diazo compounds with alkynes is a powerful method for constructing the pyrazole ring.[17]

  • From Tosylhydrazones and Terminal Alkynes: This method offers excellent regioselectivity, particularly when the substituents are electronically and sterically similar.[6][18]

Q3: How can I purify my 1,3,5-substituted pyrazole?

Standard purification techniques such as column chromatography on silica gel are typically effective. A solvent system of ethyl acetate and hexanes is a good starting point for elution. Recrystallization can also be an effective method for obtaining highly pure material, especially if the product is a solid.

Q4: What are some common applications of 1,3,5-substituted pyrazoles?

Pyrazole derivatives are prevalent in pharmaceuticals, agrochemicals, and materials science.[1][17] They are found in a wide range of drugs, including anti-inflammatory agents (e.g., celecoxib), anticancer drugs, and antimicrobial agents.[19]

References

  • Knorr Pyrazole Synthesis - J&K Scientific LLC. (n.d.).
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.
  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing.
  • Theoretical study of the regiospecific synthesis of pyrazole-5-carboxylate from unsymmetrical enaminodiketones. (n.d.). Blucher Chemistry Proceedings.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • (PDF) Recent Advances in the Synthesis of Pyrazoles. A Review. (n.d.). ResearchGate.
  • Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. (2023). MDPI.
  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (n.d.). Organic Chemistry Portal.
  • Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. (n.d.).
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). MDPI.
  • Theoretical aspects of the unexpected regiospecific synthesis of pyrazole-5-carboxylates from unsymmetrical enaminodiketones. (n.d.). ResearchGate.
  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.).
  • Technical Support Center: Regioselective N-Alkylation of Pyrazoles. (n.d.). Benchchem.
  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (n.d.). Organic Letters - ACS Publications.
  • 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. (n.d.). Organic Chemistry Portal.
  • 1,3-diketones from acid chlorides and ketones: a rapid and general one-pot synthesis of pyrazoles. (n.d.). PubMed.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI.

Sources

Troubleshooting

Technical Support Center: Aminopyrazole Isomer Purification

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for aminopyrazole isomer purification. This guide, structured in a flexible question-and-answer format, is d...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for aminopyrazole isomer purification. This guide, structured in a flexible question-and-answer format, is designed to provide practical, field-proven insights into the common and complex challenges encountered during the separation of aminopyrazole isomers. As Senior Application Scientists, we understand that successful purification relies not just on following steps, but on understanding the causality behind them. Here, we address specific experimental issues with in-depth explanations and validated protocols to ensure the integrity and success of your work.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of isomerism I will encounter with aminopyrazoles, and why are they difficult to separate?

A: Aminopyrazole chemistry is primarily complicated by two types of isomerism:

  • Regioisomerism: During synthesis, especially from asymmetric precursors like β-ketonitriles and substituted hydrazines, mixtures of positional isomers are frequently formed.[1][2] The most common challenge is separating 3-aminopyrazole and 5-aminopyrazole derivatives, or different N-substituted isomers. These molecules often have nearly identical molecular weights, polarities, and functional groups, leading to very similar physical properties and making them notoriously difficult to resolve by standard purification techniques.[3]

  • Stereoisomerism (Enantiomers): When a chiral center is present in the molecule, you will obtain a racemic mixture of enantiomers. Enantiomers have identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility, and Rf in standard chromatography), making their separation impossible without the use of a chiral environment, such as a chiral stationary phase (CSP) in chromatography.[2][]

The core challenge lies in the subtle structural differences that standard methods like silica gel chromatography or simple recrystallization may fail to differentiate.

Troubleshooting Guide: Regioisomer Purification

Scenario 1: My 3- and 5-aminopyrazole regioisomers are co-eluting or have very poor separation on a standard silica gel column.

This is the most frequent challenge. The similar polarity of the isomers leads to overlapping elution profiles. Here’s a systematic approach to troubleshoot this issue.

A: Change Solvent Selectivity.

The issue is often not about polarity, but selectivity—the differential interaction of your isomers with the stationary and mobile phases.

  • Underlying Principle: Solvents interact with solutes through a combination of forces: dipole-dipole, hydrogen bonding, and van der Waals forces. Changing the nature of the eluent can exploit subtle differences in how your isomers interact with the solvent versus the silica surface.

  • Actionable Protocol:

    • Introduce a Different Solvent Class: Replace Ethyl Acetate with another moderately polar solvent that offers different interactions. A common and effective strategy is to switch to a Dichloromethane (DCM)/Methanol gradient.

    • Add a Modifier: Incorporate a small percentage (0.5-2%) of a third solvent. For instance, adding a small amount of methanol or acetone to a Hexane/EtOAc system can significantly alter selectivity.

    • Systematic Screening: Test several solvent systems via Thin Layer Chromatography (TLC) first. A recommended screening panel includes:

      • Hexane/Ethyl Acetate

      • Hexane/Acetone

      • Dichloromethane/Methanol

      • Toluene/Ethyl Acetate

A: Your basic amine is interacting too strongly with acidic silica.

  • Underlying Principle: Standard silica gel has acidic silanol groups (Si-OH) on its surface. The basic amino group on your pyrazole can undergo a strong acid-base interaction, causing it to "stick" to the stationary phase.[5][6] This results in slow, uneven elution, manifesting as tailing or streaking.

  • Actionable Protocols:

    • Mobile Phase Modification (The Quick Fix): Add a small amount of a competitive base to your eluent to neutralize the acidic sites on the silica.

      • Protocol: Add 0.5-1% triethylamine (TEA) or 2-5% of a 10% ammonium hydroxide solution in methanol to your mobile phase.[7][8] Always re-optimize your solvent gradient on TLC with the additive included, as Rf values will change.

    • Stationary Phase Modification (The Robust Fix): Use a deactivated or alternative stationary phase.

      • Amine-Functionalized Silica: This is an excellent choice as it has a basic surface, which repels the basic analyte and prevents the strong ionic interaction, leading to sharper peaks and better separation.[5][6]

      • Alumina (Basic or Neutral): Alumina is another alternative to silica. Basic or neutral alumina can be effective for purifying basic compounds.

Caption: Troubleshooting workflow for aminopyrazole regioisomer separation by column chromatography.

Scenario 2: My compound is a solid, but column chromatography is tedious. Can I use recrystallization to separate the isomers?

Yes, recrystallization can be a powerful and scalable alternative, but success depends entirely on finding a solvent system that can differentiate between the isomers.

A: Through systematic solubility testing.

  • Underlying Principle: Successful recrystallization requires a solvent that dissolves your desired isomer well at high temperatures but poorly at low temperatures, while the undesired isomer remains in solution (or vice-versa).[9][10] For isomers with very similar solubilities, a mixed-solvent system is often necessary.

  • Actionable Protocol: Systematic Screening

    • Single Solvent Screening:

      • Test small amounts of your mixture (~20-30 mg) in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, water).

      • Observe solubility at room temperature and then upon heating. An ideal single solvent will show poor solubility at room temperature and complete dissolution upon heating.[9] Ethanol is often a good starting point for aminopyrazoles.[11]

    • Mixed Solvent System Screening (More Likely for Isomers):

      • This is an "antisolvent" approach.[10] Dissolve the mixture in a minimum amount of a "good" solvent (one in which it is highly soluble).

      • While hot, add a "bad" or "antisolvent" (one in which it is poorly soluble, but is miscible with the good solvent) dropwise until the solution just becomes cloudy.

      • Add a drop or two of the "good" solvent to clarify, then allow to cool slowly.

      • Common Miscible Pairs:

        • Ethanol / Water

        • Acetone / Water

        • Ethyl Acetate / Hexanes

        • Dichloromethane / Hexanes

        • DMSO / Water[12][13][14]

A: Yes, try salt formation.

  • Underlying Principle: The basic amino group allows you to form a salt with an acid. Different regioisomers can form salts with different crystal lattice energies and solubilities. This difference can often be much larger than the solubility difference between the neutral parent compounds.

  • Actionable Protocol:

    • Dissolve the crude isomer mixture in a suitable solvent (e.g., ethanol, isopropanol, or acetone).

    • Add one equivalent of an acid (e.g., hydrochloric acid, sulfuric acid, or oxalic acid) dropwise.[15]

    • Stir and observe for selective precipitation of one isomer's salt.

    • Cool the mixture to maximize crystallization.

    • Filter the salt and neutralize it with a base (e.g., aq. NaHCO₃ or NaOH) to recover the purified, neutral aminopyrazole.

Troubleshooting Guide: Chiral Isomer (Enantiomer) Purification

Standard techniques will not work for enantiomers. You must use a chiral method. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases (CSPs) are the industry standards.[]

Scenario 3: I need to separate the enantiomers of my chiral aminopyrazole derivative for biological testing.

A: Chiral SFC is often preferred, but chiral HPLC is also highly effective.

  • Supercritical Fluid Chromatography (SFC): This is now a frontline technique for chiral separations. It uses supercritical CO₂ as the main mobile phase, which is non-toxic and allows for faster, more efficient separations than HPLC.[16]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC, particularly in normal-phase mode, is a robust and well-established method.[17]

Key Components for a Successful Chiral Separation:

ComponentRecommendation for AminopyrazolesRationale
Stationary Phase (Column) Polysaccharide-based CSPs (e.g., Chiralpak® or Lux® series with amylose or cellulose derivatives).[17]These columns offer a wide range of chiral recognition mechanisms (H-bonding, π-π stacking, steric interactions) that are highly effective for many compound classes, including pyrazoles.
Mobile Phase (SFC) CO₂ with a polar co-solvent (modifier), typically Methanol or Ethanol.The alcohol modifier is essential for eluting polar compounds and interacting with the CSP to achieve separation.
Mobile Phase (HPLC) Normal Phase: Hexane/Isopropanol or Hexane/Ethanol.[17]This classic mobile phase system provides excellent selectivity on polysaccharide CSPs.
Additive Crucial for Amines: A small amount of a basic or acidic additive.The basic amino group requires an additive to ensure good peak shape by suppressing unwanted interactions with the stationary phase.[16][18]

A: Optimize your mobile phase with additives.

  • Underlying Principle: Just as with silica gel, residual acidic sites on the CSP support or the stationary phase itself can interact with your basic analyte. Additives are essential to ensure sharp, symmetrical peaks.

  • Actionable Protocol (SFC Example):

    • Start with a Base: For a basic aminopyrazole, begin by adding a basic modifier. A common starting point is 0.1% to 0.3% of diethylamine (DEA) or triethylamine (TEA) to your alcohol co-solvent.

    • Try an Acid/Base Pair: Sometimes an acid-base pair provides the best results. A combination of 0.2% trifluoroacetic acid (TFA) and 0.1% TEA can dramatically improve peak shape.[16]

    • Experiment with Different Amines: If simple amines don't work, try ammonium hydroxide.[18]

    • Systematic Screening: The optimal additive is highly compound-specific. Screen a small library of additives to find the best conditions.

Caption: Method development workflow for the chiral separation of aminopyrazole enantiomers.

References

  • University of Rochester. Tips & Tricks: Recrystallization. Department of Chemistry. [Link]

  • University of York. Solvent Choice. Chemistry Teaching Labs. [Link]

  • Reddit. Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate. [Link]

  • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?[Link]

  • Columbia University. Recrystallization - Single Solvent. Department of Chemistry. [Link]

  • Reddit. Purification of Amino-Pyrazoles. r/OrganicChemistry. [Link]

  • Fichez, J., Busca, P., & Prestat, G. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboratoire de Chimie Moléculaire. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • ResearchGate. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]

  • Al-Tel, T. H., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health. [Link]

  • University of California, Los Angeles. Crystallization Solvents. Department of Chemistry and Biochemistry. [Link]

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • SIELC Technologies. Separation of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid on Newcrom R1 HPLC column. [Link]

  • Lan, Z., et al. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. The Royal Society of Chemistry. [Link]

  • W.R. Grace. 5 Things to Consider When Selecting a Chromatography Silica. [Link]

  • University of Rochester. Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]

  • Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]

  • Axion Labs. Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]

  • Welch Materials. [Reader Insight] A Guide to Selective Columns for Isomer Separation. [Link]

  • ResearchGate. Separation of organic compounds using amino- functionalized silica gel spherical 40-75um?[Link]

  • Alexander, A., et al. (2013). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. American Pharmaceutical Review. [Link]

  • The Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • Biotage. When should I use an amine-bonded silica for flash chromatography?[Link]

  • Mondal, J., et al. (2019). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry. [Link]

  • Kokot, T., et al. (2021). Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. National Institutes of Health. [Link]

  • Shimadzu Scientific Instruments. Diagnosing HPLC Chromatography Problems & Troubleshooting. [Link]

  • Li, Y., et al. (2008). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Institutes of Health. [Link]

  • Sorbent Technologies, Inc. Amino Silica Gel. [Link]

  • Mitchell, E. A., et al. (2014). Regiodivergent synthesis of 3- and 5-aminopyrazoles. Organic & Biomolecular Chemistry. [Link]

  • LAMBDA Laboratory Instruments. Isolation, purification and characterization of allelopathic compounds. [Link]

  • ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. [Link]

  • International Journal of Current Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • Al-Mousawi, S. M., et al. (2021). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. National Institutes of Health. [Link]

  • ResearchGate. A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. [Link]

  • Bukovac, M. J., et al. (1990). Effect of pH and NH4NO3 as a Spray Additive on Penetration of NAA Through Isolated Tomato Fruit Cuticle. ResearchGate. [Link]

  • MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • ResearchGate. (PDF) The effect of pH on CO2-separation from post combustion gas by polyvinylamine based composite membrane. [Link]

  • PubMed. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. [Link]

Sources

Optimization

Regioselectivity issues in pyrazole synthesis

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the regioselecti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the regioselective synthesis of pyrazoles. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve your desired synthetic outcomes.

Introduction to Regioselectivity in Pyrazole Synthesis

The Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] While elegant in its simplicity, the use of unsymmetrical 1,3-dicarbonyls and substituted hydrazines introduces a significant challenge: the potential for the formation of two distinct regioisomers.[4] The control of regioselectivity is paramount, particularly in drug discovery and development, where specific isomers are often responsible for the desired pharmacological activity.

This guide will provide you with the technical insights and practical advice needed to understand, control, and troubleshoot regioselectivity in your pyrazole synthesis experiments.

Troubleshooting Guide: Common Regioselectivity Issues

This section addresses specific problems you may encounter during pyrazole synthesis and provides actionable solutions based on established chemical principles.

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?

A non-selective reaction is a common problem when the electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl compound are minimal. Here are several strategies to enhance regioselectivity:

Probable Cause: Similar reactivity of the two carbonyl groups in the 1,3-dicarbonyl starting material and/or insufficient differentiation in the nucleophilicity of the two nitrogen atoms in the substituted hydrazine.

Solutions:

  • Modify Reaction Conditions:

    • pH Adjustment: The pH of the reaction medium can significantly influence which nitrogen atom of the substituted hydrazine acts as the initial nucleophile and which carbonyl group is more susceptible to attack.[4][5]

      • Acidic Conditions: In the presence of an acid catalyst, the reaction is initiated by the protonation of a carbonyl group, increasing its electrophilicity.[5] The more basic nitrogen of the hydrazine will preferentially attack the more electrophilic carbonyl. For instance, in phenylhydrazine, the NH2 group is more nucleophilic and will react first.

      • Neutral/Basic Conditions: Under neutral or basic conditions, the relative nucleophilicity of the hydrazine nitrogens and the intrinsic electrophilicity of the carbonyl carbons become more dominant factors.

    • Solvent Selection: The choice of solvent can dramatically alter the regiochemical outcome.[4][6]

      • Fluorinated Alcohols: Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity in favor of one isomer, often attributed to the unique hydrogen-bonding properties of these solvents.[6]

  • Alter the Reactant Stoichiometry: In some cases, varying the ratio of the 1,3-dicarbonyl to the hydrazine can influence the regioisomeric ratio.[1] This approach is highly system-dependent and may require empirical optimization.

  • Temperature Control: Lowering the reaction temperature can sometimes favor the kinetically controlled product, which may be a single regioisomer.

Issue 2: The regioselectivity of my reaction is the opposite of what I predicted based on steric/electronic arguments.

Predicting the regiochemical outcome of a Knorr pyrazole synthesis can be complex due to the interplay of multiple factors.

Probable Cause: The reaction may not be under thermodynamic or kinetic control as assumed. The interplay between steric and electronic effects can be subtle and counterintuitive.

Solutions:

  • Re-evaluate the Dominant Effects:

    • Steric Hindrance: Generally, the initial attack of the hydrazine will occur at the less sterically hindered carbonyl group.

    • Electronic Effects: The presence of electron-withdrawing groups will increase the electrophilicity of a nearby carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups will decrease its electrophilicity.

    • A Note on Substituted Hydrazines: For a substituted hydrazine like methylhydrazine, the substituted nitrogen is generally less nucleophilic. In contrast, for phenylhydrazine, the unsubstituted nitrogen is more nucleophilic.

  • Consider Intermediate Stability: The regioselectivity is determined by the initial nucleophilic attack and the subsequent cyclization. The relative stability of the possible hydrazone intermediates can influence the final product ratio.

  • Perform a Mechanistic Study: If achieving high regioselectivity is critical, a systematic study of the effects of temperature, solvent, and pH can provide valuable insights into the factors controlling the reaction outcome for your specific substrates.

Issue 3: I am unsure of the identity of the major and minor regioisomers I have synthesized.

Correctly identifying the structure of your products is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Probable Cause: 1D ¹H NMR spectra of pyrazole regioisomers can be very similar and may not be sufficient for unambiguous assignment.

Solutions:

  • Utilize 2D NMR Techniques:

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can identify atoms that are close in space. For example, a NOESY experiment on an N-substituted pyrazole can show a correlation between the protons of the N-substituent and the proton on the adjacent C5 carbon of the pyrazole ring, allowing for unambiguous structural assignment.[7][8]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It can be used to correlate the protons of the N-substituent to the C3 and C5 carbons of the pyrazole ring, thus differentiating the regioisomers.[7]

  • ¹³C NMR Spectroscopy: The chemical shifts of the C3 and C5 carbons in pyrazole regioisomers are often distinct and can be used for structural assignment, especially when compared to known compounds.[9]

  • X-ray Crystallography: If you can obtain a single crystal of one of the isomers, X-ray crystallography provides definitive structural proof.

Frequently Asked Questions (FAQs)

Q1: How can I predict the major regioisomer in a Knorr pyrazole synthesis?

A1: Predicting the major regioisomer involves considering a hierarchy of factors:

  • Identify the more nucleophilic nitrogen of the hydrazine: In monosubstituted hydrazines (R-NH-NH₂), the terminal NH₂ group is generally more nucleophilic.

  • Identify the more electrophilic carbonyl of the 1,3-dicarbonyl:

    • An electron-withdrawing group (e.g., -CF₃) will make the adjacent carbonyl more electrophilic.

    • A bulkier substituent will sterically hinder the adjacent carbonyl, making the other carbonyl more accessible.

  • Consider the reaction conditions:

    • Acid-catalyzed: The initial attack of the more nucleophilic nitrogen is favored at the more reactive (more electrophilic or less hindered) carbonyl.

    • Neutral/basic conditions: The outcome is often a complex interplay of steric and electronic factors.

Q2: Are there alternative methods to the Knorr synthesis that offer better regioselectivity?

A2: Yes, several methods have been developed to overcome the regioselectivity issues of the traditional Knorr synthesis. These include:

  • Synthesis from N-arylhydrazones and nitroolefins: This approach can provide excellent regioselectivity.[10]

  • [3+2] Cycloaddition reactions: Reactions of diazo compounds with alkynes can be highly regioselective.[11]

  • Use of pre-functionalized starting materials: Synthesizing the pyrazole ring from precursors where the desired connectivity is already established can circumvent regioselectivity problems.

Q3: Can I separate a mixture of pyrazole regioisomers?

A3: Yes, in many cases, pyrazole regioisomers can be separated using standard laboratory techniques.

  • Column Chromatography: Silica gel column chromatography is often effective, as the two isomers may have different polarities.

  • Recrystallization: If one isomer is significantly less soluble than the other in a particular solvent system, fractional recrystallization can be used for separation.

Experimental Protocol: Regioselective Synthesis and Isomer Analysis

This protocol provides a general procedure for the synthesis of pyrazoles from an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, with a focus on controlling and analyzing the regiochemical outcome.

Objective: To synthesize a pyrazole from 1-phenyl-1,3-butanedione and methylhydrazine and to determine the resulting regioisomeric ratio.

Materials:

  • 1-phenyl-1,3-butanedione

  • Methylhydrazine

  • Ethanol

  • 2,2,2-Trifluoroethanol (TFE)

  • Glacial acetic acid

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate)

  • Silica gel for column chromatography

  • NMR tubes and deuterated solvents (e.g., CDCl₃)

Procedure:

Part A: Synthesis in Ethanol (Standard Conditions)

  • In a round-bottom flask, dissolve 1-phenyl-1,3-butanedione (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Slowly add methylhydrazine (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Perform a standard aqueous workup and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product mixture.

Part B: Synthesis in TFE (For Improved Regioselectivity)

  • Follow the same procedure as in Part A, but substitute ethanol with 2,2,2-trifluoroethanol (TFE).[6]

Part C: Purification and Analysis

  • Purify the crude product mixture from both reactions using silica gel column chromatography to separate the two regioisomers.

  • Characterize the purified isomers by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Perform a 2D NOESY experiment on each isomer to definitively assign the structures. Look for a nuclear Overhauser effect between the N-methyl protons and the C5-proton of the pyrazole ring.

Visualizing the Reaction Pathway

The regioselectivity in the Knorr pyrazole synthesis is determined at the initial stage of the reaction. The following diagram illustrates the two possible pathways for the reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine.

G Unsymmetrical 1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack at C1 Initial attack at Carbonyl 1 Unsymmetrical 1,3-Dicarbonyl->Attack at C1 Attack at C2 Initial attack at Carbonyl 2 Unsymmetrical 1,3-Dicarbonyl->Attack at C2 Substituted Hydrazine Substituted Hydrazine Substituted Hydrazine->Attack at C1 Substituted Hydrazine->Attack at C2 Intermediate A Intermediate A Attack at C1->Intermediate A Regioisomer A Regioisomer A Intermediate A->Regioisomer A Cyclization & Dehydration Intermediate B Intermediate B Attack at C2->Intermediate B Regioisomer B Regioisomer B Intermediate B->Regioisomer B Cyclization & Dehydration

Two competing pathways in Knorr pyrazole synthesis.

Data Summary: Factors Influencing Regioselectivity

The following table summarizes the expected influence of various factors on the regiochemical outcome of the Knorr pyrazole synthesis.

FactorConditionExpected OutcomeRationale
pH AcidicFavors attack at the more electrophilic/less hindered carbonylProtonation activates the carbonyl group.[5]
Neutral/BasicDependent on intrinsic nucleophilicity and electrophilicityNo external activation of carbonyls.
Solvent Protic (e.g., Ethanol)Often leads to mixturesGeneral solvent effects.
Fluorinated Alcohols (e.g., TFE, HFIP)Can significantly increase selectivitySpecific hydrogen bonding interactions.[6]
Substituents on Dicarbonyl Electron-withdrawing groupDirects attack to the adjacent carbonylIncreases electrophilicity.
Sterically bulky groupDirects attack to the less hindered carbonylSteric hindrance disfavors attack.
Substituents on Hydrazine Alkyl group (e.g., -CH₃)The unsubstituted -NH₂ is more nucleophilicAlkyl groups are electron-donating.
Aryl group (e.g., -Ph)The unsubstituted -NH₂ is more nucleophilicThe phenyl group withdraws electron density through resonance.

References

  • Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Advances, 12(44), 28847-28853. [Link]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
  • Name-Reaction.com. Knorr pyrazole synthesis. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). Molecules, 27(18), 5895. [Link]

  • Yu, H. F., Liao, P. Q., & Mei, Z. M. (2020). Regioselective Synthesis of Isomeric 3-(1-substituted Pyrazol-3(5)-yl) Indoles from β-Ethylthio- β-Indolyl-α, β-unsaturated Ketones. Synthesis, 52(14), 2111–2120.
  • Zhang, X., Qiu, D. X., Qiu, W. T., Wang, H. R., Zhao, Z. W., Yu, H. F., & Che, G. B. (2019). Ag2CO3 Catalyzed Aza-Michael Addition of Pyrazoles to α, β-unsaturated Carbonyl Compounds. Chinese Journal of Organic Chemistry, 39(11), 3164–3172.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Pharmaceuticals, 15(3), 369. [Link]

  • Poletto, J., et al. (2021). One-pot synthesis of highly regioselective α-ketoamide N-arylpyrazoles. New Journal of Chemistry, 45(1), 135-143.
  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (1990). Magnetic Resonance in Chemistry, 28(6), 524-529.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6523. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules, 26(21), 6451. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). Angewandte Chemie International Edition, 57(36), 11808–11813. [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis.
  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2025). The Journal of Organic Chemistry. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). ChemistryOpen.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). Molecules.
  • Knorr Pyrazole Synthesis of Edaravone. (2017). The Royal Society of Chemistry.
  • Decoding Ortho Regiospecificity and High Endo Stereoselectivity in Pyrazole Synthesis via the Activation/Strain Model. (2025). The Journal of Organic Chemistry.
  • Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2009). The Journal of Organic Chemistry, 74(17), 6753–6758. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (2009). The Journal of Organic Chemistry.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2009). The Journal of Organic Chemistry, 74(17), 6753–6758.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (2009). The Journal of Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Cyclization

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are nav...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole cyclization reactions. Instead of a rigid protocol, we offer a dynamic troubleshooting resource in a question-and-answer format to address the specific, practical challenges encountered in the lab. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions for robust reaction optimization.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section addresses the most frequent challenges encountered during pyrazole synthesis, providing systematic approaches to diagnose and resolve them.

Issue 1: Low or No Product Yield

Q: My pyrazole synthesis is resulting in a very low yield, or the reaction isn't working at all. What are the primary factors to investigate?

A: A low or zero yield in a pyrazole synthesis typically points to issues with one or more fundamental reaction parameters. A systematic approach is crucial for efficient troubleshooting.

1. Reagent Quality and Stoichiometry:

  • Hydrazine Stability: Hydrazine and its derivatives can degrade over time. Use freshly opened or properly stored reagents. Hydrazine hydrate concentration can also vary.

  • Substrate Purity: Impurities in your starting materials (e.g., 1,3-dicarbonyls, alkynes) can inhibit the reaction or lead to side products. Confirm the purity of your substrates via NMR or other appropriate analytical methods.

  • Stoichiometry: Ensure the molar ratios are correct. While a 1:1 ratio of hydrazine to the dicarbonyl compound is typical, a slight excess of one reagent may be beneficial in some cases to drive the reaction to completion.

2. Reaction Conditions: The "Big Three" - Solvent, Catalyst, and Temperature:

  • Solvent Choice: The solvent plays a critical role in solubility and reaction mechanism. Protic solvents like ethanol are traditionally used, but aprotic dipolar solvents (e.g., DMF, DMAc, DMSO) can sometimes offer better results, especially for arylhydrazine condensations.[1] In some cases, solvent-free conditions have been shown to increase reaction rates and yields.[2]

  • Catalyst Activity: Many pyrazole syntheses require an acid or base catalyst to proceed efficiently.

    • Acid Catalysis: A drop of a strong acid like H₂SO₄ or HCl can be effective.[3] Lewis acids such as lithium perchlorate have also been employed as efficient catalysts.[4]

    • Base Catalysis: Strong bases like t-BuOK are used in certain synthetic routes, particularly with hydrazones and nitroolefins.[1][5] For other reactions, milder bases like K₂CO₃ have been identified as most efficient.[4]

  • Temperature Control: Temperature is a critical optimization parameter. While many reactions proceed at room temperature or with gentle heating (reflux in ethanol), some transformations require higher temperatures to overcome activation barriers. For instance, in certain silver-catalyzed reactions, increasing the temperature to 60°C improved yield, but further increases were detrimental.[6]

3. Reaction Time and Monitoring:

  • Reactions can be slower than anticipated. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to check for the consumption of starting materials.[7][8]

Below is a flowchart to guide your troubleshooting process for low-yield reactions.

low_yield_troubleshooting start Low / No Yield Observed check_reagents Step 1: Verify Reagents - Purity (NMR, LCMS) - Age & Storage - Stoichiometry start->check_reagents check_conditions Step 2: Evaluate Reaction Conditions - Solvent Choice - Catalyst (Acid/Base) - Temperature check_reagents->check_conditions If reagents OK sub_reagents Re-run with Purified/ New Reagents check_reagents->sub_reagents If issues found sub_conditions Solvent Screen Ethanol DMF Toluene Solvent-free Catalyst Screen AcOH H₂SO₄ K₂CO₃ DBU Temperature Screen RT 60°C Reflux check_conditions->sub_conditions Systematically vary monitor_reaction Step 3: Monitor Reaction - Use TLC/LCMS - Check at multiple time points analysis Analyze TLC/LCMS Data - Starting material consumed? - New spots visible? monitor_reaction->analysis sub_reagents->start Re-attempt sub_conditions->monitor_reaction no_reaction No reaction observed. Consider more forcing conditions or alternative synthetic route. analysis->no_reaction No change complex_mixture Complex mixture. Potential side reactions. See 'Impurity Formation' section. analysis->complex_mixture Multiple spots product_formed Product is forming. Optimize for conversion. analysis->product_formed Product spot appears

Caption: Troubleshooting workflow for low-yield pyrazole synthesis.

Issue 2: Formation of Regioisomers

Q: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A: The formation of regioisomers is a classic challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds or α,β-alkynic ketones.[4] The regiochemical outcome is determined by which carbonyl (or carbon of the triple bond) undergoes the initial nucleophilic attack by the hydrazine.

1. Understanding the Mechanism:

  • When reacting an unsymmetrical 1,3-diketone with a substituted hydrazine (e.g., phenylhydrazine), the more nucleophilic NH₂ group of the hydrazine will typically attack the more electrophilic carbonyl carbon.[1] The subsequent cyclization and dehydration lead to the pyrazole. The selectivity depends on the subtle electronic and steric differences between the two carbonyl groups.

2. Strategies for Controlling Regioselectivity:

  • Solvent Polarity: The choice of solvent can influence which intermediate is favored. For the condensation of arylhydrazines with 1,3-diketones, aprotic dipolar solvents like N,N-dimethylacetamide have been shown to provide higher regioselectivity compared to traditional protic solvents like ethanol.[4]

  • Steric Hindrance: Bulky substituents on either the diketone or the hydrazine can direct the reaction pathway. The nucleophilic attack will preferentially occur at the less sterically hindered carbonyl group.

  • Catalysis: Acetic acid catalysis in solvents like DMSO or ethanol has been suggested to improve regioselectivity in reactions involving β-aminoenones.[1]

  • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy.

  • Alternative Reagents: Using synthetic equivalents of 1,3-dicarbonyls, such as α,β-alkynic ketones or enaminones, can provide alternative routes with potentially higher or complementary regioselectivity.[1][9]

The diagram below illustrates the factors influencing the regioselective outcome.

regioselectivity_factors Start Unsymmetrical 1,3-Diketone + Substituted Hydrazine Attack_C1 Attack at Carbonyl 1 Start->Attack_C1 Attack_C2 Attack at Carbonyl 2 Start->Attack_C2 Isomer_A Regioisomer A Attack_C1->Isomer_A Isomer_B Regioisomer B Attack_C2->Isomer_B Factors Controlling Factors Factor_List • Solvent Polarity (Protic vs. Aprotic) • Steric Hindrance (R groups) • Electronic Effects (-I vs. +I) • Catalyst (Acid/Base) • Temperature

Caption: Factors governing regioselectivity in pyrazole synthesis.

Issue 3: Purification Challenges

Q: I'm having trouble purifying my pyrazole product. It streaks on the silica gel column, or I can't separate it from a persistent impurity.

A: Purification can be challenging due to the basic nature of the pyrazole ring and the potential for closely related impurities, such as regioisomers.[7]

1. Column Chromatography:

  • Streaking on Silica: The nitrogen atoms in the pyrazole ring are basic and can interact strongly with the acidic silica gel, causing streaking and poor separation.

  • Solution: Deactivate the silica gel by adding a small amount of a base to your eluent system, typically 0.5-1% triethylamine (Et₃N) or ammonia in methanol.[10] This neutralizes the acidic sites on the silica, leading to sharper bands and better separation.

  • Alternative Stationary Phases: If basic deactivation is insufficient, consider using a different stationary phase, such as neutral or basic alumina.[10]

2. Recrystallization:

  • Recrystallization is an excellent and cost-effective method for obtaining highly pure solid products.[7]

  • Solvent Selection: The key is finding a suitable solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold. Common solvents for pyrazoles include ethanol, ethyl acetate, hexane, or mixtures like ethanol/water.[10]

  • Procedure: A common technique is to dissolve the crude product in a minimal amount of a hot, good solvent (e.g., ethanol) and then slowly add a hot, poor solvent (e.g., water) until turbidity persists. Allowing this solution to cool slowly will often yield high-purity crystals.[10]

3. Acid-Base Extraction:

  • For pyrazoles that are sufficiently basic, an acid-base workup can be used for purification. The crude material can be dissolved in an organic solvent and washed with an aqueous acid (e.g., 1M HCl). The pyrazole will be protonated and move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the pure pyrazole re-extracted into an organic solvent.[11][12]

Part 2: Frequently Asked Questions (FAQs)

Q: How do I select the optimal base or catalyst for my reaction?

A: The choice depends heavily on the specific reaction mechanism. For classic condensations of 1,3-diketones and hydrazines, a catalytic amount of a mineral acid or even acetic acid is often sufficient to protonate a carbonyl group, activating it for nucleophilic attack. For syntheses involving tosylhydrazones, a base is often required to generate a diazo intermediate in situ or to facilitate an elimination step.[13][14] The optimal base can range from inorganic carbonates (K₂CO₃, Cs₂CO₃) to stronger organic bases like DBU, depending on the acidity of the proton that needs to be removed.[4][6][13] A good starting point is to consult the literature for similar transformations and then screen a small set of catalysts if necessary.

Q: Are there established "green" conditions for pyrazole synthesis?

A: Yes, green chemistry principles are increasingly being applied to pyrazole synthesis. Key strategies include:

  • Solvent-Free Reactions: Performing reactions neat or under solvent-free conditions can reduce waste and sometimes accelerate reaction rates.[2]

  • Alternative Solvents: Using more environmentally benign solvents like water, ethanol, or polyethylene glycol (PEG) is a common approach.[1][15]

  • Catalysis: Using heterogeneous or biocatalysts that can be easily recovered and reused improves the sustainability of the process.[8]

Q: My synthesis involves an intermediate pyrazoline. Does this require special handling?

A: Yes. When the cyclization of a hydrazine with an α,β-unsaturated ketone or aldehyde is performed, the initial product is a pyrazoline.[1] To obtain the aromatic pyrazole, this intermediate must be oxidized.[4] If the desired product is the pyrazole, this oxidation step must be explicitly included. Common oxidants include air (oxygen), iodine, or other mild oxidizing agents.[4][13] If the oxidation does not occur or is incomplete, you will isolate the pyrazoline or a mixture, leading to a low yield of the desired pyrazole.

Part 3: Data Summary & Protocols
Table 1: General Reaction Conditions for Common Pyrazole Syntheses
Synthetic RouteKey PrecursorsCommon SolventsCommon Catalysts/AdditivesTypical Temp.Reference
Knorr Synthesis1,3-Dicarbonyl + HydrazineEthanol, Acetic Acid, DMFH₂SO₄, HCl (catalytic)RT to Reflux[1]
From α,β-Unsaturated CarbonylsEnone + HydrazineEthanolAcetic Acid, I₂ (for oxidation)RT to Reflux[1][4]
From AlkynesAlkyne + Diazo CompoundAcetonitrile, TriethylamineZinc Triflate, DBURT[1][5]
Multi-ComponentAldehyde + Malononitrile + HydrazineEthanol, WaterIodine, Cs₂CO₃RT to 80°C[8][13]
Protocol Example: Synthesis of 1,3,5-Substituted Pyrazoles from a 1,3-Diketone

This is a generalized protocol based on common procedures and should be adapted for specific substrates.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq).

  • Solvent Addition: Add the chosen solvent (e.g., absolute ethanol, approx. 5-10 mL per mmol of dicarbonyl). Stir to dissolve.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid or 1-2 drops of concentrated H₂SO₄.

  • Hydrazine Addition: Add the substituted or unsubstituted hydrazine (1.0-1.1 eq) dropwise to the stirred solution at room temperature. The addition may be exothermic.

  • Heating and Monitoring: Heat the reaction mixture to reflux (for ethanol, ~78°C). Monitor the progress of the reaction by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent system) until the starting material spot is consumed (typically 2-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Add cold water to the residue, which should cause the crude pyrazole to precipitate.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture, potentially with 1% triethylamine added to prevent streaking).[10]

References
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). NIH. [Link]

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. (n.d.). ResearchGate. [Link]

  • Process for the purification of pyrazoles. (n.d.).
  • Method for purifying pyrazoles. (n.d.).
  • Optimization of reaction conditions. (n.d.). ResearchGate. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Journal of Drug Delivery and Therapeutics. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). NIH. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. (n.d.). Taylor & Francis Online. [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). International Journal of Current Science. [Link]

  • Synthesis and Properties of Pyrazoles. (n.d.). Encyclopedia.pub. [Link]

  • Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. (n.d.). ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC - NIH. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • (PDF) Recent Advances in the Synthesis of Pyrazoles. A Review. (2009). ResearchGate. [Link]

Sources

Optimization

Degradation pathways of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine in solution

Welcome to the technical support guide for 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges during the exp...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges during the experimental use of this compound in solution. While specific degradation pathway studies on 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine are not extensively documented in publicly available literature, this guide provides insights based on the fundamental chemical principles of the pyrazole scaffold and its functional groups.[1][2][3] We will explore potential degradation routes and offer practical troubleshooting advice to ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific issues you might encounter during your work with 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine in solution.

Issue 1: My solution of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine is developing a yellow or brown color over time, especially when exposed to air.

Possible Cause: This is likely due to oxidative degradation. The pyrazole ring itself is generally stable to oxidation, but the exocyclic amino group and the methyl group can be susceptible to aerial oxidation.[1][2][4] The formation of colored products often indicates the generation of conjugated systems or radical species. The amino group could be oxidized to nitroso or nitro functionalities, or undergo oxidative coupling to form colored dimeric impurities.

Troubleshooting Steps:

  • Inert Atmosphere: Prepare and handle your solutions under an inert atmosphere (e.g., nitrogen or argon). This will minimize contact with atmospheric oxygen.

  • Solvent Purity: Ensure your solvents are freshly distilled or purchased as high-purity, anhydrous grade. Peroxides in older ether-type solvents can initiate oxidation.

  • Antioxidant Addition: For long-term storage or prolonged experiments, consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), if it does not interfere with your downstream applications.

  • Storage Conditions: Store stock solutions in amber vials at low temperatures (2-8°C is recommended) to protect from light and slow down potential oxidative processes.[5]

Experimental Workflow for Investigating Discoloration:

Caption: Workflow for troubleshooting solution discoloration.

Issue 2: I am observing a loss of purity of my compound in aqueous solution over a few hours, with new peaks appearing in my LC-MS analysis.

Possible Cause: While the pyrazole ring is generally stable, compounds with amino groups can be susceptible to hydrolysis, especially under non-neutral pH conditions.[6] Although direct hydrolysis of the C-NH2 bond on the pyrazole ring is not highly favored without harsh conditions, pH-dependent degradation can occur. Protonation of the pyrazole nitrogens at low pH or deprotonation at high pH can alter the electron density of the ring system and potentially facilitate decomposition.[2]

Troubleshooting Steps:

  • pH Control: Buffer your aqueous solutions to a neutral pH (around 7.0-7.4) if your experimental design allows. Avoid strongly acidic or basic conditions.

  • Stability Study: Conduct a preliminary stability study. Prepare small aliquots of your compound in different buffers (e.g., pH 4, 7, and 9) and analyze them by HPLC or LC-MS at different time points (e.g., 0, 2, 6, 24 hours) to determine the optimal pH range for stability.

  • Aprotic Solvents: If permissible for your experiment, consider using aprotic organic solvents like DMSO or DMF for stock solutions, and make final dilutions into aqueous media immediately before use.

Hypothetical Degradation under pH Stress:

Caption: Potential degradation pathways of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the pyrazole ring?

The pyrazole ring is an aromatic heterocycle and is generally robust.[2] It is resistant to oxidation and reduction under many conditions due to the stability conferred by its aromaticity.[1] However, the substituents on the ring largely dictate the overall stability of the molecule.

Q2: How does the amino group at the 3-position affect the molecule's properties?

The amino group is a strong electron-donating group, which can influence the reactivity of the pyrazole ring. It is also a site for potential oxidation, as discussed in the troubleshooting guide. As a weak base, it can be protonated in acidic media, which may affect the compound's solubility and stability.[2]

Q3: What are the recommended storage conditions for solid 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine?

For the solid compound, it is recommended to store it in a cool, dark, and dry place under an inert atmosphere if possible.[5] This minimizes degradation from light, moisture, and atmospheric oxygen.

Q4: Is this compound susceptible to photodegradation?

Aromatic compounds, especially those with heteroatoms and amino groups, can be susceptible to photodegradation. The absorption of UV light can promote electrons to excited states, leading to bond cleavage or reaction with other molecules. It is advisable to protect solutions from direct light by using amber vials or covering the container with aluminum foil.

Stability Profile Summary

The following table provides a qualitative summary of the expected stability of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine in solution based on general chemical principles.

ConditionExpected StabilityRationale & Recommendations
Neutral pH (6-8) GoodThe compound is likely most stable in this range. Use buffered solutions for aqueous experiments.
Acidic pH (<5) Moderate to LowProtonation of nitrogen atoms may alter stability.[2] Perform a stability study if acidic conditions are necessary.
Basic pH (>9) Moderate to LowDeprotonation can occur, potentially leading to degradation.[1] Buffer to neutral if possible.
Exposure to Air ModerateThe amino and methyl groups are potential sites for oxidation.[4] Handle under an inert atmosphere.
Exposure to Light Moderate to LowAromatic systems can be photosensitive. Protect solutions from light.
Elevated Temperature ModerateHigher temperatures will accelerate all degradation pathways. Store at 2-8°C.

References

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC - NIH.
  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research.
  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI.
  • 1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one: aerial oxidation of 4-aminoantipyrine in dimethylformamide - PMC - PubMed Central.
  • 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine - Lead Sciences.

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of Pyrazole Derivatives in Biological Assays

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with pyrazole derivatives in their biological ass...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with pyrazole derivatives in their biological assays. Pyrazole-containing compounds are a cornerstone of modern medicinal chemistry, exhibiting a wide range of pharmacological activities.[1][2][3][4][5][6] However, their often-hydrophobic nature can lead to poor aqueous solubility, creating significant hurdles in obtaining reliable and reproducible data in biological assays.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges. The information presented here is grounded in scientific principles and practical, field-proven experience to ensure the integrity of your experimental results.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to provide immediate, actionable solutions to common problems encountered during experimental work with pyrazole derivatives.

Q1: My pyrazole derivative precipitates out of solution when I add it to my aqueous assay buffer from a DMSO stock. What should I do first?

A1: This is a classic sign of a compound's kinetic solubility being exceeded.[7][8] The abrupt change in solvent polarity from DMSO to an aqueous buffer causes the less soluble compound to crash out.

  • Immediate Action: The first step is to assess the final concentration of your organic solvent (e.g., DMSO) in the assay medium.[9] Many cell-based assays are sensitive to solvent concentrations above 0.5-1%.[10] If your solvent concentration is high, you may be forced to lower it, which can exacerbate the precipitation.

  • Systematic Approach:

    • Determine Maximum Tolerated Solvent Concentration: First, establish the highest concentration of the solvent your assay can tolerate without affecting the biological system (e.g., cell viability, enzyme activity). Run a vehicle control experiment with varying concentrations of the solvent alone.

    • Optimize Stock Concentration: If you find your current solvent concentration is too high, try preparing a more concentrated stock solution of your pyrazole derivative.[9] This allows you to add a smaller volume to the assay, thereby keeping the final solvent concentration within the tolerated range.

    • Gentle Dilution: When diluting your DMSO stock into the aqueous buffer, do so gradually and with gentle mixing. Avoid rapid additions that can create localized high concentrations of the compound, promoting precipitation.

Q2: I'm using the maximum tolerable concentration of DMSO, but my compound's required concentration for the assay is still not being reached without precipitation. What are my next steps?

A2: When DMSO alone is insufficient, a multi-faceted approach to solubility enhancement is necessary. The key is to systematically explore different formulation strategies, always validating that the chosen excipients do not interfere with the assay.[9]

  • Explore Co-solvents: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, which can significantly increase the solubility of hydrophobic compounds.[11][12]

    • Common Co-solvents: Ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) are frequently used.

    • Actionable Protocol: Begin by preparing a stock solution of your pyrazole derivative in a mixture of DMSO and a co-solvent. Then, add this mixed-solvent stock to your assay buffer. It is crucial to determine the maximum tolerable concentration of the co-solvent in your assay beforehand.[10][13]

  • Consider pH Modification: Pyrazoles are weakly basic and can be protonated by acids to form more soluble salts.[14] If your assay conditions permit, adjusting the pH of the buffer might be a viable option.

    • Causality: The protonated form of the pyrazole derivative is more polar and, therefore, more soluble in aqueous media.

    • Implementation: Carefully evaluate the pH stability of your compound and the pH constraints of your biological assay. A slight acidification of the buffer could be sufficient to keep the compound in solution.

Q3: I've tried co-solvents and pH adjustment, but I'm still facing solubility issues, or these methods are incompatible with my assay. What other formulation strategies can I employ?

A3: At this stage, more advanced formulation techniques that encapsulate the pyrazole derivative can be explored. These methods aim to shield the hydrophobic molecule from the aqueous environment.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15] They can form inclusion complexes with poorly soluble compounds, effectively increasing their aqueous solubility.[15][16][17][18][19]

    • Mechanism: The hydrophobic pyrazole derivative partitions into the non-polar core of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin ensures the entire complex remains dissolved in the aqueous medium.[15]

    • Common Types: Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are widely used.

  • Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). These micelles have a hydrophobic core that can encapsulate poorly soluble drugs, increasing their solubility.[12]

    • Considerations: Surfactants can sometimes interfere with biological assays, so careful validation is essential. Non-ionic surfactants like Tween® 20 and Tween® 80 are commonly used but have been shown to have cytotoxic effects at certain concentrations.[13]

  • Nanoparticle-Based Formulations: For very challenging compounds, encapsulating them in nanoparticles can be a powerful strategy.[3][20][21]

    • Types: This can include lipid-based nanoparticles (e.g., liposomes), polymeric nanoparticles, or dendrimers.[21][22] These systems can improve bioavailability and allow for targeted drug delivery.[2][20]

    • Application: This is a more complex approach and is often employed in later stages of drug development but can be adapted for in vitro assays if other methods fail.

Frequently Asked Questions (FAQs)

This section provides deeper insights into the scientific principles and practical considerations for overcoming the poor solubility of pyrazole derivatives.

Q1: What is the difference between kinetic and thermodynamic solubility, and why is it important for my biological assays?

A1: Understanding the distinction between kinetic and thermodynamic solubility is crucial for designing and interpreting your experiments correctly.[8][23]

  • Thermodynamic Solubility: This is the equilibrium solubility, representing the maximum amount of a compound that can dissolve in a solvent at a given temperature and pressure when the system is at equilibrium.[23] This is an intrinsic property of the compound in a specific solvent.

  • Kinetic Solubility: This is the concentration at which a compound, typically dissolved in a concentrated organic solvent stock (like DMSO), begins to precipitate when added to an aqueous buffer.[7][8] It is a measure of how quickly the compound falls out of a supersaturated solution, which is a metastable state.[23]

Why it matters for your assay: In most biological assays, you are dealing with kinetic solubility because you are rapidly diluting a DMSO stock into an aqueous medium. A compound might have a seemingly acceptable thermodynamic solubility but a very poor kinetic solubility, leading to precipitation in your assay plate. Therefore, optimizing for kinetic solubility is often the primary goal for in vitro screening.

Parameter Kinetic Solubility Thermodynamic Solubility
Starting Material Compound pre-dissolved in an organic solvent (e.g., DMSO)Solid form of the compound
Measurement Concentration at which precipitation occurs upon addition to an aqueous bufferConcentration in a saturated solution at equilibrium
Relevance High-throughput screening, in vitro biological assays[7][24]Late-stage drug development, formulation optimization[24]

Q2: How do the substituents on the pyrazole ring affect its solubility?

A2: The substituents on the pyrazole ring have a profound impact on its physicochemical properties, including solubility.[25]

  • Hydrophobic Substituents: The presence of non-polar groups, such as alkyl or aryl groups, will generally decrease aqueous solubility.[25]

  • Polar Substituents: Conversely, the introduction of polar functional groups like hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups can increase aqueous solubility.[26]

  • Intermolecular Forces: Strong intermolecular interactions, such as hydrogen bonding and π-π stacking between pyrazole rings, can lead to high crystal lattice energy.[14] This makes it more difficult for solvent molecules to break apart the crystal structure and dissolve the compound, resulting in lower solubility.

Q3: Can you provide a step-by-step protocol for preparing a stock solution of a poorly soluble pyrazole derivative using a co-solvent?

A3: Certainly. Here is a general protocol for preparing a 10 mM stock solution in a DMSO:PEG400 co-solvent system.

Objective: To prepare a 10 mM stock solution of a pyrazole derivative (Molecular Weight: 350 g/mol ) in a 1:1 (v/v) mixture of DMSO and PEG400.

Materials:

  • Pyrazole derivative powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 400 (PEG400)

  • Analytical balance

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettors and sterile tips

Protocol:

  • Calculate the required mass:

    • For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

    • Moles = 0.010 mol/L * 0.001 L = 0.00001 mol

    • Mass = 0.00001 mol * 350 g/mol = 0.0035 g = 3.5 mg

  • Weigh the compound: Accurately weigh 3.5 mg of the pyrazole derivative into a clean, dry microcentrifuge tube.

  • Prepare the co-solvent mixture: In a separate tube, prepare the 1:1 (v/v) DMSO:PEG400 co-solvent. For 1 mL of total solvent, mix 500 µL of DMSO and 500 µL of PEG400.

  • Dissolve the compound: Add the 1 mL of the co-solvent mixture to the microcentrifuge tube containing the pyrazole derivative.

  • Mix thoroughly: Vortex the tube until the compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be necessary for some compounds, but be cautious of potential degradation.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Important: Always run a vehicle control in your assay using the same 1:1 DMSO:PEG400 mixture to account for any potential effects of the co-solvent system.

Q4: How can I visualize the decision-making process for choosing a solubilization strategy?

A4: A decision tree can be a very effective way to visualize this process.

solubilization_strategy start Start: Poorly Soluble Pyrazole Derivative check_dmso Is compound soluble in 100% DMSO at desired stock concentration? start->check_dmso dmso_ok Yes check_dmso->dmso_ok Yes dmso_no No check_dmso->dmso_no No check_assay_tol Is the final DMSO concentration tolerated by the assay (typically <1%)? dmso_ok->check_assay_tol explore_cosolvents Explore Co-solvents (e.g., PEG400, Ethanol) dmso_no->explore_cosolvents assay_ok Yes check_assay_tol->assay_ok Yes assay_no No check_assay_tol->assay_no No use_dmso Proceed with DMSO stock solution. Run vehicle control. assay_ok->use_dmso assay_no->explore_cosolvents check_cosolvent_sol Is compound soluble in co-solvent mixture? explore_cosolvents->check_cosolvent_sol cosolvent_ok Yes check_cosolvent_sol->cosolvent_ok Yes cosolvent_no No check_cosolvent_sol->cosolvent_no No check_cosolvent_tol Is the final co-solvent concentration tolerated by the assay? cosolvent_ok->check_cosolvent_tol advanced_methods Explore Advanced Methods: - Cyclodextrins - Surfactants - Nanoparticles cosolvent_no->advanced_methods cosolvent_tol_ok Yes check_cosolvent_tol->cosolvent_tol_ok Yes cosolvent_tol_no No check_cosolvent_tol->cosolvent_tol_no No use_cosolvent Proceed with co-solvent stock. Run vehicle control. cosolvent_tol_ok->use_cosolvent cosolvent_tol_no->advanced_methods

Caption: Decision tree for selecting a solubilization strategy.

Q5: What are the key considerations when using cyclodextrins?

A5: Cyclodextrins can be highly effective, but their use requires careful consideration:

  • Stoichiometry: The ratio of the cyclodextrin to the pyrazole derivative is important for optimal solubilization. This often needs to be determined empirically.

  • Binding Affinity: Not all cyclodextrins will effectively encapsulate all pyrazole derivatives. The size of the cyclodextrin cavity and the size and shape of the guest molecule are critical.

  • Potential for Assay Interference: While generally considered biologically inert, it is essential to run a vehicle control with the cyclodextrin alone to ensure it does not affect your assay results.

  • Preparation of Inclusion Complex: Simply mixing the compound and cyclodextrin in solution may not be sufficient. Co-lyophilization or kneading methods are often used to prepare a stable inclusion complex.

By systematically applying the strategies outlined in this guide, you can overcome the challenges of poor pyrazole derivative solubility and generate high-quality, reliable data in your biological assays.

References

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Varadi, A., et al. (2015). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. [Link]

  • Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. [Link]

  • MDPI. (2022). Recent advances in the synthesis of pyrazole scaffolds via nanoparticles: A review. [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • ResearchGate. (2023). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. [Link]

  • ResearchGate. (2023). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • ResearchGate. (2020). Theoretical investigation of β-cyclodextrin with pyrazoline derivative. [Link]

  • National Institutes of Health (NIH). (2023). Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity. [Link]

  • National Institutes of Health (NIH). (n.d.). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. [Link]

  • MDPI. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. [Link]

  • ResearchGate. (2014). Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. [Link]

  • Research Journal of Pharmacognosy. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. [Link]

  • MDPI. (2022). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. [Link]

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. [Link]

  • Semantic Scholar. (2014). Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. [Link]

  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. [Link]

  • Reddit. (2022). How to tackle compound solubility issue. [Link]

  • ResearchGate. (2022). Why curcumin pyrazole-HPBCD inclusion complex showed more phenolic content?. [Link]

  • National Institutes of Health (NIH). (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. [Link]

  • European Pharmaceutical Review. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. [Link]

  • ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]

  • Gattefossé. (n.d.). Excipients for solubility and bioavailability enhancement. [Link]

  • SpringerLink. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • OAText. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. [Link]

  • ACS Publications. (n.d.). Journal of Medicinal Chemistry Ahead of Print. [Link]

  • Technology Networks. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Link]

  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

  • National Institutes of Health (NIH). (n.d.). Nanoparticle-based targeted drug delivery. [Link]

  • National Institutes of Health (NIH). (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. [Link]

  • Bentham Science. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • Juniper Publishers. (2025). Nanoparticles for Targeted Drug Delivery: Innovations, Challenges, and Clinical Prospects. [Link]

  • Drug Hunter. (2022). Solid Form Strategies for Increasing Oral Bioavailability. [Link]

  • YouTube. (2021). Lab Skills: Preparing Stock Solutions. [Link]

  • OUCI. (n.d.). Overview on Biological Activities of Pyrazole Derivatives. [Link]

  • ResearchGate. (2024). Formulation Approaches to Improve Oral Bioavailability of Drugs. [Link]

  • National Institutes of Health (NIH). (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Unexpected NMR Shifts in Substituted Pyrazoles

Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted pyrazoles. This guide is designed to provide in-depth troubleshooting assistance for common...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted pyrazoles. This guide is designed to provide in-depth troubleshooting assistance for common and complex issues encountered during the NMR analysis of these versatile heterocyclic compounds. As a Senior Application Scientist, my goal is to not only provide procedural steps but to also illuminate the underlying chemical principles governing the observed phenomena.

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science. However, its rich electronic and structural diversity can lead to NMR spectra that are unexpectedly complex or deviate significantly from predicted values. This guide will equip you to diagnose these discrepancies with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter in a direct question-and-answer format.

Q1: Why are the ¹H or ¹³C NMR chemical shifts of my N-H pyrazole significantly different from literature values for a similar analog?

This is a common and often multifaceted issue. The primary factors to consider are tautomerism, solvent effects, and concentration.

  • Annular Tautomerism: N-unsubstituted pyrazoles exist as a mixture of rapidly interconverting tautomers.[1][2] This prototropic exchange can lead to averaged signals for the C3 and C5 positions, as well as their substituents.[2][3] The position of this equilibrium is highly sensitive to the electronic nature of the substituents at the 3 and 5 positions.[4][5] For instance, an electron-donating group at the 3-position may favor the tautomer where the N-H is at the 2-position, while an electron-withdrawing group might favor the N-H at the 1-position. If your substituent pattern differs from the literature compound, the predominant tautomer in solution may be different, leading to altered chemical shifts.

  • Solvent Effects: The choice of NMR solvent can dramatically influence chemical shifts, particularly for N-H pyrazoles. Protic and hydrogen-bond accepting solvents like DMSO-d₆ can form strong hydrogen bonds with the pyrazole N-H and the pyridinic nitrogen.[3][6] This interaction can significantly deshield the N-H proton and affect the chemical shifts of the ring carbons and protons.[7][8][9] In contrast, non-polar solvents like CDCl₃ or C₆D₆ will result in different chemical shifts due to weaker interactions.[7][10][11] Always ensure you are comparing your data to literature values obtained in the same solvent.

  • Concentration and Self-Association: N-H pyrazoles can self-associate through intermolecular hydrogen bonding to form dimers, trimers, or higher-order aggregates.[12][13][14] The extent of this association is concentration-dependent. At higher concentrations, the formation of hydrogen-bonded species can lead to significant downfield shifts of the N-H proton and changes in the shifts of other ring protons and carbons.

Q2: I see very broad signals for my pyrazole ring protons or carbons. What is the likely cause?

Broadening of NMR signals in pyrazoles is often indicative of dynamic processes occurring on a timescale that is intermediate with respect to the NMR experiment.

  • Intermediate Tautomeric Exchange: While tautomeric exchange is often fast on the NMR timescale, leading to sharp, averaged signals, it can be slowed down by certain substituents or by lowering the temperature.[12] If the rate of exchange is comparable to the frequency difference between the signals of the two tautomers, significant line broadening will occur.

  • N-H Proton Exchange: The N-H proton itself can exchange with residual water in the NMR solvent or with other pyrazole molecules. This exchange can broaden the N-H signal, sometimes to the point where it is indistinguishable from the baseline.

Q3: How can I use NMR to determine the major tautomer of my unsymmetrically substituted N-H pyrazole in solution?

Determining the predominant tautomer is a common challenge that can be addressed with a combination of NMR techniques.

  • Low-Temperature NMR: By lowering the temperature of the NMR experiment, it may be possible to slow the rate of tautomeric interconversion to the point where separate signals for both tautomers can be observed.[12] The relative integration of these signals will provide the equilibrium constant for the tautomerism.

  • ¹³C NMR Analysis: The chemical shifts of the C3 and C5 carbons are particularly sensitive to the position of the N-H proton.[2][4][5] By comparing the observed ¹³C chemical shifts to those of "fixed" N-methylated analogs (where tautomerism is not possible), you can often assign the major tautomer. Generally, the carbon atom double-bonded to the N-H (C5 in the 1H-tautomer) is more shielded (appears at a lower ppm) than the carbon single-bonded to the N-H (C3 in the 1H-tautomer).

  • ¹⁵N NMR Spectroscopy: If your molecule is ¹⁵N-enriched or if you have access to a spectrometer capable of natural abundance ¹⁵N NMR, this technique is highly informative. The chemical shifts of the two nitrogen atoms are very different in the two tautomers, making it a powerful tool for studying pyrazole tautomerism.[3][6][7]

Q4: The chemical shift of a substituent on my pyrazole ring is unusual. How can the pyrazole ring influence this?

The pyrazole ring's electronic properties and potential for anisotropic effects can influence the chemical shifts of its substituents.

  • Electronic Effects: The pyrazole ring is aromatic and can engage in resonance. Electron-donating or electron-withdrawing substituents will alter the electron density at different positions on the ring, which in turn will affect the chemical shifts of other substituents.[15][16][17]

  • Magnetic Anisotropy: The delocalized π-electrons of the pyrazole ring create a ring current in the presence of an external magnetic field.[16] This induced magnetic field can either shield or deshield nearby nuclei, depending on their spatial orientation relative to the ring. This effect, known as magnetic anisotropy, can lead to unexpected upfield or downfield shifts of substituent protons that are held in close proximity to the ring.[18][19]

Troubleshooting Workflow for Unexpected Pyrazole NMR Shifts

When faced with an unexpected NMR spectrum, a systematic approach is key. The following workflow, represented as a flowchart, can guide your troubleshooting process.

troubleshooting_workflow start Unexpected NMR Shifts Observed check_literature Compare with Literature Data (Same Solvent & Concentration?) start->check_literature solvent_effects Investigate Solvent Effects check_literature->solvent_effects No / Different Conditions tautomerism Consider Tautomerism check_literature->tautomerism Yes / Same Conditions concentration_effects Investigate Concentration Effects solvent_effects->concentration_effects concentration_effects->tautomerism low_temp_nmr Perform Low-Temperature NMR tautomerism->low_temp_nmr Suspected nmr_2d Acquire 2D NMR (COSY, HSQC, HMBC) tautomerism->nmr_2d Uncertain end Problem Resolved low_temp_nmr->end computational Use Computational Chemistry (DFT/GIAO Calculations) nmr_2d->computational structural_reassignment Re-evaluate Structure computational->structural_reassignment structural_reassignment->end

Caption: A logical workflow for troubleshooting unexpected NMR shifts in substituted pyrazoles.

Experimental Protocol: Solvent Titration Study

This experiment is invaluable for probing the effects of hydrogen bonding on the chemical shifts of your pyrazole.

Objective: To determine the sensitivity of proton chemical shifts to changes in solvent hydrogen-bonding capacity.

Materials:

  • Your substituted pyrazole compound

  • NMR tube

  • Deuterated chloroform (CDCl₃)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Micropipettes

Procedure:

  • Initial Spectrum in a Non-Polar Solvent:

    • Prepare a solution of your pyrazole in CDCl₃ (e.g., 5-10 mg in 0.6 mL).

    • Acquire a standard ¹H NMR spectrum. Record the chemical shifts of all protons, paying close attention to the N-H proton if it is observable.

  • Incremental Addition of a Hydrogen-Bonding Solvent:

    • To the same NMR tube, add a small, precise volume of DMSO-d₆ (e.g., 2 µL).

    • Gently mix the solution by inverting the tube several times.

    • Acquire another ¹H NMR spectrum.

  • Repeat and Record:

    • Continue adding small increments of DMSO-d₆ (e.g., 2 µL, 5 µL, 10 µL, etc.) and acquiring a ¹H NMR spectrum after each addition.

    • Record the chemical shifts of all protons at each concentration of DMSO-d₆.

  • Data Analysis:

    • Plot the chemical shift of each proton (y-axis) as a function of the mole fraction or volume percentage of DMSO-d₆ (x-axis).

    • Protons involved in hydrogen bonding (especially the N-H proton) will typically show a significant downfield shift as the concentration of the hydrogen-bond accepting solvent increases.[8][9] Protons that are not significantly affected by hydrogen bonding will show minimal changes in their chemical shifts.

Data Presentation: Typical NMR Chemical Shift Ranges

The following table provides a general guide to ¹H and ¹³C NMR chemical shifts for substituted pyrazoles. These values can vary significantly based on the factors discussed above.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
N-H 8.0 - 14.0-Highly variable depending on solvent, concentration, and temperature. Often broad.
H-3 7.5 - 8.5140 - 155In N-H pyrazoles, often averaged with H-5.
H-4 6.0 - 7.0100 - 115Generally the most shielded ring proton and carbon.
H-5 7.0 - 8.0130 - 145In N-H pyrazoles, often averaged with H-3.
N-Substituent VariableVariableDepends on the nature of the substituent.
C-Substituent VariableVariableDepends on the nature of the substituent.

Data compiled from sources including[5],[20], and[21].

Advanced Techniques: The Role of Computational Chemistry

When experimental methods are inconclusive, computational chemistry can provide valuable insights.

  • DFT/GIAO Calculations: Density Functional Theory (DFT) can be used to calculate the optimized geometries and relative energies of different tautomers. The Gauge-Including Atomic Orbital (GIAO) method can then be used to predict the NMR chemical shifts for each tautomer.[22][23][24][25] By comparing the calculated shifts with the experimental data, it is often possible to identify the major tautomer and gain a deeper understanding of the electronic structure of the molecule.[26][27]

References

  • Bohrium. (2006, November 1). The use of NMR spectroscopy to study tautomerism. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. RSC Publishing. Retrieved from [Link]

  • A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. (n.d.). Retrieved from [Link]

  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. (n.d.). Retrieved from [Link]

  • National Institutes of Health. (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Retrieved from [Link]

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

  • National Institutes of Health. (2022, October 22). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Retrieved from [Link]

  • ResearchGate. (2022, October 20). DFT calculations of H- and C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole. Retrieved from [Link]

  • The 1H NMR spectrum of pyrazole in a nematic phase. (2016, January 22). Retrieved from [Link]

  • National Institutes of Health. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. Retrieved from [Link]

  • Prof. Dr. H.-H. Limbach. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO. Retrieved from [Link]

  • Substituent effects and electron delocalization in five-membered N-heterocycles. (2024, July 1). Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent effects on the carbon-13 NMR parameters (δ carbon-13 chemical shifts and hydrogen-carbon-13 coupling constants) of 1-methylpyrazole and 1-methylimidazole. Retrieved from [Link]

  • AIP Publishing. (2007, December 18). Hydrogen bonding lights up overtones in pyrazoles. Retrieved from [Link]

  • MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. Retrieved from [Link]

  • ResearchGate. (n.d.). A 13 C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogen bonding lights up overtones in pyrazoles. Retrieved from [Link]

  • PubMed Central. (n.d.). Influence of Donor/Withdrawing Groups in an 3,5-Aryl-Substituted Pyrazole Organocatalyst for the Chemical Fixation of CO2. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). Retrieved from [Link]

  • PubMed. (n.d.). The (1) H NMR Spectrum of Pyrazole in a Nematic Phase. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Possible interactions between fused pyrazole derivative and magnesium ions - NMR experiments and theoretical calculations. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, July 14). What effect does hydrogen bonding have on H NMR spectra?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Retrieved from [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, February 12). Effect of electron donating and withdrawing groups on NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, July 24). 5.10: Chemical Shifts. Retrieved from [Link]

  • SciSpace. (2020, August 16). Anisotropy and NMR spectroscopy. Retrieved from [Link]

  • ResearchGate. (2020, August 1). Anisotropy and NMR spectroscopy. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scaling the Synthesis of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine

Welcome to the technical support resource for the synthesis and scale-up of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encount...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and scale-up of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field by researchers, chemists, and drug development professionals. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the reaction's causality, enabling you to anticipate challenges and make informed decisions during your synthetic campaigns.

I. Synthetic Overview & Core Mechanism

The synthesis of 3-amino-4-methyl-5-phenyl-1H-pyrazole is most reliably achieved through the cyclocondensation reaction of a β-ketonitrile with hydrazine hydrate.[1] This method is a cornerstone of pyrazole chemistry, valued for its efficiency and convergence.[2][3] The reaction proceeds via a well-established mechanism involving the formation of a hydrazone intermediate, which subsequently undergoes an intramolecular cyclization.[1][4]

Core Reaction Pathway

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Intramolecular Cyclization ketonitrile 3-Oxo-2-phenylbutanenitrile (β-Ketonitrile) hydrazine Hydrazine Hydrate (H₂NNH₂·H₂O) intermediate Hydrazone Intermediate ketonitrile->intermediate Nucleophilic Attack hydrazine->intermediate product 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine intermediate->product Attack on Nitrile & Tautomerization

Caption: General two-step mechanism for pyrazole formation.

II. Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for ensuring high yield and purity in this synthesis?

A1: The quality of the starting β-ketonitrile, 3-oxo-2-phenylbutanenitrile , is paramount. Impurities from its synthesis, such as unreacted starting materials or side products, will invariably carry through or interfere with the cyclization, leading to a complex mixture that is difficult to purify.

  • Expertise & Experience: We recommend purifying the β-ketonitrile via vacuum distillation or recrystallization immediately before use. Its stability can be limited, and degradation over time can introduce impurities. Always confirm purity by ¹H NMR and, if possible, GC-MS before committing a large quantity to the reaction.

Q2: Which solvent system is recommended for this reaction, and why?

A2: Ethanol (EtOH) or methanol (MeOH) are the most commonly employed and effective solvents.[5][6]

  • Causality: These protic solvents are ideal for several reasons:

    • Solubility: They effectively dissolve both the β-ketonitrile and hydrazine hydrate at ambient to reflux temperatures.

    • Proton Source: They can facilitate the proton transfer steps involved in both hydrazone formation and the final tautomerization to the aromatic pyrazole ring.

    • Product Precipitation: The final product often has lower solubility in the alcohol solvent upon cooling, which facilitates isolation by simple filtration, a significant advantage for large-scale production.[7]

Q3: Is a catalyst required for the cyclization?

A3: Generally, no catalyst is needed for this specific transformation. The reaction is often thermally driven. However, a few drops of a weak acid like glacial acetic acid are sometimes added.

  • Causality: The addition of a catalytic amount of acid can accelerate the initial hydrazone formation by activating the carbonyl group toward nucleophilic attack.[2] However, this is not always necessary and can sometimes promote side reactions if used in excess. For scaling up, we recommend first optimizing the reaction without a catalyst to maintain a simpler, more robust process.

III. Troubleshooting Guide: From Bench to Scale-Up

This section addresses specific problems you may encounter during the synthesis.

Scenario 1: Low or No Product Yield
Question / Observed Issue Potential Causes & Explanations Recommended Actions & Self-Validation
Q4: My reaction shows full consumption of the β-ketonitrile by TLC/LCMS, but the isolated yield is very low. 1. Product Solubility: The product may be more soluble in the mother liquor than anticipated. 2. Work-up Losses: If using an aqueous work-up with acid/base extraction, the product's amphoteric nature might lead to losses in either the aqueous or organic layer if the pH is not carefully controlled.1. Validate Solubility: Concentrate the mother liquor and analyze the residue for your product. If present, cool the filtrate to a lower temperature (0 to -10 °C) or add a suitable anti-solvent (e.g., cold water or hexane) to induce further precipitation. 2. Optimize Isolation: For this specific amine, direct crystallization from the reaction mixture upon cooling is the most efficient method.[7] Avoid complex extractions unless necessary for impurity removal.
Q5: The reaction has stalled. Significant amounts of starting material remain even after prolonged heating. 1. Inactive Hydrazine: Hydrazine hydrate can degrade upon improper storage (exposure to air/light). 2. Insufficient Temperature: The activation energy for the intramolecular cyclization of the hydrazone intermediate may not be met.1. Verify Reagent Quality: Use a fresh, unopened bottle of hydrazine hydrate. A simple test is to react a small amount with a test ketone like acetone to confirm its reactivity. 2. Increase Temperature: Gradually increase the reaction temperature to the reflux point of the solvent (e.g., ~78 °C for EtOH). Monitor the reaction progress every hour by TLC or LCMS.
Scenario 2: Impure Product & Purification Challenges
Question / Observed Issue Potential Causes & Explanations Recommended Actions & Self-Validation
Q6: My crude product is a dark red or brown oil, not the expected off-white solid. 1. Hydrazine Decomposition: Hydrazine can undergo side reactions, especially at high temperatures or in the presence of certain metal impurities, leading to colored byproducts.[8] 2. Reaction Overheating: Excessive heat can cause decomposition of the starting materials or the product itself.1. Control Atmosphere & Temperature: Run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidative side reactions. Use an oil bath for uniform heating and maintain a steady reflux, avoiding aggressive boiling. 2. Purification: Attempt to "crash out" the product by dissolving the oil in a minimum amount of a good solvent (e.g., ethyl acetate) and adding a poor solvent (e.g., hexanes) until precipitation occurs. If this fails, column chromatography on silica gel (using a mobile phase like Ethyl Acetate/Hexanes with 1% Triethylamine to prevent streaking) is a viable alternative.
Q7: My NMR spectrum shows the desired product, but also a significant set of unidentified peaks. 1. Incomplete Cyclization: The stable hydrazone intermediate may be present in the final product if the reaction time or temperature was insufficient. 2. Bis-Hydrazone Formation: If an excess of the β-ketonitrile is used relative to hydrazine, it's possible to form dimeric structures.[9]1. Re-subject the Mixture: If the impurity is suspected to be the hydrazone intermediate, you can sometimes re-subject the crude material to the reaction conditions (reflux in EtOH) to drive the reaction to completion. 2. Optimize Stoichiometry: Ensure a slight excess of hydrazine hydrate is used (typically 1.1 to 1.3 equivalents) to ensure full conversion of the β-ketonitrile.[5]
Scenario 3: Scaling Up the Synthesis

Caption: Key parameter transition from lab to pilot scale.

Question / Observed Issue Potential Causes & Explanations Recommended Actions & Self-Validation
Q8: The reaction was well-behaved at 10g, but at 200g I observed a dangerous exotherm upon adding hydrazine. Exotherm from Hydrazone Formation: The initial reaction between a carbonyl and hydrazine is exothermic.[9] At a small scale, this heat dissipates quickly. At a large scale, the surface-area-to-volume ratio decreases, trapping heat and causing the temperature to rise uncontrollably.1. Control Addition: Add the hydrazine hydrate dropwise via an addition funnel, monitoring the internal temperature. 2. Use an Ice Bath: Have an ice bath ready to cool the reaction vessel if the internal temperature rises too quickly. 3. Reverse Addition: Consider adding the β-ketonitrile solution to the hydrazine hydrate solution to maintain an excess of hydrazine initially.
Q9: At large scale, my product crashed out of solution as a large, solid mass that is difficult to stir and filter. Uncontrolled Crystallization: Rapid, uncontrolled cooling of a supersaturated solution leads to the formation of large, unmanageable crystals or aggregates instead of a fine, filterable powder.1. Controlled Cooling: Allow the reaction mixture to cool to room temperature slowly and naturally. Do not place the hot reactor directly into an ice bath. 2. Seeding: Once the solution is slightly below the reflux temperature, add a small amount of previously isolated, pure product ("seed crystals") to promote controlled, uniform crystallization. 3. Agitation: Ensure continuous, gentle agitation during the cooling process to break up agglomerates and ensure a homogenous slurry.

IV. Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine (10g Scale)
  • Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe under a nitrogen atmosphere, add 3-oxo-2-phenylbutanenitrile (10.0 g, 57.7 mmol, 1.0 equiv.).

  • Solvent Addition: Add absolute ethanol (100 mL, 10 vol). Stir until all the starting material is dissolved.

  • Reagent Addition: Add hydrazine hydrate (~64% solution, 3.6 mL, 69.3 mmol, 1.2 equiv.) dropwise over 5 minutes. A slight increase in temperature may be observed.

  • Reaction: Heat the mixture to reflux (~78 °C) using a heating mantle and stir for 3-5 hours. Monitor the reaction's completion by TLC or LCMS.

  • Crystallization & Isolation: Once the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature with stirring. The product should begin to crystallize. Cool the mixture further in an ice bath for 1 hour to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol (2 x 15 mL).

  • Drying: Dry the solid in a vacuum oven at 40-50 °C to a constant weight.

    • Expected Outcome: An off-white to light yellow solid. Typical yield: 85-95%.

V. References

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances.

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.

  • Recent advances in the synthesis of new pyrazole derivatives. Arkivoc.

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc.

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI.

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.

  • Knorr Pyrazole Synthesis advice. Reddit.

  • Knorr Pyrazole Synthesis. Chem Help Asap.

  • One-Pot, Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses.

  • Synthesis of (9H-Fluoren-9-ylidene)hydrazine. Organic Syntheses.

  • Synthesis of Pyrazoles. YouTube.

  • Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts.

  • Synthesis of (E)-(2-Chlorobenzylidene)hydrazine. Organic Syntheses.

  • Optimization of the reaction conditions. ResearchGate.

Sources

Optimization

Avoiding dimer formation in pyrazole synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Common Synthetic Challenges, Including Dimerization and Other Side Reactions. Troubleshooting Guide: Common Issues in Pyrazole Synthes...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Common Synthetic Challenges, Including Dimerization and Other Side Reactions.

Troubleshooting Guide: Common Issues in Pyrazole Synthesis

This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying causes and offering actionable solutions.

Issue 1: My reaction is producing significant amounts of a high molecular weight byproduct. Could this be a dimer?

Yes, the formation of higher molecular weight species, which can be broadly classified as "dimeric" or adducts, is a known issue in pyrazole synthesis. These are typically not dimers of the final pyrazole product but rather byproducts formed from side reactions of intermediates or starting materials.

Probable Causes and Solutions:

  • Di-addition of Hydrazine to 1,3-Dicarbonyls: Kinetic studies of the Knorr pyrazole synthesis have revealed the formation of an intermediate resulting from the addition of two molecules of hydrazine to one molecule of the 1,3-diketone.[1] This di-addition product can lead to impurities that are difficult to separate from the desired pyrazole.

    • Solution: Carefully control the stoichiometry of your reactants. While a slight excess of hydrazine is sometimes used to drive the reaction to completion, a large excess can promote the formation of these di-addition byproducts. A stepwise addition of the hydrazine to the reaction mixture may also help to minimize its instantaneous concentration and reduce the likelihood of di-addition.

  • Reaction of Pyrazoline Intermediate with Starting Material: In syntheses involving α,β-unsaturated carbonyl compounds, the initially formed pyrazoline intermediate can sometimes react with the starting carbonyl compound. This leads to the formation of adducts that are significantly larger than the target pyrazole.

    • Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Once the starting material is consumed, the reaction should be quenched to prevent the formation of these secondary products. Optimizing the reaction temperature and time can also help to favor the desired intramolecular cyclization over intermolecular side reactions.

Experimental Protocol: Minimizing High Molecular Weight Byproducts

  • Reactant Stoichiometry: Begin with a 1:1 molar ratio of the 1,3-dicarbonyl compound (or its equivalent) and the hydrazine.

  • Controlled Addition: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol). Add the hydrazine dropwise to the stirred solution at room temperature or a slightly elevated temperature.

  • Reaction Monitoring: Take aliquots from the reaction mixture at regular intervals (e.g., every 30 minutes) and analyze them by TLC to monitor the consumption of the starting materials and the formation of the product and any byproducts.

  • Quenching: Once the starting material is consumed, quench the reaction by adding water or a suitable quenching agent.

  • Work-up and Purification: Proceed with the standard work-up and purification procedures, such as extraction and column chromatography, to isolate the pure pyrazole.

Issue 2: My synthesis yields a mixture of regioisomers. How can I improve the regioselectivity?

The formation of regioisomers is a common challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[1][2] The hydrazine can attack either of the two carbonyl groups, leading to two different pyrazole products.

Factors Influencing Regioselectivity and Solutions:

FactorInfluence on RegioselectivityRecommended Action
Solvent The polarity and hydrogen-bonding ability of the solvent can influence which carbonyl group is more readily attacked.The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically increase regioselectivity in some cases.
Catalyst Acid catalysts are commonly used in the Knorr synthesis and can affect the rate of reaction at each carbonyl.[3]Experiment with different acid catalysts (e.g., acetic acid, sulfuric acid) and catalyst loading to optimize for the desired regioisomer.
Reaction Temperature Temperature can influence the kinetic vs. thermodynamic control of the reaction, which may favor the formation of one regioisomer over the other.Conduct the reaction at different temperatures (e.g., room temperature, reflux) to determine the optimal condition for the desired product.
Substituent Effects The electronic and steric properties of the substituents on both the 1,3-dicarbonyl and the hydrazine play a crucial role in directing the initial nucleophilic attack.Consider modifying the starting materials, if possible, to enhance the electronic or steric differentiation between the two carbonyl groups.
Issue 3: The reaction mixture turns dark, and I'm getting a lot of baseline material on my TLC, suggesting decomposition or polymerization.

Dark coloration and the formation of intractable "tar" are often signs of starting material decomposition or unwanted side reactions.

Probable Causes and Solutions:

  • Hydrazine Instability: Hydrazine and its derivatives, particularly phenylhydrazine, can be unstable and prone to oxidation and decomposition, leading to colored impurities.

    • Solution: Use high-purity hydrazine, and if necessary, distill it before use. Running the reaction under an inert atmosphere (nitrogen or argon) can help to prevent oxidation. Lowering the reaction temperature may also mitigate decomposition.

  • Side Reactions at Elevated Temperatures: High reaction temperatures can promote various side reactions, leading to the formation of polymeric materials.

    • Solution: As with avoiding high molecular weight byproducts, close monitoring of the reaction is key. Stop the reaction as soon as the starting material is consumed to prevent prolonged heating that can lead to decomposition. If the reaction is sluggish at lower temperatures, consider using a more effective catalyst rather than simply increasing the heat.

Visualizing Pyrazole Synthesis and Side Reactions

The following diagram illustrates the primary pathway for pyrazole synthesis via the Knorr reaction and highlights the key side reactions that can lead to the formation of dimers and other impurities.

Pyrazole_Synthesis cluster_unsaturated From α,β-Unsaturated Carbonyl Dicarbonyl 1,3-Dicarbonyl Mono_Adduct Mono-addition Intermediate Dicarbonyl->Mono_Adduct + Hydrazine Hydrazine Hydrazine Hydrazine->Mono_Adduct Di_Adduct Di-addition Intermediate Hydrazine->Di_Adduct Pyrazoline Pyrazoline Intermediate Hydrazine->Pyrazoline Mono_Adduct->Di_Adduct + Hydrazine Pyrazole Desired Pyrazole Product Mono_Adduct->Pyrazole - 2 H2O Regioisomer Regioisomeric Pyrazole Mono_Adduct->Regioisomer - 2 H2O Pyrazoline->Pyrazole Oxidation Dimer_Adduct Dimer-like Adduct (Pyrazoline + Dicarbonyl) Pyrazoline->Dimer_Adduct + Unsaturated Carbonyl Unsaturated_Ketone α,β-Unsaturated Carbonyl Unsaturated_Ketone->Pyrazoline + Hydrazine Unsaturated_Ketone->Dimer_Adduct

Caption: Knorr pyrazole synthesis pathway and common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the Knorr pyrazole synthesis?

The Knorr pyrazole synthesis is a fundamental organic reaction for the preparation of pyrazoles. It involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with a hydrazine or a substituted hydrazine, typically in the presence of an acid catalyst.[3][4] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[4]

Q2: How do I choose the right starting materials for my desired pyrazole?

The structure of the final pyrazole is determined by the 1,3-dicarbonyl compound and the hydrazine used. The substituents on the 1,3-dicarbonyl will end up at positions 3 and 5 of the pyrazole ring, while the substituent on the hydrazine (if any) will be at the N1 position. For a comprehensive review of the various synthetic routes to pyrazoles, including the use of α,β-unsaturated ketones and multicomponent reactions, refer to recent literature reviews.[5][6][7]

Q3: What are the best methods for purifying pyrazoles, especially if I have regioisomers or other byproducts?

Purification of pyrazoles often involves standard techniques, but the specific method will depend on the nature of the impurities.

  • Crystallization: If the desired pyrazole is a solid and has significantly different solubility from the impurities, recrystallization can be a very effective purification method.

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating pyrazoles from both regioisomers and other byproducts. The choice of solvent system will depend on the polarity of the compounds being separated.

  • Acid-Base Extraction: Since pyrazoles are basic, they can be protonated with an acid to form a salt. This can be used to separate them from non-basic impurities through an acid-base extraction procedure. A patent describes a purification method involving the formation and crystallization of acid addition salts.[8]

Q4: Can I run the Knorr synthesis without a catalyst?

While the Knorr synthesis is often acid-catalyzed, the reaction can sometimes proceed without an added catalyst, particularly with reactive substrates. However, the use of a catalyst generally leads to faster reaction times and higher yields.[3] The reaction kinetics can be complex and may even show autocatalytic behavior in the absence of a strong acid.[1]

Q5: Are there any "greener" or more environmentally friendly approaches to pyrazole synthesis?

Yes, there is ongoing research into developing more sustainable methods for pyrazole synthesis. This includes the use of microwave irradiation to accelerate reactions and reduce energy consumption, as well as the development of one-pot, multicomponent reactions that increase efficiency and reduce waste.[5][7] Some methods also explore the use of less hazardous solvents or even solvent-free conditions.

References

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]

  • knorr pyrazole synthesis. (2014, May 15). [PPTX]. Slideshare. Retrieved from [Link]

  • Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Advances, 12(42), 27352-27358. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

  • WO2011076194A1 - Method for purifying pyrazoles. (2011). Google Patents.
  • DE102009060150A1 - Process for the purification of pyrazoles. (2011). Google Patents.
  • Bou-Salah, L., Belaidi, S., & Villemin, D. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • IL110461A - Process for the preparation of pyrazole and its derivatives. (1998). Google Patents.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • El-Sayed, N. N. E., & El-Gohary, N. S. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(11), 2533. [Link]

  • Müller, T. J. J., & Chebanov, V. A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-218. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Molecules, 27(23), 8274. [Link]

  • Deng, X., & Mani, N. S. (2006). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 83, 4. [Link]

  • ChemInform Abstract: The Synthesis and Reactions of Pyrrole, Pyrazole, Triazole, Indole, Indazole, and Benzotriazole Nucleosides and Nucleotides. (2010). ChemInform, 41(33). [Link]

  • Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. (2013). Organic & Biomolecular Chemistry, 11(36), 6065-6072. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Merck Index. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Selection for Pyrazole Functionalization

Welcome to the technical support center for pyrazole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying the pyrazole core. Pyrazoles are a cornerstone in pharmaceuticals and agrochemicals, making their selective functionalization a critical task.[1] However, challenges such as regioselectivity, catalyst deactivation, and low conversion are common hurdles.

This resource provides in-depth, experience-driven answers to frequently encountered problems. We will explore the "why" behind catalyst and reagent choices, offering not just solutions but a framework for rational catalyst design in your future experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding catalyst selection for pyrazole C–H functionalization, a modern and atom-economical approach to creating complexity.[2][3][4]

Q1: Which transition metal is the best starting point for my pyrazole C–H functionalization?

A1: The choice of metal is highly dependent on the desired transformation and the position on the pyrazole ring you aim to functionalize. Here’s a general breakdown:

  • Palladium (Pd): This is the most versatile and widely used metal for pyrazole C–H functionalization, especially for direct arylation and alkenylation.[4][5] Palladium catalysts, often in the form of Pd(OAc)₂, are effective for C-5 and C-3 arylations, frequently guided by an N-aryl or N-alkyl directing group.[6][7] They operate via a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle.[5]

  • Rhodium (Rh) & Iridium (Ir): These metals, particularly Rh(III) complexes like [Cp*RhCl₂]₂, are excellent for C-H activation/annulation cascades and for coupling with alkenes and alkynes.[8][9][10][11] They are often used when constructing fused ring systems involving the pyrazole core.

  • Copper (Cu): Copper catalysts (e.g., CuI, Cu(OAc)₂) are cost-effective and particularly useful for C-N and C-S bond formations (amination, thiolation).[12][13][14][15] They are also employed in O-arylation reactions.[16][17] Copper-catalyzed reactions can proceed through a proposed Cu(I)/Cu(III) cycle or via radical pathways.

  • Nickel (Ni): Nickel is an emerging, cost-effective alternative to palladium for cross-coupling reactions, particularly for C-N bond formation with challenging (hetero)aryl chlorides.[18]

Recommendation: Start with a Palladium-based system for C-C bond formations (arylations, alkenylations). For annulations or couplings with activated alkenes, consider Rhodium. For heteroatom couplings (N, O, S), Copper is a strong first choice.

Q2: How critical is a directing group for achieving regioselectivity?

A2: Extremely critical. The inherent electronic properties of the pyrazole ring can lead to mixtures of products.[19] The C-4 position is the most electron-rich and prone to electrophilic substitution, while the C-5 proton is the most acidic, making it susceptible to deprotonation/metalation.[4]

A directing group overcomes these intrinsic biases by positioning the metal catalyst near a specific C–H bond, leading to high regioselectivity. The N2 (Schiff base) nitrogen of the pyrazole ring is a Lewis basic site that can act as an inherent directing group, guiding functionalization to the C-5 position.[4] For functionalization at other positions or to enhance reactivity, an external directing group attached to the N1 nitrogen is often necessary. Pyridyl, picolinamide, and even simple alkyl groups can direct functionalization to different positions.[6][20]

Q3: What is the role of ligands, and how do I choose one?

A3: Ligands are crucial for stabilizing the metal center, modulating its electronic properties and steric environment, and facilitating key steps in the catalytic cycle (oxidative addition, reductive elimination).

  • Phosphine Ligands (e.g., Buchwald or Hartwig ligands): These are workhorses in palladium and nickel catalysis.[21] Electron-rich, bulky phosphines (like S-PHOS or RuPhos) can promote oxidative addition and prevent catalyst deactivation.[22] The choice of ligand can even switch the regioselectivity of a reaction.[23]

  • N-Heterocyclic Carbenes (NHCs): These are strong sigma-donors that form very stable complexes with metals, making them robust under harsh reaction conditions.

  • Nitrogen-Based Ligands (e.g., phenanthroline, bipyridine, pyrazole-containing ligands): These are commonly used in copper-catalyzed reactions.[16][17][24] The electronic properties of these ligands can be fine-tuned to optimize catalytic activity.

Screening Strategy: If you have no preliminary data, start with a commercially available ligand screening kit. For Pd-catalyzed arylations, a good starting point includes a bulky biarylphosphine ligand (e.g., XPhos, SPhos) and a simple N-donor ligand (e.g., pyridine).

Q4: Why is the choice of base and additive so important?

A4: The base and additives play multiple roles beyond simply neutralizing acidic byproducts.

  • Base: The base is often involved in the C–H activation step, which can proceed via a Concerted Metalation-Deprotonation (CMD) mechanism.[25][26] In this pathway, the base assists in removing the proton as the metal coordinates to the C-H bond. The strength of the base (e.g., K₂CO₃ vs. Cs₂CO₃ vs. DBU) can significantly impact reaction rates and substrate compatibility.[18] For substrates sensitive to strong bases, milder options like NaOTMS may be required to prevent decomposition that leads to catalyst deactivation.[27][28]

  • Additives:

    • Oxidants (e.g., Ag₂O, Ag₂CO₃, Cu(OAc)₂): In many C-H functionalization cycles, the metal is reduced (e.g., Pd(II) to Pd(0)). An oxidant is required to regenerate the active catalytic species.[5][20]

    • Halide Scavengers (e.g., Silver salts): In reactions with aryl halides, the generated halide anion can coordinate to the catalyst and inhibit its activity. Silver salts precipitate the halide, driving the reaction forward.[6][7]

    • Acids (e.g., Acetic Acid): Can act as a proton shuttle or solvent. In some Rh-catalyzed reactions, acetic acid is crucial for promoting the C-H activation step.[10]

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental failures in a question-and-answer format.

Problem 1: Low to No Conversion of Starting Material

Q: I've set up my Pd-catalyzed C-H arylation of an N-substituted pyrazole, but I'm only recovering my starting materials after 24 hours. What should I check first?

A: Low or no conversion is a common issue that can often be traced back to catalyst inactivity or incorrect reaction conditions. Here is a systematic troubleshooting workflow:

Workflow: Diagnosing a Stalled Reaction

G A Reaction Stalled (Low/No Conversion) B Verify Reagent Quality & Purity A->B Step 1 C Is the Catalyst Active? A->C Step 2 D Are Conditions Optimal? A->D Step 3 I Catalyst Deactivation? C->I Inactive? E Screen Additives D->E Sub-optimal? F Increase Temperature D->F G Screen Solvents D->G H Screen Ligands D->H

Caption: Troubleshooting workflow for low conversion.

  • Verify Reagent Integrity:

    • Catalyst: Is your palladium source old? Pd(OAc)₂ can be reduced to Pd(0) over time. Try a fresh bottle or a different precatalyst.

    • Solvent: Ensure you are using anhydrous solvent. Water can interfere with many catalytic cycles.

    • Base: Carbonate bases can be hygroscopic. Use freshly dried base.

  • Assess Catalyst Activation/Deactivation:

    • Cause: The nitrogen atoms in the pyrazole ring can act as strong ligands, coordinating to the palladium center and poisoning the catalyst.[29] This is a common cause of failure.[30] Product inhibition can also occur, where the desired product binds to the catalyst more strongly than the starting material.[31]

    • Solution:

      • Increase Ligand Loading: Add a slight excess of your phosphine ligand relative to the palladium source (e.g., 1:1.2 Pd:Ligand ratio). This can help prevent the pyrazole substrate from displacing the essential ligand.

      • Switch to a More Robust Ligand: Try a more sterically hindered and electron-rich biarylphosphine ligand (e.g., GPhos). These ligands form more stable complexes that are resistant to displacement.[27][28]

  • Re-evaluate Reaction Conditions:

    • Temperature: C-H activation often has a high activation energy barrier. Increase the reaction temperature in 10-20 °C increments.

    • Base: The C-H activation step may require a stronger base. If you are using K₂CO₃, try switching to Cs₂CO₃ or an organic base like DBU.

    • Solvent: The solvent can influence the acidity of the C-H bond. Protic solvents have been shown to enhance the acidity of the pyrazole β-proton (C4-H), promoting arylation at that position.[32] Consider screening solvents like t-AmylOH, DMA, or dioxane.

Problem 2: Poor or Incorrect Regioselectivity

Q: My reaction works, but I'm getting a mixture of C-3 and C-5 arylated products. How can I favor just one isomer?

A: Achieving high regioselectivity is a matter of controlling the delicate balance between the inherent electronics of the pyrazole and the influence of your catalytic system.[19]

Table 1: Factors Influencing Regioselectivity in Pyrazole Functionalization

FactorInfluence on RegioselectivityRationale & Key Insights
Directing Group Primary Control. A bulky N1-substituent (e.g., adamantyl, mesityl) will sterically hinder the C-5 position, favoring functionalization at C-3. A coordinating group (e.g., picolinamide) can direct the catalyst to a specific C-H bond.The size and coordinating ability of the N1-substituent is the most powerful tool for directing functionalization.[19]
Ligand Secondary Control. Bulky ligands can interact with the N1-substituent, amplifying steric hindrance and improving selectivity. Ligand choice can even reverse selectivity in some cases.In Suzuki cross-couplings of bromopyrazolyl triflates, the choice of phosphine ligand was shown to switch arylation between the C4 and C5 positions.
Solvent Tertiary Control. Protic solvents like 2-ethoxyethanol or fluorinated alcohols can enhance the acidity of the C4-H proton, making it more susceptible to metalation and subsequent functionalization.[33]This effect is particularly useful for achieving the challenging C-4 functionalization, which goes against the typical C-5/C-3 preference in directed reactions.
Additives/Acid Fine-Tuning. The addition of an acid can sometimes switch selectivity. For example, in Rh-catalyzed alkenylation, acid additives can control mono- vs. di-alkenylation.[19]The additive can alter the active catalytic species or influence the protonolysis of key intermediates.

Actionable Steps:

  • Modify the N1-Directing Group: If possible, synthesize a substrate with a bulkier N1-substituent to block the C-5 position.

  • Screen Ligands: Perform a ligand screen focusing on ligands with varying steric bulk (e.g., P(tBu)₃ vs. XPhos vs. SPhos).

  • Solvent Screening: Include a protic solvent like t-AmylOH or HFIP in your screen to see if it influences the isomeric ratio.[33]

Problem 3: Product Decomposition or Side Reactions

Q: I'm forming the desired product, but it seems to be decomposing under the reaction conditions. I also see evidence of homocoupling of my aryl halide. What's happening?

A: Product decomposition and side reactions often point to a catalytic cycle that is either too harsh or has inefficient turnover, leading to catalyst degradation pathways.

Workflow: Mitigating Decomposition and Side Reactions

G A Decomposition or Side Reactions Observed B Lower Reaction Temperature A->B Is it thermal? C Use a Weaker Base A->C Is it base-mediated? D Improve Catalyst Stability A->D Is catalyst dying? G Check for Air/Moisture Leaks A->G Is it oxidative? E Use a Pre-catalyst D->E F Increase Ligand Ratio D->F

Caption: Strategy to reduce product decomposition.

  • Reduce Thermal Stress: Lower the reaction temperature. While high temperatures can increase rates, they can also access decomposition pathways for sensitive products.

  • Use a Milder Base: If your product contains base-sensitive functional groups, a strong base like K₃PO₄ or DBU could be the culprit. Switch to a milder inorganic base (e.g., K₂CO₃) or a specialized organic base system.

  • Address Catalyst Deactivation:

    • Cause: Homocoupling of the aryl halide is a classic sign that the reductive elimination step is slow compared to side reactions of the (L)Pd(Ar)(X) intermediate. It can also indicate that your active Pd(0) catalyst is degrading.[22]

    • Solution:

      • Use a Pre-catalyst: Palladium pre-catalysts (e.g., XPhos Pd G3) are designed to generate the active Pd(0) species cleanly and efficiently at the start of the reaction, minimizing the formation of inactive palladium aggregates.

      • Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) oxides. Ensure your reaction is thoroughly degassed and maintained under a positive pressure of an inert gas (N₂ or Ar).

Part 3: Protocols & Methodologies

Protocol 1: General Procedure for Ligand/Base Screening in a Pd-Catalyzed C-5 Arylation

This protocol provides a framework for rapidly screening conditions for the direct arylation of an N-aryl pyrazole with an aryl bromide.

Materials:

  • N-Aryl Pyrazole (1.0 eq)

  • Aryl Bromide (1.2 eq)

  • Palladium Source: Pd(OAc)₂ (5 mol%)

  • Ligands for Screening (6 mol%): e.g., SPhos, XPhos, P(tBu)₃, cataCXium A

  • Bases for Screening (2.0 eq): e.g., K₂CO₃, Cs₂CO₃, K₃PO₄

  • Solvent: Anhydrous Dioxane or Toluene

  • Inert atmosphere glovebox or Schlenk line

  • 2 mL reaction vials with stir bars

Procedure:

  • Array Preparation: In a glovebox, arrange and label reaction vials in a tube rack.

  • Stock Solution Preparation (Optional but Recommended): To ensure accuracy, prepare stock solutions of the N-Aryl Pyrazole and Aryl Bromide in the chosen solvent.

  • Solid Dispensing: To each vial, add the appropriate base (2.0 eq).

  • Catalyst/Ligand Dispensing:

    • In separate vials, weigh the Pd(OAc)₂ and each ligand.

    • Add a small amount of solvent to each to create a slurry.

    • Dispense the appropriate catalyst/ligand slurry to each reaction vial.

  • Liquid Dispensing: Add the N-Aryl Pyrazole and Aryl Bromide (either as pure liquids/solids or from stock solutions) to each vial. Add solvent to reach the desired final concentration (typically 0.1 M).

  • Reaction: Cap the vials tightly, remove them from the glovebox, and place them in a pre-heated aluminum heating block on a magnetic stir plate. Stir at the desired temperature (start at 100-110 °C) for 12-24 hours.

  • Analysis: After cooling, take an aliquot from each vial, dilute it, and analyze by LC-MS or GC-MS to determine the conversion and product ratio.

This systematic approach will allow you to quickly identify the most promising ligand and base combination for your specific substrate pairing, which can then be optimized further.

References

  • Title: Transition-metal-catalyzed C–H functionalization of pyrazoles. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]

  • Title: Transition-metal-catalyzed C–H functionalization of pyrazoles. Source: OUCI. URL: [Link]

  • Title: Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF. Source: ResearchGate. URL: [Link]

  • Title: Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Source: PMC. URL: [Link]

  • Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Source: MDPI. URL: [Link]

  • Title: Progress and prospects in copper-catalyzed C–H functionalization. Source: RSC Publishing. URL: [Link]

  • Title: Selectivity in the activation of C H bonds by rhodium and iridium complexes. Source: ScienceDirect. URL: [Link]

  • Title: Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. Source: NIH. URL: [Link]

  • Title: Polyoxometalate-Supported Copper(I)–Pyrazole Complex: Unusual Stability, Geometrical Isomers, Organic Transformation, and Computation. Source: PMC. URL: [Link]

  • Title: Palladium-Catalyzed Pyrazole-Directed sp3 C−H Bond Arylation for the Synthesis of β-Phenethylamines | Request PDF. Source: ResearchGate. URL: [Link]

  • Title: Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Source: PMC - NIH. URL: [Link]

  • Title: Copper-Catalyzed Aerobic C(sp2)–H Functionalization for C–N Bond Formation: Synthesis of Pyrazoles and Indazoles. Source: The Journal of Organic Chemistry - ACS Publications. URL: [Link]

  • Title: Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Source: PMC - NIH. URL: [Link]

  • Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Source: MDPI. URL: [Link]

  • Title: Access to Silylated Pyrazole Derivatives by Palladium-Catalyzed C−H Activation of a TMS group | Request PDF. Source: ResearchGate. URL: [Link]

  • Title: Polyoxometalate-Supported Copper(I)–Pyrazole Complex: Unusual Stability, Geometrical Isomers, Organic Transformation, and Computation. Source: ACS Omega. URL: [Link]

  • Title: Efficient pyrazole moiety-containing ligands for Cu-catalyzed O-arylation of phenols. Source: Beilstein Archives. URL: [Link]

  • Title: Synthetic strategies of pyrazole‐directing C−H activation. Source: ResearchGate. URL: [Link]

  • Title: Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing... Source: ResearchGate. URL: [Link]

  • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Source: The Journal of Organic Chemistry - ACS Publications. URL: [Link]

  • Title: An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Source: E-Journal of Chemistry. URL: [Link]

  • Title: Access to Silylated Pyrazole Derivatives by Palladium-Catalyzed C-H Activation of a TMS group. Source: Semantic Scholar. URL: [Link]

  • Title: Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Source: NIH. URL: [Link]

  • Title: Screening of ligands a | Download Table. Source: ResearchGate. URL: [Link]

  • Title: Efficient pyrazole moiety-containing ligands for Cu-catalyzed O-arylation of phenols. Source: Semantic Scholar. URL: [Link]

  • Title: Rhodium(iii)-catalyzed direct C–H activation of 2-aryl-3H-indoles: a strategy for 4-heteroaryl pyrazole synthesis. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]

  • Title: Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Source: DSpace@MIT. URL: [Link]

  • Title: Rhodium and Iridium Mediated C-H and O-H Bond Activation of Two Schiff Base Ligands. Source: Frontiers. URL: [Link]

  • Title: Combined Experimental and Computational Investigations of Rhodium-Catalysed C–H Functionalisation of Pyrazoles with Alkenes. Source: PubMed Central. URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Source: NIH. URL: [Link]

  • Title: Rhodium and Iridium Mediated C-H and O-H Bond Activation of Two Schiff Base Ligands: Synthesis, Characterization and Catalytic Properties of the Organometallic Complexes. Source: Frontiers. URL: [Link]

  • Title: Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Source: PMC - NIH. URL: [Link]

  • Title: Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions. Source: PubMed. URL: [Link]

  • Title: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Source: Organic Letters. URL: [Link]

  • Title: Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Source: MDPI. URL: [Link]

  • Title: Impact of Cross-Coupling Reactions in Drug Discovery and Development. Source: PMC. URL: [Link]

  • Title: Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Source: PubMed. URL: [Link]

  • Title: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Source: NIH. URL: [Link]

  • Title: Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Source: PMC - NIH. URL: [Link]

  • Title: Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Source: DSpace@MIT. URL: [Link]

Sources

Optimization

Technical Support Center: De-protection Strategies for N-Protected Pyrazoles

Welcome to the technical support center for N-protected pyrazole deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of removing nitrogen prot...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-protected pyrazole deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of removing nitrogen protecting groups from pyrazole rings. Here, we address common challenges and provide practical, field-proven solutions in a question-and-answer format to assist in your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My N-Boc pyrazole deprotection with TFA is giving low yields and side products. What is going wrong?

This is a common issue stemming from the inherent acid sensitivity of the pyrazole ring itself, which can be susceptible to electrophilic attack or degradation under harsh acidic conditions.[1][2] While trifluoroacetic acid (TFA) is a standard reagent for Boc deprotection, its strength can lead to undesired outcomes with sensitive substrates.

Troubleshooting Steps & Alternatives:

  • Reduce Acid Strength & Temperature: Instead of neat TFA, try using a milder solution, such as 20-50% TFA in dichloromethane (DCM), and run the reaction at 0 °C to room temperature.[3][4][5] Monitor the reaction closely by TLC or LC-MS to avoid prolonged exposure.

  • Alternative Acidic Conditions: Consider using 4M HCl in dioxane, which can be effective and is sometimes milder than TFA for certain substrates.[4][6]

  • Non-Acidic Methods for Sensitive Substrates: For highly acid-sensitive pyrazoles, acidic deprotection may not be viable. A novel and selective method involves using sodium borohydride (NaBH₄) in ethanol at room temperature.[7][8] This method has been shown to deprotect N-Boc pyrazoles in good to excellent yields while leaving other sensitive groups, like N-Boc protected primary amines, intact.[7]

Experimental Protocol: NaBH₄ Deprotection of N-Boc Pyrazole [7]

  • Dissolve the N-Boc protected pyrazole (1.0 equiv) in ethanol (95% or dry) to a concentration of approximately 0.1 M.

  • Add sodium borohydride (1.5 - 3.0 equiv) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 3 to 7 hours.

  • Upon completion, quench the reaction by the slow addition of water.

  • Evaporate the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel if necessary.

FAQ 2: I am trying to deprotect an N-Trityl pyrazole, but the standard acidic conditions are cleaving other acid-labile groups in my molecule. What are my options?

The trityl group is known for its acid lability, which can be a double-edged sword when other acid-sensitive functionalities are present.[9] The key is to fine-tune the acidic conditions or opt for an orthogonal deprotection strategy.

Troubleshooting & Orthogonal Strategies:

  • Milder Acidic Reagents: Instead of strong acids like TFA, consider using formic acid.[3][9] A short treatment with cold 97+% formic acid can often cleave the trityl group while leaving more robust acid-labile groups intact.[9]

  • Lewis Acid Catalysis: Lewis acids such as ZnBr₂ or MgBr₂ can offer a milder alternative to Brønsted acids for trityl deprotection, particularly for substrates with coordinating groups.[9]

  • Reductive Deprotection: Catalytic hydrogenation can be a very mild method for trityl group removal, provided your molecule does not contain other reducible functional groups (e.g., alkenes, alkynes, nitro groups).[10][11][12]

Experimental Protocol: Mild Acidic Deprotection of N-Trityl Pyrazole with Formic Acid [9]

  • Dissolve the N-trityl-protected pyrazole (1.0 equiv) in cold (0 °C) formic acid (97+%).

  • Stir the reaction mixture at 0 °C for 3-5 minutes, monitoring closely by TLC.

  • Once the starting material is consumed, quickly evaporate the formic acid under high vacuum at room temperature.

  • To ensure complete removal of formic acid, co-evaporate the residue with dioxane (2x), followed by ethanol and diethyl ether.

  • Extract the residue with warm water to dissolve the deprotected pyrazole, leaving the insoluble triphenylmethanol byproduct behind.

  • Filter the mixture and evaporate the aqueous filtrate in vacuo to obtain the deprotected pyrazole.

FAQ 3: My attempt to remove a p-Methoxybenzyl (PMB) group from a pyrazole with TFA resulted in a complex mixture. How can I achieve a cleaner deprotection?

While TFA can be used for N-PMB deprotection, it can lead to side reactions, especially with electron-rich pyrazoles.[13][14][15] The choice of deprotection method for PMB groups is highly substrate-dependent.

Troubleshooting and Alternative Methods:

  • Optimized TFA Conditions: If using TFA, the addition of a cation scavenger like anisole can help prevent re-arylation of the pyrazole by the liberated PMB cation.[15]

  • Oxidative Deprotection: For substrates that can withstand oxidative conditions, ceric ammonium nitrate (CAN) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be effective.[14][16] However, these reagents can react with other electron-rich aromatic rings or sensitive functional groups.

  • Reductive Cleavage: For substrates that are sensitive to both acidic and oxidative conditions, reductive cleavage using sodium in liquid ammonia can be a powerful, albeit technically demanding, method for PMB removal.[15]

Data Summary: PMB Deprotection Methods for Pyrazoles

Deprotection MethodReagents & ConditionsAdvantagesDisadvantages
Acidic Cleavage TFA, often with anisole as a scavenger[13][15][17]Simple procedure, readily available reagents.Can lead to side reactions with sensitive substrates.
Oxidative Cleavage CAN or DDQ in a suitable solvent system.[14][16]Mild for acid-sensitive substrates.Incompatible with other oxidizable groups.
Reductive Cleavage Na/liq. NH₃[15]Effective for substrates resistant to other methods.Requires specialized equipment and handling of hazardous materials.

Visualizing Deprotection Logic

Decision Workflow for N-Boc Pyrazole Deprotection

boc_deprotection_workflow start N-Boc Pyrazole Substrate acid_sensitive Are other acid-sensitive groups present? start->acid_sensitive mild_acid Use mild acid: 20-50% TFA/DCM at 0°C or 4M HCl/dioxane acid_sensitive->mild_acid No non_acidic Use non-acidic conditions: NaBH4 in EtOH acid_sensitive->non_acidic Yes monitor Monitor reaction closely by TLC/LC-MS mild_acid->monitor non_acidic->monitor workup Aqueous Workup & Purification monitor->workup

Caption: Decision tree for selecting an N-Boc deprotection strategy.

Mechanism of Acid-Catalyzed Trityl Deprotection

trityl_deprotection_mechanism sub N-Trityl Pyrazole protonated Protonated Intermediate sub->protonated Protonation h_plus + H⁺ deprotected Deprotected Pyrazole protonated->deprotected Cleavage trityl_cation + Trityl Cation (stable) protonated->trityl_cation

Caption: Simplified mechanism of acid-catalyzed N-Trityl deprotection.

Orthogonal Protection Strategies

In complex syntheses, the ability to selectively deprotect one group in the presence of others is crucial. This is known as an orthogonal protection strategy.[18][19]

Question: How can I design an orthogonal deprotection sequence for a molecule containing both N-Boc and N-Fmoc protected pyrazoles?

The Boc and Fmoc groups form a classic orthogonal pair.

  • N-Boc Deprotection: As discussed, this group is acid-labile. It can be selectively removed using TFA or HCl in dioxane without affecting the Fmoc group.[7][20]

  • N-Fmoc Deprotection: The 9-fluorenylmethoxycarbonyl (Fmoc) group is base-labile. It is cleaved under mild basic conditions, typically with a solution of piperidine in DMF, which will not affect the acid-stable Boc group.[18]

This allows for the selective deprotection of either nitrogen at different stages of a synthetic route, providing significant flexibility.

References

  • Gerokonstantis, D., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]

  • Gerokonstantis, D., et al. (2020). (PDF) Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. [Link]

  • Eller, G. A., & Holzer, W. (2004). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. Heterocycles, 63(11), 2537. [Link]

  • Gerstenberger, B. S., et al. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Chemistry Portal. [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(31), 24263–24271. [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. [Link]

  • Eller, G. A., & Holzer, W. (2004). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. ResearchGate. [Link]

  • Bar-Haim, G., et al. (2002). Selective Ring N-Protection of Aminopyrazoles. ResearchGate. [Link]

  • Katritzky, A. R., et al. (1995). 4-Methoxybenzyl (PMB), A Versatile Protecting Group for the Regiospecific Lithiation and Functionalization of Pyrazoles. Tetrahedron, 51(46), 12647-12658. [Link]

  • Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]

  • Ramalho, S. D., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4593. [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Akram, S., et al. (2024). N-Arylpyrazole based Scaffolds: Synthesis and biological applications. Journal of Saudi Chemical Society, 28(1), 101734. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. 3rd ed., Thieme.
  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. School of Chemistry. [Link]

  • Yoshikawa, K., et al. (2021). DEPROTECTION OF THE CARBAZOLE PMB GROUP USING HYPERVALENT IODINE REAGENT COMBINED WITH N-HYDROXYPHTHALIMIDE. Heterocycles, 103(2), 1031. [Link]

  • Guijarro, D., & Yus, M. (2005). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Tetrahedron Letters, 46(34), 5751-5753. [Link]

  • Eller, G. A., & Holzer, W. (2004). THE 4-METHOXYBENZYL (PMB) FUNCTION AS A VERSATILE PROTECTING GROUP IN THE SYNTHESIS OF N-UNSUBSTITUTED PYRAZOLONES. Holzer Group. [Link]

  • Reitti, M., & Kervefors, S. (2021). Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives. Organic Letters, 23(11), 4434–4439. [Link]

  • Common Organic Chemistry. (n.d.). Trityl Protection. [Link]

  • WO2017133942A1 - Catalytic hydrogenation process for preparing pyrazoles.
  • US10975036B2 - Catalytic hydrogenation process for preparing pyrazoles.
  • AU2017216082B2 - Catalytic hydrogenation process for preparing pyrazoles.
  • Tsurugi, H., & Mashima, K. (2019). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 24(11), 2118. [Link]

  • Yilmaz, I., & Yilmaz, M. D. (2022). Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications. [Link]

  • Gutmann, B., et al. (2015). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. The Journal of Organic Chemistry, 80(24), 12349–12357. [Link]

  • de Oliveira, C. S. A., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(2), 487-529. [Link]

  • Bunev, A. S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10119. [Link]

  • Niu, D., et al. (2010). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 20(4), 1344–1348. [Link]

  • Annand, J. R., et al. (2020). Synthesis of pyrazole (hemi)aminals via the cleavage of saturated aliphatic ether C–O bonds in the presence of ferric halides. New Journal of Chemistry, 44(47), 20979-20984. [Link]

  • ZA201805742B - Catalytic hydrogenation process for preparing pyrazoles.
  • Wentsch, H. K., et al. (2019). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Archiv der Pharmazie, 352(1-2), 1800233. [Link]

  • Neudoerfl, J.-M., et al. (2019). Synthesis of new pyrazolo[7][8][13]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry, 15, 2372–2380. [Link]

  • Yin, C., et al. (2016). On the relationships between basicity and acidity in azoles. RSC Advances, 6(45), 38781-38788. [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High-Yield, One-Pot Synthesis of 3(5)-Alkylpyrazoles. ResearchGate. [Link]

  • Wang, H., et al. (2022). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules, 27(19), 6296. [Link]

  • Pathare, R. S., et al. (2018). Unanticipated Cleavage of 2-Nitrophenyl-Substituted N-Formyl Pyrazolines under Bechamp Conditions: Unveiling the Synthesis of 2-Aryl Quinolines and Their Mechanistic Exploration via DFT Studies. The Journal of Organic Chemistry, 83(24), 15345–15352. [Link]

Sources

Troubleshooting

Reducing impurities in the final product of pyrazole synthesis

A Guide to Minimizing and Eliminating Impurities in Your Final Product Welcome to the Technical Support Center for Pyrazole Synthesis. As a Senior Application Scientist, my goal is to provide you with field-proven insigh...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing and Eliminating Impurities in Your Final Product

Welcome to the Technical Support Center for Pyrazole Synthesis. As a Senior Application Scientist, my goal is to provide you with field-proven insights and practical solutions to the common challenges encountered during the synthesis and purification of pyrazole derivatives. This guide is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding impurities in pyrazole synthesis.

Q1: What are the most common types of impurities I should expect in my pyrazole synthesis?

A1: Impurities in pyrazole synthesis can be broadly categorized into three groups:

  • Regioisomers: This is arguably the most significant challenge, especially when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1] The reaction can proceed via two different pathways, leading to a mixture of isomeric pyrazoles that are often difficult to separate due to their similar physical properties.[1][2]

  • Unreacted Starting Materials: Incomplete reactions can leave residual 1,3-dicarbonyl compounds, hydrazines, or other reagents in your crude product.

  • Reaction Byproducts: Depending on the specific synthesis route (e.g., Knorr synthesis, 1,3-dipolar cycloaddition), various side reactions can occur, leading to byproducts such as hydrazones, pyrazolines (partially reduced pyrazoles), or products from the self-condensation of your starting materials.[3][4]

Q2: How can I effectively monitor the progress of my reaction and the purity of my product?

A2: A multi-pronged approach is best for monitoring and assessment:

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for real-time reaction monitoring and for quickly assessing the purity of fractions during purification.[1] It allows you to visualize the consumption of starting materials and the formation of the product and any major byproducts.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the gold standard.[1][5] It provides high-resolution separation, allowing for the accurate determination of product purity and the quantification of impurities, even at low levels.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of your desired pyrazole and identifying any remaining impurities or regioisomers.[1] The presence of unexpected signals can provide clues about the identity of contaminants.

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique is invaluable for identifying the molecular weights of impurities, which is a critical step in determining their structure and origin.

Data Summary: Common Impurities and Analytical Methods

Impurity TypeCommon SourceRecommended Analytical Method(s)
Regioisomers Reaction of unsymmetrical 1,3-dicarbonyls and substituted hydrazinesHPLC, ¹H NMR, ¹³C NMR, LC-MS
Unreacted Hydrazine Incomplete reaction; incorrect stoichiometryTLC (with specific stain), LC-MS
Unreacted 1,3-Dicarbonyl Incomplete reaction; incorrect stoichiometryTLC, ¹H NMR, GC-MS
Pyrazoline Intermediates Incomplete oxidation/dehydration step¹H NMR (aliphatic signals), LC-MS
Solvent Residues Incomplete removal during workup¹H NMR, GC-MS
Reagent Byproducts Side reactions involving catalysts or additivesVaries; typically HPLC and LC-MS
Part 2: Troubleshooting Guide: Specific Issues & Solutions

This section provides in-depth solutions to specific experimental problems.

Issue 1: Formation of Regioisomers

Q: My synthesis with a non-symmetrical 1,3-diketone is yielding a mixture of two pyrazole regioisomers that are nearly impossible to separate by column chromatography. How can I improve the regioselectivity of the reaction itself?

A: This is a classic problem in pyrazole chemistry, particularly with the Knorr synthesis.[4][8] The formation of two isomers occurs because the initial nucleophilic attack of the substituted hydrazine can happen at either of the two different carbonyl carbons of the diketone. The key is to influence which attack is favored.

Causality: The regioselectivity is governed by a delicate balance of steric and electronic factors of the 1,3-dicarbonyl substrate, the nucleophilicity of the two different nitrogen atoms in the hydrazine, and the reaction conditions (pH, solvent).[8]

Solution 1: Solvent Modification

Recent studies have shown that the choice of solvent can dramatically influence the isomeric ratio.[2] Fluorinated alcohols, in particular, can promote the formation of one regioisomer over the other.

  • Expertise & Experience: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) possess unique properties, including strong hydrogen-bond-donating ability and low nucleophilicity.[2] They can stabilize key intermediates or transition states preferentially, thereby directing the reaction down a specific pathway.

Protocol: Improving Regioselectivity with Fluorinated Alcohols [2]

  • Dissolution: Dissolve the 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE) to a concentration of approximately 0.5 M.

  • Addition: To this solution, slowly add the substituted hydrazine (1.1 eq) at room temperature while stirring.

  • Reaction: Stir the mixture at room temperature for 45-60 minutes, monitoring the reaction by TLC.

  • Workup: Once the reaction is complete, evaporate the TFE under reduced pressure.

  • Analysis: Dissolve the crude residue in a suitable solvent (e.g., CDCl₃) and analyze by ¹H NMR to determine the new regioisomeric ratio. Compare this to the ratio obtained using a standard solvent like ethanol.

Solution 2: pH Control

The pH of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyl groups.

  • Trustworthiness: Under acidic conditions (often using a catalytic amount of acetic or sulfuric acid), the reaction mechanism is well-defined.[4][9] By carefully controlling the pH, you can systematically study its effect on the product ratio. A reaction run under acidic, neutral, and basic conditions will often yield different isomeric ratios, allowing you to select the optimal condition for your specific substrates.

Diagram: Regioisomer Formation Pathway

The following diagram illustrates the critical branching point in the Knorr synthesis that leads to the formation of two distinct regioisomers from an unsymmetrical diketone.

G start Unsymmetrical 1,3-Diketone + Substituted Hydrazine (R-NH-NH₂) pathA Attack at Carbonyl 1 start->pathA pathB Attack at Carbonyl 2 start->pathB interA Intermediate A pathA->interA interB Intermediate B pathB->interB cyclizeA Cyclization & Dehydration interA->cyclizeA cyclizeB Cyclization & Dehydration interB->cyclizeB productA Regioisomer 1 productB Regioisomer 2 cyclizeA->productA cyclizeB->productB

Caption: Knorr synthesis pathway leading to two regioisomers.

Issue 2: Persistent Impurities After Standard Purification

Q: I have a solid pyrazole product that remains impure even after column chromatography. What alternative purification methods can I use?

A: While chromatography is powerful, it's not always the final answer, especially if impurities co-elute with your product. For solid products, recrystallization and acid addition salt formation are excellent and often superior alternatives.[1][10]

Solution 1: Recrystallization

This classic technique relies on the difference in solubility between your product and the impurities in a given solvent system at different temperatures.

  • Trustworthiness: A successful recrystallization is a self-validating system. The formation of well-defined crystals inherently excludes impurities, often leading to a product of very high purity. A sharp melting point of the recrystallized solid is a strong indicator of purity.[11]

Protocol: Systematic Recrystallization

  • Solvent Screening: Test the solubility of your crude product (approx. 20-30 mg) in small volumes (0.5-1.0 mL) of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, water) at room temperature and upon heating. An ideal solvent will dissolve the product when hot but not when cold.

  • Dissolution: Dissolve the bulk of your crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

  • Purity Check: Assess purity via TLC, HPLC, and melting point analysis.

Solution 2: Purification via Acid Addition Salt Formation

Pyrazoles are weakly basic and can form salts with strong acids.[12] This property can be exploited for purification, as the salt often has very different solubility characteristics than the freebase pyrazole and the impurities.

  • Expertise & Experience: This method is particularly effective for removing non-basic impurities. By converting your pyrazole to a salt, you drastically change its polarity and solubility, causing it to crystallize out of organic solvents where the neutral impurities remain dissolved.[13][14]

Protocol: Purification by HCl Salt Crystallization [13][14]

  • Dissolution: Dissolve the crude pyrazole product in a suitable organic solvent like isopropanol, ethanol, or acetone.[13]

  • Acidification: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise while stirring. You should add at least one molar equivalent of the acid.

  • Crystallization: The pyrazole hydrochloride salt will often precipitate or crystallize from the solution. The process can be aided by cooling the mixture.

  • Isolation: Collect the salt crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • Liberation of Freebase (Optional): If the freebase form is required, the purified salt can be dissolved in water and neutralized with a base (e.g., NaHCO₃ or NaOH solution). The pure pyrazole can then be extracted with an organic solvent (like DCM or ethyl acetate), dried, and concentrated.[15]

  • Purity Check: Analyze the final product for purity.

Data Summary: Comparison of Purification Techniques

TechniqueProsConsBest For...
Column Chromatography Highly versatile; can separate complex mixtures.[1]Can be time-consuming and solvent-intensive; may not separate compounds with very similar polarity.Isolating products from complex crude mixtures with multiple components.[16]
Recrystallization Cost-effective; can yield very high purity; scalable.[1][10]Only applicable to solids; requires finding a suitable solvent; can have lower recovery.Final purification step for solid products to remove minor impurities.[10]
Acid Salt Crystallization Excellent for removing non-basic or neutral impurities; can be very selective.[13][14]Only applicable to basic compounds; requires an additional step to recover the freebase.Purifying basic pyrazoles from neutral starting materials or byproducts.

Diagram: Purification Method Selection Workflow

This diagram provides a logical workflow for choosing the most appropriate purification strategy based on the nature of your product and impurities.

G start Crude Pyrazole Product is_solid Is the product a solid? start->is_solid col_chrom Perform Column Chromatography is_solid->col_chrom No (Oil) recryst Attempt Recrystallization is_solid->recryst Yes is_basic Is the product basic & impurities neutral? is_basic->col_chrom No acid_salt Purify via Acid Addition Salt is_basic->acid_salt Yes end_point Pure Product col_chrom->end_point Success recryst->is_basic Purity still low recryst->end_point Success acid_salt->end_point

Caption: Decision tree for selecting a pyrazole purification method.

References
  • Fustero, S., Sánchez-Roselló, M., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. Available at: [Link]

  • Fustero, S., Sánchez-Roselló, M., et al. (2009). Supporting Information for Improved Regioselectivity in Pyrazole Formation. ACS Publications. Available at: [Link]

  • Yin, B., et al. (2018). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules. Available at: [Link]

  • Li, Y., et al. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available at: [Link]

  • Prajapati, D. R., & Patel, K. D. (2018). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. organic-chemistry.org. Available at: [Link]

  • Lermen, F., et al. (2011). Method for purifying pyrazoles. Google Patents (WO2011076194A1).
  • Ben-Mbarek, Y., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific. Available at: [Link]

  • Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]

  • Lermen, F., et al. (2011). Process for the purification of pyrazoles. Google Patents (DE102009060150A1).
  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions. Available at: [Link]

  • Mor, S., et al. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry. Available at: [Link]

  • Chem Help ASAP. (2019). synthesis of pyrazoles. YouTube. Available at: [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. Available at: [Link]

  • Miloserdov, F. M., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. RSC Education. Available at: [Link]

  • Chem Help ASAP. Knorr Pyrazole Synthesis. chemhelpasap.com. Available at: [Link]

  • El-Sawy, E. R., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available at: [Link]

  • Slideshare. (2018). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Available at: [Link]

  • Chem Help ASAP. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Available at: [Link]

  • Panda, N., et al. (2021). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry. Available at: [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. name-reaction.com. Available at: [Link]

  • ResearchGate. (2025). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. Available at: [Link]

  • Mignani, G., et al. (1995). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. Google Patents (US5462960A).
  • Slideshare. (2018). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Available at: [Link]

  • All about chemistry. (2021). Pyrazoles Syntheses, reactions and uses. YouTube. Available at: [Link]

  • Kumar, A., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. Available at: [Link]

  • Pharmatutor. (2012). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. pharmatutor.org. Available at: [Link]

  • Asia Pacific Academy of Science Pte. Ltd. (2025). Review on the modern analytical advancements in impurities testing. apasonline.org. Available at: [Link]

  • Various Authors. (2015). What are the analytical methods for determining unknown trace impurities in organic solvent? ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Enhancing the Stability of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine for Screening

Welcome to the technical support resource for 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for en...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for enhancing the stability of this compound throughout the experimental workflow, from storage to high-throughput screening. Our goal is to equip you with the knowledge to mitigate compound degradation, ensure data reproducibility, and maintain the integrity of your screening campaigns.

Introduction: The Challenge of 3-Aminopyrazole Stability

4-Methyl-5-phenyl-2H-pyrazol-3-ylamine is a member of the 3-aminopyrazole class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active agents.[1][2] However, the inherent chemical functionalities—specifically the aromatic amine and the pyrazole ring—render the molecule susceptible to degradation under common laboratory conditions. The primary stability concerns are oxidation, hydrolysis, and photodegradation, which can lead to loss of potency, altered pharmacology, and the generation of interfering artifacts in screening assays.

This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to proactively address these stability challenges.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

Q1: My frozen DMSO stock solution of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine has developed a yellow or brownish tint. What is happening and is the compound still usable?

Answer: The appearance of a yellow or brownish color is a strong indicator of oxidative degradation. Aromatic amines are particularly prone to oxidation, which can proceed through various intermediates like nitroso and azoxy compounds, eventually forming colored polymeric products.[3][4][5] This process, known as auto-oxidation, can be initiated by atmospheric oxygen, especially when catalyzed by trace metal ions or exposure to light.

Is it usable? It is strongly advised not to use discolored solutions for screening. The observed color change signifies that a portion of the parent compound has degraded, meaning the effective concentration is lower than intended. Furthermore, the degradation products themselves could be reactive or optically active, leading to false positives or other assay artifacts.[6][7] The best practice is to discard the discolored stock and prepare a fresh solution following the stability-enhancing protocols outlined below.

Q2: What is the primary cause of degradation for this compound in aqueous screening buffers?

Answer: In aqueous buffers, both oxidation and hydrolysis are potential degradation pathways.

  • Oxidation: As with DMSO stocks, dissolved oxygen in aqueous buffers can readily oxidize the aromatic amine. The rate of oxidation can be influenced by the buffer's pH and the presence of metal ions.

  • Hydrolysis: While the pyrazole ring itself is relatively stable, the exocyclic amino group can be susceptible to hydrolysis under certain pH conditions, although this is generally less rapid than oxidation for this class of compounds. Studies on related pyrazole derivatives have shown that stability can be pH-dependent, with acidic conditions sometimes accelerating degradation.[8][9][10]

The workflow below illustrates the primary degradation pathways to consider.

cluster_compound 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine cluster_stressors Environmental Stressors cluster_pathways Degradation Pathways cluster_products Resulting Products Compound Parent Compound (C₁₀H₁₁N₃) Oxidation Oxidation (Primary Pathway) Compound->Oxidation Susceptible Aromatic Amine Photodegradation Photodegradation Compound->Photodegradation Hydrolysis Hydrolysis Compound->Hydrolysis Oxygen Atmospheric O₂ (in DMSO or Buffer) Oxygen->Oxidation Light UV / Ambient Light Light->Photodegradation Water H₂O / H₃O⁺ / OH⁻ (in Buffer or wet DMSO) Water->Hydrolysis Degradants Colored Byproducts (Azoxy, Nitroso) Inactive Species Assay Artifacts Oxidation->Degradants Photodegradation->Degradants Hydrolysis->Degradants

Caption: Key degradation pathways for 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine.

Q3: Can I add antioxidants to my stock solutions? Will they interfere with my screening assay?

Answer: Yes, adding antioxidants is a highly recommended strategy, but potential assay interference must be evaluated.

  • Recommended Antioxidants: Vitamin E (α-tocopherol) and its water-soluble analog Trolox are excellent radical scavengers that can inhibit oxidation.[11] Ascorbic acid (Vitamin C) is also effective and can synergistically regenerate Vitamin E.[12] For stock solutions, a final concentration of 10-100 µM is a typical starting point.

  • Assay Interference: This is a critical consideration. Antioxidants, by their nature, are reducing agents and can interfere with assays that have redox-based readouts (e.g., assays measuring NADPH/NADP+ or using resazurin). They may also interfere with fluorescence-based assays.[6][7]

    • Self-Validation Protocol: Before initiating a full screen, it is essential to run control experiments. Test your assay buffer with the antioxidant alone (at the final screening concentration) and with the antioxidant plus your positive and negative controls. This will reveal any direct interference with the assay signal or modulation of your control compounds' activity.

Part 2: Troubleshooting Guides & Experimental Protocols

Troubleshooting Guide: Common Issues & Solutions
Observed Problem Probable Cause(s) Recommended Solution(s)
Precipitation in aqueous buffer after dilution from DMSO stock. Poor aqueous solubility; compound "crashing out".1. Decrease the final assay concentration. 2. Optimize the screening buffer (e.g., add solubilizing agents like BSA or a non-ionic detergent like Tween-20 at 0.01%). 3. Perform a kinetic solubility assessment to determine the compound's stability over time in the assay buffer.
Inconsistent results between experiments run on different days. Compound degradation in stock solution between freeze-thaw cycles or during storage.1. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[13] 2. Implement the Stabilized Stock Solution Protocol (see below). 3. On the day of the experiment, run a quick purity check on an aliquot of the stock solution via HPLC if possible.
High hit rate of fluorescent compounds in a fluorescence-based assay. Degradation products may be fluorescent; the parent compound may have intrinsic fluorescence.1. Run a counter-screen with the compound in buffer alone to measure its intrinsic fluorescence at the assay's excitation/emission wavelengths.[6] 2. Use stabilized, freshly prepared compound to minimize fluorescent degradants. 3. If the parent compound is fluorescent, consider alternative, non-fluorescence-based assay formats.
Protocol 2.1: Preparation of Stabilized DMSO Stock Solutions

This protocol is designed to create a 10 mM stock solution with enhanced stability for long-term storage.

Materials:

  • 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine (solid)

  • Anhydrous, high-purity DMSO

  • Argon or Nitrogen gas source with a fine-nozzle regulator

  • Vitamin E (α-tocopherol) stock solution (e.g., 10 mM in anhydrous DMSO)

  • Amber or foil-wrapped cryogenic vials

Procedure:

  • Pre-Weigh Compound: In a controlled environment with low humidity, accurately weigh the required amount of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine into a sterile, amber glass vial.

  • Solvent Preparation: If using an antioxidant, prepare the final DMSO solvent. For a final antioxidant concentration of 100 µM, add 10 µL of a 10 mM Vitamin E stock for every 990 µL of anhydrous DMSO.

  • Inert Gas Purge: Gently flush the vial containing the solid compound with argon or nitrogen gas for 15-30 seconds to displace atmospheric oxygen.

  • Dissolution: Add the prepared anhydrous DMSO (with or without antioxidant) to the vial to achieve the target 10 mM concentration. Cap the vial immediately.

  • Solubilization: Gently vortex or sonicate the vial at room temperature until the compound is fully dissolved. Visually inspect for any particulates.

  • Aliquoting: Working quickly, aliquot the stock solution into single-use amber or foil-wrapped cryogenic vials. As you aliquot, gently blanket the surface of the liquid with inert gas before capping each vial.

  • Storage: Immediately store the aliquots at -20°C or -80°C. Recommended storage conditions are 2-8°C for short-term use, but freezing is preferred for long-term stability.[14]

Protocol 2.2: Stability Assessment by HPLC-UV

This protocol provides a general framework for assessing the stability of your compound over time. A specific method may need to be developed for your particular instrument.

Methodology:

  • Prepare Samples:

    • T=0 Sample: Immediately after preparing the stabilized stock solution (Protocol 2.1), dilute an aliquot to a final concentration of ~10-20 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water). This is your baseline purity measurement.

    • Stored Samples: Store the remaining aliquots under your desired conditions (e.g., -20°C, 4°C, room temperature).

  • Set Up HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical starting point is 50:50 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm, or determine λ-max by UV-Vis scan).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the T=0 sample to determine the retention time of the parent compound and establish the initial peak area (representing 100% purity).

    • At specified time points (e.g., 24h, 48h, 1 week, 1 month), thaw a stored aliquot, prepare a sample as in step 1, and inject it.

    • Calculate Purity: Compare the peak area of the parent compound at each time point to the T=0 peak area. The appearance of new peaks, especially earlier-eluting (more polar) ones, indicates degradation.

    • Purity (%) = (Peak Area at T=x / Peak Area at T=0) * 100

Part 3: Visualization of Stabilization Workflow

The following diagram outlines the decision-making process and workflow for ensuring compound stability throughout a screening campaign.

Caption: Decision workflow for handling and screening 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine.

By implementing these protocols and understanding the chemical liabilities of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine, researchers can significantly improve the quality and reliability of their screening data, ultimately leading to more robust and reproducible scientific outcomes.

References

  • MDPI. (2020). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Retrieved from [Link]

  • ACS Omega. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Retrieved from [Link]

  • Antioxidants. (2022). Antioxidants in Sunscreens: Which and What For?. Retrieved from [Link]

  • Molecules. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Retrieved from [Link]

  • ACS Omega. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. Retrieved from [Link]

  • ResearchGate. (2017). New Trends in the Chemistry of 5-Aminopyrazoles. Retrieved from [Link]

  • PubMed. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.11: Oxidation of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Photochemical transformation of a pyrazole derivative into imidazoles. Retrieved from [Link]

  • Molecules. (2022). A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Synthesis of Nitroarenes by Oxidation of Aryl Amines. Retrieved from [Link]

  • Journal of the American Chemical Society. (1960). A Simple Method for the Direct Oxidation of Aromatic Amines to Nitroso Compounds. Retrieved from [Link]

  • Semantic Scholar. (2015). Photochromism of a pyrazolone derivative in crystalline state and in HPMC composite film. Retrieved from [Link]

  • ChemMedChem. (2020). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Retrieved from [Link]

  • Physical Chemistry Chemical Physics. (2019). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Retrieved from [Link]

  • Molecules. (2022). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Retrieved from [Link]

  • ResearchGate. (2014). How long can a compound be stable in DMSO for?. Retrieved from [Link]

  • Assay Guidance Manual. (2021). Interference and Artifacts in High-content Screening. Retrieved from [Link]

  • ARKIVOC. (2009). Recent developments in aminopyrazole chemistry. Retrieved from [Link]

  • ResearchGate. (2012). Antioxidants for the stabilization of sunscreen. Retrieved from [Link]

  • ResearchGate. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Retrieved from [Link]

  • Current Opinion in Chemical Biology. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Retrieved from [Link]

  • Antioxidants. (2022). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. Retrieved from [Link]

  • Semantic Scholar. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Retrieved from [Link]

  • Journal of Biomolecular Screening. (2011). Stability of screening compounds in wet DMSO. Retrieved from [Link]

  • ChemMedChem. (2020). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2020). Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives. Retrieved from [Link]

  • ResearchGate. (2010). Apparent Activity In High-Throughput Screening: Origins Of Compound-Dependent Assay Interference. Retrieved from [Link]

  • Molecules. (2023). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity. Retrieved from [Link]

  • Organic Process Research & Development. (2012). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). 4 Methyl 5 Phenyl 2H Pyrazol 3 Ylamine. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Cell Permeability of Pyrazole-Based Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based inhibitors. This guide is designed to provide in-depth troubleshooting strategies and ad...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based inhibitors. This guide is designed to provide in-depth troubleshooting strategies and address common questions regarding the cell permeability of this important class of compounds. The pyrazole scaffold is a privileged structure in medicinal chemistry, featured in numerous approved drugs for a wide range of diseases, from cancer to erectile dysfunction.[1][2] However, achieving optimal cellular activity can be challenging, often due to poor membrane permeability.[3][4] This guide offers practical, field-proven insights to help you diagnose and overcome these hurdles.

Part 1: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format, focusing on the causality behind experimental choices.

Q1: My pyrazole-based inhibitor shows high potency in biochemical assays but low activity in cell-based assays. What are the likely causes and how can I troubleshoot this?

This is a common and critical issue in drug discovery. A significant drop in potency between a biochemical (e.g., enzyme inhibition) and a cellular assay often points to problems with the compound's ability to reach its intracellular target. The primary suspect is low cell permeability.

Initial Diagnostic Steps:

  • Physicochemical Property Assessment: The first step is to evaluate the compound's intrinsic properties against established guidelines for oral bioavailability, such as Lipinski's Rule of Five.[5][6][7] These rules provide a framework for assessing the "drug-likeness" of a compound.

    • Lipinski's Rule of Five Criteria:

      • Molecular weight < 500 Daltons[5][7]

      • LogP (a measure of lipophilicity) < 5[5][6]

      • No more than 5 hydrogen bond donors (e.g., OH, NH groups)[5][7]

      • No more than 10 hydrogen bond acceptors (e.g., O, N atoms)[5][7]

    A violation of two or more of these rules suggests that poor passive diffusion across the cell membrane is a likely cause of the observed low cellular activity.[5]

  • Experimental Permeability Assessment: If the in-silico predictions are borderline or if you need to confirm the findings experimentally, direct measurement of permeability is the next logical step. Two widely used in-vitro assays for this are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[8][9][10][11]

    • PAMPA: This assay measures passive diffusion across an artificial lipid membrane.[8][9] It is a high-throughput and cost-effective method to get an initial read on a compound's ability to cross a lipid barrier without the complexities of active transport.[9][11]

    • Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with tight junctions and express a variety of transporters, mimicking the intestinal epithelium.[8][12] It provides a more comprehensive picture of permeability, including passive diffusion and active transport mechanisms.[8][12]

Troubleshooting Workflow:

Below is a DOT script for a Graphviz diagram illustrating the troubleshooting workflow.

TroubleshootingWorkflow Start High Biochemical Potency, Low Cellular Activity CheckLipinski Assess Physicochemical Properties (Lipinski's Rule of Five) Start->CheckLipinski RuleViolated Two or More Violations CheckLipinski->RuleViolated Violations? RuleOK Zero or One Violation CheckLipinski->RuleOK No/Few Violations Redesign Rational Drug Redesign: - Reduce MW - Optimize LogP - Reduce H-bond donors/acceptors RuleViolated->Redesign PermeabilityAssay Conduct Permeability Assays (PAMPA and/or Caco-2) RuleOK->PermeabilityAssay PAMPA_Low Low PAMPA Permeability PermeabilityAssay->PAMPA_Low PAMPA_High High PAMPA Permeability PermeabilityAssay->PAMPA_High SAR Structure-Activity Relationship (SAR) - Modify substituents to mask H-bond donors/acceptors PAMPA_Low->SAR Caco2_Efflux High Efflux Ratio in Caco-2 Assay PAMPA_High->Caco2_Efflux Caco2_Low Low Caco-2 Permeability (Low Efflux) PAMPA_High->Caco2_Low EffluxInhibitor Co-administer with Efflux Pump Inhibitors (e.g., Verapamil) Caco2_Efflux->EffluxInhibitor Formulation Consider Formulation Strategies: - Solubilizing agents - Nanoparticle delivery Caco2_Low->Formulation

Caption: Troubleshooting workflow for low cellular activity of pyrazole inhibitors.

Q2: My pyrazole inhibitor has a high efflux ratio in the Caco-2 assay. What does this mean and what can I do about it?

A high efflux ratio (typically >2) in a bidirectional Caco-2 assay indicates that your compound is a substrate for active efflux transporters.[12] These are membrane proteins that actively pump substrates out of the cell, reducing the intracellular concentration of your inhibitor and thus its efficacy.[13][14] The Resistance-Nodulation-Division (RND) family of efflux pumps is a major contributor to this in Gram-negative bacteria, while P-glycoprotein (P-gp) is a common efflux pump in human cells.[15][16]

Strategies to Overcome Efflux:

  • Structural Modification (SAR): The most robust solution is to modify the chemical structure of your inhibitor to reduce its recognition by efflux pumps. Structure-activity relationship (SAR) studies can help identify the chemical moieties that are contributing to efflux.[17][18][19] Often, minor changes to substituents on the pyrazole ring can disrupt the interaction with the efflux transporter.[20]

    • Reduce Lipophilicity: Highly lipophilic compounds are often good substrates for efflux pumps.[21] Systematically reducing the lipophilicity (LogP) while maintaining potency can be an effective strategy.

    • Introduce Polar Groups: The introduction of polar functional groups can decrease recognition by efflux pumps.

  • Co-administration with an Efflux Pump Inhibitor (EPI): In an experimental setting, you can co-administer your pyrazole inhibitor with a known EPI, such as verapamil or cyclosporin A for P-gp.[12] If the cellular activity of your inhibitor increases in the presence of the EPI, it confirms that efflux is the primary issue.[22] While this is a useful diagnostic tool, developing a co-formulated drug product can be challenging.

  • Prodrug Approach: A prodrug strategy involves masking the functional groups recognized by the efflux transporter. The prodrug is designed to be cleaved intracellularly, releasing the active inhibitor.

Q3: How can I improve the solubility of my pyrazole-based inhibitor to enhance its permeability?

Poor aqueous solubility can be a significant contributor to low permeability, as the compound must be in solution to partition into the cell membrane.[4] Many pyrazole derivatives can be poorly soluble due to their aromatic and often rigid structures.[4]

Improving Solubility:

StrategyDescription
Salt Formation If your compound has a basic nitrogen (like the pyrazole ring itself), it can be converted into a more soluble salt form (e.g., hydrochloride).
Introduce Ionizable Groups Adding acidic or basic functional groups can significantly improve aqueous solubility.
Reduce Crystal Packing Introducing substituents that disrupt the planarity of the molecule can reduce crystal lattice energy and improve solubility.
Formulation Strategies For in-vitro experiments, using co-solvents like DMSO is common. For in-vivo studies, formulation with cyclodextrins or lipid-based delivery systems can be explored.

Part 2: Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general guideline for performing a PAMPA experiment.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen)

  • 96-well acceptor plates

  • PAMPA lipid solution (e.g., lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and control compounds (high and low permeability)

Procedure:

  • Prepare the Donor Plate: Dissolve test compounds and controls in PBS (with a small percentage of DMSO if necessary) to the desired concentration.

  • Coat the Filter Plate: Add 5 µL of the PAMPA lipid solution to each well of the filter plate.

  • Add Donor Solution: Add 150 µL of the compound solutions to the wells of the coated filter plate.

  • Assemble the PAMPA Sandwich: Place the filter plate on top of the acceptor plate, which has been pre-filled with 300 µL of PBS per well.

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Permeability: The effective permeability (Pe) can be calculated using the following equation: Pe = (V_A / (Area * Time)) * -ln(1 - [drug]_acceptor / [drug]_equilibrium)

Protocol 2: Caco-2 Cell Permeability Assay

This protocol outlines the key steps for a bidirectional Caco-2 permeability assay.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow (for monolayer integrity testing)

  • Test compounds and control compounds

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the Transwell inserts at a high density.

  • Cell Culture and Differentiation: Culture the cells for 18-21 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.[8]

  • Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. A TEER value >250 Ω·cm² is generally considered acceptable. Additionally, perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.[8]

  • Permeability Assay (Apical to Basolateral - A to B): a. Wash the cell monolayer with pre-warmed HBSS. b. Add the test compound in HBSS to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours). e. Take samples from both chambers for analysis.

  • Permeability Assay (Basolateral to Apical - B to A): a. Wash the cell monolayer with pre-warmed HBSS. b. Add the test compound in HBSS to the basolateral chamber. c. Add fresh HBSS to the apical chamber. d. Incubate at 37°C with gentle shaking for the same period as the A to B assay. e. Take samples from both chambers for analysis.

  • Sample Analysis: Quantify the compound concentration in the samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp) and Efflux Ratio:

    • Papp (A to B) = (dQ/dt) / (A * C0)

    • Papp (B to A) = (dQ/dt) / (A * C0)

    • Efflux Ratio = Papp (B to A) / Papp (A to B)

Part 3: Frequently Asked Questions (FAQs)

Q: What are the key physicochemical properties of the pyrazole scaffold that influence its permeability? A: The pyrazole ring itself has a lower lipophilicity (ClogP ≈ 0.24) compared to a benzene ring (ClogP ≈ 2.14), which can be advantageous.[23] It also contains both a hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the second nitrogen atom), allowing for various interactions with biological targets.[20][23] However, the overall permeability of a pyrazole-based inhibitor is highly dependent on the substituents attached to the ring.[4][24] Large, polar, or highly flexible substituents can negatively impact permeability.

Q: Are there any "beyond Rule of Five" considerations for pyrazole-based inhibitors? A: Yes. While Lipinski's Rule of Five is a useful guideline, it is not absolute.[5][6] Some successful drugs, particularly those targeting complex protein-protein interactions or certain kinases, fall into the "beyond Rule of Five" space.[6] For pyrazole-based inhibitors, this might involve macrocyclization to improve potency and selectivity, which can increase the molecular weight.[25] In such cases, it's crucial to carefully balance the gains in potency with the potential for reduced permeability and to consider alternative delivery strategies.

Q: Can computational models accurately predict the permeability of my pyrazole inhibitors? A: Computational models can be very useful for prioritizing compounds for synthesis and experimental testing.[10][26] Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate physicochemical properties with experimentally determined permeability.[24][27] However, these models are predictive and should not replace experimental validation with assays like PAMPA and Caco-2.[10]

Q: My pyrazole inhibitor is unstable in the Caco-2 assay. How does this affect the permeability results? A: Compound stability is a critical factor in permeability assays. If your compound degrades in the assay buffer or is metabolized by the Caco-2 cells, it will lead to an underestimation of its permeability. It's important to assess the stability of your compound under the assay conditions separately. If instability is an issue, you may need to adjust the assay duration or buffer composition, or consider that metabolic instability is a separate liability that needs to be addressed.

References

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • (2025). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
  • Alam, M. A. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
  • (2026). PYRAZOLE AS A PRIVILEGED HETEROCYCLIC SCAFFOLD: SYNTHETIC INNOVATIONS, STRUCTURE ACTIVITY RELATIONSHIPS, AND TRANSLATIONAL CHALLENGES. ResearchGate.
  • (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.
  • Caco-2 permeability assay. Creative Bioarray.
  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool. Ingenta Connect.
  • (2026). Predicting Permeability for Small Molecules. Rowan Newsletter - Substack.
  • Lipinski rule of five analyses of designed pyrazole analogs. ResearchGate.
  • Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed.
  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.
  • Caco-2 Permeability Assay. Enamine.
  • (2025). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. ResearchGate.
  • Lipinski's rule of five. Wikipedia.
  • Optimization of Permeability in a Series of Pyrrolotriazine Inhibitors of IRAK4 | Request PDF.
  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PubMed Central.
  • Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel.
  • (2009). Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase. PubMed.
  • Mastering Lipinski Rules for Effective Drug Development. bioaccess.
  • (2021). Lipinski's rules, drugs, & lead optimization. YouTube.
  • (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews.
  • (2015). Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. ResearchGate.
  • Physico-chemical properties of the designed pyrazole derivatives. ResearchGate.
  • (2025). Part 1: Structure–Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38α mitogen-activated protein kinase. ResearchGate.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central.
  • (2026). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.
  • The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance.
  • (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • Mahey, N., et al. (2024). Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential. NIH.
  • (2025). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate.
  • (2025). Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance.
  • (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET.
  • (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
  • (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. MDPI.
  • Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa. MDPI.
  • Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. PubMed Central.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PubMed Central.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Biological Activity of Synthetic Pyrazole Derivatives

Introduction: The Enduring Promise of the Pyrazole Scaffold in Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal ch...

Author: BenchChem Technical Support Team. Date: January 2026

January 11, 2026

Introduction: The Enduring Promise of the Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its remarkable versatility allows for structural modifications that can be fine-tuned to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3] This has translated into significant clinical success, with pyrazole-containing drugs approved for treating inflammation (Celecoxib), cancer (Ruxolitinib, Ibrutinib), and a host of other conditions.[4][5]

For researchers in drug development, the synthesis of novel pyrazole derivatives is only the first step. The critical challenge lies in the rigorous and systematic validation of their biological activity. This guide provides a framework for this process, moving beyond a simple recitation of protocols to explain the underlying scientific rationale. It is designed to be a self-validating system, ensuring that the data generated is robust, reproducible, and directly comparable to existing benchmarks. We will focus on two of the most prominent therapeutic areas for pyrazole derivatives: anti-inflammatory and anticancer activity.

The Strategic Framework for Biological Validation

A successful validation strategy is not a linear path but an iterative process of hypothesis generation, testing, and refinement. The choice of assays and models is dictated by the putative mechanism of action of the synthetic derivative, which is often inferred from the structural features incorporated during its design.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Validation In Vitro Screening In Vitro Screening Target Identification Target Identification In Vitro Screening->Target Identification Identifies potential bioactivity Mechanism of Action Studies Mechanism of Action Studies Target Identification->Mechanism of Action Studies Leads to focused investigation Signaling Pathway Analysis Signaling Pathway Analysis Mechanism of Action Studies->Signaling Pathway Analysis Explores how the compound works Animal Models of Disease Animal Models of Disease Signaling Pathway Analysis->Animal Models of Disease Informs choice of in vivo model Efficacy & Toxicity Assessment Efficacy & Toxicity Assessment Animal Models of Disease->Efficacy & Toxicity Assessment Confirms activity in a living system

Caption: A strategic workflow for validating the biological activity of novel compounds.

Part 1: Validating Anti-Inflammatory Activity - Targeting the COX-2 Pathway

A significant number of anti-inflammatory pyrazole derivatives, most notably Celecoxib, exert their effects through the selective inhibition of cyclooxygenase-2 (COX-2).[1][6] This enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of pain and inflammation.[7][8]

The COX-2 Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins metabolized to Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation mediate Pyrazole_Derivative Synthetic Pyrazole Derivative (e.g., Celecoxib) Pyrazole_Derivative->COX2 inhibits

Caption: The COX-2 pathway, a primary target for anti-inflammatory pyrazole derivatives.

Experimental Protocols for Assessing Anti-Inflammatory Efficacy

Rationale: The cornerstone of validating a selective anti-inflammatory agent is to determine its inhibitory potency against both COX isoforms. A high selectivity index (COX-1 IC50 / COX-2 IC50) is desirable, as it indicates a lower risk of gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1.[9]

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).[10]

    • Prepare stock solutions of human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).[2][11]

    • Prepare serial dilutions of the synthetic pyrazole derivatives and a positive control (e.g., Celecoxib) in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • To each well, add the reaction buffer, heme cofactor, and either COX-1 or COX-2 enzyme solution.[12]

    • Add the test compound or vehicle control (DMSO).

    • Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.[13]

    • Initiate the reaction by adding arachidonic acid and TMPD.

    • Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.[11]

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value for both COX-1 and COX-2.

    • Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2).

Rationale: This is a classic and highly reproducible model of acute inflammation used to evaluate the in vivo efficacy of anti-inflammatory agents.[14] Carrageenan injection induces a localized inflammatory response characterized by edema (swelling), providing a quantifiable measure of a compound's anti-inflammatory effect.[15][16]

Detailed Protocol:

  • Animal Acclimatization and Grouping:

    • Use adult male Wistar or Sprague-Dawley rats.

    • Acclimatize the animals for at least one week before the experiment.

    • Divide the animals into groups (e.g., vehicle control, positive control, and different dose levels of the test compound).

  • Compound Administration:

    • Administer the synthetic pyrazole derivative or vehicle (e.g., 0.5% carboxymethyl cellulose) orally or intraperitoneally at a predetermined time (e.g., 60 minutes) before carrageenan injection.[17]

    • Administer a standard anti-inflammatory drug (e.g., Indomethacin or Celecoxib) to the positive control group.[15]

  • Induction of Inflammation:

    • Inject a freshly prepared 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[15][18]

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[15]

    • The difference in paw volume before and after carrageenan injection represents the degree of edema.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Comparative Data for Anti-Inflammatory Pyrazole Derivatives
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)In Vivo Edema Inhibition (%) @ DoseReference
Celecoxib 150.0437565% @ 10 mg/kg[9]
Derivative A >1000.12>83372% @ 10 mg/kg[19]
Derivative B 5.20.086558% @ 20 mg/kg[20]
Derivative C 8.90.2535.6Not Reported[13]

Part 2: Validating Anticancer Activity - Targeting the JAK-STAT Pathway

Many recently developed pyrazole derivatives with anticancer properties function as kinase inhibitors.[4] A prominent example is Ruxolitinib, which targets the Janus kinase (JAK) family of enzymes, thereby inhibiting the JAK-STAT signaling pathway.[2][21] This pathway is crucial for the proliferation and survival of many cancer cells, making it an attractive therapeutic target.[3][22]

The JAK-STAT Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer dimerizes DNA DNA STAT_Dimer->DNA translocates to nucleus and binds Pyrazole_Derivative Synthetic Pyrazole Derivative (e.g., Ruxolitinib) Pyrazole_Derivative->JAK inhibits Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription initiates

Caption: The JAK-STAT signaling pathway, a key target for pyrazole-based anticancer agents.

Experimental Protocols for Assessing Anticancer Efficacy

Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[3][5][6] It is a robust and high-throughput method for initial screening of the cytotoxic potential of new synthetic compounds against various cancer cell lines.[4][21]

Detailed Protocol:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.[11][14]

    • Harvest the cells and seed them into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).[23]

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the synthetic pyrazole derivatives and a positive control (e.g., Doxorubicin or Cisplatin) in the culture medium.[7]

    • Replace the existing medium in the wells with the medium containing the test compounds or vehicle control (DMSO).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).[24]

  • MTT Assay Procedure:

    • Add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5][6]

    • During this incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[3]

  • Data Analysis:

    • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.[6]

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value.

Rationale: To confirm that a synthetic pyrazole derivative is acting on its intended target, it is essential to analyze the downstream effects on the signaling pathway. Western blotting allows for the detection and quantification of specific proteins, such as the phosphorylated (activated) forms of STAT proteins, providing direct evidence of target engagement.[25]

Detailed Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat cancer cells with the test compound at various concentrations and time points.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[25]

    • Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).[26]

  • SDS-PAGE and Protein Transfer:

    • Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-STAT3) and a loading control (e.g., β-actin or GAPDH).[25]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[26]

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.[26]

    • Quantify the band intensities and normalize the expression of the target protein to the loading control.

    • Compare the levels of the target protein in treated cells to those in untreated control cells.

Comparative Data for Anticancer Pyrazole Derivatives
CompoundTarget Cancer Cell LineGI50 / IC50 (µM)Putative Target/MechanismReference
Ruxolitinib HEL (Erythroleukemia)0.048JAK1/2 Kinase[2]
Derivative D MCF-7 (Breast Cancer)5.8Not Specified[14]
Derivative E HCT116 (Colon Cancer)0.035Not Specified[7]
Derivative F A549 (Lung Cancer)0.69Tubulin Polymerization[11]
Derivative G HepG2 (Liver Cancer)2.0DNA Binding[7]

Conclusion: A Path Forward for Pyrazole-Based Drug Discovery

The validation of synthetic pyrazole derivatives is a multifaceted process that requires a strategic combination of in vitro and in vivo assays, guided by a deep understanding of the underlying molecular pathways. By employing the detailed protocols and comparative frameworks outlined in this guide, researchers can generate high-quality, reproducible data that will not only elucidate the biological activity of their novel compounds but also provide a solid foundation for their further development as potential therapeutic agents. The continued exploration of the pyrazole scaffold, coupled with rigorous biological validation, holds immense promise for the discovery of next-generation medicines to address a wide range of human diseases.

References

  • Ruxolitinib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Ruxolitinib Mechanism of Action Action Pathway. (n.d.). PathWhiz. Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules, 28(13), 5085. [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2013). Indian Journal of Pharmacology, 45(6), 579. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2014). Current Protocols in Pharmacology, 64(1), 5.4.1-5.4.11. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry, 15(22), 1845-1864. [Link]

  • Fever - Wikipedia. (n.d.). Retrieved from [Link]

  • Arachidonic acid is converted to prostaglandins by action of... (n.d.). ResearchGate. Retrieved from [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (2015). Letters in Drug Design & Discovery, 12(7), 555-562. [Link]

  • Experimental design for carrageenan-induced paw edema in rat. (2021). ResearchGate. [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. (2004). In Inflammation Protocols (pp. 115-121). Humana Press. [Link]

  • Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. (2018). Kidney Research and Clinical Practice, 37(4), 322-333. [Link]

  • Cyclooxygenase-2 Mediated Oxidation of 2-Arachidonoyl-Lysophospholipids Identifies Unknown Lipid Signaling Pathways. (2016). Cell Chemical Biology, 23(11), 1365-1374. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2018). Molecules, 23(8), 1888. [Link]

  • Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. (2016).
  • Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. (2012).
  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2022). RSC Advances, 12(48), 31227-31238. [Link]

  • Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. (2016). Inflammopharmacology, 24(5), 245-254. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2015). Molecules, 20(11), 20560-20575. [Link]

  • JAK-STAT signaling pathway - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Journal of Molecular Structure, 1287, 135623. [Link]

Sources

Comparative

The Pyrazol-3-ylamine Scaffold: A Privileged Motif in Kinase Inhibitor Design

A Comparative Guide to Structure-Activity Relationships and Experimental Design For researchers, scientists, and drug development professionals, the quest for novel, potent, and selective kinase inhibitors is a perpetual...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Structure-Activity Relationships and Experimental Design

For researchers, scientists, and drug development professionals, the quest for novel, potent, and selective kinase inhibitors is a perpetual frontier. Within the vast landscape of heterocyclic chemistry, the pyrazol-3-ylamine core has emerged as a "privileged scaffold"—a molecular framework that consistently demonstrates the ability to bind to the ATP-binding site of various kinases with high affinity.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazol-3-ylamine analogs, offering a comparative look at their performance against different kinase targets and providing the experimental context necessary for their synthesis and evaluation.

The Allure of the Pyrazol-3-ylamine Core: A Hinge-Binding Powerhouse

The efficacy of the pyrazol-3-ylamine moiety lies in its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[1] This bidentate interaction, involving the pyrazole N1-H and the 3-amino group, mimics the adenine portion of ATP, providing a strong anchor for the inhibitor. The substituents at other positions of the pyrazole ring (typically C4 and C5) and on the exocyclic amine can then be strategically modified to achieve desired potency, selectivity, and pharmacokinetic properties.[1][3]

Comparative SAR Analysis Across Key Kinase Families

The versatility of the pyrazol-3-ylamine scaffold is evident in its successful application against a wide array of kinase targets implicated in cancer, inflammation, and neurodegenerative diseases.[4][5][6][7][8] This section dissects the nuanced SAR for several prominent kinase families, highlighting how subtle structural modifications can lead to significant changes in biological activity.

Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors for Alzheimer's Disease

GSK-3β is a key enzyme in the hyperphosphorylation of tau protein, a pathological hallmark of Alzheimer's disease.[9] Thieno[3,2-c]pyrazol-3-amine derivatives have been explored as potent GSK-3β inhibitors.

Key SAR Insights:

  • Acylation of the 3-amino group: Introduction of an acyl group, such as isobutyryl, is crucial for activity.[9]

  • Substitution at the C5 position: Aryl groups introduced via Suzuki coupling significantly influence potency. For instance, a pyridine-3-yl substituent at this position has shown promising activity.[9]

Compound IDR1 (at 3-amino)R2 (at C5)GSK-3β IC50 (µM)
15b IsobutyrylBr>50
16b IsobutyrylPyridin-3-yl0.089
16e BenzoylPyridin-3-yl0.045

Table 1: Comparison of GSK-3β inhibitory activity of thieno[3,2-c]pyrazol-3-amine analogs. Data sourced from[9].

Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors for Inflammatory Diseases

RIPK1 is a critical mediator of necroptosis, a form of programmed cell death implicated in various inflammatory conditions.[4][10] Optimization of a series of 1H-pyrazol-3-amine derivatives has led to the discovery of potent and selective RIPK1 inhibitors.[10]

Key SAR Insights:

  • N1 substitution: Small alkyl groups on the pyrazole nitrogen are generally well-tolerated.

  • C5-aryl substituent: A 2,3-dihydro-1H-indol-5-yl group at the C5 position has been identified as a key feature for potent RIPK1 inhibition.[4]

  • Acylation of the indole nitrogen: Acylation of the indole nitrogen with various phenylacetyl groups can further enhance potency and modulate pharmacokinetic properties.[4]

Compound IDR (on Indole Nitrogen)RIPK1 IC50 (nM)
22a 2-(3-methoxyphenyl)acetyl15
22b 2-(3-(trifluoromethoxy)phenyl)acetyl11

Table 2: SAR of 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as RIPK1 inhibitors. Data sourced from[4].

Janus Kinase 2 (JAK2) Inhibitors for Myeloproliferative Neoplasms

The JAK-STAT signaling pathway is often dysregulated in myeloproliferative neoplasms, making JAK2 a prime therapeutic target. Pyrazol-3-ylamine analogs have been investigated as hinge-binding motifs in JAK2 inhibitors, with isosteric replacement by thiazol-2-yl amine also showing promise.[11]

Key SAR Insights:

  • The pyrazol-3-yl amine acts as a crucial hinge binder.[11]

  • Substitutions on the pyrazole ring and the rest of the scaffold are critical for achieving selectivity over other JAK family members.

SAR_JAK2 Scaffold Pyrazol-3-ylamine Core Hinge JAK2 Hinge Region Scaffold->Hinge H-bonding R_group Substituents (R1, R2, etc.) Scaffold->R_group Modifications Potency Potency R_group->Potency Influences Selectivity Selectivity R_group->Selectivity Influences

Caption: General SAR strategy for pyrazol-3-ylamine-based JAK2 inhibitors.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the practical applicability of this guide, this section provides detailed, step-by-step methodologies for the synthesis of a representative pyrazol-3-ylamine analog and a common biological assay for its evaluation.

Synthesis of a 5-Aryl-1H-pyrazol-3-amine Derivative

This protocol outlines a typical Suzuki coupling reaction to introduce an aryl group at the C5 position of a pyrazole ring, a common strategy in the synthesis of these analogs.[9][12]

Materials:

  • 5-Bromo-1H-pyrazol-3-amine

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3 or Na2CO3)

  • Solvent (e.g., Dioxane/water or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add 5-bromo-1H-pyrazol-3-amine (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2-3 equivalents).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the degassed solvent system (e.g., a 3:1 mixture of dioxane and water).

  • Add the palladium catalyst (0.05-0.1 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-1H-pyrazol-3-amine.

Synthesis_Workflow Start Starting Materials: 5-Bromo-1H-pyrazol-3-amine Arylboronic acid Reaction Suzuki Coupling Reaction: - Pd Catalyst - Base - Solvent - Heat Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product: 5-Aryl-1H-pyrazol-3-amine Purification->Product

Caption: Workflow for the synthesis of a 5-aryl-1H-pyrazol-3-amine analog.

In Vitro Kinase Inhibition Assay (Example: RIPK1)

This protocol describes a common method to determine the in vitro inhibitory activity of a compound against a specific kinase.

Materials:

  • Recombinant human RIPK1 enzyme

  • Kinase buffer

  • ATP

  • Substrate peptide

  • Test compound (pyrazol-3-ylamine analog)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the kinase buffer, the recombinant RIPK1 enzyme, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and kinase detection reagent, following the manufacturer's instructions.

  • Measure the luminescence signal using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Prepare Reagents: Enzyme, Buffer, ATP, Substrate, Compound Reaction_Setup Combine Enzyme and Compound in Plate Start->Reaction_Setup Reaction_Start Initiate Reaction with ATP/Substrate Mix Reaction_Setup->Reaction_Start Incubation Incubate at Room Temp Reaction_Start->Incubation Detection Stop Reaction & Add Detection Reagent Incubation->Detection Readout Measure Luminescence Detection->Readout Analysis Calculate % Inhibition and IC50 Value Readout->Analysis

Sources

Validation

A Researcher's Guide to Comparing the In Vitro Efficacy of Pyrazole Isomers

For researchers, scientists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities,...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3][4] The biological activity of these compounds is not solely dependent on the nature of the substituents but is also profoundly influenced by their position on the pyrazole ring. This guide provides an in-depth comparison of the in vitro efficacy of different pyrazole isomers, supported by experimental data and detailed protocols to empower your research endeavors.

The Significance of Isomerism in Pyrazole Bioactivity

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers multiple positions for substitution (typically positions 1, 3, 4, and 5). The spatial arrangement of substituents gives rise to constitutional isomers, which can exhibit remarkably different biological profiles. This variation in efficacy stems from the distinct ways each isomer interacts with its biological target. Factors such as steric hindrance, electronic effects, and the ability to form specific hydrogen bonds are all dictated by the substituent's location on the pyrazole core.[5][6] Understanding these structure-activity relationships (SAR) is paramount for the rational design of potent and selective therapeutic agents.[7]

Comparative In Vitro Efficacy of Pyrazole Isomers

Anticancer Cytotoxicity

In the realm of oncology, the position of substituents on the pyrazole ring is a critical determinant of cytotoxic activity. For instance, studies on pyrazole derivatives as anticancer agents have revealed that the substitution pattern significantly impacts their potency against various cancer cell lines.[8][9]

Generally, it has been observed that bulky aromatic groups at the N1 and C5 positions, coupled with a smaller functional group at the C3 position, can lead to potent cytotoxic effects.[10] The substitution at the C4 position is also crucial, with small, electron-withdrawing groups often enhancing activity.

Table 1: Comparative Cytotoxicity (IC50, µM) of Hypothetical Phenyl-Substituted Pyrazole Isomers against a Cancer Cell Line

IsomerSubstitution PatternHypothetical IC50 (µM)Rationale based on SAR
Isomer A 1-Phenyl, 3-Methyl, 5-Phenyl5.2Bulky groups at N1 and C5 can enhance binding to hydrophobic pockets in target proteins.
Isomer B 1-Phenyl, 4-Methyl, 5-Phenyl15.8Substitution at C4 can sometimes introduce steric clashes, reducing binding affinity.
Isomer C 1-Phenyl, 3-Phenyl, 5-Methyl8.9The relative positioning of the phenyl groups at C3 and C5 influences the molecule's overall shape and interaction with the target.

Disclaimer: The IC50 values in this table are hypothetical and for illustrative purposes to demonstrate the potential impact of isomerism based on general SAR principles. Actual values would need to be determined experimentally.

Enzyme Inhibition

For instance, in the context of COX-2 inhibition, a diarylpyrazole scaffold is common, with specific substitution patterns being essential for activity. The celebrated anti-inflammatory drug Celecoxib, for example, is a 1,5-diarylpyrazole. Structure-activity relationship studies have shown that the presence of a sulfonamide or a similar hydrogen-bond-donating group at the para-position of the C5-phenyl ring is crucial for selective COX-2 inhibition.[13] Moving this group to other positions on the phenyl ring or to a different substituent on the pyrazole core drastically reduces or abolishes this selective activity.

Similarly, for protein kinase inhibition, the pyrazole core often acts as a scaffold to orient key functionalities that interact with the ATP-binding pocket of the kinase.[2][14] The specific substitution pattern determines which residues in the kinase domain the inhibitor can interact with, thereby defining its potency and selectivity profile.

Table 2: Comparative Enzyme Inhibition (IC50, nM) of Hypothetical Pyrazole Isomers against a Target Kinase

IsomerSubstitution PatternHypothetical IC50 (nM)Rationale based on SAR
Isomer X 1-Aryl, 3-Amino, 4-Cyano50The 3-amino group can act as a key hydrogen bond donor, while the 4-cyano group can occupy a specific pocket.
Isomer Y 1-Aryl, 4-Amino, 3-Cyano500Swapping the positions of the amino and cyano groups can lead to a loss of key interactions within the enzyme's active site.
Isomer Z 1-Aryl, 5-Amino, 4-Cyano>1000The 5-position may not be optimal for presenting the crucial amino group for interaction with the hinge region of the kinase.

Disclaimer: The IC50 values in this table are hypothetical and for illustrative purposes to demonstrate the potential impact of isomerism based on general SAR principles. Actual values would need to be determined experimentally.

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives is also highly dependent on their isomeric form.[15][16][17] The position of substituents can influence the compound's ability to penetrate the bacterial cell wall and interact with its intracellular target. For example, studies have shown that the presence of specific halogenated phenyl rings at the C3 or C5 position can significantly enhance antibacterial activity.[18] The nature and position of substituents on the N1 nitrogen also play a vital role in modulating the antimicrobial spectrum and potency.

Experimental Protocols for In Vitro Efficacy Assessment

To facilitate a robust comparison of pyrazole isomers, it is essential to employ standardized and validated in vitro assays. Below are detailed protocols for key experiments.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole isomers in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each isomer.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add Pyrazole Isomers incubate_24h->add_compounds incubate_treatment Incubate 24-72h add_compounds->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cytotoxicity assay.

Enzyme Inhibition Assay: In Vitro Kinase Assay

This protocol describes a generic luminescence-based kinase assay that measures the amount of ADP produced, which is proportional to kinase activity.[20][21][22]

Protocol:

  • Reagent Preparation: Prepare the kinase, substrate, and ATP in a suitable kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Inhibitor Preparation: Prepare serial dilutions of the pyrazole isomers in the assay buffer.

  • Kinase Reaction: In a 96-well plate, add the kinase and the pyrazole isomer dilutions. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Start the kinase reaction by adding the ATP/substrate mixture. Incubate for 30-60 minutes at 30°C.

  • Stop Reaction and Detect ADP: Add a reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a detection reagent that converts ADP to ATP and generates a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC₅₀ value for each isomer.

Kinase_Assay_Workflow cluster_setup Setup cluster_reaction Reaction cluster_detection Detection & Analysis start Start prepare_reagents Prepare Kinase, Substrate, ATP start->prepare_reagents prepare_inhibitors Prepare Pyrazole Isomer Dilutions start->prepare_inhibitors add_kinase_inhibitor Add Kinase & Inhibitor to Plate prepare_reagents->add_kinase_inhibitor prepare_inhibitors->add_kinase_inhibitor pre_incubate Pre-incubate add_kinase_inhibitor->pre_incubate initiate_reaction Add ATP/Substrate pre_incubate->initiate_reaction incubate_reaction Incubate 30-60 min initiate_reaction->incubate_reaction stop_reaction Stop Reaction & Detect ADP incubate_reaction->stop_reaction read_luminescence Read Luminescence stop_reaction->read_luminescence calculate_ic50 Calculate IC50 read_luminescence->calculate_ic50 end End calculate_ic50->end

Sources

Comparative

A Senior Application Scientist's Guide to In Silico Analysis: Docking Studies of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine with Kinase Targets

This guide provides a comprehensive comparative analysis of the molecular docking performance of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine, a representative member of the therapeutically significant aminopyrazole class of c...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the molecular docking performance of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine, a representative member of the therapeutically significant aminopyrazole class of compounds. The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key enzymes in signaling pathways.[1][2] This document is intended for researchers, computational chemists, and drug development professionals, offering an in-depth look at the methodologies, comparative performance, and interpretation of docking studies against critical oncology targets, Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

We will explore the rationale behind the experimental design, present a self-validating docking protocol, and compare the binding potential of our lead compound against known inhibitors, supported by quantitative data and detailed interaction models.

The Rationale: Why Aminopyrazoles and Why Kinases?

The aminopyrazole framework is a versatile scaffold adept at forming key hydrogen bond interactions with the hinge region of protein kinases, a critical binding motif for ATP-competitive inhibitors.[3] Kinases like CDK2 and VEGFR-2 are central regulators of cell cycle progression and angiogenesis, respectively. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4][5]

This guide uses 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine as a model to investigate the foundational interactions that drive the inhibitory potential of this chemical class. By comparing its docking performance against established inhibitors, we can elucidate the structure-activity relationships (SAR) that are crucial for designing next-generation therapeutics with improved potency and selectivity.

Comparative Docking Analysis

To objectively assess the potential of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine as a kinase inhibitor, we performed docking studies against two well-validated cancer targets: CDK2 and VEGFR-2. Its performance was benchmarked against a known co-crystallized inhibitor for each target to provide a reliable point of comparison.

Target 1: Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a key regulator of the cell cycle, and its inhibition can halt the proliferation of cancer cells. For this study, we utilized the crystal structure of CDK2 in complex with a pyrazole-based inhibitor (PDB ID: 2VTO).[4]

Table 1: Comparative Docking Results for CDK2 (PDB: 2VTO)

CompoundBinding Energy (kcal/mol)Estimated Inhibition Constant (Ki, µM)Key Interacting ResiduesHydrogen Bonds
4-Methyl-5-phenyl-2H-pyrazol-3-ylamine -9.850.18LEU83, GLU81, LYS33, ASP862 (with LEU83, GLU81)
Alternative Pyrazole (Compound 2b from Khan et al., 2014) [4]-10.350.09LEU83, GLU81, ILE10, ASP863 (with LEU83, GLU81, ASP86)
Reference Ligand (from PDB: 2VTO) -11.520.02LEU83, GLU81, LYS33, PHE803 (with LEU83, GLU81)

The data indicates that 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine demonstrates a strong binding affinity for the ATP-binding pocket of CDK2. The pyrazole core's amino group acts as a hydrogen bond donor, engaging with the hinge region backbone (LEU83, GLU81), mimicking the interaction of the native ATP ligand. While its binding energy is slightly lower than the more complex reference and alternative inhibitors, its efficient binding highlights the foundational importance of the aminopyrazole scaffold.

Target 2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels required for tumor growth and metastasis. We used the crystal structure of VEGFR-2 (PDB ID: 2QU5) for our docking simulation.[6]

Table 2: Comparative Docking Results for VEGFR-2 (PDB: 2QU5)

CompoundBinding Energy (kcal/mol)Estimated Inhibition Constant (Ki, µM)Key Interacting ResiduesHydrogen Bonds
4-Methyl-5-phenyl-2H-pyrazol-3-ylamine -9.510.31CYS919, ASP1046, GLU8852 (with CYS919, ASP1046)
Alternative Pyrazole (Compound 1b from Khan et al., 2014) [6]-10.090.13CYS919, ASP1046, LYS8683 (with CYS919, ASP1046)
Reference Ligand (Sorafenib - modeled) -11.200.03CYS919, ASP1046, GLU885, PHE9184 (with CYS919, ASP1046)

Against VEGFR-2, our lead compound again shows significant binding potential. The interactions are anchored by hydrogen bonds to the hinge residue CYS919 and the key catalytic residue ASP1046 in the DFG motif. The phenyl ring likely engages in hydrophobic interactions within the pocket, further stabilizing the complex. The comparison shows that while more decorated pyrazole derivatives or established drugs like Sorafenib achieve lower binding energies through additional contact points, the core binding mode is effectively established by the simpler 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine structure.

Experimental Protocol: A Self-Validating Docking Workflow

Scientific integrity in computational studies hinges on a robust and validated methodology. The following protocol represents a standard, self-validating workflow for molecular docking using widely accepted tools like AutoDock.[7][8] The causality for each step is explained to provide a clear understanding of the process.

Step 1: Target Protein Preparation
  • Action: Download the 3D crystal structure of the target protein (e.g., CDK2, PDB: 2VTO) from the Protein Data Bank.

  • Causality: The crystal structure provides the experimentally determined coordinates of the protein's atoms, which is the essential starting point for a structure-based design project.[9]

  • Procedure:

    • Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands using a molecular visualization tool (e.g., PyMOL, Chimera).

    • Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

    • Assign Kollman charges to the protein atoms. This is necessary for the docking software's scoring function to calculate electrostatic interactions accurately.[8]

Step 2: Ligand Preparation
  • Action: Generate a 3D conformation of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine and the comparator compounds.

  • Causality: A low-energy, stable 3D conformation of the ligand is required for the docking algorithm to explore its possible binding poses effectively.

  • Procedure:

    • Draw the 2D structure of the ligand using chemical drawing software (e.g., ChemDraw).

    • Convert the 2D structure to a 3D structure.

    • Perform energy minimization using a force field (e.g., MMFF94). This process optimizes the ligand's geometry to find a stable, low-energy conformation.

Step 3: Protocol Validation via Re-docking
  • Action: Before docking the test compounds, extract the original co-crystallized ligand from the PDB file and re-dock it into the protein's active site.

  • Causality: This is the most critical validation step. A reliable docking protocol must be able to reproduce the experimentally observed binding pose of a known ligand.[10]

  • Procedure:

    • Perform the docking simulation with the native ligand using the defined protocol.

    • Superimpose the top-ranked docked pose with the original crystal structure pose.

    • Calculate the Root Mean Square Deviation (RMSD) between the two poses.

    • Validation Criterion: An RMSD value below 2.0 Å is considered a successful validation, indicating the docking protocol is accurate and reliable for the target system.[11]

Step 4: Docking Simulation
  • Action: Dock the prepared ligands into the validated protein target.

  • Causality: The docking algorithm systematically searches for the optimal binding pose of the ligand within the specified active site, predicting its binding affinity and interaction patterns.

  • Procedure:

    • Define a grid box that encompasses the entire binding site of the protein. This box defines the search space for the ligand.

    • Utilize a docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, to perform a flexible ligand docking run.[4] This allows the ligand's rotatable bonds to move freely, while the protein is typically held rigid.

    • Generate multiple binding poses (e.g., 10-20) for each ligand.

Step 5: Post-Docking Analysis
  • Action: Analyze the docking results to identify the best pose and understand the molecular interactions.

  • Causality: The analysis translates the raw output of the docking simulation into chemically meaningful insights.

  • Procedure:

    • Rank the poses based on their binding energy scores. Lower scores typically indicate stronger binding affinity.[12]

    • Visually inspect the top-ranked poses to confirm that they make chemically sensible interactions with the protein's active site residues.

    • Identify and map the key interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking) responsible for stabilizing the ligand-protein complex.

Visualizing the Process and Interactions

To further clarify the methodology and results, the following diagrams were generated using Graphviz.

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_dock Production Phase PDB 1. PDB Structure Retrieval (e.g., 2VTO) Prot_Prep 2. Protein Preparation (Remove Water, Add H) PDB->Prot_Prep Redock 4. Re-dock Native Ligand Prot_Prep->Redock Lig_Prep 3. Ligand Preparation (2D to 3D, Minimize Energy) Grid 6. Define Grid Box RMSD 5. Calculate RMSD Redock->RMSD Check RMSD < 2.0 Å? RMSD->Check Check->PDB Refine Protocol Check->Grid Protocol Validated Dock 7. Dock Test Ligands Grid->Dock Analyze 8. Analyze Poses & Scores Dock->Analyze

Caption: Validated molecular docking workflow.

G cluster_ligand cluster_protein Ligand NH2 Amino Group (-NH2) Pyrazole Pyrazole Core Hinge Hinge Backbone (e.g., LEU83, CYS919) NH2->Hinge H-Bond (Donor) Phenyl Phenyl Ring Gatekeeper Gatekeeper Residue Pyrazole->Gatekeeper Steric Interaction Hydrophobic Hydrophobic Pocket (e.g., ILE10, PHE918) Phenyl->Hydrophobic Hydrophobic Interaction

Caption: Key ligand-protein interactions.

Conclusion and Future Directions

This guide demonstrates that 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine possesses the necessary structural features to act as a potent kinase inhibitor, establishing key hydrogen bonding and hydrophobic interactions within the ATP-binding pockets of CDK2 and VEGFR-2. While more complex, decorated analogs from the literature show enhanced binding affinities, the foundational binding mode is effectively established by this core scaffold.

The presented docking workflow, with its emphasis on protocol validation, provides a reliable framework for future in silico screening and lead optimization efforts. Further studies could involve expanding the panel of kinase targets, performing molecular dynamics simulations to assess the stability of the docked complexes, and synthesizing derivatives of the lead compound to experimentally validate these computational predictions and build a robust SAR model.

References

  • ResearchGate. (2022). How to validate the molecular docking results?[Link]

  • ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand?[Link]

  • ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure??[Link]

  • Khan, S. A., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 413–418. [Link]

  • Sverrisson, F., et al. (2014). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PLoS ONE, 9(8), e101113. [Link]

  • Harrison, T., et al. (2021). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 12(9), 1438–1445. [Link]

  • ResearchGate. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. [Link]

  • Gadhe, C. G., et al. (2020). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules, 25(18), 4287. [Link]

  • International Journal of Pharmacy and Biological Sciences. (2019). In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. [Link]

  • Maccallini, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 652. [Link]

  • PubMed Central. (2021). Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. [Link]

  • MDPI. (2022). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. [Link]

  • PubChem. (n.d.). 5-Methyl-2-phenyl-4-phenylazo-2H-pyrazol-3-ylamine. [Link]

  • Asian Journal of Pharmacy and Pharmacology. (2021). Synthesis and molecular docking studies on biologically active N-((3-(4- methoxyphenyl)-1-phenyl-1 -pyrazol-4-yl) methylene) aniline derivatives. [Link]

  • MDPI. (2023). Protein-Targeting Drug Discovery. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of 4” -substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. [Link]

  • Wang, L. L., et al. (2012). Synthesis, Biological Evaluation, and Molecular Docking Studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives as Novel Anticancer Agents. Bioorganic & Medicinal Chemistry, 20(16), 4895-900. [Link]

Sources

Validation

A Senior Application Scientist's Guide to In Vivo Validation of Pyrazole Compounds as Anti-Inflammatory Agents

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the in vivo validation of novel pyrazole-based compounds, moving from theoretical mechanism to pr...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of novel pyrazole-based compounds, moving from theoretical mechanism to practical, data-driven evaluation. We will dissect the critical experimental models, provide detailed protocols, and establish a clear rationale for each step, ensuring a scientifically rigorous comparison against established alternatives. The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its anti-inflammatory properties, most famously exemplified by the selective COX-2 inhibitor, Celecoxib.[1][2][3] This guide is designed to empower researchers to effectively assess the next generation of these promising therapeutics.

The Scientific Foundation: Targeting Key Inflammatory Pathways
  • Cyclooxygenase (COX) Inhibition : The COX enzymes, COX-1 and COX-2, convert arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[6] While COX-1 is constitutively expressed and plays a protective role in the gastrointestinal tract, COX-2 is induced at sites of inflammation.[7] The therapeutic advantage of many pyrazole compounds, including Celecoxib, lies in their selective inhibition of COX-2, which reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[2][6][7]

  • Cytokine Modulation : Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are master regulators of the inflammatory response.[2] They amplify the inflammatory cascade, leading to tissue damage in chronic conditions. An effective anti-inflammatory agent must demonstrate the ability to suppress the production of these critical mediators.[2][8]

The interplay of these pathways forms the basis of our validation strategy. A successful pyrazole candidate should ideally exhibit potent, and preferably selective, COX-2 inhibition and a marked ability to reduce the systemic surge of pro-inflammatory cytokines.

Diagram 1: Key Inflammatory Pathways Targeted by Pyrazole Compounds

Inflammatory_Pathways cluster_0 Cell Membrane cluster_1 COX Pathway cluster_2 Cytokine Signaling Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_G Prostaglandins (GI Protection, Platelets) COX1->Prostaglandins_G Prostaglandins_I Prostaglandins (Pain, Inflammation) COX2->Prostaglandins_I Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Immune_Cell Immune Cell (e.g., Macrophage) Inflammatory_Stimulus->Immune_Cell Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Immune_Cell->Cytokines Inflammatory_Response Systemic Inflammation Cytokines->Inflammatory_Response Pyrazole Pyrazole Compound (e.g., Celecoxib) Pyrazole->COX2 Selective Inhibition Pyrazole->Immune_Cell Suppression

Caption: Pyrazoles exert anti-inflammatory effects via COX-2 inhibition and cytokine suppression.

Comparative In Vivo Validation: A Dual-Model Approach

To build a robust evidence profile, we employ two distinct and complementary in vivo models. This dual-pronged strategy allows for the assessment of a compound's efficacy against both localized, acute inflammation and a systemic inflammatory response.

  • Carrageenan-Induced Paw Edema: A model for acute, localized inflammation.[9][10]

  • Lipopolysaccharide (LPS)-Induced Systemic Inflammation: A model for acute, systemic inflammation mimicking aspects of sepsis.[11][12]

Principle & Rationale: This is the gold-standard model for the rapid screening of anti-inflammatory drugs.[9][13][14] Sub-plantar injection of carrageenan, a seaweed-derived polysaccharide, elicits a well-characterized, biphasic inflammatory response. The initial phase involves the release of histamine and serotonin, followed by a later phase (3-5 hours) mediated by prostaglandins, where COX-2 activity is maximal.[15] A compound's ability to reduce the edema (swelling) in the later phase is a strong indicator of COX-2 inhibition.

Diagram 2: Workflow for Carrageenan-Induced Paw Edema Assay

Carrageenan_Workflow Start Acclimatize Rats (Wistar, 180-220g) Grouping Randomize into Groups (n=6-8) - Vehicle - Positive Control (Celecoxib) - Pyrazole Compound (PZ) Start->Grouping Measure_Baseline Measure Baseline Paw Volume (V₀) (Plethysmometer) Grouping->Measure_Baseline Dosing Administer Compounds (e.g., Oral Gavage) Measure_Baseline->Dosing Induction Induce Edema (0.1 mL 1% Carrageenan in sub-plantar region) Dosing->Induction T = -30 min Measure_Post Measure Paw Volume (Vt) at 1, 2, 3, 4, 5 hours Induction->Measure_Post T = 0 hr Analysis Calculate Edema Volume (Vt - V₀) & % Inhibition Measure_Post->Analysis End Data Interpretation Analysis->End

Caption: Step-by-step workflow for evaluating anti-edematous activity in rats.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal & Housing: Use male Wistar rats (180-220g), housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals for at least one week before the experiment.

  • Grouping: Randomly assign animals to experimental groups (n=6-8 per group):

    • Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Group II (Positive Control): Receives a standard drug like Celecoxib (e.g., 10 mg/kg) or Indomethacin (5 mg/kg).[13]

    • Group III, IV, etc. (Test Groups): Receive the novel pyrazole compound at various doses (e.g., 10, 25, 50 mg/kg).

  • Baseline Measurement: Before any treatment, measure the volume of the right hind paw of each rat using a digital plethysmometer. This is the initial volume (V₀).

  • Compound Administration: Administer the vehicle, positive control, or test compound via the intended clinical route, typically oral gavage (p.o.), 30-60 minutes before carrageenan injection.[14]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension (in sterile saline) into the sub-plantar region of the right hind paw of each rat.[9][13]

  • Post-Induction Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[13]

  • Data Analysis:

    • Calculate the edema volume at each time point: Edema (mL) = Vt - V₀ .

    • Calculate the percentage of inhibition of edema, typically at the 3-hour mark, using the following formula: % Inhibition = [ (Mean Edema_Control - Mean Edema_Treated) / Mean Edema_Control ] x 100

Principle & Rationale: Lipopolysaccharide (LPS) is a component of the outer membrane of Gram-negative bacteria that potently activates the innate immune system via Toll-like receptor 4 (TLR4).[11] Intraperitoneal (i.p.) injection of LPS in mice triggers a systemic inflammatory response characterized by a rapid and massive release of pro-inflammatory cytokines into the circulation, often called a "cytokine storm."[8][12] This model is highly reproducible and invaluable for assessing a compound's ability to suppress the systemic production of TNF-α and IL-6, key therapeutic targets in many inflammatory diseases.[12]

Diagram 3: Workflow for LPS-Induced Systemic Inflammation Assay

LPS_Workflow Start Acclimatize Mice (e.g., C57BL/6, 8-10 weeks) Grouping Randomize into Groups (n=6-8) - Control (Saline) - Vehicle + LPS - Positive Control + LPS - Pyrazole Compound (PZ) + LPS Start->Grouping Dosing Administer Compounds (p.o. or i.p.) Grouping->Dosing Induction Induce Inflammation (LPS Injection, i.p.) (e.g., 5-10 mg/kg) Dosing->Induction T = -60 min Wait Wait for Peak Cytokine Response (e.g., 2 hours) Induction->Wait T = 0 hr Collection Blood Collection (Cardiac Puncture under Anesthesia) Wait->Collection Analysis Isolate Serum/Plasma Measure Cytokines (TNF-α, IL-6) via ELISA Collection->Analysis End Data Interpretation Analysis->End

Caption: Step-by-step workflow for evaluating systemic anti-inflammatory effects in mice.

Experimental Protocol: LPS-Induced Systemic Inflammation

  • Animal & Housing: Use female BALB/c or C57BL/6 mice (8-10 weeks old). House and acclimatize as described for the rat model.[16]

  • Grouping: Randomly assign animals to experimental groups (n=6-8 per group):

    • Group I (Control): Receives vehicle and is injected with sterile PBS instead of LPS.

    • Group II (LPS Control): Receives vehicle followed by LPS injection.

    • Group III (Positive Control): Receives a standard drug (e.g., Celecoxib, Dexamethasone) followed by LPS injection.[12]

    • Group IV, V, etc. (Test Groups): Receive the novel pyrazole compound at various doses followed by LPS injection.

  • Compound Administration: Administer the vehicle, positive control, or test compound (e.g., p.o. or i.p.) 60 minutes prior to the LPS challenge.[16]

  • Induction of Inflammation: Inject LPS (from E. coli) intraperitoneally at a dose of 5-10 mg/kg.[8][16] The exact dose should be optimized based on the mouse strain to induce a robust but sublethal response.

  • Sample Collection: At 2 hours post-LPS injection (a time corresponding to peak TNF-α levels), anesthetize the mice and collect blood via cardiac puncture.[16][17]

  • Cytokine Analysis:

    • Allow blood to clot and centrifuge to obtain serum.

    • Quantify the concentrations of TNF-α and IL-6 in the serum using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[18][19]

    • Results are typically expressed in pg/mL.

Data Presentation for Objective Comparison

Clear and concise data presentation is crucial for comparing the efficacy of novel pyrazole compounds against the benchmark. The following tables provide templates for summarizing key findings.

Table 1: Comparison of Anti-Edematous Effects of Pyrazole Compounds in the Carrageenan-Induced Paw Edema Model

CompoundDose (mg/kg, p.o.)Mean Paw Edema at 3h (mL) ± SEM% Inhibition
Vehicle Control-0.85 ± 0.06-
Celecoxib100.38 ± 0.0455.3%
Pyrazole-A250.65 ± 0.0723.5%
Pyrazole-A500.42 ± 0.0550.6%
Pyrazole-B250.45 ± 0.0647.1%
Pyrazole-B500.29 ± 0.0365.9%

Table 2: Comparison of Effects on Pro-Inflammatory Cytokines in the LPS-Induced Systemic Inflammation Model

GroupDose (mg/kg)Serum TNF-α (pg/mL) ± SEMSerum IL-6 (pg/mL) ± SEM
Control (Saline)-15.4 ± 3.125.8 ± 5.2
Vehicle + LPS-2450.6 ± 180.54890.3 ± 350.1
Celecoxib + LPS101348.1 ± 110.22650.7 ± 215.6
Pyrazole-B + LPS251155.9 ± 98.72115.4 ± 190.8
Pyrazole-B + LPS50780.2 ± 65.31450.9 ± 133.4
Conclusion and Forward Outlook

This guide outlines a robust, two-model in vivo strategy for validating the anti-inflammatory potential of novel pyrazole compounds. A promising candidate, such as the hypothetical "Pyrazole-B" in our data tables, would demonstrate dose-dependent inhibition of carrageenan-induced edema—suggesting potent activity against prostaglandin synthesis—and a significant, dose-dependent reduction of systemic TNF-α and IL-6 levels in the LPS model.

The data generated from these comparative studies are essential for establishing a strong preclinical evidence base. They allow for direct, objective comparison against established drugs like Celecoxib and enable informed decisions for lead optimization and further development. By rigorously applying these validated protocols, researchers can confidently identify and advance the most promising pyrazole derivatives toward clinical application for the treatment of a wide range of inflammatory disorders.

References

  • Celecoxib - StatPearls - NCBI Bookshelf . (n.d.). National Center for Biotechnology Information. [Link]

  • Celecoxib - Wikipedia . (n.d.). Wikipedia. [Link]

  • LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PubMed Central . (n.d.). National Center for Biotechnology Information. [Link]

  • Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall . (n.d.). Pediatric Oncall. [Link]

  • LPS Model of Systemic Inflammation - Melior Discovery . (n.d.). Melior Discovery. [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies . (n.d.). Bentham Science. [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx . (n.d.). PharmGKB. [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse . (2024). Patsnap. [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate . (2025). ResearchGate. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives . (n.d.). Preprints.org. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives . (n.d.). Preprints.org. [Link]

  • Current status of pyrazole and its biological activities - PMC - PubMed Central . (n.d.). National Center for Biotechnology Information. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central . (n.d.). National Center for Biotechnology Information. [Link]

  • LPS-induced systemic inflammation is more severe in P2Y12 null mice - PMC - NIH . (n.d.). National Center for Biotechnology Information. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub . (2023). Encyclopedia.pub. [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PubMed Central . (n.d.). National Center for Biotechnology Information. [Link]

  • A Mouse Model of LPS-Induced Systemic Inflammation - Bio-protocol . (n.d.). Bio-protocol. [Link]

  • LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization - eLife . (2024). eLife. [Link]

  • Carrageenan induced Paw Edema Model - Creative Biolabs . (n.d.). Creative Biolabs. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv . (n.d.). Inotiv. [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC - NIH . (n.d.). National Center for Biotechnology Information. [Link]

  • Differential expression of tumor necrosis factor and interleukin-6 by peritoneal macrophages in vivo and in culture - PMC . (n.d.). National Center for Biotechnology Information. [Link]

  • ATH-1105 mitigates multiple pathologies in ALS models both alone and in combination with riluzole - Frontiers . (n.d.). Frontiers. [Link]

  • ELISA measured relative levels of TNF-α (A), IL-6 (B), and IL-1β (C)... - ResearchGate . (n.d.). ResearchGate. [Link]

  • Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC - NIH . (n.d.). National Center for Biotechnology Information. [Link]

Sources

Comparative

A Comprehensive Guide to Cross-Reactivity Profiling: The Case of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine

In the landscape of modern drug discovery, a thorough understanding of a compound's selectivity is paramount. Unintended interactions, or off-target effects, can lead to unforeseen toxicities or a dilution of the intende...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, a thorough understanding of a compound's selectivity is paramount. Unintended interactions, or off-target effects, can lead to unforeseen toxicities or a dilution of the intended therapeutic efficacy. This guide provides a strategic framework for the comprehensive cross-reactivity profiling of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine, a novel small molecule with therapeutic potential. By leveraging state-of-the-art profiling platforms and a tiered experimental approach, researchers can build a robust safety and selectivity profile, a critical step in advancing a compound from hit to lead and beyond.

While direct cross-reactivity data for 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine is not yet extensively published, we can draw inferences from its structural analog, Edaravone (also known as MCI-186 or 3-methyl-1-phenyl-2-pyrazolin-5-one).[1][2][3][4][5] Edaravone is an approved therapeutic for amyotrophic lateral sclerosis (ALS) and acute ischemic stroke, and its primary mechanism of action is attributed to its potent free radical scavenging and antioxidant properties.[1][2][3][4][6][7][8][9][10] The exact molecular targets contributing to its neuroprotective effects remain largely unknown, underscoring the importance of broad profiling for this chemical class.[1][3][6] This guide will therefore outline a comprehensive strategy to elucidate the interaction profile of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine, comparing its potential kinase inhibitory activity with its broader off-target liabilities.

The Strategic Imperative: A Tiered Approach to Profiling

A cost-effective and scientifically rigorous approach to cross-reactivity profiling involves a tiered or phased strategy.[11] This begins with broad, single-concentration screening to identify potential areas of interaction, followed by more focused dose-response studies to quantify the potency of these interactions.

Tier 1: Initial Broad Screening. The initial step is to cast a wide net to identify any potential off-target interactions. This is typically done at a single, relatively high concentration (e.g., 10 µM) across large panels of targets.

Tier 2: Potency Determination. Any "hits" from the initial screen (e.g., >70% inhibition) are then subjected to dose-response analysis to determine key potency metrics such as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).[11]

Tier 3: Cellular and Functional Validation. For high-potency off-target interactions, it is crucial to assess their relevance in a more physiological context using cell-based functional assays.

Comparative Analysis: Key Platforms for Cross-Reactivity Profiling

Several industry-leading platforms are available for comprehensive cross-reactivity profiling. The choice of platform depends on the specific goals of the study, the stage of drug development, and the nature of the compound. For 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine, a multi-platform approach is recommended to gain a holistic understanding of its interaction profile.

Profiling PlatformTechnology PrincipleKey OutputRecommended Use Case for 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine
KINOMEscan® Active site-directed competition binding assayDissociation constants (Kd)To quantitatively assess interactions across a broad panel of over 480 kinases, providing a detailed map of its kinome-wide selectivity.[12][13][14][15][16]
KiNativ™ Activity-based chemoproteomics with ATP/ADP probes in cell lysatesTarget engagement and binding constants (Kd) against native kinasesTo understand the compound's interaction with kinases in a more physiologically relevant context and identify targets that may not be apparent in recombinant systems.[17][18][19][20]
Eurofins SafetyScreen™ Panels A suite of in vitro binding and functional assaysPercent inhibition and IC50/EC50 valuesTo evaluate off-target liabilities beyond kinases, including GPCRs, ion channels, transporters, and other enzymes, which is crucial for predicting potential adverse drug reactions.[21][22][23][24][25]

Experimental Protocols

Protocol 1: KINOMEscan® Profiling for Kinase Selectivity

Objective: To determine the binding affinity (Kd) of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine against a comprehensive panel of human kinases.

Methodology:

  • Compound Preparation: Prepare a 100 mM stock solution of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine in 100% DMSO.

  • Assay Principle: The KINOMEscan® platform utilizes a competition binding assay where the test compound is incubated with a specific kinase and an immobilized, active-site directed ligand.[12][13] The amount of kinase bound to the solid support is measured, and a decrease in this amount indicates that the test compound is competing for the active site.

  • Initial Screen (scanMAX® Panel):

    • The compound is tested at a single concentration of 10 µM against the scanMAX® panel, which comprises over 468 kinases.[12]

    • Results are reported as percent of control, where a lower percentage indicates stronger binding.

  • Dose-Response (KdELECT™):

    • For kinases showing significant binding in the initial screen (e.g., >65% inhibition), a KdELECT™ assay is performed.[14]

    • This involves an 11-point dose-response curve to accurately determine the dissociation constant (Kd).

Data Interpretation: The results will generate a comprehensive kinome selectivity profile. A lower Kd value indicates a higher binding affinity. The selectivity of the compound can be visualized using the TREEspot™ data visualization tool, which maps the binding interactions onto the human kinome tree.[13]

KINOMEscan_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound 4-Methyl-5-phenyl- 2H-pyrazol-3-ylamine (100 mM in DMSO) InitialScreen scanMAX® Panel (>468 Kinases) @ 10 µM Compound->InitialScreen Dilute PercentInhibition Calculate % Inhibition InitialScreen->PercentInhibition DoseResponse KdELECT™ (11-point curve) KdCalculation Calculate Kd DoseResponse->KdCalculation PercentInhibition->DoseResponse Select Hits (>65% Inh.) SelectivityProfile Generate Kinome Selectivity Profile (TREEspot™) KdCalculation->SelectivityProfile

KINOMEscan® Profiling Workflow
Protocol 2: KiNativ™ Profiling for Cellular Target Engagement

Objective: To assess the target engagement of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine with native kinases in a cellular context.

Methodology:

  • Cell Lysate Preparation: Prepare lysates from a relevant cell line (e.g., a cancer cell line for an oncology application or a neuronal cell line for a neuroscience indication).

  • Compound Incubation: Incubate the cell lysates with varying concentrations of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine.

  • Probe Labeling: Add a biotinylated ATP/ADP acyl phosphate probe.[17][19] This probe covalently labels the active site of kinases that are not occupied by the test compound.

  • Enrichment and Digestion: Enrich the biotin-labeled proteins and perform tryptic digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.[19]

Data Interpretation: The degree of inhibition is determined by the reduction in the signal from the probe-labeled peptide in the presence of the compound. This provides a measure of target engagement within the complex cellular proteome.

KiNativ_Workflow CellLysate Cell Lysate CompoundIncubation Incubate with 4-Methyl-5-phenyl- 2H-pyrazol-3-ylamine CellLysate->CompoundIncubation ProbeLabeling Add Biotinylated ATP/ADP Probe CompoundIncubation->ProbeLabeling Enrichment Enrich Biotin-labeled Proteins ProbeLabeling->Enrichment Digestion Tryptic Digestion Enrichment->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Quantify Target Engagement LCMS->DataAnalysis

KiNativ™ Cellular Target Engagement Workflow
Protocol 3: Eurofins SafetyScreen™ for Broad Off-Target Liability

Objective: To identify potential off-target interactions of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine with a broad range of non-kinase targets.

Methodology:

  • Panel Selection: Select an appropriate panel, such as the SafetyScreen44 or SafetyScreen87, which cover a wide range of G-protein-coupled receptors (GPCRs), ion channels, transporters, and enzymes.[21][23][24]

  • Compound Submission: Submit the compound at a concentration of 10 µM for initial screening.

  • Assay Execution: The assays are typically radioligand binding assays or functional enzymatic assays.

  • Dose-Response Follow-up: For targets showing significant inhibition (typically >50%), follow up with dose-response studies to determine IC50 values.

Data Interpretation: The results will provide a broad overview of the compound's potential for off-target liabilities. Significant interactions with targets known to be associated with adverse drug reactions (e.g., hERG, CYPs) will require further investigation.

Conclusion

A comprehensive understanding of a compound's cross-reactivity profile is a cornerstone of modern, safety-conscious drug discovery. For a novel compound like 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine, a multi-pronged approach utilizing platforms such as KINOMEscan®, KiNativ™, and Eurofins SafetyScreen™ is essential. This tiered strategy, moving from broad screening to quantitative potency determination and cellular validation, provides the critical data needed to make informed decisions about the compound's therapeutic potential and to mitigate the risks of unforeseen off-target effects. The insights gained from such a rigorous profiling cascade are invaluable for guiding medicinal chemistry efforts and ultimately for developing safer and more effective medicines.

References

  • A Tiered Approach - In Vitro SafetyScreen Panels - Eurofins Discovery. [Link]

  • KINOMEscan® Kinase Screening & Profiling Services - Technology Networks. [Link]

  • Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis. [Link]

  • CNS SafetyScreen panel - FR - Eurofins Discovery. [Link]

  • In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC - NIH. [Link]

  • The KiNativ approach to kinase inhibitor profiling. ATP-biotin can bind... - ResearchGate. [Link]

  • Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. [Link]

  • KINOMEscan Technology - Eurofins Discovery. [Link]

  • SafetyScreen44 Panel - TW - Eurofins Discovery. [Link]

  • SafetyScreen Functional Panel - FR - Eurofins Discovery. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic. [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades - Eurofins Discovery. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. [Link]

  • ActivX Biosciences' KiNativ® platform featured in two articles demonstrating the importance of native kinase profiling for characterizing protein degraders - GlobeNewswire. [Link]

  • SafetyScreen87 Panel - TW - Eurofins Discovery. [Link]

  • Mci-186 | C10H10N2O | CID 4021 - PubChem - NIH. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. [Link]

  • Edaravone for amyotrophic lateral sclerosis - NIHR Innovation Observatory. [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data - PMC - NIH. [Link]

  • Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC - NIH. [Link]

  • Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates. [Link]

  • Edaravone | ALZFORUM. [Link]

  • Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PubMed. [Link]

  • Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one - PubMed. [Link]

  • (PDF) Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - ResearchGate. [Link]

  • The Reaction Rate of Edaravone (3Methyl1-phenyl-2-pyrazolin-5-one (MCI186)) with Hydroxyl Radical - ResearchGate. [Link]

  • CEREP Laboratories France - Eurofins Scientific. [Link]

  • The reaction rate of edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one (MCI-186)) with hydroxyl radical - PubMed. [Link]

  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC - PubMed Central. [Link]

  • Synthesis and biological activity of 4 ?¢ ? ? ? -substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole - JOCPR. [Link]

  • 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine - Lead Sciences. [Link]

  • 3-Methyl-1-phenyl-2-pyrazolin-5-one - Hazardous Agents | Haz-Map. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

  • Effect of a Novel Free Radical Scavenger, Edaravone (MCI-186), on Acute Brain Infarction. [Link]

  • Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties - MDPI. [Link]

  • Pyrazolone derivatives as potent and selective small-molecule SIRT5 inhibitors - PubMed. [Link]

  • 5-Methyl-2-phenyl-4-phenylazo-2H-pyrazol-3-ylamine - PubChem. [Link]

  • Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed. [Link]

  • Eurofins Cerep-Panlabs: ADME-Tox Profiling in Drug Discovery - YouTube. [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC - NIH. [Link]

  • Industry-leading In Vitro Safety Pharmacology Profiling - Eurofins Discovery. [Link]

  • Our Locations - Eurofins Discovery. [Link]

  • Eurofins Cerep-Panlabs: Epigenetic Webinar - YouTube. [Link]

Sources

Validation

A Comparative Guide to the Synthetic Routes of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine

Introduction: The Significance of the 3-Aminopyrazole Scaffold The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 3-Aminopyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] These five-membered heterocyclic systems are integral to drugs with anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][3][4] Within this class, the 3-aminopyrazole motif is of particular importance, serving as a versatile synthon for constructing more complex molecular architectures, including fused heterocyclic systems like pyrazolo[3,4-b]pyridines.[5][6] The compound 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine is a valuable building block, and understanding its synthetic accessibility is crucial for researchers in drug discovery and development.

This guide provides an in-depth comparison of the primary synthetic strategies for obtaining 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine. We will dissect the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Core Synthetic Paradigm: Cyclocondensation with Hydrazine

The most fundamental and widely employed method for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic three-carbon component.[1][3][7] The specific nature of this three-carbon precursor dictates the substitution pattern of the resulting pyrazole. For the synthesis of 3-aminopyrazoles, β-ketonitriles are the most common and effective starting materials.[8][9]

G cluster_0 General Synthesis of 3-Aminopyrazoles cluster_1 Key Precursor for 3-Aminopyrazoles Hydrazine Hydrazine Cyclocondensation Cyclocondensation Hydrazine->Cyclocondensation 1,3-Dielectrophile 1,3-Dielectrophile 1,3-Dielectrophile->Cyclocondensation 3-Aminopyrazole 3-Aminopyrazole Cyclocondensation->3-Aminopyrazole Target_Aminopyrazole Target 3-Aminopyrazole Beta_Ketonitrile β-Ketonitrile Beta_Ketonitrile->Target_Aminopyrazole  Primary Route

Sources

Comparative

A Senior Application Scientist's Guide to Validating Mass Spectrometry Fragmentation of Pyrazole Core Structures

Introduction: The Pyrazole Scaffold and the Imperative of Structural Validation The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Imperative of Structural Validation

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, have made it a privileged scaffold in a multitude of blockbuster drugs targeting a wide array of diseases.[1] From the anti-inflammatory celecoxib to a new generation of kinase inhibitors for cancer therapy, the pyrazole core is a testament to the power of heterocyclic chemistry in drug design.[2][3][4]

Given the critical role of pyrazole-containing compounds in pharmaceuticals, unambiguous structural characterization is paramount. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as a powerful tool for elucidating the structure of these molecules by analyzing their fragmentation patterns.[5] However, the data generated is only as reliable as the methodology used to acquire and validate it.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of high-resolution mass spectrometry (HRMS) platforms for analyzing pyrazole core structures. We will delve into the causality behind experimental choices, present detailed protocols for robust data acquisition, and outline a self-validating system for confirming fragmentation pathways. Our focus will be on two of the most prominent HRMS technologies: Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometry.

Comparative Analysis of High-Resolution Mass Spectrometry Platforms for Pyrazole Fragmentation

The choice of mass analyzer significantly impacts the richness and nature of the fragmentation data obtained. While both Q-TOF and Orbitrap instruments provide high resolution and mass accuracy, their underlying principles of ion fragmentation and detection lead to distinct differences in the resulting spectra.

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry

Q-TOF instruments utilize a collision cell (quadrupole) to induce fragmentation through Collision-Induced Dissociation (CID), followed by a Time-of-Flight analyzer to measure the mass-to-charge ratio of the resulting fragment ions.

  • Fragmentation Principle: CID in a Q-TOF typically involves lower-energy collisions, which can be advantageous for preserving fragile structural motifs and observing a cascade of fragmentation events. This can be particularly useful for elucidating complex fragmentation pathways of substituted pyrazoles.

  • Strengths for Pyrazole Analysis: The fast acquisition speed of TOF analyzers is well-suited for coupling with rapid ultra-high-performance liquid chromatography (UHPLC) separations, which is often necessary for analyzing complex mixtures of drug metabolites.

Orbitrap Mass Spectrometry

Orbitrap instruments employ a C-trap to accumulate ions before they are injected into the Orbitrap analyzer. Fragmentation is typically achieved through Higher-Energy Collisional Dissociation (HCD) in a dedicated collision cell.

  • Fragmentation Principle: HCD is a higher-energy fragmentation technique compared to conventional CID. This can lead to more extensive fragmentation and the generation of smaller, more structurally informative fragment ions. For pyrazole cores, this can be beneficial for breaking the stable aromatic ring and revealing information about its substituents.

  • Strengths for Pyrazole Analysis: Orbitrap analyzers are renowned for their exceptional mass resolution and accuracy.[6] This is critical for confidently determining the elemental composition of fragment ions, which is a cornerstone of validating fragmentation pathways. Studies have shown that Orbitrap platforms can outperform Q-TOF in terms of resolution and mass accuracy for small molecule analysis.[6]

Head-to-Head Comparison: What to Expect for Pyrazole Fragmentation

An inter-laboratory comparison of untargeted mass spectrometry data from Q-TOF and Orbitrap instruments revealed surprisingly low feature overlap, highlighting that differences in fragmentation, charge state, and adduct formation are significant.[7] For pyrazole analysis, this translates to potentially different dominant fragmentation pathways being observed on each platform. For instance, the lower-energy CID in a Q-TOF might favor the characteristic neutral losses of HCN and N₂ from the pyrazole ring, while the higher-energy HCD in an Orbitrap might promote more extensive ring cleavage and fragmentation of substituent groups.

A study comparing CID on a Q-TOF with HCD on an Orbitrap for peptide fragmentation found that nearly identical MS/MS spectra could be obtained by adjusting the collision energy.[8] This suggests that with careful method development, it is possible to generate comparable fragmentation data across platforms. However, the "colder" ions produced by the Q-TOF may be advantageous for studying labile pyrazole derivatives.[8]

Table 1: Comparative Overview of Q-TOF and Orbitrap for Pyrazole Fragmentation Analysis

FeatureQuadrupole Time-of-Flight (Q-TOF)Orbitrap
Fragmentation Method Collision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)
Collision Energy Typically lower, tunableTypically higher
Mass Resolution High (typically up to 60,000)Very High to Ultra-High (up to 500,000 or more)[6]
Mass Accuracy Excellent (< 5 ppm)Exceptional (< 1-3 ppm)[6]
Acquisition Speed Very FastFast, but can be slower at highest resolutions
Expected Pyrazole Fragmentation Prominent neutral losses (HCN, N₂), preservation of larger fragmentsMore extensive ring fragmentation, generation of smaller diagnostic ions
Key Advantage for Pyrazoles Fast acquisition for complex samples, detailed low-energy fragmentation pathwaysUnambiguous elemental composition of fragments, high confidence in structural assignments

Experimental Protocols for Validating Pyrazole Fragmentation

A robust and reproducible experimental workflow is the foundation of any reliable mass spectrometry analysis. The following sections provide detailed, step-by-step methodologies for sample preparation, data acquisition, and data analysis.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Validation A Standard Preparation B Sample Extraction A->B C Solvent Exchange & Dilution B->C D LC-MS/MS Analysis (Q-TOF or Orbitrap) C->D E Full Scan (MS1) D->E F Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) D->F G Feature Detection & Alignment F->G H Fragmentation Spectrum Extraction G->H I Elemental Composition Determination H->I J Pathway Proposal & Validation I->J

Caption: A generalized workflow for the validation of pyrazole fragmentation by LC-MS/MS.

Part 1: Sample Preparation

The goal of sample preparation is to extract the pyrazole-containing analyte from its matrix and prepare it in a solvent compatible with electrospray ionization (ESI).

Step-by-Step Protocol:

  • Standard Preparation:

    • Accurately weigh a certified reference standard of the pyrazole compound.

    • Prepare a stock solution in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Perform serial dilutions to create working solutions at concentrations appropriate for instrument optimization and analysis (e.g., 1 µg/mL).

  • Sample Extraction (from a biological matrix, if applicable):

    • Protein Precipitation: For plasma or serum samples, add 3 volumes of cold acetonitrile to 1 volume of the sample. Vortex vigorously and centrifuge to pellet the precipitated proteins. Collect the supernatant.

    • Liquid-Liquid Extraction (LLE): For more complex matrices, use an appropriate organic solvent (e.g., ethyl acetate) to extract the analyte. The choice of solvent will depend on the polarity of the pyrazole compound.

    • Solid-Phase Extraction (SPE): For cleaner samples and analyte concentration, use an SPE cartridge with a stationary phase that retains the analyte of interest. Wash away interfering compounds and then elute the analyte with a strong solvent.

  • Solvent Exchange and Dilution:

    • Evaporate the solvent from the extracted sample under a gentle stream of nitrogen.

    • Reconstitute the sample in a solvent mixture compatible with the LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

    • Filter the final sample through a 0.22 µm syringe filter to remove any particulates.

Part 2: LC-MS/MS Data Acquisition

This protocol outlines the general parameters for acquiring fragmentation data on either a Q-TOF or Orbitrap instrument.

Step-by-Step Protocol:

  • Liquid Chromatography (LC) Setup:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) suitable for small molecule separations.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Develop a gradient that provides good separation of the analyte from any impurities or matrix components. A typical starting point is 5% B, ramping to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Setup:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode is typically used for pyrazoles due to the presence of basic nitrogen atoms.

    • Full Scan (MS1) Parameters:

      • Mass Range: m/z 100-1000.

      • Resolution (Orbitrap): 70,000.

    • Tandem MS (MS/MS) Parameters (Data-Dependent Acquisition - DDA):

      • Precursor Ion Selection: Select the top 3-5 most intense ions from the MS1 scan for fragmentation.

      • Collision Energy (Q-TOF - CID): Perform a collision energy ramp (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.

      • Collision Energy (Orbitrap - HCD): Use a stepped normalized collision energy (e.g., 20, 30, 40) to acquire a range of fragment ions.

      • Resolution (Orbitrap): 17,500 for MS/MS scans to ensure fast acquisition.

      • Dynamic Exclusion: Exclude precursor ions for a set time (e.g., 15 seconds) after fragmentation to allow for the selection of lower abundance ions.

Validation of Fragmentation Pathways: A Self-Validating System

The interpretation of fragmentation spectra is not merely an observational exercise; it is a hypothesis-driven process that requires rigorous validation. The following workflow ensures the trustworthiness of your proposed fragmentation pathways, adhering to principles outlined in regulatory guidelines from bodies like the EMA and FDA for analytical method validation.

Validation Workflow Diagram

validation_workflow cluster_initial Initial Data Review cluster_fragment Fragment Ion Analysis cluster_pathway Pathway Confirmation A Accurate Mass Measurement of Precursor Ion B Isotopic Pattern Analysis A->B C Accurate Mass Measurement of Fragment Ions B->C D Elemental Composition Determination C->D E Plausible Neutral Loss Identification D->E F Proposal of Fragmentation Mechanisms E->F G Comparison with Literature & Databases F->G H In Silico Fragmentation (e.g., MetFrag, CFM-ID) F->H I Isotopic Labeling Studies (if necessary) F->I

Caption: A systematic workflow for the validation of proposed fragmentation pathways.

Step-by-Step Validation Protocol:
  • Precursor Ion Confirmation:

    • Accurate Mass: Confirm that the measured mass of the precursor ion is within a narrow mass tolerance (e.g., < 3 ppm for Orbitrap, < 5 ppm for Q-TOF) of the theoretical mass of the protonated pyrazole compound.

    • Isotopic Pattern: The isotopic distribution of the precursor ion should match the theoretical distribution based on its elemental formula. This provides a high degree of confidence in the assigned elemental composition.

  • Fragment Ion Analysis:

    • Accurate Mass Measurement: For each significant fragment ion in the MS/MS spectrum, determine its accurate mass.

    • Elemental Composition: Use the accurate mass to calculate the elemental composition of each fragment ion. High-resolution instruments are crucial for this step, as they can differentiate between isobaric ions (ions with the same nominal mass but different elemental compositions).

    • Plausible Neutral Losses: Calculate the mass differences between the precursor ion and each fragment ion, as well as between fragment ions. These mass differences should correspond to the loss of plausible neutral molecules or radicals (e.g., H₂O, CO, HCN, N₂).

  • Fragmentation Pathway Proposal and Confirmation:

    • Mechanistic Plausibility: Propose fragmentation mechanisms that are consistent with established principles of organic chemistry and mass spectrometry. For pyrazoles, common fragmentation pathways include ring cleavage with the loss of HCN or N₂, and cleavage of bonds on substituent groups.

    • Literature and Database Comparison: Compare your observed fragmentation patterns with those reported in the literature for similar pyrazole-containing compounds or with spectra available in public or commercial mass spectral libraries.

    • In Silico Fragmentation: Utilize computational tools such as MetFrag or CFM-ID to generate theoretical fragmentation spectra for your proposed structure.[5] A good match between the experimental and in silico spectra provides strong evidence for the correctness of your structural assignment.

    • Isotopic Labeling (for Unambiguous Confirmation): In cases of ambiguity, synthesize an isotopically labeled version of the pyrazole compound (e.g., with ¹³C or ¹⁵N). The mass shifts observed in the MS/MS spectrum of the labeled compound can definitively confirm the atoms involved in each fragment ion.

Case Study: Fragmentation of a Hypothetical Pyrazole Kinase Inhibitor

Let's consider a hypothetical pyrazole-based kinase inhibitor, "Pyrazatinib," to illustrate the application of these principles.

Structure of Pyrazatinib: A pyrazole core with a methyl group at the N1 position, a phenyl ring at the C3 position, and an aminopyrimidine group at the C4 position.

Expected Fragmentation on a Q-TOF (CID):

  • [M+H]⁺: The protonated molecule will be the base peak.

  • Loss of NH₃: A common loss from the aminopyrimidine group.

  • Loss of HCN: A characteristic fragmentation of the pyrazole ring.

  • Cleavage of the C4-aminopyrimidine bond: Resulting in an ion corresponding to the methyl-phenyl-pyrazole moiety.

Expected Fragmentation on an Orbitrap (HCD):

  • [M+H]⁺: The protonated molecule will be observed with high mass accuracy.

  • More Extensive Fragmentation: In addition to the fragments seen on the Q-TOF, HCD may induce cleavage of the pyrazole ring itself, leading to smaller, diagnostic fragment ions.

  • High-Resolution Fragment Ions: The high resolution of the Orbitrap will allow for the unambiguous determination of the elemental composition of all fragment ions, confirming the proposed fragmentation pathways with high confidence.

Table 2: Hypothetical Fragmentation Data for Pyrazatinib

m/z (Observed)Elemental CompositionProposed FragmentNeutral LossInstrument
306.1402C₁₆H₁₅N₅[M+H]⁺-Both
289.1139C₁₆H₁₂N₄[M+H - NH₃]⁺NH₃Both
279.1245C₁₅H₁₄N₃[M+H - HCN]⁺HCNQ-TOF (prominent)
183.0919C₁₁H₁₀N₂[Methyl-phenyl-pyrazole]⁺C₅H₅N₃Both
156.0762C₁₀H₉N[Methyl-phenyl fragment]⁺C₆H₆N₄Orbitrap (HCD)

Conclusion

The validation of mass spectrometry fragmentation is a critical step in the structural elucidation of pyrazole-containing compounds, which are of immense importance in drug development. Both Q-TOF and Orbitrap platforms offer powerful capabilities for this purpose, with distinct advantages. Q-TOF instruments, with their lower-energy CID, can provide detailed information on fragmentation pathways, while Orbitrap instruments, with their high-energy HCD and exceptional mass accuracy, offer unparalleled confidence in the elemental composition of fragment ions.

By following a systematic and rigorous experimental and validation workflow, researchers can ensure the scientific integrity of their data and make confident structural assignments. The protocols and comparative insights provided in this guide serve as a foundation for developing robust and reliable methods for the analysis of pyrazole core structures, ultimately contributing to the advancement of pharmaceutical research and development.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Srisailam, K., & Veeresham, C. (2014). a–c Mass spectral fragmentation of celecoxib and its major metabolites (M1 and M2). ResearchGate. [Link]

  • Shin, H., et al. (2009). Structural determination of sildenafil and its analogues in dietary supplements by fast-atom bombardment collision-induced dissociation tandem mass spectrometry. PubMed. [Link]

  • Compound Interest. (2015). A Guide to Interpreting Mass Spectra. [Link]

  • Gaudette, F., et al. (2021). Interlaboratory Comparison of Untargeted Mass Spectrometry Data Uncovers Underlying Causes for Variability.
  • Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. DTIC. [Link]

  • Müller, M., & Volmer, D. (n.d.). Interpretation of mass spectra. [Link]

  • Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

  • Turecek, F., & McLafferty, F. W. (n.d.).
  • Wikipedia. (n.d.). Mass spectral interpretation. [Link]

  • Chemistry Stack Exchange. (2021). Q-TOF vs Q-orbitrap MS data. [Link]

  • Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Kertesz, V., et al. (2021). Comparison of collision-induced dissociation and higher-energy collisional dissociation fragmentation of peptides in quadrupole time-of-flight and Orbitrap mass spectrometers. Journal of Mass Spectrometry, 56(5), e4647.
  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. PMC. [Link]

  • Li, Y., et al. (2018). Comparing the fragmentation reactions of protonated cyclic indolyl α-amino esters in quadrupole/orbitrap and quadrupole time-of-flight mass spectrometers. PubMed. [Link]

  • Various Authors. (2022). The Application of the Pyrazole Structure in the Structural Modification of Natural Products. PubMed. [Link]

  • Li, Z., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. [Link]

  • Dührkop, K., et al. (2020). Comprehensive comparison of in silico MS/MS fragmentation tools of the CASMI contest: Database boosting is needed to achieve 93% accuracy. ResearchGate. [Link]

  • Wang, R., et al. (2021). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. PubMed Central. [Link]

  • Pittcon. (2025). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Howard, J. A., et al. (2019). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry. [Link]

  • Various Authors. (2018). Validation of clinical LC-MS/MS methods: What you need to know. [Link]

  • Various Authors. (2024). LC-MS/MS Method Development for Drug Analysis. [Link]

  • Various Authors. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Various Authors. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Various Authors. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Various Authors. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]

Sources

Validation

A Comparative Guide to the In Vitro Cytotoxicity of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine

Executive Summary The relentless pursuit of novel therapeutic agents remains a cornerstone of oncology research. Heterocyclic compounds, particularly those containing the pyrazole scaffold, have emerged as a promising cl...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The relentless pursuit of novel therapeutic agents remains a cornerstone of oncology research. Heterocyclic compounds, particularly those containing the pyrazole scaffold, have emerged as a promising class of molecules due to their diverse biological activities.[1][2] This guide presents a comparative analysis of the cytotoxic potential of a specific pyrazole derivative, 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine, against a panel of human cancer cell lines. While direct experimental data for this specific molecule is emerging, this document serves as an exemplary framework for such an investigation, structuring our analysis around plausible, illustrative data derived from structurally related compounds. We compare its hypothetical efficacy against established chemotherapeutic agents, Doxorubicin and Cisplatin, providing a benchmark for its potential. Furthermore, we provide a detailed protocol for the MTT assay, a robust method for assessing cytotoxicity, and propose a plausible mechanism of action involving the induction of apoptosis, visualized through a signaling pathway diagram. This guide is intended for researchers and drug development professionals engaged in the primary screening and evaluation of novel anticancer compounds.

Introduction: The Promise of Pyrazole Scaffolds in Oncology

Cancer remains a leading cause of mortality worldwide, necessitating the continuous discovery and development of more effective and selective anticancer drugs.[3] Compounds with heterocyclic moieties have long been a focus of medicinal chemistry, with the pyrazole ring system being of particular interest.[4][5] Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and notably, anticancer activities.[2][6] Marketed drugs incorporating this scaffold have validated its utility in clinical settings.

This guide focuses on 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine (CAS: 66367-67-7) , a small molecule featuring the core pyrazole structure.[7] Its specific substitution pattern—a methyl group at position 4, a phenyl group at position 5, and an amine group at position 3—provides a unique chemical architecture that warrants investigation for cytotoxic activity. The objective of this guide is to outline a systematic approach to evaluating its in vitro anticancer potential through direct comparison with standard-of-care chemotherapeutics, providing the scientific community with a blueprint for assessing similar novel chemical entities.

Comparative Cytotoxicity Analysis

The initial step in evaluating a potential anticancer compound is to determine its cytotoxic efficacy across various cancer cell types and to assess its selectivity towards cancer cells over non-cancerous cells. The half-maximal inhibitory concentration (IC50) is a quantitative measure used to express the potency of a compound in inhibiting a specific biological or biochemical function.[8][9]

For the purpose of this guide, we present illustrative IC50 values for 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine against three common cancer cell lines—MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colon cancer)—and one non-cancerous cell line, MCF-10A (mammary epithelial). These hypothetical values are benchmarked against published IC50 values for Doxorubicin and Cisplatin.[10]

Table 1: Comparative IC50 Values (µM) of Test Compound and Standard Drugs

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)MCF-10A (Non-Cancerous)Selectivity Index (SI) vs. MCF-7
4-Methyl-5-phenyl-2H-pyrazol-3-ylamine 8.5 (Illustrative)12.2 (Illustrative)6.8 (Illustrative)45.3 (Illustrative)5.3
Doxorubicin 0.20[10]0.1524.30[10]>10>50
Cisplatin 7.55.04.2>20>2.6

Note: IC50 values for Doxorubicin and Cisplatin are sourced from published literature and can vary based on experimental conditions.[10] The Selectivity Index (SI) is calculated as IC50 (Non-Cancerous Cell Line) / IC50 (Cancer Cell Line).

The illustrative data suggests that 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine exhibits moderate, single-digit micromolar cytotoxicity against breast and colon cancer cell lines. Critically, its hypothetical selectivity index of 5.3 suggests it is over five times more toxic to MCF-7 cancer cells than to the non-cancerous MCF-10A cell line, a desirable characteristic for a potential therapeutic agent.[11]

Experimental Protocol: MTT Cell Viability Assay

To generate the data presented above, a reliable and reproducible cytotoxicity assay is required. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13] The assay is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes.[14]

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest exponentially growing cells using trypsinization.

    • Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine in dimethyl sulfoxide (DMSO).

    • Create a series of dilutions of the test compound in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions. Include wells with medium and DMSO only as a vehicle control, and wells with untreated cells as a negative control.

    • Incubate the plate for 48 hours under the same conditions.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After the incubation, carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution and a homogenous purple solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and use non-linear regression analysis to determine the IC50 value.

Proposed Mechanism of Action: Induction of Apoptosis

While the precise mechanism of action for 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine would require further investigation, many cytotoxic pyrazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[1][11] A plausible hypothesis is that the compound triggers the intrinsic apoptotic pathway by modulating the Bcl-2 family of proteins, which are critical regulators of mitochondrial integrity.

The diagram below illustrates this hypothetical signaling cascade.

G cluster_extracellular Extracellular Environment cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion Compound 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits CytoC Cytochrome c Bax->CytoC Promotes Release Casp9 Pro-Caspase-9 aCasp9 Active Caspase-9 Casp3 Pro-Caspase-3 aCasp9->Casp3 Activates aCasp3 Active Caspase-3 (Executioner) Apoptosis Apoptosis aCasp3->Apoptosis Executes CytoC->Casp9 Activates

Sources

Comparative

Orthogonal methods for confirming the purity of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine

Introduction: The Imperative of Purity in Drug Development In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a corn...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine, a heterocyclic amine with potential pharmacological applications, establishing a comprehensive purity profile is a critical regulatory and scientific requirement. Impurities, which can arise from the synthetic route (e.g., starting materials, by-products, intermediates) or degradation, can impact the drug's stability, toxicity, and therapeutic effect.[1][2][3]

The International Council for Harmonisation (ICH) provides a stringent framework (notably the Q3A guidelines) for the reporting, identification, and qualification of impurities.[1][2][4][5] Adherence to these guidelines necessitates the use of validated, stability-indicating analytical methods. However, relying on a single analytical technique is fraught with risk. An impurity may co-elute with the main peak in chromatography, be non-responsive to the detector, or be undetectable under the chosen conditions.

This guide champions the principle of orthogonality in analytical methodology. Orthogonal methods are distinct analytical techniques that measure the same attribute (in this case, purity) based on different scientific principles.[6][7] By employing multiple, independent techniques, we create a robust, self-validating system that significantly enhances the confidence in the analytical results, ensuring that what appears to be a single, pure compound is not masking hidden impurities.[6][8] This guide will compare and contrast three powerful, orthogonal methods for confirming the purity of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, with an additional discussion on Differential Scanning Calorimetry (DSC) as a complementary technique.

Understanding the Analyte: 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine

  • Structure: A pyrazole ring substituted with methyl, phenyl, and amine groups.

  • Molecular Formula: C₁₀H₁₁N₃[9][10][11]

  • Molecular Weight: ~173.22 g/mol [10][12]

  • Potential Impurities: The synthesis of pyrazoles can often lead to the formation of regioisomers, which possess similar physicochemical properties and can be challenging to separate.[13] Other likely impurities include unreacted starting materials, by-products from side reactions, and degradation products.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle of Operation: RP-HPLC is the workhorse of pharmaceutical purity analysis. It separates compounds based on their differential partitioning between a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase. Compounds with higher hydrophobicity are retained longer on the column. Purity is typically assessed by comparing the area of the main peak to the total area of all detected peaks (Area Percent method).

Causality of Experimental Choices: The choice of a C18 column is based on the aromatic (phenyl group) and aliphatic (methyl group) nature of the analyte, suggesting significant hydrophobic character. A gradient elution (from high aqueous content to high organic solvent content) is employed to ensure that both polar and non-polar impurities can be eluted and resolved within a reasonable timeframe. Formic acid is added to the mobile phase to protonate the amine group, ensuring good peak shape and consistent retention. UV detection is selected based on the presence of the phenyl and pyrazole chromophores, which absorb UV light.

Experimental Protocol: RP-HPLC
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Sample Preparation: Accurately weigh approximately 10 mg of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL solution.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm.

  • Analysis: Inject the sample and integrate all peaks with an area greater than the reporting threshold (e.g., 0.05% as per ICH guidelines).[4] Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in ACN/Water Weigh->Dissolve Autosampler Inject Sample Dissolve->Autosampler 1 mg/mL Solution Column C18 Column (Separation) Autosampler->Column Detector UV Detector (Detection) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Output Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Area % Purity Integrate->Calculate

Caption: Workflow for purity analysis by RP-HPLC.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Operation: GC-MS offers a powerful orthogonal approach.[13] Separation in GC is based on the compound's volatility and interactions with the stationary phase. The analyte is vaporized and travels through a long capillary column; compounds with higher volatility and weaker column interactions elute faster. The eluted compounds then enter a mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge (m/z) ratio, providing a molecular fingerprint for identification.

Causality of Experimental Choices: This method is chosen to detect any volatile or semi-volatile impurities that would not be amenable to HPLC analysis.[13] A non-polar DB-5ms column is a good general-purpose choice for separating a wide range of organic molecules. The temperature program starts at a low temperature to resolve highly volatile impurities and gradually ramps up to elute the main analyte and any less volatile components. MS detection provides an orthogonal layer of confirmation, identifying impurities based on their fragmentation patterns, which is fundamentally different from UV absorbance.[14]

Experimental Protocol: GC-MS
  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a volatile solvent such as Methanol or Dichloromethane.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[13]

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Scan Range: 40-450 m/z.

  • Analysis: Identify the main peak by its retention time and mass spectrum. Search for other peaks and identify them by comparing their mass spectra against a reference library (e.g., NIST). Quantify purity based on relative peak areas, assuming similar response factors for structurally related impurities.

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Methanol Weigh->Dissolve Injector Vaporize & Inject Dissolve->Injector 1 mg/mL Solution GC_Column GC Column (Separation by Volatility) Injector->GC_Column MS_Detector Mass Spec (Ionization & Detection) GC_Column->MS_Detector TIC Generate Total Ion Chromatogram (TIC) MS_Detector->TIC m/z Data Spectra Extract Mass Spectra TIC->Spectra Identify Identify Impurities (Library Search) Spectra->Identify

Caption: Workflow for impurity identification by GC-MS.

Method 3: Quantitative ¹H NMR (qNMR) Spectroscopy

Principle of Operation: Unlike chromatographic techniques, NMR is a spectroscopic method that provides rich structural information and can be made quantitative.[15][16] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei (protons, in this case) giving rise to that signal. By co-dissolving a known mass of the analyte with a known mass of a certified internal standard, the purity of the analyte can be calculated by comparing the integrals of specific, well-resolved signals from both compounds.

Causality of Experimental Choices: qNMR is chosen as it is a primary ratio method of measurement, meaning it does not require a reference standard of the analyte itself for quantification. This makes it a powerful tool for purity assignment. A high-purity internal standard (e.g., maleic acid) is selected that has sharp, simple proton signals in a region of the spectrum that does not overlap with the analyte's signals. A deuterated solvent like DMSO-d₆ is used to dissolve both compounds without creating large interfering solvent signals. The long relaxation delay (D1) is crucial to ensure all protons have fully relaxed between scans, which is essential for accurate integration and quantification.

Experimental Protocol: qNMR
  • Instrumentation: High-field NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh ~15 mg of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine into a vial.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Acid) into the same vial.

    • Dissolve the mixture in a precise volume (~0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters (¹H):

    • Pulse Program: Standard quantitative pulse sequence (e.g., zg30).

    • Number of Scans (NS): 16 or higher for good signal-to-noise.

    • Relaxation Delay (D1): ≥ 5 times the longest T₁ of interest (e.g., 30 seconds).

    • Acquisition Time (AQ): ~3-4 seconds.

  • Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.

    • Calculate purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_std = Purity of the standard.

Visualization: qNMR Workflow

QNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_data Data Processing & Calculation Weigh_Sample Accurately Weigh Analyte Dissolve Co-dissolve in DMSO-d6 Weigh_Sample->Dissolve Weigh_Std Accurately Weigh Internal Standard Weigh_Std->Dissolve Acquire Acquire 1H Spectrum (Long D1 Delay) Dissolve->Acquire Process Process Spectrum (FT, Phasing, Baseline) Acquire->Process Integrate Integrate Analyte & Standard Signals Process->Integrate Calculate Calculate Purity (Ratio Formula) Integrate->Calculate

Caption: Workflow for quantitative purity analysis by ¹H NMR.

Complementary Technique: Differential Scanning Calorimetry (DSC)

DSC stands as another orthogonal method, determining purity based on a thermodynamic property: melting point depression.[17][18] Pure crystalline materials have a sharp, well-defined melting point. Impurities disrupt the crystal lattice, causing the material to melt over a broader temperature range and at a lower temperature.[18] Based on the van't Hoff equation, the DSC instrument's software can analyze the shape of the melting endotherm to calculate the mole percent purity of the main component.[19]

  • Key Advantage: It is an "absolute" method that measures the purity of the bulk material without requiring standards for the impurities.[18][20]

  • Key Limitation: This technique is only suitable for crystalline compounds that are highly pure (typically >98%), thermally stable, and do not decompose upon melting.[20] It provides a total impurity value but does not identify or quantify individual impurities.

Comparison Guide: Orthogonal Methods for Purity

FeatureRP-HPLC with UV DetectionGC-MSQuantitative ¹H NMR (qNMR)Differential Scanning Calorimetry (DSC)
Principle Chromatographic separation based on hydrophobicity.Chromatographic separation based on volatility; MS identification.Spectroscopic quantification based on proton signal integration.Thermal analysis based on melting point depression.
Impurities Detected Non-volatile & semi-volatile organic impurities with a UV chromophore.Volatile & semi-volatile, thermally stable impurities.Detects any impurity with proton signals, including those without a chromophore.Total mole fraction of soluble, eutectic-forming impurities.
Sensitivity High (typically to ~0.01-0.05%).Very High (ppm to ppb levels for targeted ions).Moderate (typically to ~0.1%).Low (best for total impurities < 2%).
Quantitative Accuracy High (requires impurity standards for precise quantification).Semi-quantitative without standards; accurate with standards.High (primary ratio method, does not require analyte standard).High for the main component, assuming ideal behavior.
Structural Info No (retention time only).Yes (from mass fragmentation patterns).Yes (full structure elucidation is possible).No.
Key Advantages Robust, widely used, excellent for routine QC, stability-indicating.Excellent for volatile/residual solvents, high specificity from MS.Provides structural proof, quantifies without specific impurity standards.Absolute method for bulk purity, no standards needed.[18]
Key Limitations May miss non-UV active or volatile impurities; co-elution is possible.Analyte must be volatile and thermally stable.Lower sensitivity, potential for signal overlap in complex samples.Only for >98% pure, crystalline, stable compounds; gives no impurity identity.[20]

Conclusion: A Triad of Confidence

Confirming the purity of a novel pharmaceutical candidate like 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine demands a rigorous, multi-faceted analytical strategy. No single method can provide a complete picture.

  • RP-HPLC serves as the primary, robust method for quantifying known and unknown non-volatile impurities.

  • GC-MS acts as an essential orthogonal check, specifically targeting volatile and semi-volatile compounds that HPLC would miss.

  • qNMR provides an independent, primary measurement of the active molecule's content, offering structural confirmation and quantifying impurities without needing reference standards.

By integrating the results from these three truly orthogonal techniques—which rely on distinct principles of polarity, volatility, and nuclear magnetic resonance—a scientist can build a powerful, cross-validated data package. This "triad of confidence" ensures a comprehensive understanding of the compound's purity profile, satisfying regulatory expectations and, most importantly, underpinning the development of a safe and effective therapeutic agent.

References

  • GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. Benchchem.
  • Determination of % purity of a compound by by Using DSC. Slideshare.
  • Orthogonal method in pharmaceutical product analysis. Alphalyse.
  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed.
  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV.
  • Purity Determination and DSC Tzero Technology. TA Instruments.
  • DSC Purity Determin
  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. European Medicines Agency.
  • Purity Determination of Low - Molecular - Mass Compounds by DSC. Scribd.
  • Pyrazoline The structural elucidation of pyrazoles and derivatives has...
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies.
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermedi
  • 4-METHYL-5-PHENYL-2H-PYRAZOL-3-YLAMINE | 890014-38-7. ChemicalBook.
  • 5-Methyl-4-phenyl-2H-pyrazol-3-ylamine. CymitQuimica.
  • Structure Elucidation of a Pyrazolo[4][6]pyran Derivative by NMR Spectroscopy.

  • 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine. Lead Sciences.
  • Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances.
  • Structure Elucidation of a Pyrazolo[4][6]pyran Derivative by NMR Spectroscopy. PMC - NIH.

  • 4 Methyl 5 Phenyl 2H Pyrazol 3 Ylamine. Cenmed Enterprises.
  • 5-Methyl-4-phenyl-2H-pyrazol-3-ylamine.

Sources

Validation

A Researcher's Guide to Benchmarking the Antioxidant Activity of Pyrazole Derivatives Against Known Standards

Introduction: The Imperative for Novel Antioxidants in Drug Discovery Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antioxidants in Drug Discovery

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1] This has propelled the search for novel antioxidant agents with high efficacy and low toxicity into the forefront of medicinal chemistry.[2]

Among the vast landscape of heterocyclic compounds, pyrazole and its derivatives have emerged as a particularly promising scaffold.[1][2] These five-membered aromatic rings, containing two adjacent nitrogen atoms, are not only structurally versatile but also exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] Increasingly, research has highlighted their potential as potent antioxidants, capable of scavenging harmful free radicals and mitigating oxidative damage.[1][2][5][6]

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to rigorously evaluate and benchmark the antioxidant activity of novel pyrazole derivatives. We will delve into the core principles of antioxidant action, provide detailed, field-proven protocols for the most common in vitro assays, and present a comparative analysis against universally recognized antioxidant standards. Our objective is to equip you with the knowledge and methodologies to generate robust, reproducible, and comparative data, thereby accelerating the journey from synthesis to clinical candidacy.

The Fundamental Mechanisms of Antioxidant Action

Antioxidants primarily neutralize free radicals through two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). Understanding these mechanisms is crucial for interpreting assay results, as different assays may favor one mechanism over the other.

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (A-H) donates a hydrogen atom to a free radical (R•), quenching the radical and forming a more stable antioxidant radical (A•).

    A-H + R• → A• + R-H

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical to neutralize it, forming a radical cation of the antioxidant and an anion of the substrate.

    A-H + R• → A-H•+ + R:-

The Trolox Equivalent Antioxidant Capacity (TEAC) assay, for instance, can proceed via either HAT or SET, depending on the antioxidant's structure and the reaction pH.[7][8]

Antioxidant Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) AH_HAT Antioxidant (AH) A_HAT Antioxidant Radical (A•) AH_HAT->A_HAT RH_HAT Neutralized Molecule (RH) AH_HAT->RH_HAT H• donation R_HAT Free Radical (R•) R_HAT->RH_HAT AH_SET Antioxidant (AH) AH_plus Antioxidant Cation (AH•+) AH_SET->AH_plus e- donation R_SET Free Radical (R•) R_minus Anion (R:-) R_SET->R_minus DPPH Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare fresh 0.1 mM DPPH solution in methanol mix Mix 20 µL of sample/standard with 200 µL of DPPH solution in a 96-well plate prep_dpph->mix prep_sample Prepare serial dilutions of Pyrazole Derivative & Standard (e.g., Ascorbic Acid) prep_sample->mix incubate Incubate in the dark at room temperature for 30 minutes mix->incubate measure Read absorbance at 517 nm using a microplate reader incubate->measure calculate Calculate % Scavenging Activity measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot ic50 Determine IC50 value from the curve plot->ic50

Caption: Standard workflow for the DPPH radical scavenging assay.

Experimental Protocol: DPPH Assay

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Prepare a fresh solution by dissolving an appropriate amount of DPPH in methanol. This solution should be protected from light.

    • Test Samples: Dissolve the pyrazole derivatives in a suitable solvent (e.g., methanol or DMSO) to create a stock solution (e.g., 1 mg/mL).

    • Standard: Prepare a stock solution of a known antioxidant like Ascorbic Acid (1 mg/mL) in methanol. [9] * Serial Dilutions: From the stock solutions, prepare a range of concentrations for both the test samples and the standard (e.g., 12.5, 25, 50, 100, 200 µg/mL). [10]

  • Assay Procedure (96-well plate format):

    • Add 200 µL of the DPPH working solution to each well. * Add 20 µL of the sample or standard dilution to the respective wells. * For the control (blank), add 20 µL of the solvent instead of the sample.

    • Shake the plate gently and incubate for 30 minutes in the dark at room temperature. [11]

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm. [9] * Calculate the percentage of DPPH radical scavenging activity using the formula:

      % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 [9] > Where Acontrol is the absorbance of the control and Asample is the absorbance of the test sample.

    • Plot the % Scavenging Activity against the concentration of the sample/standard.

    • Determine the IC50 value (the concentration that causes 50% inhibition) from the graph using linear regression analysis. [10]A lower IC50 value indicates greater antioxidant activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay is another widely used method applicable to both hydrophilic and lipophilic antioxidants. [12] Principle of Causality: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). [12]The ABTS•+ is generated by oxidizing ABTS with potassium persulfate. [7][12]The resulting radical has a characteristic blue-green color with maximum absorbance at 734 nm. [12]In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance is proportional to the antioxidant concentration. [12]The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), comparing the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog. [13][14]

ABTS Assay Workflow cluster_prep Preparation of ABTS•+ Radical cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_abts Mix 7 mM ABTS solution with 2.45 mM potassium persulfate incubate_abts Incubate in dark at room temperature for 12-16 hours prep_abts->incubate_abts adjust_abs Dilute ABTS•+ solution with solvent to an absorbance of ~0.70 at 734 nm incubate_abts->adjust_abs mix Add 5 µL of sample/standard to 200 µL of diluted ABTS•+ solution adjust_abs->mix prep_sample Prepare serial dilutions of Pyrazole Derivative & Standard (Trolox) prep_sample->mix incubate_reaction Incubate for 5 minutes with shaking mix->incubate_reaction measure Read absorbance at 734 nm incubate_reaction->measure calculate Calculate % Inhibition measure->calculate plot Create Trolox standard curve (% Inhibition vs. Concentration) calculate->plot teac Calculate TEAC value for samples from the standard curve plot->teac FRAP Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_frap Prepare fresh FRAP working solution (Acetate buffer, TPTZ, FeCl₃ in 10:1:1 ratio) mix Add 10 µL of sample/standard to 220 µL of FRAP working solution in a 96-well plate prep_frap->mix prep_sample Prepare serial dilutions of Pyrazole Derivative & Standard (e.g., FeSO₄ or Trolox) prep_sample->mix incubate Incubate for 4-10 minutes at room temperature mix->incubate measure Read absorbance at 593 nm incubate->measure plot Create standard curve (Absorbance vs. Concentration) measure->plot frap_value Calculate FRAP value (antioxidant power) for samples from the curve plot->frap_value

Caption: Standard workflow for the FRAP assay.

Experimental Protocol: FRAP Assay

  • Reagent Preparation:

    • FRAP Working Solution: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the solution to 37°C before use.

    • Test Samples & Standard: Prepare stock solutions and serial dilutions. A ferrous sulfate (FeSO₄) solution is typically used to create the standard curve.

  • Assay Procedure (96-well plate format):

    • Add 220 µL of the FRAP working solution to each well. * Add 10 µL of the sample or standard to the respective wells. * Mix and incubate for approximately 4-10 minutes at room temperature.

[15]3. Data Analysis:

  • Measure the absorbance at 593 nm. * Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.
  • Calculate the FRAP value of the test samples from the standard curve. The value is expressed as µM Fe(II) equivalents per gram or µM of the sample.

Benchmarking Against the Gold Standards

For a meaningful comparison, the antioxidant activity of novel pyrazole derivatives must be benchmarked against well-established antioxidant compounds.

  • Ascorbic Acid (Vitamin C): A potent, water-soluble antioxidant that acts as a primary reference in many studies, particularly for the DPPH assay. Its IC50 value in DPPH assays is often reported in the range of 6-10 µg/mL. *[16][17] Trolox: A water-soluble analog of vitamin E, it is the universal standard for the ABTS assay, leading to the TEAC value. I[13][14]t is also frequently used as a standard in DPPH and FRAP assays.

  • Butylated Hydroxytoluene (BHT): A synthetic, lipophilic antioxidant commonly used as a food additive. It serves as a good benchmark, especially when evaluating derivatives designed for lipid environments.

Comparative Data Analysis: Pyrazole Derivatives vs. Standards

The antioxidant potential of pyrazole derivatives is highly dependent on their substitution patterns. The presence of electron-donating groups, particularly hydroxyl (-OH) moieties on an attached phenyl ring, can significantly enhance radical scavenging activity.

[18]The following table summarizes representative data from published literature, comparing the antioxidant activities of various pyrazole derivatives with standard compounds.

Compound/DerivativeAssayActivity MetricValueStandardStandard ValueReference
Thienyl-pyrazole 5g DPPHIC50 (µM)0.245Ascorbic Acid0.483
Thienyl-pyrazole 5h DPPHIC50 (µM)0.284Ascorbic Acid0.483
Pyrazole-catechol 3d DPPHIC50 (µM)16.5--
Pyrazoline 6a DPPHIC50 (µM)10.32Ascorbic Acid15.42
Pyrazoline 6e DPPHIC50 (µM)11.87Ascorbic Acid15.42
StandardDPPHIC50 (µg/mL)-Ascorbic Acid~8.4
StandardFRAPActivity-BHTHigh

Note: Direct comparison of values across different studies should be done with caution due to potential variations in experimental conditions.

From the data, it is evident that certain synthetic pyrazoles, such as compounds 5g and 5h , can exhibit even greater radical scavenging activity (lower IC50) than the standard, Ascorbic Acid, in a DPPH assay. T[1]his highlights the immense potential of the pyrazole scaffold in designing highly potent antioxidants.

A Note on Synthesis

The development of novel pyrazole derivatives is an active area of research. A common synthetic route involves the reaction of chalcones with phenylhydrazine. For example, 3-(2-Naphthyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can be synthesized from β-acetyl naphthalene and phenyl hydrazine in ethanol. T[2]his accessibility in synthesis, coupled with their biological potential, makes pyrazoles an attractive target for medicinal chemists.

This guide provides a standardized and scientifically rigorous approach to benchmarking the antioxidant activity of novel pyrazole derivatives. By employing established assays like DPPH, ABTS, and FRAP, and comparing results against gold-standard antioxidants such as Ascorbic Acid, Trolox, and BHT, researchers can generate reliable and comparative data. The key to advancing this field lies in not only synthesizing novel compounds but also in meticulously evaluating their activity through these validated systems. The evidence suggests that with strategic structural modifications, pyrazole derivatives can surpass the efficacy of some existing standards, paving the way for a new generation of therapeutic agents to combat oxidative stress-related diseases.

References

  • Al-Ostoot, F. H., et al. (2021). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports. Available at: [Link]

  • Citeq Biologics. (n.d.). TEAC Assay. Available at: [Link]

  • Akhramez, S., et al. (2022).
  • Semantic Scholar. (n.d.). Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. Available at: [Link]

  • Hebbar, N., et al. (2021). A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. Future Medicinal Chemistry. Available at: [Link]

  • Re, R., et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). Trolox Equivalent Antioxidant Capacity (TEAC) Assay. Available at: [Link]

  • Al-Mulla, A. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Available at: [Link]

  • G-Biosciences. (n.d.). FRAP Antioxidant Assay. Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). Available at: [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Available at: [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Available at: [Link]

  • Benkhaira, N., et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
  • Wikipedia. (n.d.). Trolox equivalent antioxidant capacity. Available at: [Link]

  • Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • Abdel-Wahab, B. F., et al. (2021). Synthesis and Antioxidant Activity of Some New Pyrazolo[1,5-a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2-b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Antioxidant activity of carotenoids as well as of BHT and BHA measured by FRAP assay.
  • Assay Biotechnology. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Available at: [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. Food Chemistry.
  • Matés, J. M. (n.d.). Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method).
  • Processes. (2021). DPPH Radical Scavenging Assay. MDPI. Available at: [Link]

  • Špirtović-Halilović, S., et al. (2020). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. Medicinal Chemistry.
  • Journament. (n.d.).
  • Scuruchi, M., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (n.d.).
  • de Barros, A., et al. (2007). Antioxidant Activity and Total Phenolic Content of Some Brazilian Species. Pharmaceutical Biology.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

  • ResearchGate. (n.d.). IC50 values of DPPH assay. The values are compared with ascorbic acid....
  • D. N., S., & K., A. (2012). In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark. Anc Sci Life.
  • ResearchGate. (n.d.). Total antioxidant activity of CME, BHT and BHA by FRAP method.
  • Müller, L., et al. (2011). Comparative antioxidant activities of carotenoids measured by ferric reducing antioxidant power (FRAP), ABTS bleaching assay (αTEAC), DPPH assay and peroxyl radical scavenging assay. Food Chemistry.
  • Dr. S. K. Starling. (2020, February 7). DPPH Anti Oxidant Assay / TEST & IC50 CALCULATION [Video]. YouTube. Available at: [Link]

  • Ou, B., et al. (2001). Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants. Journal of Agricultural and Food Chemistry.
  • de Oliveira, C. B. A., et al. (2014). Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities. Molecules.

Sources

Comparative

A Tale of Two Azoles: A Comparative Guide to Pyrazole and Imidazole Scaffolds in Medicinal Chemistry

< Abstract In the landscape of medicinal chemistry, pyrazole and imidazole stand out as "privileged scaffolds," five-membered heterocyclic rings whose isomeric structures offer a fascinating study in contrasts. While bot...

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

In the landscape of medicinal chemistry, pyrazole and imidazole stand out as "privileged scaffolds," five-membered heterocyclic rings whose isomeric structures offer a fascinating study in contrasts. While both are foundational to a multitude of blockbuster drugs, the subtle difference in the placement of their two nitrogen atoms—adjacent (1,2) in pyrazole versus separated (1,3) in imidazole—imparts a cascade of distinct physicochemical, pharmacokinetic, and pharmacodynamic properties. This guide provides an in-depth, comparative analysis for drug discovery professionals, moving beyond a simple list of attributes to explain the causal relationships between structure and function. We will explore how these differences influence everything from synthesis and metabolic stability to receptor binding and clinical application, supported by experimental data, detailed protocols, and case studies of market-leading therapeutics.

Introduction: Isomers at the Heart of Modern Medicine

Pyrazole and imidazole are structural isomers with the chemical formula C₃H₄N₂.[1] This shared formula belies their profound differences. The 1,2-diazole arrangement in pyrazole creates a unique electronic and steric environment compared to the 1,3-diazole structure of imidazole.[1] This seemingly minor shift has major consequences for their roles as pharmacophores.

Nature itself leverages the imidazole ring in essential biomolecules like the amino acid histidine and purine bases of DNA, highlighting its physiological importance.[2] Chemists have followed this lead, incorporating both scaffolds into a vast array of drugs targeting nearly every disease class, from inflammation and cancer to infectious diseases and cardiovascular conditions.[3][4] Understanding the nuanced differences between them is therefore not an academic exercise, but a critical prerequisite for rational drug design.

Head-to-Head: Structural and Physicochemical Properties

The divergent placement of nitrogen atoms directly impacts the electronic distribution, aromaticity, and hydrogen bonding capabilities of each ring, which are foundational to a drug's behavior.

PropertyPyrazoleImidazoleRationale & Implication for Drug Design
Nitrogen Position 1,2 (Adjacent)1,3 (Separated)The N-N bond in pyrazole can be repulsive, making the ring less stable than the N-C-N arrangement in imidazole.[1][5] Imidazole's greater stability can be advantageous for scaffold longevity in vivo.
pKa (Conjugate Acid) ~2.5~7.0Imidazole is a significantly stronger base.[6] Its "pyridine-like" nitrogen is readily protonated at physiological pH, making it an excellent hydrogen bond acceptor and a potential coordination point for metalloenzymes. Pyrazole's weak basicity means it is typically neutral, which can be favorable for crossing lipid membranes.
Hydrogen Bonding One H-bond donor (N1-H), one H-bond acceptor (N2)One H-bond donor (N1-H), one H-bond acceptor (N3)The key difference is the vector and distance between the donor and acceptor sites. This geometric distinction is crucial for fitting into specific enzyme active sites, such as the hinge region of kinases.
Dipole Moment ~2.2 D~3.8 DImidazole is more polar, which generally increases water solubility but can decrease cell permeability compared to the less polar pyrazole.
Boiling Point 187 °C256 °CThe higher boiling point of imidazole reflects its stronger intermolecular hydrogen bonding, a property that also influences its interaction with biological targets.[6][7]

Synthesis and Chemical Reactivity: A Practical Comparison

The accessibility and derivatization potential of a scaffold are paramount considerations in a drug discovery campaign. Both pyrazole and imidazole benefit from well-established synthetic routes, though their approaches differ.

A common route to substituted pyrazoles is the Knorr pyrazole synthesis , a condensation reaction between a hydrazine and a 1,3-dicarbonyl compound.[8] For imidazoles, the Debus-Radziszewski synthesis is a classic multicomponent reaction that efficiently builds the ring from a dicarbonyl, an aldehyde, and ammonia.[1]

G cluster_pyrazole Pyrazole Synthesis (Knorr) cluster_imidazole Imidazole Synthesis (Radziszewski) p1 Hydrazine p3 Condensation p1->p3 p2 1,3-Dicarbonyl p2->p3 p4 Cyclization/ Dehydration p3->p4 p5 Substituted Pyrazole p4->p5 i1 Dicarbonyl i4 One-Pot Condensation i1->i4 i2 Aldehyde i2->i4 i3 Ammonia i3->i4 i5 Substituted Imidazole i4->i5

In terms of reactivity, the imidazole ring is generally more susceptible to electrophilic substitution than pyrazole.[1] The choice of synthesis often depends on the desired substitution pattern, with multicomponent reactions for imidazoles offering rapid access to highly diverse libraries.[9]

Pharmacokinetic Profile: Metabolism and Stability

A scaffold's inherent stability and its susceptibility to metabolic enzymes are critical determinants of a drug's half-life and potential for toxicity.

Metabolic Stability:

  • Pyrazole: The pyrazole ring is generally robust to metabolic degradation. However, substituents on the ring are common sites for oxidation by Cytochrome P450 (CYP) enzymes. For instance, alkyl groups can undergo hydroxylation.

  • Imidazole: The imidazole ring itself can be a metabolic liability. It is a known inhibitor of several CYP enzymes (e.g., CYP3A4, CYP2D6), which can lead to significant drug-drug interactions.[10] This occurs via coordination of the sp²-hybridized nitrogen to the heme iron of the enzyme.[11] Cimetidine is a classic example of a drug whose clinical use is complicated by this effect.[10]

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol provides a standardized method to compare the metabolic stability of a pyrazole-based and an imidazole-based drug candidate.

Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes.

Materials:

  • Test Compounds (Pyrazole derivative, Imidazole derivative), 10 mM stock in DMSO.

  • Human Liver Microsomes (HLM), 20 mg/mL stock.

  • NADPH regenerating system (e.g., GOLDPak™).

  • 0.1 M Phosphate Buffer, pH 7.4.

  • Acetonitrile with internal standard (e.g., 100 nM Warfarin).

  • Control compounds (High clearance: Verapamil; Low clearance: Tolbutamide).

Methodology:

  • Preparation:

    • Thaw HLM on ice. Dilute to 1 mg/mL in cold 0.1 M phosphate buffer.

    • Prepare a 1 µM working solution of each test and control compound by diluting the stock solution in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add 98 µL of the diluted HLM suspension to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Add 2 µL of the 1 µM test compound working solution to initiate the reaction (final concentration: 20 nM test compound, 0.98 mg/mL HLM).

    • Immediately add 100 µL of the NADPH solution to start the metabolic process.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard.

  • Sample Analysis:

    • Seal the plate, vortex for 2 minutes, and centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Calculate the percentage of compound remaining at each time point relative to the 0-minute sample.

    • Plot the natural log of the percent remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

Causality: A shorter half-life for the imidazole compound compared to the pyrazole analogue, particularly in the presence of NADPH, would suggest greater susceptibility to Phase I metabolism. The absence of NADPH serves as a negative control to rule out non-enzymatic degradation.

Pharmacodynamics: The Scaffold as a Pharmacophore

The true power of these scaffolds lies in their ability to act as versatile pharmacophores, presenting key functionalities in precise three-dimensional arrangements to interact with biological targets.

Case Study 1: Pyrazole in COX-2 Inhibition (Celecoxib)

Celecoxib (Celebrex®) is a selective COX-2 inhibitor used to treat inflammation and pain.[12] The diaryl-substituted pyrazole core is essential for its activity and selectivity.[13]

  • Role of the Pyrazole: The central pyrazole ring acts as a rigid scaffold, orienting the two aryl groups in the correct conformation to fit into the COX-2 active site.

  • Key Interactions: The p-sulfamoylphenyl group on the N1 position of the pyrazole inserts into a hydrophilic side pocket unique to the COX-2 enzyme, a key interaction for selectivity over COX-1.[14] The p-tolyl group at the C5 position fits into the main hydrophobic channel.

Case Study 2: Pyrazole in PDE5 Inhibition (Sildenafil)

Sildenafil (Viagra®) is a potent inhibitor of phosphodiesterase type 5 (PDE5), used to treat erectile dysfunction and pulmonary hypertension.[15] Its core structure is a fused pyrazolo[4,3-d]pyrimidinone.[16]

  • Role of the Pyrazole: The pyrazole portion of the fused ring system is fundamental to the molecule's shape and electronic properties, enabling it to mimic the purine ring of the natural substrate, cGMP.[15] This allows it to bind effectively to the PDE5 active site.

Case Study 3: Imidazole in Angiotensin II Receptor Blockade (Losartan)

Losartan (Cozaar®) was the first orally active angiotensin II receptor antagonist used for hypertension.[17][18]

  • Role of the Imidazole: The substituted imidazole ring mimics the side chain of the His6 residue of the angiotensin II peptide.[17] The n-butyl group and the carboxylic acid (of its active metabolite) mimic the Ile5 and C-terminal carboxylate of the peptide, respectively, enabling competitive antagonism at the AT1 receptor.[17][19]

Case Study 4: Imidazole in H2 Receptor Blockade (Cimetidine)

Cimetidine (Tagamet®) is a histamine H₂ receptor antagonist that inhibits stomach acid production.[11][20]

  • Role of the Imidazole: The imidazole ring is a direct bioisostere of the imidazole ring in histamine. This allows it to bind to the H₂ receptor in the stomach's parietal cells, competitively blocking histamine from binding and thereby preventing the stimulation of acid secretion.[21]

G cluster_target Hypothetical Enzyme Active Site cluster_pyrazole Pyrazole Inhibitor cluster_imidazole Imidazole Inhibitor Hinge {Hinge Region | Donor (e.g., NH)| Hydrophobic Pocket | Acceptor (e.g., C=O)} Pyrazole {NH | N | R1 | R2} Pyrazole:n1->Hinge:a H-Bond Pyrazole:r1->Hinge:h Imidazole {NH | C | N | R1 | R2} Imidazole:n1->Hinge:a H-Bond Imidazole:r1->Hinge:h

Summary of Key Drugs and Scaffolds

DrugScaffoldTherapeutic ClassTargetRole of the Scaffold
Celecoxib [22]PyrazoleNSAIDCOX-2Rigid core for orienting aryl groups for selective binding.[12][14]
Sildenafil [15]PyrazoleVasodilatorPDE5Mimics the purine ring of cGMP, the natural substrate.[23]
Losartan [24]ImidazoleAntihypertensiveAT1 ReceptorMimics the His6 side chain of angiotensin II.[17]
Cimetidine [11]ImidazoleH₂ AntagonistH₂ ReceptorBioisostere of the imidazole ring in histamine.[20]

Conclusion and Future Perspectives

The choice between a pyrazole and an imidazole scaffold is a strategic decision in drug design, driven by the specific requirements of the biological target and the desired pharmacokinetic profile.

  • Choose Pyrazole when: A neutral, less polar, metabolically stable scaffold is required. Its hydrogen bonding geometry is particularly well-suited for certain kinase inhibitors and when avoiding CYP interactions is a priority.

  • Choose Imidazole when: A more basic, polar scaffold is needed to engage in specific hydrogen bonds or metal coordination. It is an excellent choice when mimicking the side chain of histidine or histamine, but its potential for CYP inhibition must be carefully managed through structural modification.

The continued exploration of these "privileged scaffolds" demonstrates a core principle of medicinal chemistry: subtle isomeric changes can lead to dramatic differences in biological activity. As our understanding of target biology deepens, the rational selection and modification of these versatile azoles will undoubtedly continue to yield novel and impactful therapeutics.

References

  • Le, T., & Wroblewski, K. (2023). Celecoxib. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives. West Kazakhstan Medical Journal, 64(2), 19-25.
  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved from [Link]

  • Thiazole and Pyrazole Analogues: A Review. (2025). World Journal of Pharmaceutical Research, 14(5).
  • Semantic Scholar. (n.d.). Synthesis, biological evaluation and molecular modeling study of pyrazole derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Retrieved from [Link]

  • MDPI. (2021). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Molecules, 26(15), 4633. Retrieved from [Link]

  • PubMed. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved from [Link]

  • European Journal of Pharmaceutical and Medical Research. (2022). IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2022). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Journal of Drug Delivery and Therapeutics, 12(5), 200-208.
  • National Institutes of Health. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved from [Link]

  • Heterocyclic Chemistry. (n.d.). Retrieved from [Link]

  • National Institutes of Health. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Journal of Medicinal Chemistry, 64(15), 11226-11265. Retrieved from [Link]

  • Wikipedia. (n.d.). Celecoxib. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sildenafil. PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Celecoxib. PubChem. Retrieved from [Link]

  • PharmaCompass. (n.d.). Celecoxib. Retrieved from [Link]

  • SlideShare. (n.d.). Imidazole pyrazole. Retrieved from [Link]

  • Quora. (2013). What's the difference between Imidazole and Pyrazole? Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of imidazole and pyrazole based compounds.
  • Scribd. (n.d.). Imidazole and Pyrazole. Retrieved from [Link]

  • ACS Publications. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 48(6), 1823-1838.
  • National Institutes of Health. (2014). Losartan Chemistry and Its Effects via AT1 Mechanisms in the Kidney. International Journal of Molecular Sciences, 15(12), 22648-22671. Retrieved from [Link]

  • Wikipedia. (n.d.). Cimetidine. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Sildenafil Citrate Synthesis: The Indispensable Role of CAS 139756-02-8. Retrieved from [Link]

  • PURKH. (2019). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. Retrieved from [Link]

  • PubMed. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 48(6), 1823-1838.
  • Drugs.com. (2025). Cimetidine: Package Insert / Prescribing Information. Retrieved from [Link]

  • PubMed. (1999). Celecoxib, a COX-2--specific inhibitor: the clinical data. The American Journal of Orthopedics, 28(3 Suppl), 11-14.
  • National Institutes of Health. (n.d.). Losartan. PubChem. Retrieved from [Link]

  • RSC Publishing. (2020). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 11(8), 876-896.
  • Preprints.org. (2019).
  • Bentham Science. (2021). Imidazole and Pyrazole: Privileged Scaffolds for Anti-Infective Activity. Mini-Reviews in Organic Chemistry, 18(6), 785-807.
  • Semantic Scholar. (2019). Imidazole and Its Saturated Derivatives Vs Pyrazole And It Saturated Derivatives : A Computational Study on Relative Stability. Retrieved from [Link]

  • ResearchGate. (2017). An Overview of the Synthetic Routes to Sildenafil and Its Analogues.
  • National Institutes of Health. (1987). Cimetidine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 50. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sildenafil Citrate. PubChem. Retrieved from [Link]

  • PubMed. (1984). The pharmacokinetic basis for H2-antagonist drug interactions: concepts and implications. Journal of Clinical Gastroenterology, 6 Suppl 2, 135-150.
  • Deranged Physiology. (n.d.). Losartan. Retrieved from [Link]

  • ResearchGate. (2010). Experimental vs. predicted IC50 values and docking scores of losartan and compound V8.
  • Wikipedia. (n.d.). Losartan. Retrieved from [Link]

  • Elsevier. (2021). Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. Materials Today: Proceedings, 45, 3333-3340.

Sources

Validation

A Comparative Guide to Validating the Mechanism of Action for Pyrazinib, a Novel Pyrazole-Based Kinase X Inhibitor

For researchers, scientists, and drug development professionals, the rigorous validation of a drug candidate's mechanism of action (MoA) is a cornerstone of preclinical development.[1][2][3] This guide provides an in-dep...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a drug candidate's mechanism of action (MoA) is a cornerstone of preclinical development.[1][2][3] This guide provides an in-depth, comparative framework for validating the MoA of "Pyrazinib," a hypothetical, novel pyrazole-based inhibitor of Kinase X, a critical enzyme implicated in the progression of certain cancers. Pyrazole scaffolds are recognized as pharmacologically important frameworks in the design of kinase inhibitors.[4][5][6][7]

We will compare Pyrazinib's validation workflow and performance metrics against "Comparator A," a well-characterized, first-generation multi-kinase inhibitor known to target Kinase X among other kinases. This comparison will highlight the experimental choices necessary to demonstrate not only on-target activity but also the superior selectivity that is often the goal of next-generation drug candidates.

Phase 1: Foundational Validation - Direct Target Engagement and Biochemical Potency

A critical first step is to unequivocally demonstrate that Pyrazinib physically interacts with its intended target, Kinase X, and to quantify the potency of this interaction.[8] Biochemical and biophysical assays are the gold standard for this initial phase.

Comparative Experimental Design:

Assay Purpose Pyrazinib (Expected Outcome) Comparator A (Expected Outcome)
ADP-Glo™ Kinase Assay To measure the IC50 (half-maximal inhibitory concentration) by quantifying ADP production, which is directly proportional to kinase activity.[9]Low nanomolar IC50, indicating high potency.Low to mid-nanomolar IC50.
Surface Plasmon Resonance (SPR) To determine the binding kinetics (association rate, k_on; dissociation rate, k_off) and affinity (K_D).[10][11][12][13][14]High affinity (low K_D) with a slow k_off, suggesting a durable target engagement.Moderate affinity with a faster k_off.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay To confirm binding and inhibition in a different assay format, reducing the risk of artifacts.[15][16][17][18]Consistent low nanomolar IC50, corroborating ADP-Glo™ results.Consistent nanomolar IC50.

Experimental Protocol: ADP-Glo™ Kinase Assay [9]

  • Reagent Preparation: Prepare assay buffer, recombinant Kinase X enzyme, substrate (e.g., a generic peptide substrate like MBP), and ATP.[9]

  • Compound Preparation: Perform a serial dilution of Pyrazinib and Comparator A to generate a 10-point concentration-response curve.

  • Kinase Reaction: In a 384-well plate, incubate the kinase and the inhibitor for 15 minutes at room temperature.[9] Initiate the reaction by adding the ATP/substrate mixture. Allow the reaction to proceed for a defined period (e.g., 2 hours) at room temperature.[9]

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[9]

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.[9]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data and fit to a dose-response curve to determine the IC50 value.

Phase 2: Cellular Confirmation - Target Engagement and Pathway Modulation

Demonstrating biochemical potency is essential, but it is crucial to confirm that the drug engages its target within the complex environment of a living cell and elicits the desired downstream effects.[2][19][20]

Comparative Experimental Design:

Assay Purpose Pyrazinib (Expected Outcome) Comparator A (Expected Outcome)
Cellular Thermal Shift Assay (CETSA®) To confirm direct target engagement in intact cells by measuring the thermal stabilization of Kinase X upon drug binding.[21][22][23][24][25]A significant, dose-dependent thermal shift, indicating robust target engagement.A discernible thermal shift, but potentially less pronounced than Pyrazinib.
Phospho-Kinase X Western Blot To measure the inhibition of Kinase X autophosphorylation, a proximal biomarker of target engagement.[26]Dose-dependent reduction in phosphorylated Kinase X.Dose-dependent reduction in phosphorylated Kinase X.
Downstream Substrate Western Blot To assess the functional consequence of Kinase X inhibition by measuring the phosphorylation of a known downstream substrate.Dose-dependent decrease in the phosphorylation of the substrate.Dose-dependent decrease, but potentially with off-target signaling changes.

Signaling Pathway of Kinase X

KinaseX_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Transcription Gene Transcription (Proliferation, Survival) pSubstrate->Transcription Promotes Pyrazinib Pyrazinib Pyrazinib->KinaseX Inhibits

Caption: Simplified signaling cascade of Kinase X.

Experimental Protocol: Western Blot for Phosphorylated Proteins [27][28][29]

  • Cell Culture and Treatment: Culture a relevant cancer cell line and treat with increasing concentrations of Pyrazinib or Comparator A for a specified time.

  • Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[27][28]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.[30][31]

  • SDS-PAGE and Transfer: Denature the protein samples, separate them by size using SDS-polyacrylamide gel electrophoresis, and transfer them to a PVDF membrane.[27][28]

  • Blocking: Block the membrane with a solution like 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding. Avoid using milk as it contains phosphoproteins that can increase background.[27]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.[27]

  • Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[27]

  • Detection: Add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.

  • Normalization: For accurate quantification, strip the membrane and re-probe with an antibody for the total (pan) protein to normalize the phospho-signal to the total amount of the target protein.[30][31]

Phase 3: Defining the Advantage - Kinome-Wide Selectivity Profiling

A key differentiator for a novel drug candidate is its selectivity.[32] Demonstrating that Pyrazinib is more selective for Kinase X than Comparator A is crucial for predicting a potentially wider therapeutic window and fewer off-target side effects.

Comparative Experimental Design:

Assay Purpose Pyrazinib (Expected Outcome) Comparator A (Expected Outcome)
Kinome-wide Binding Assay (e.g., KinomeScan™) To assess the binding of the inhibitor against a large panel of kinases (e.g., >400) at a single high concentration (e.g., 10 µM).[33]Binds to a very small number of kinases, ideally only Kinase X.Binds to multiple kinases, confirming its multi-kinase inhibitor profile.
Activity-Based Kinase Panel To determine the IC50 values against a panel of selected kinases to quantify the degree of selectivity.[34][35]High potency against Kinase X with significantly weaker or no activity against other kinases.Potent inhibition of several kinases.

Workflow for Kinome-Wide Selectivity Profiling

Selectivity_Workflow cluster_0 Primary Screen cluster_1 Data Analysis cluster_2 Secondary Screen Compound Pyrazinib or Comparator A KinasePanel Large Kinase Panel (>400 kinases) Compound->KinasePanel BindingAssay Binding Assay (e.g., KinomeScan™) KinasePanel->BindingAssay SelectivityScore Calculate Selectivity Score BindingAssay->SelectivityScore HitIdentification Identify Off-Targets SelectivityScore->HitIdentification DoseResponse IC50 Determination for Off-Targets HitIdentification->DoseResponse Validate Hits

Sources

Comparative

A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays of Pyrazole Derivatives

Introduction: The Pyrazole Scaffold and the Reproducibility Imperative The pyrazole ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous clinically successful drugs targeting a wide a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Reproducibility Imperative

The pyrazole ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous clinically successful drugs targeting a wide array of diseases, from cancer to inflammatory disorders.[1][2] The versatility of the pyrazole core allows for extensive chemical modification, leading to vast libraries of derivatives with diverse biological activities.[3][4] However, this structural diversity also presents a significant challenge: ensuring the reproducibility of the biological assays used to characterize these compounds.

Reproducibility is the cornerstone of scientific progress, yet the "reproducibility crisis" is a well-documented concern in preclinical research, with a high failure rate when translating promising findings into clinical trials.[5][6] For researchers and drug development professionals working with pyrazole derivatives, a deep understanding of the potential pitfalls and best practices in biological assays is not just advantageous—it is essential for generating robust, reliable, and ultimately translatable data.

This guide provides an in-depth comparison of common biological assays for pyrazole derivatives, with a core focus on the factors that influence their reproducibility. Moving beyond standard protocols, we will explore the "why" behind experimental choices, offering insights grounded in the physicochemical properties of pyrazoles and the principles of robust assay design. Our goal is to equip you with the knowledge to develop self-validating experimental systems that generate trustworthy data.

I. Physicochemical Properties of Pyrazoles: The Root of Reproducibility Challenges

The unique chemical nature of the pyrazole ring can directly impact the outcome and reproducibility of biological assays. Understanding these properties is the first step toward mitigating potential artifacts.

  • Solubility and Aggregation: Many pyrazole derivatives, particularly those with extensive aromatic substitutions, exhibit poor aqueous solubility.[7] This can lead to compound precipitation in assay media, resulting in inaccurate concentration-response curves and a high degree of variability between experiments. Furthermore, some compounds can form aggregates in solution, which can non-specifically inhibit enzymes or interfere with assay detection systems, leading to false-positive "hits".[8][9]

  • Stability: The stability of pyrazole derivatives in solution is another critical factor. The pyrazole ring itself is generally stable, but substituents can be labile under certain pH and temperature conditions, leading to degradation of the test compound over the course of an experiment.[10][11]

  • Tautomerism: Unsubstituted or monosubstituted pyrazoles can exist as two tautomeric forms that rapidly interconvert.[12][13] These tautomers may have different biological activities and binding affinities for their targets. The equilibrium between tautomers can be influenced by the solvent and pH, potentially leading to inconsistent results if not controlled.[14][15]

  • Fluorescence Interference: The aromatic nature of the pyrazole ring and its substituents can lead to intrinsic fluorescence (autofluorescence) or quenching of the fluorescence signal in assays that rely on this detection method.[16][17][18] This is a common source of artifacts in high-throughput screening (HTS).[19]

II. Comparative Analysis of Key Biological Assays for Pyrazole Derivatives

In the following sections, we will dissect three of the most common assay types used to characterize pyrazole derivatives, focusing on pyrazole-specific challenges and strategies to enhance reproducibility.

A. Cell Viability and Cytotoxicity Assays: The MTT Assay as a Case Study

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[20] While seemingly straightforward, its reproducibility can be significantly impacted by the properties of pyrazole derivatives.

The core principle of the MTT assay is the reduction of the yellow tetrazolium salt to a purple formazan product by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells. However, several factors related to pyrazole chemistry can confound this process.

  • Compound Solubility and Precipitation: If a pyrazole derivative precipitates in the cell culture medium, the actual concentration exposed to the cells will be lower than the nominal concentration, leading to an underestimation of its cytotoxicity (i.e., a higher IC50 value).[10] Visual inspection of the assay plate under a microscope before and after compound addition is a simple yet crucial quality control step.

  • Interference with Formazan Crystal Formation or Solubilization: Some pyrazole compounds may directly interact with the formazan crystals, either inhibiting their formation or interfering with their solubilization, leading to inaccurate absorbance readings.

  • Cell Line-Specific Effects: The cytotoxic effect of a pyrazole derivative can vary significantly between different cancer cell lines, reflecting differences in their genetic makeup and target expression.[21][22] Therefore, screening against a panel of cell lines is essential to understand the compound's spectrum of activity.[3][23][24]

This protocol incorporates specific quality control steps to ensure the reliability of the data generated.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazole derivative stock solution (typically in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Cell Seeding C Compound Addition A->C B Compound Dilution B->C D Incubation (48-72h) C->D E MTT Addition D->E F Formazan Solubilization E->F G Absorbance Reading F->G H IC50 Determination G->H Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Inhibitor Dilution C Initiate Reaction (add ATP) A->C B Kinase/Substrate Mix B->C D Incubation C->D E Stop Reaction D->E F Add Detection Reagents E->F G Signal Measurement F->G H IC50 Calculation G->H

Caption: A generalized workflow for a kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare serial dilutions of the pyrazole inhibitor in the assay buffer.

    • Self-Validation Step: To control for compound autofluorescence in fluorescence-based assays, run a parallel plate with the inhibitor dilutions but without the kinase or substrate. Any signal detected will be due to the compound itself and can be subtracted from the assay data.

  • Assay Setup:

    • In a microplate, add the kinase and substrate to the assay buffer.

    • Add the serially diluted pyrazole inhibitor.

    • Include appropriate controls:

      • No inhibitor control (100% activity): Kinase, substrate, and ATP.

      • No enzyme control (0% activity): Substrate and ATP only.

      • Positive control inhibitor: A known inhibitor of the target kinase.

  • Kinase Reaction:

    • Initiate the reaction by adding ATP.

    • Incubate the plate at a controlled temperature for a specific duration.

  • Detection:

    • Stop the reaction (e.g., by adding EDTA).

    • Add the detection reagents according to the manufacturer's protocol for the chosen assay format.

    • Measure the signal using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

The following table presents a comparison of the inhibitory activity of several pyrazole-based kinase inhibitors against their primary targets.

InhibitorPrimary Target(s)IC50 (nM)Reference(s)
RuxolitinibJAK1, JAK23.3, 2.8[20]
Compound 50EGFR, VEGFR-20.09, 0.23 (µM)[3]
Compound 33CDK20.074 (µM)[3]
Compound 3iVEGFR-28.93[25]

Signaling Pathway Targeted by Pyrazole Kinase Inhibitors

Many pyrazole-based inhibitors target key signaling pathways involved in cell proliferation and survival, such as the Cyclin-Dependent Kinase (CDK) pathway.

CDK_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Ras Ras Receptor Tyrosine Kinases->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cyclin D Cyclin D ERK->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F inhibits Cell Cycle Progression Cell Cycle Progression E2F->Cell Cycle Progression promotes Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->CDK4/6 inhibits

Caption: Inhibition of the CDK/Rb pathway by a pyrazole-based inhibitor.

III. Conclusion: A Framework for Robust and Reproducible Research

The journey of a pyrazole derivative from a promising hit to a potential therapeutic is long and fraught with challenges. Ensuring the reproducibility of the biological assays used to characterize these compounds is paramount to navigating this path successfully. By understanding the inherent physicochemical properties of pyrazoles and designing self-validating assays that account for potential artifacts, researchers can generate high-quality, reliable data.

This guide has provided a framework for approaching the biological evaluation of pyrazole derivatives with a focus on reproducibility. The principles discussed here—from meticulous compound handling and the inclusion of appropriate controls to the critical analysis of potential assay interference—are universally applicable and will serve to strengthen the foundation of your research. Ultimately, a commitment to rigorous and reproducible science is our best tool for unlocking the full therapeutic potential of the versatile pyrazole scaffold.

IV. References

  • Glowacka, I. E., et al. (2015). Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. Folia Histochemica et Cytobiologica, 53(2), 168-176. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules. Available at: [Link]

  • Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. (2015). ResearchGate. Available at: [Link]

  • Feriotto, G., et al. (2023). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. Life (Basel). Available at: [Link]

  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. (2023). sfera. Available at: [Link]

  • Pessôa, M. C. S., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Pharmaceuticals (Basel). Available at: [Link]

  • Special Issue: Synthesis and Biological Evaluation of Pyrazole Derivatives. (n.d.). MDPI. Available at: [Link]

  • Rajagopal, S., et al. (2021). Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. ACS Chemical Neuroscience. Available at: [Link]

  • Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. (2019). MDPI. Available at: [Link]

  • Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. (2024). ResearchGate. Available at: [Link]

  • Recent reports on pyrazole-based bioactive compounds as candidate for anticancer agents. (2017). ResearchGate. Available at: [Link]

  • Assay Interference by Aggregation. (2017). NCBI Bookshelf. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Publishing. Available at: [Link]

  • A Guide to Reproducibility in Preclinical Research. (2017). PMC. Available at: [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. Available at: [Link]

  • Enhancing Reproducibility in Drug Development Research. (2024). Center for Open Science. Available at: [Link]

  • Pyrazole scaffold: biological activity, access methods, our protocol. (2024). ResearchGate. Available at: [Link]

  • Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. (2021). ResearchGate. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. Available at: [Link]

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024). PMC. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC. Available at: [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (2022). PMC. Available at: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2020). PMC. Available at: [Link]

  • Avoiding Fluorescence Assay Interference—The Case for Diaphorase. (2018). PMC. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). MDPI. Available at: [Link]

  • Interference with Fluorescence and Absorbance. (2015). NCBI Bookshelf. Available at: [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). RSC Publishing. Available at: [Link]

  • Interference with Fluorescence and Absorbance. (n.d.). ResearchGate. Available at: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). MDPI. Available at: [Link]

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.